molecular formula C6H12ClNO B3028061 2-Oxaspiro[3.3]heptan-6-amine hydrochloride CAS No. 1523618-04-3

2-Oxaspiro[3.3]heptan-6-amine hydrochloride

Cat. No.: B3028061
CAS No.: 1523618-04-3
M. Wt: 149.62
InChI Key: IHSRDAQLBHZRBC-UHFFFAOYSA-N
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Description

2-Oxaspiro[3.3]heptan-6-amine hydrochloride is a useful research compound. Its molecular formula is C6H12ClNO and its molecular weight is 149.62. The purity is usually 95%.
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Properties

IUPAC Name

2-oxaspiro[3.3]heptan-6-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO.ClH/c7-5-1-6(2-5)3-8-4-6;/h5H,1-4,7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHSRDAQLBHZRBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC12COC2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1523618-04-3
Record name 2-Oxaspiro[3.3]heptan-6-amine, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1523618-04-3
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Amino-2-oxa-spiro[3.3]heptane hydrochloride
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Foundational & Exploratory

2-Oxaspiro[3.3]heptan-6-amine hydrochloride CAS 1523618-04-3 properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-Oxaspiro[3.3]heptan-6-amine hydrochloride (CAS 1523618-04-3)

A Modern Bioisostere for Advancing Drug Discovery

Introduction: The Imperative for Three-Dimensionality in Medicinal Chemistry

In the landscape of modern drug discovery, the concept of "escaping flatland" has become a guiding principle for medicinal chemists aiming to improve the clinical success rate of novel therapeutic agents.[1][2] The over-reliance on flat, aromatic structures has often led to challenges in achieving target selectivity and favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties. The strategic introduction of three-dimensional, Fsp³-rich scaffolds is a proven approach to overcome these hurdles.[1] It is within this context that strained spirocyclic systems, particularly the 2-oxaspiro[3.3]heptane motif, have emerged as powerful tools.

This guide provides a comprehensive technical overview of this compound (CAS 1523618-04-3), a key building block that embodies the principles of modern scaffold design. Its rigid, spirocyclic structure, combining an oxetane and an azetidine ring, offers a unique spatial arrangement of functional groups, making it an attractive bioisosteric replacement for traditional rings like piperidine and piperazine.[2][3] We will explore its physicochemical properties, the scientific rationale for its application, and practical considerations for its use in synthetic chemistry workflows.

Physicochemical and Structural Properties

This compound is a solid, typically supplied with a purity of 95-97%.[4][5] Its core structure is a defining feature, providing a rigid framework with predictable exit vectors for substituent placement—a critical attribute for rational drug design.

// Define nodes for atoms with positions N [label="NH₃⁺Cl⁻", pos="0,0!", color="#4285F4", fontcolor="#FFFFFF"]; C1 [label="CH", pos="-1,0.5!", fontcolor="#202124"]; C2 [label="CH₂", pos="-2,0!", fontcolor="#202124"]; C3 [label="CH₂", pos="-1,-0.5!", fontcolor="#202124"]; C_spiro [label="C", pos="1,0!", fontcolor="#202124"]; C4 [label="CH₂", pos="2,0.5!", fontcolor="#202124"]; O [label="O", pos="3,0!", color="#EA4335", fontcolor="#FFFFFF"]; C5 [label="CH₂", pos="2,-0.5!", fontcolor="#202124"];

// Define edges for bonds edge [color="#5F6368"]; N -- C1; C1 -- C2; C2 -- C_spiro; C_spiro -- C3; C3 -- C1; C_spiro -- C4; C4 -- O; O -- C5; C5 -- C_spiro; } केंद Figure 1: Chemical Structure of this compound.

A summary of its key computed and physical properties is presented below.

PropertyValueSource
CAS Number 1523618-04-3[4][6][7]
Molecular Formula C₆H₁₂ClNO[6][7]
Molecular Weight 149.62 g/mol [6][7][8]
Physical Form Solid[4][7]
Purity ≥95% - 97%[4][5]
InChI Key IHSRDAQLBHZRBC-UHFFFAOYSA-N[4][6]
Topological Polar Surface Area (TPSA) 35.2 Ų[8]
Fraction Csp³ 1.0[6]
Rotatable Bonds 0[6]
Hydrogen Bond Donors 1[6]
Hydrogen Bond Acceptors 2[6]

The Strategic Advantage in Medicinal Chemistry

The utility of the 2-oxaspiro[3.3]heptane scaffold stems from its ability to confer desirable properties upon a lead molecule. Its rigid, three-dimensional nature can enhance binding affinity by pre-organizing substituents into a conformationally constrained orientation favorable for target engagement.[1]

Bioisosterism and Property Modulation

Spirocyclic scaffolds are increasingly used as bioisosteres for common cyclic amines.[2] The replacement of a piperazine ring with a diazaspiro[3.3]heptane in a PARP inhibitor, for instance, led to a significant increase in selectivity, albeit with a slight reduction in potency.[1] The 2-oxaspiro[3.3]heptane moiety offers a similar strategic advantage, providing a vector for property modulation while maintaining or improving biological activity.

The key advantages include:

  • Increased Fsp³ Character: Enhances spatial complexity, which is correlated with higher clinical success rates.[1]

  • Improved Physicochemical Properties: Spirocyclic scaffolds often lead to higher aqueous solubility and metabolic stability compared to their non-spirocyclic or aromatic counterparts.[3]

  • Novel Chemical Space: Provides access to novel intellectual property by moving away from heavily precedented chemical scaffolds.

A notable application is in the development of AZD1979, a Melanin Concentrating Hormone Receptor 1 (MCHr1) antagonist, which incorporates the 2-oxa-6-azaspiro[3.3]heptane moiety to achieve favorable physicochemical properties.[1] Furthermore, the related 2-oxa-6-azaspiro[3.3]heptane is a key intermediate in the scalable synthesis of TBI-223, a potent antibiotic drug candidate for tuberculosis, highlighting the industrial relevance of this scaffold.[9]

Synthesis and Reactivity

The primary amine of this compound is a versatile functional handle for a variety of chemical transformations essential for drug development.

G cluster_0 Core Building Block cluster_1 Key Synthetic Transformations cluster_2 Diversified Drug-like Scaffolds Start 2-Oxaspiro[3.3]heptan-6-amine (CAS 1523618-04-3) Amide Amide Coupling (R-COOH, Coupling Agents) Start->Amide Sulfonamide Sulfonylation (R-SO₂Cl, Base) Start->Sulfonamide Reductive Reductive Amination (Aldehyde/Ketone, Reducing Agent) Start->Reductive Arylation Buchwald-Hartwig (Ar-X, Pd Catalyst, Base) Start->Arylation Product1 Amide Derivatives Amide->Product1 Product2 Sulfonamide Derivatives Sulfonamide->Product2 Product3 Substituted Amines Reductive->Product3 Product4 N-Aryl Derivatives Arylation->Product4

Protocol: General Procedure for Amide Coupling

This protocol is a representative example and must be adapted and optimized for specific substrates.

  • Reagent Preparation: In a dry reaction vessel under an inert atmosphere (e.g., Nitrogen or Argon), dissolve this compound (1.0 eq) and the desired carboxylic acid (1.1 eq) in a suitable aprotic solvent (e.g., DMF or DCM).

  • Base Addition: Add a non-nucleophilic base (e.g., DIPEA or triethylamine, 2.5 eq) to neutralize the hydrochloride salt and facilitate the reaction. Stir the mixture for 10-15 minutes at room temperature.

  • Coupling Agent: Add the coupling agent (e.g., HATU, HOBt/EDC, 1.2 eq) to the mixture.

  • Reaction Monitoring: Monitor the reaction progress using an appropriate analytical technique (e.g., LC-MS or TLC). The reaction is typically stirred at room temperature for 4-24 hours.

  • Work-up and Purification: Upon completion, quench the reaction with water or a saturated aqueous solution of NaHCO₃. Extract the product with an organic solvent (e.g., Ethyl Acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: Purify the crude product using flash column chromatography or preparative HPLC to yield the desired amide derivative.

Handling, Storage, and Safety

As a responsible scientist, adherence to safety protocols is paramount. This compound is classified as harmful and an irritant.[4][7][11]

Safety and Hazard Information
Hazard StatementDescription
H302 Harmful if swallowed.[7][11]
H312 Harmful in contact with skin.[11]
H315 Causes skin irritation.[7]
H319 Causes serious eye irritation.[7][11]
H332 Harmful if inhaled.[11]
H335 May cause respiratory irritation.[7][11]
Recommended Handling Protocol
  • Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[11][12]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile, with a thickness >0.35 mm), safety glasses with side-shields or goggles, and a lab coat.[11][12][13]

  • Avoidance: Avoid breathing dust and prevent contact with skin and eyes.[11] Do not eat, drink, or smoke in the handling area.[11][12]

  • Spill Response: In case of a spill, clean up immediately using dry procedures to avoid generating dust.[11] Place spilled material in a sealed, labeled container for proper disposal.[11]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place under an inert atmosphere.[4][13] Recommended storage temperature is between 2-8°C.[4][7]

Conclusion

This compound is more than just a chemical building block; it is an enabling tool for the modern medicinal chemist. Its unique spirocyclic structure provides a robust and rigid scaffold to create molecules with enhanced three-dimensionality, leading to improved pharmacological profiles. By understanding its properties, reactivity, and handling requirements, researchers can effectively leverage this compound to navigate the complexities of drug design and contribute to the development of the next generation of therapeutics.

References

  • This compound Safety Data Sheet. Apollo Scientific. [URL: https://www.apolloscientific.co.uk/msds/OR312290_msds.pdf]
  • This compound Properties. Mcule. [URL: https://mcule.com/CAS-1523618-04-3/]
  • This compound | 1523618-04-3. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/ambeed/ambh303c689f]
  • Cas no 1523618-04-3 (this compound). ChemNet. [URL: https://www.chemnet.com/cas/en/1523618-04-3/2-Oxaspiro[3.3]heptan-6-amine-hydrochloride.html]
  • 2-oxaspiro[3.3]heptan-6-amine;hydrochloride | 1523618-04-3. Angene Chemical. [URL: https://www.angenechemical.com/product/ag01dcyw]
  • This compound | 1523618-04-3. Ambeed. [URL: https://www.ambeed.com/products/1523618-04-3.html]
  • Chemical Safety Data Sheet MSDS / SDS - 2-oxa-6-azaspiro[3.3]heptane. ChemicalBook. [URL: https://www.chemicalbook.com/ProductMSDSDetailCB13123841_EN.htm]
  • Safety Data Sheet. Enamine. [URL: https://www.enamine.net/sds/EN300-3490335.pdf]
  • 1523618-04-3|this compound. BLDpharm. [URL: https://www.bldpharm.com/products/1523618-04-3.html]
  • This compound. Apollo Scientific. [URL: https://www.apolloscientific.co.uk/products/details/OR312290/2-oxaspiro-3.3-heptan-6-amine-hydrochloride]
  • This compound. Crysdot LLC. [URL: https://www.crysdot.com/2-oxaspiro-3-3-heptan-6-amine-hydrochloride-cas-1523618-04-3/]
  • Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10362391/]
  • Synthesis of 2-azaspiro[3.3]heptane-derived amino acids: ornitine and GABA analogues. National Institutes of Health. [URL: https://pubmed.ncbi.nlm.nih.gov/20104325/]
  • Synthesis of a Spirocyclic Oxetane-Fused Benzimidazole. MDPI. [URL: https://www.mdpi.com/1420-3049/23/11/2984]
  • Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. ResearchGate. [URL: https://www.researchgate.
  • Synthesis of challenging 6-functionalized 1-oxaspiro[3.3]heptanes – New scaffolds for drug discovery. ResearchGate. [URL: https://www.researchgate.net/publication/359196349_Synthesis_of_challenging_6-functionalized_1-oxaspiro33heptanes_-_New_scaffolds_for_drug_discovery]
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  • Synthesis and Application of Functionalized 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry. [URL: https://fujc.online/index.php/fujc/article/view/11.02.238]

Sources

An In-Depth Technical Guide to the Physicochemical Properties of 2-Oxaspiro[3.3]heptan-6-amine HCl

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 2-Oxaspiro[3.3]heptan-6-amine Scaffold in Modern Drug Discovery

In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that confer advantageous ADME (Absorption, Distribution, Metabolism, and Excretion) properties without compromising target affinity is perpetual. The spiro[3.3]heptane motif, a rigid, three-dimensional bicyclic system, has emerged as a compelling bioisostere for commonly used rings like cyclohexane and piperidine.[1][2] Its constrained conformation offers predictable exit vectors for substituents, enabling precise structural modifications to optimize drug-target interactions.

This guide focuses on a particularly noteworthy derivative: 2-Oxaspiro[3.3]heptan-6-amine hydrochloride. The incorporation of an oxetane ring introduces polarity and a hydrogen bond acceptor, while the amine provides a key interaction point and a handle for further derivatization.[3] As the hydrochloride salt, its properties are tailored for improved handling and aqueous solubility.[4]

For researchers and drug development professionals, a thorough understanding of the physicochemical properties of this compound is not merely academic; it is the foundational dataset that dictates formulation strategy, predicts in vivo behavior, and ultimately influences the success of a therapeutic candidate. This document provides a comprehensive framework for the characterization of 2-Oxaspiro[3.3]heptan-6-amine HCl, blending theoretical principles with actionable experimental protocols.

Chemical Identity and Core Properties

A precise understanding of the molecule's fundamental characteristics is the bedrock of all subsequent analysis.

PropertyDataSource
Compound Name This compound-
CAS Number 1523618-04-3[5][6]
Molecular Formula C₆H₁₂ClNO[7]
Molecular Weight 149.62 g/mol
Chemical Structure Chemical Structure of 2-Oxaspiro[3.3]heptan-6-amine HCl-
Physical Form Solid[5]
Purity (Typical) ≥97%[5]
SMILES C1C(CC12COC2)N.Cl
InChIKey IHSRDAQLBHZRBC-UHFFFAOYSA-N[5]

Note: The chemical structure image is a representation. Actual structural confirmation requires spectroscopic analysis as detailed in Section 4.

Critical Physicochemical Parameters: A Guide to Experimental Determination

While extensive experimental data for this specific molecule is not yet prevalent in public literature, this section provides robust, field-proven protocols for their determination. These methods are designed to be self-validating and align with international standards, such as the OECD Guidelines for the Testing of Chemicals.

Aqueous Solubility

Solubility is a paramount parameter, directly impacting bioavailability and formulation. The hydrochloride salt form is intended to enhance aqueous solubility over the free base.[4] The Shake-Flask method (OECD Guideline 105) is the gold standard for determining thermodynamic solubility.

  • Preparation : Add an excess amount of 2-Oxaspiro[3.3]heptan-6-amine HCl to a known volume of purified water (e.g., pH 7.4 phosphate-buffered saline to mimic physiological conditions) in a sealed, inert vessel.

    • Scientist's Insight: The "excess" is critical. Visual confirmation of undissolved solid at the end of the experiment is necessary to ensure saturation was achieved.

  • Equilibration : Agitate the vessel at a constant, controlled temperature (e.g., 25°C or 37°C) for a sufficient duration to reach equilibrium. This may take 24 to 48 hours. Preliminary studies can determine the optimal equilibration time.

  • Phase Separation : Allow the suspension to settle. Subsequently, clarify the supernatant by centrifugation at high speed to pellet all undissolved solids.

  • Sampling : Carefully extract an aliquot of the clear supernatant.

  • Quantification : Analyze the concentration of the dissolved compound in the aliquot using a validated analytical method, such as HPLC-UV or LC-MS.

  • Replication : The experiment must be performed in triplicate to ensure the reliability of the results.

Acid Dissociation Constant (pKa)

The pKa value governs the ionization state of the primary amine at different pH values, which profoundly affects its interaction with biological membranes and targets. For 2-Oxaspiro[3.3]heptan-6-amine, the pKa refers to the equilibrium of its conjugate acid (the ammonium form).

  • Sample Preparation : Accurately weigh and dissolve a sample of the compound in purified water to a known concentration (e.g., 0.01 M).

  • Titration Setup : Calibrate a pH meter with standard buffers (pH 4, 7, and 10). Place the sample solution in a thermostatted vessel and immerse the calibrated pH electrode.

  • Acidification : Add a standardized solution of hydrochloric acid (e.g., 0.1 M HCl) to lower the initial pH to ~2, ensuring the amine is fully protonated.

  • Titration : Titrate the solution with a standardized strong base (e.g., 0.1 M NaOH), adding small, precise increments. Record the pH after each addition, allowing the reading to stabilize.

  • Data Analysis : Plot the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, which corresponds to the inflection point of the first derivative of the titration curve.

    • Scientist's Insight: This method provides a precise, thermodynamically relevant pKa. The presence of the hydrochloride salt must be accounted for in the initial solution chemistry calculations.

Partition Coefficient (LogP/LogD)

Lipophilicity, expressed as LogP (for the neutral species) or LogD (at a specific pH), is a key predictor of a compound's ability to cross cell membranes. For an ionizable compound like this amine, LogD at pH 7.4 is the most physiologically relevant parameter. PubChem provides a predicted XlogP value of -0.4 for the free base, suggesting a hydrophilic character.[8] Experimental verification is essential.

  • System Preparation : Prepare a biphasic system of n-octanol (pre-saturated with buffer) and an aqueous buffer (e.g., pH 7.4, pre-saturated with n-octanol).

  • Sample Addition : Add a known amount of 2-Oxaspiro[3.3]heptan-6-amine HCl to the biphasic system in a separation funnel.

  • Equilibration : Shake the funnel vigorously for a set period to allow for partitioning between the two phases, then allow the layers to separate completely.

  • Phase Separation & Quantification : Carefully separate the aqueous and n-octanol layers. Determine the concentration of the compound in each phase using a suitable analytical method (e.g., HPLC-UV).

  • Calculation : The partition coefficient (D) is the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogD is the base-10 logarithm of this value.

ParameterPredicted ValueExperimental ValueRecommended Method
Aqueous Solubility -To be determinedShake-Flask Method (OECD 105)
pKa (of conjugate acid)-To be determinedPotentiometric Titration
LogP (free base)-0.4 (XlogP)To be determinedShake-Flask Method (OECD 107)
LogD at pH 7.4 -To be determinedShake-Flask Method (OECD 107)
Melting Point (°C) -To be determinedCapillary Melting Point Apparatus (USP <741>)

Chemical Stability

The stability of the oxetane ring is a critical consideration. While sometimes perceived as unstable, 3,3-disubstituted oxetanes, like the spirocyclic system in this compound, often exhibit enhanced stability due to steric hindrance protecting against nucleophilic attack. However, the presence of a nearby amine could potentially facilitate ring-opening under strongly acidic conditions.

  • Solution Preparation : Prepare solutions of the compound in various buffers (e.g., pH 2, pH 7.4, pH 9) and store them under controlled conditions (e.g., 4°C, 25°C, 40°C).

  • Time-Point Analysis : At specified time points (e.g., 0, 24, 48, 72 hours), withdraw an aliquot from each solution.

  • Purity Analysis : Analyze the purity of each aliquot by HPLC, monitoring for the appearance of degradation products and the decrease in the parent compound's peak area.

  • Forced Degradation : To identify potential degradation pathways, expose the compound to harsher conditions (e.g., 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂) and analyze the resulting mixtures.

Analytical Characterization

Unequivocal identification and purity assessment are non-negotiable in drug development. A combination of spectroscopic and chromatographic techniques is required.

Spectroscopic Identification
  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR spectroscopy are essential for confirming the molecular structure. The ¹H NMR should show characteristic signals for the protons on the cyclobutane and oxetane rings. The number of signals and their splitting patterns will confirm the connectivity.

  • Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) should be used to confirm the exact molecular weight of the parent ion, further validating the molecular formula.

  • Infrared (IR) Spectroscopy : IR analysis will identify key functional groups, such as the N-H stretches of the amine and the C-O-C stretch of the oxetane ether.

Purity Determination by HPLC

High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of a drug substance.

  • Column : C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A : 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B : 0.1% TFA in Acetonitrile.

  • Gradient : A linear gradient from 5% to 95% Mobile Phase B over 15 minutes.

    • Scientist's Insight: The use of an acidic modifier like TFA ensures the amine is protonated, leading to sharp, symmetrical peaks.

  • Flow Rate : 1.0 mL/min.

  • Detection : UV at 210 nm (or a more specific wavelength if a chromophore is present).

  • Purity Calculation : Purity is typically reported as the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Visualization of Workflows

Diagram 1: Physicochemical Characterization Workflow

This diagram outlines the logical flow for a comprehensive characterization of a new chemical entity like 2-Oxaspiro[3.3]heptan-6-amine HCl.

G cluster_0 Phase 1: Foundational Analysis cluster_1 Phase 2: Ionization & Lipophilicity cluster_2 Phase 3: Stability & Degradation Identity Identity & Purity (NMR, MS, HPLC) Solubility Aqueous Solubility (Shake-Flask) Identity->Solubility Purity Confirmed pKa pKa Determination (Potentiometric Titration) Solubility->pKa Informs Buffer Choice LogD LogD @ pH 7.4 (Shake-Flask) pKa->LogD Critical for Interpretation Stability pH & Temp Stability LogD->Stability Data Package for Formulation Dev. Forced_Deg Forced Degradation Stability->Forced_Deg

Caption: Workflow for comprehensive physicochemical characterization.

Diagram 2: pH-Dependent Ionization State

This diagram illustrates the equilibrium between the protonated and neutral forms of the amine, governed by its pKa.

G Protonated [R-NH3+] Predominant Species (Cationic, Water-Soluble) Neutral [R-NH2] (Neutral, More Lipophilic) Protonated->Neutral + OH- Neutral->Protonated + H+

Caption: Ionization equilibrium of the amine functional group.

Conclusion

2-Oxaspiro[3.3]heptan-6-amine HCl is a promising building block founded on a scaffold of high strategic value in contemporary drug discovery. Its full potential can only be unlocked through rigorous physicochemical characterization. While literature values are currently sparse, the standardized, robust protocols detailed in this guide provide a clear and reliable path for researchers to generate the critical data needed to advance their development programs. By systematically determining solubility, pKa, LogD, stability, and analytical purity, scientists can make informed, data-driven decisions, mitigating risks and accelerating the journey from a promising molecule to a potential therapeutic.

References

  • Journal of Organic Chemistry. (2015). Synthesis and Structural Analysis of Angular Monoprotected Diamines Based on Spiro[3.3]heptane Scaffold. Available at: [Link]

  • ResearchGate. (2023). Synthesis and Structural Analysis of a New Class of Azaspiro[3.3]heptanes as Building Blocks for Medicinal Chemistry. Available at: [Link]

  • Research and Reviews. (2016). Physicochemical properties and solubilities of drug's hydrochlorides in water and alcohols. Available at: [Link]

  • ChemRxiv. (2023). Synthesis and Physicochemical Characterization of 6-Trifluoromethyl Spiro[3.3]heptane Building Blocks. Available at: [Link]

  • MDPI. (2015). Synthesis of a Spirocyclic Oxetane-Fused Benzimidazole. Available at: [Link]

  • ResearchGate. (2023). 1-Substituted 2-azaspiro[3.3]heptanes: overseen motifs for drug discovery. Available at: [Link]

  • ResearchGate. (2023). Synthesis of challenging 6-functionalized 1-oxaspiro[3.3]heptanes – New scaffolds for drug discovery. Available at: [Link]

  • Chemistry LibreTexts. (2022). Chemical Properties of Amines. Bases and Salt Formation. Available at: [Link]

  • PMC. (2023). Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223. Available at: [Link]

  • Aladdin Scientific. (n.d.). This compound - 97%. Available at: [Link]

  • PubChem. (n.d.). 2-oxaspiro[3.3]heptan-6-amine. Available at: [Link]

Sources

An In-depth Technical Guide to 2-Oxaspiro[3.3]heptan-6-amine hydrochloride: Structure, Stereochemistry, and Synthetic Strategies

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2-Oxaspiro[3.3]heptan-6-amine hydrochloride, a valuable building block in modern medicinal chemistry. We will delve into its unique structural characteristics, explore its stereochemical profile, detail synthetic methodologies, and discuss its application as a strategic component in drug design.

Core Molecular Architecture and Physicochemical Profile

This compound belongs to the class of spirocyclic compounds, which are characterized by two rings connected by a single, shared carbon atom known as the spiro atom. This particular molecule features a strained system composed of an oxetane ring and a cyclobutane ring. The presence of the amine functional group at the 6-position, presented as a stable hydrochloride salt, makes it a versatile intermediate for further chemical elaboration.

The spirocyclic core imparts a high degree of three-dimensionality and conformational rigidity compared to more flexible aliphatic or even simple cyclic systems. This property is highly sought after in drug development, as it allows for precise positioning of functional groups in three-dimensional space, potentially leading to enhanced binding affinity and selectivity for biological targets. The oxetane ring, a known bioisostere for gem-dimethyl and carbonyl groups, can improve physicochemical properties such as aqueous solubility.

Key Physicochemical Properties

The fundamental properties of this compound are summarized below for reference in experimental design.

PropertyValueSource(s)
CAS Number 1523618-04-3[1][2]
Molecular Formula C₆H₁₂ClNO[3]
Molecular Weight 149.62 g/mol [3]
Physical Form Solid[1]
Purity Typically ≥97%[1]
Storage Conditions Inert atmosphere, 2-8°C[1][3]
SMILES NC(C1)CC21COC2.[H]Cl[3]
InChI Key IHSRDAQLBHZRBC-UHFFFAOYSA-N[1]
Structural Visualization

The diagram below illustrates the 2D structure of the protonated amine salt, highlighting the spirocyclic core and key functional groups.

Caption: 2D structure of this compound.

Stereochemical Considerations: An Achiral Scaffold for Chiral Design

A rigorous analysis of the molecular structure of 2-Oxaspiro[3.3]heptan-6-amine reveals that the molecule is achiral . Despite the presence of a quaternary spiro carbon center, the molecule possesses a plane of symmetry that bisects the oxetane ring (passing through the oxygen atom), the spiro carbon (C4), and the substituted carbon of the cyclobutane ring (C6). This symmetry renders the molecule superimposable on its mirror image, precluding the existence of enantiomers.

However, the true value of this scaffold lies in its potential for creating chiral molecules through derivatization. The spiro[3.3]heptane framework serves as a rigid core from which substituents can be projected in well-defined spatial vectors. For instance, substitution at other positions on the cyclobutane ring or elaboration of the amine can readily break the inherent symmetry, leading to chiral compounds. The synthesis of stereoisomers of related spiro[3.3]heptane systems, such as 1-aminospiro[3.3]heptane-1,6-dicarboxylic acid, has been successfully demonstrated, underscoring the utility of this core in stereocontrolled synthesis.[4][5]

Strategic Synthesis and Mechanistic Insights

The synthesis of spirocyclic systems, particularly strained ones like 2-oxa-6-azaspiro[3.3]heptane (the free base of the title compound's parent structure), often requires specialized strategies. A common and scalable approach involves the construction of the two rings around a central precursor.

One prominent synthetic strategy for a related compound, 6-(2-fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane, highlights a practical route that can be adapted. This method avoids the drawbacks of earlier syntheses by using commercially available starting materials and proceeding through a protecting group-free pathway.[6] The core logic involves a double alkylation to form the azetidine ring onto a pre-formed oxetane.

Illustrative Synthetic Workflow

The following diagram outlines a conceptual two-step process for generating the core spirocyclic system, starting from readily available precursors. This pathway is based on established methodologies for constructing such frameworks.[6]

G TBNPA Tribromoneopentyl Alcohol (TBNPA) BBMO 3,3-Bis(bromomethyl)oxetane (BBMO) TBNPA->BBMO Step 1: Oxetane Ring Formation Base1 NaOH (Schotten-Baumann) Base1->BBMO Amine Ammonia or Primary Amine Spiro 2-Oxa-6-azaspiro[3.3]heptane (Free Base) Amine->Spiro Base2 Hydroxide Base Base2->Spiro BBMO->Spiro Step 2: Azetidine Ring Formation (Double Alkylation) Final Target Molecule: 2-Oxaspiro[3.3]heptan-6-amine Hydrochloride Spiro->Final HCl Salt Formation

Caption: Conceptual workflow for the synthesis of the spiro[3.3]heptane core.

Protocol: Synthesis of 3,3-Bis(bromomethyl)oxetane (BBMO) from TBNPA

This protocol is adapted from a reported procedure for a key intermediate.[6]

  • Reaction Setup: To a solution of tribromoneopentyl alcohol (TBNPA) in a suitable solvent (e.g., dichloromethane), add an aqueous solution of sodium hydroxide. The reaction is typically performed under phase-transfer conditions or vigorous stirring to ensure adequate mixing.

  • Ring Closure: The hydroxide acts as a base, deprotonating the alcohol. The resulting alkoxide performs an intramolecular Williamson ether synthesis, displacing one of the bromide leaving groups to form the oxetane ring. This is an example of a Schotten-Baumann condition.

  • Workup and Isolation: After the reaction is complete (monitored by TLC or GC-MS), the organic layer is separated, washed with water and brine, and dried over an anhydrous salt (e.g., Na₂SO₄).

  • Purification: The crude product is concentrated under reduced pressure. Purification via distillation is often employed to yield pure 3,3-bis(bromomethyl)oxetane (BBMO) as a key intermediate.[6]

  • Verification: The structure of the intermediate should be confirmed using ¹H NMR, ¹³C NMR, and MS analysis.

The subsequent step involves the reaction of BBMO with an amine source (e.g., ammonia for the primary amine or a protected amine) under basic conditions to facilitate the double alkylation, thereby forming the second (azetidine) ring of the spiro-system. Finally, treatment with hydrochloric acid yields the target hydrochloride salt.

Applications in Drug Discovery and Medicinal Chemistry

This compound is not merely a chemical curiosity; it is a building block of significant interest in the synthesis of complex pharmaceutical agents. Its rigid, three-dimensional structure makes it an excellent scaffold for developing novel therapeutics.

  • Conformationally Restricted Scaffolds: By replacing flexible alkyl chains or less-defined cyclic systems with the spiro[3.3]heptane motif, medicinal chemists can lock a molecule into a specific, biologically active conformation. This can reduce the entropic penalty upon binding to a target receptor or enzyme, leading to higher potency.

  • Bioisosterism: The oxetane moiety is a well-regarded bioisostere for commonly found groups in drug molecules. It can modulate properties like solubility, metabolic stability, and cell permeability. The spirocyclic nature of the scaffold itself can be considered a bioisosteric replacement for larger or more complex ring systems like substituted piperidines or cyclohexanes.

  • Key Intermediate for Therapeutics: A prime example of its application is in the synthesis of TBI-223, a potent antibiotic drug candidate being developed for the treatment of tuberculosis (TB).[6] The 2-oxa-6-azaspiro[3.3]heptane core is a crucial component of this therapeutic agent, demonstrating the real-world impact of this chemical entity.

Conclusion

This compound is a sophisticated chemical building block that offers significant advantages in the field of drug discovery. Its unique combination of a rigid spirocyclic framework, a property-modulating oxetane ring, and a versatile amine handle makes it an invaluable tool for constructing novel, potent, and selective therapeutic agents. While the parent molecule is achiral, it provides an exceptional platform for stereocontrolled synthesis. The development of scalable and efficient synthetic routes further enhances its accessibility and utility for researchers and drug development professionals aiming to explore novel chemical space.

References

  • Crysdot LLC. This compound - Heterocyclic Compounds. Available at: [Link]

  • MDPI. Synthesis of a Spirocyclic Oxetane-Fused Benzimidazole. Molecules. 2015; 20(8):13857-13871. Available at: [Link]

  • PubChemLite. 2-oxaspiro[3.3]heptan-6-amine (C6H11NO). Available at: [Link]

  • Springer Link. Synthesis of 2-azaspiro[3.3]heptane-derived amino acids: ornitine and GABA analogues. Amino Acids. 2010; 39(2):515-21. Available at: [Link]

  • National Institutes of Health (NIH). Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223. Org. Process Res. Dev. 2023; 27(7): 1308–1313. Available at: [Link]

  • PubChemLite. 2-(2-oxa-6-azaspiro[3.3]heptan-6-yl)ethan-1-amine. Available at: [Link]

  • Royal Society of Chemistry. Conformationally restricted glutamic acid analogues: stereoisomers of 1-aminospiro[3.3]heptane-1,6-dicarboxylic acid. RSC Advances. 2015; 5: 9789-9799. Available at: [Link]

  • National Institutes of Health (NIH). A stereochemical journey around spirocyclic glutamic acid analogs. Beilstein J. Org. Chem. 2017; 13: 1308–1318. Available at: [Link]

  • ResearchGate. Synthesis of challenging 6-functionalized 1-oxaspiro[3.3]heptanes – New scaffolds for drug discovery. (Request for full text). Available at: [Link]

Sources

A Technical Guide to the Spectral Analysis of 2-Oxaspiro[3.3]heptan-6-amine Hydrochloride: A Key Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth technical analysis of the spectral data for 2-Oxaspiro[3.3]heptan-6-amine hydrochloride, a spirocyclic amine of significant interest in medicinal chemistry. Spirocyclic scaffolds are increasingly sought after in drug discovery for their ability to introduce three-dimensionality, which can lead to improved potency, selectivity, and pharmacokinetic properties.[1] This document will delve into the expected Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectral characteristics of this compound, offering insights into the interpretation of its unique structural features.

The Significance of this compound in Medicinal Chemistry

Spiro[3.3]heptane motifs, particularly those incorporating heteroatoms, are considered valuable building blocks in the design of novel therapeutics.[2] The rigid, three-dimensional structure of these scaffolds provides a distinct advantage over more traditional, "flat" aromatic systems.[1] By orienting substituents in precise vectors, spirocycles can facilitate highly specific interactions with biological targets. The inclusion of an oxetane ring and an amine-bearing cyclobutane ring in this compound offers a unique combination of properties, including potential for improved metabolic stability and aqueous solubility.

The amine functionality serves as a crucial handle for further chemical modification, allowing for the attachment of various pharmacophoric groups. The hydrochloride salt form is often utilized to enhance the compound's stability and solubility, which are critical considerations in drug development.

Predicted Spectroscopic Data and Interpretation

While publicly available experimental spectra for this compound are not readily found, we can predict its spectral characteristics based on the analysis of similar structures and fundamental spectroscopic principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR would provide critical information about its connectivity and stereochemistry.

¹H NMR Spectroscopy:

The proton NMR spectrum is expected to be relatively complex due to the rigid, bicyclic nature of the molecule. The protons on the cyclobutane and oxetane rings are diastereotopic, meaning they are chemically non-equivalent and will likely appear as distinct signals with complex coupling patterns.

Predicted Chemical Shift (ppm) Multiplicity Integration Assignment Rationale
~8.5 - 9.0Broad singlet3H-NH₃⁺The acidic protons of the ammonium group are expected to be deshielded and may exchange with residual water in the solvent, leading to a broad signal.
~4.8Singlet or AB quartet4H-O-CH₂- (Oxetane)The methylene protons of the oxetane ring are equivalent due to symmetry and would ideally appear as a singlet. However, slight distortions from ideal symmetry could lead to an AB quartet.
~4.0 - 4.2Multiplet1H-CH-NH₃⁺The proton on the carbon bearing the amino group will be deshielded by the electron-withdrawing ammonium group.
~2.5 - 2.9Multiplet4H-CH₂- (Cyclobutane)The methylene protons on the cyclobutane ring adjacent to the spirocenter and the aminomethine group will exhibit complex splitting patterns due to geminal and vicinal coupling.

¹³C NMR Spectroscopy:

The proton-decoupled ¹³C NMR spectrum will provide information on the number of unique carbon environments.

Predicted Chemical Shift (ppm) Assignment Rationale
~78-O-CH₂- (Oxetane)The carbons of the oxetane ring are highly deshielded due to the adjacent oxygen atom.
~50-CH-NH₃⁺The carbon attached to the ammonium group is deshielded.
~45SpirocenterThe quaternary spiro carbon is expected to have a characteristic chemical shift.
~35-CH₂- (Cyclobutane)The methylene carbons of the cyclobutane ring.
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering clues about its structure. For this compound, Electrospray Ionization (ESI) in positive ion mode would be the preferred method.

  • Expected Molecular Ion: The ESI-MS spectrum would show a prominent peak for the protonated molecule (M+H)⁺ at m/z 114.0919, corresponding to the free amine C₆H₁₁NO. The hydrochloride salt itself would not be observed directly.

  • Fragmentation Pattern: Fragmentation of the molecular ion could involve the loss of the amino group or cleavage of the spirocyclic rings, providing further structural confirmation.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Predicted Wavenumber (cm⁻¹) Vibrational Mode Functional Group
~2500 - 3000N-H stretch-NH₃⁺ (Ammonium salt)
~2850 - 3000C-H stretchAliphatic
~1500 - 1600N-H bend-NH₃⁺ (Ammonium salt)
~980C-O-C stretchOxetane

The broad absorption in the 2500-3000 cm⁻¹ region is characteristic of the N-H stretching vibrations in an ammonium salt. The C-O-C stretching of the oxetane ring is also a key diagnostic peak.

Proposed Synthetic Protocol

A plausible synthetic route to this compound can be adapted from established literature procedures for similar spirocyclic amines. A common strategy involves the construction of the spirocyclic core followed by functional group interconversion to introduce the amine.

Step-by-Step Methodology:
  • Synthesis of a Precursor Ketone: A key intermediate would be 2-Oxaspiro[3.3]heptan-6-one. This can be synthesized through various methods, often involving cycloaddition reactions.

  • Reductive Amination: The ketone is then converted to the amine via reductive amination. This involves reacting the ketone with an ammonia source (like ammonium acetate) and a reducing agent (such as sodium cyanoborohydride or sodium triacetoxyborohydride).

  • Formation of the Hydrochloride Salt: The resulting free amine is then treated with hydrochloric acid (typically as a solution in an organic solvent like diethyl ether or methanol) to precipitate the hydrochloride salt.

  • Purification: The final product is purified by recrystallization to obtain the desired this compound with high purity.

Visualization of Key Structures and Workflows

Molecular Structure of this compound

Caption: 2D representation of this compound.

General Workflow for Synthesis and Spectral Analysis

cluster_synthesis Synthesis cluster_analysis Spectral Analysis start Starting Materials ketone 2-Oxaspiro[3.3]heptan-6-one start->ketone Cycloaddition amine 2-Oxaspiro[3.3]heptan-6-amine ketone->amine Reductive Amination salt 2-Oxaspiro[3.3]heptan-6-amine HCl amine->salt HCl treatment nmr NMR (¹H, ¹³C) salt->nmr ms Mass Spectrometry (ESI-MS) salt->ms ir Infrared Spectroscopy (IR) salt->ir

Caption: A generalized workflow from synthesis to spectral characterization.

Conclusion

This compound represents a valuable scaffold for the development of novel therapeutics. A thorough understanding of its spectral properties is essential for its synthesis, characterization, and application in drug discovery programs. This guide provides a detailed, albeit predictive, overview of the key NMR, MS, and IR features of this compound, offering a solid foundation for researchers working with this and related spirocyclic amines. The provided synthetic strategy and workflows serve as a practical starting point for the preparation and analysis of this promising molecule.

References

  • ResearchGate. Synthesis of challenging 6-functionalized 1-oxaspiro[3.3]heptanes – New scaffolds for drug discovery. Available at: [Link] (Accessed: January 6, 2026).

  • National Center for Biotechnology Information. Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223. Available at: [Link] (Accessed: January 6, 2026).

Sources

An In-depth Technical Guide to the Solubility Profile of 2-Oxaspiro[3.3]heptan-6-amine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Oxaspiro[3.3]heptan-6-amine hydrochloride is a novel spirocyclic scaffold of increasing interest in medicinal chemistry due to its unique three-dimensional structure, which can offer improved metabolic stability and permeability.[1] As with any potential therapeutic agent, a thorough understanding of its physicochemical properties, particularly aqueous solubility, is paramount for successful drug development. This guide provides a comprehensive framework for characterizing the solubility profile of this compound. While specific experimental solubility data for this compound is not widely published, this document outlines the theoretical considerations, experimental protocols, and influential factors that are critical for its determination. The methodologies described herein are designed to establish a robust and reproducible solubility assessment, enabling informed decisions in formulation development and preclinical studies.

Introduction: The Significance of Solubility in Drug Discovery

The aqueous solubility of a drug candidate is a critical determinant of its bioavailability and, consequently, its therapeutic efficacy. Poor solubility can lead to incomplete absorption from the gastrointestinal tract, resulting in low and variable drug exposure. Therefore, a comprehensive characterization of a compound's solubility profile early in the drug discovery process is essential to mitigate developmental risks.

This compound, as a salt of a primary amine, is anticipated to exhibit favorable aqueous solubility. The presence of the hydrophilic amine group and the hydrochloride salt form generally enhances water solubility compared to the free base.[2][3] Furthermore, the incorporation of an oxygen atom within the spirocyclic core can significantly increase aqueous solubility compared to its carbocyclic analogs.[1][4] This guide will delve into the practical aspects of determining the precise solubility of this compound under various physiologically relevant conditions.

Physicochemical Properties of this compound

A foundational understanding of the compound's physicochemical properties is crucial for designing and interpreting solubility studies.

PropertyValue/InformationSource
Molecular Formula C6H12ClNO
Molecular Weight 149.62 g/mol
Physical Form Solid
pKa (predicted) The pKa of the conjugate acid of the amine is expected to be in the range of 9-10, typical for a primary amine. The presence of the oxetane ring may slightly reduce the basicity.[4]N/A
LogP (predicted) The predicted XlogP is -0.4, suggesting a high degree of hydrophilicity.[5]

Experimental Determination of Aqueous Solubility

A multi-faceted approach is recommended to thoroughly characterize the solubility of this compound. This involves both kinetic and thermodynamic solubility measurements.

Kinetic versus Thermodynamic Solubility
  • Kinetic Solubility: This is a high-throughput screening method that measures the solubility of a compound from a concentrated stock solution (typically in DMSO) added to an aqueous buffer. It reflects the solubility under non-equilibrium conditions and is useful for early-stage discovery.

  • Thermodynamic Solubility: This is the true equilibrium solubility of a compound in a saturated solution. It is a more time-consuming but more accurate measure, critical for later-stage development and formulation.

Experimental Workflow

The following diagram illustrates a typical workflow for determining the solubility of a new chemical entity.

G cluster_prep Preparation cluster_kinetic Kinetic Solubility cluster_thermo Thermodynamic Solubility A Compound Synthesis & QC B Stock Solution Preparation (DMSO) A->B H Addition of Excess Solid to Buffer A->H D Addition of Stock to Buffer B->D C Buffer Preparation (e.g., PBS pH 7.4) C->D C->H E Incubation & Shaking (e.g., 2h @ RT) D->E F Filtration/Centrifugation to Remove Precipitate E->F G Quantification of Solubilized Compound (e.g., LC-MS/MS) F->G I Equilibration (e.g., 24-48h @ controlled T) H->I J Phase Separation (Filtration/Centrifugation) I->J K Quantification of Solubilized Compound (e.g., HPLC-UV) J->K

Experimental workflow for solubility determination.

Detailed Protocols
  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Assay Plate Preparation: To the wells of a 96-well plate, add 198 µL of phosphate-buffered saline (PBS) at pH 7.4.

  • Compound Addition: Add 2 µL of the 10 mM stock solution to the PBS-containing wells to achieve a final concentration of 100 µM.

  • Incubation: Seal the plate and shake at room temperature for 2 hours.

  • Precipitate Removal: Centrifuge the plate at high speed (e.g., 3000 x g) for 20 minutes to pellet any precipitate.

  • Quantification: Carefully transfer the supernatant to a new plate and quantify the concentration of the dissolved compound using a suitable analytical method such as LC-MS/MS.

  • Sample Preparation: Add an excess amount of solid this compound (e.g., 1-2 mg) to a vial containing a known volume (e.g., 1 mL) of the desired aqueous buffer (e.g., PBS pH 7.4).

  • Equilibration: Tightly cap the vials and shake at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. Alternatively, centrifuge the samples.

  • Filtration: Filter the supernatant through a 0.45 µm filter to remove any remaining solid particles.

  • Quantification: Dilute the filtrate and quantify the concentration of the dissolved compound using a validated HPLC-UV method.

Factors Influencing the Solubility of this compound

The solubility of an ionizable compound like this compound is significantly influenced by the pH of the medium and the temperature.

Effect of pH

As the hydrochloride salt of a primary amine, the solubility of this compound is expected to be pH-dependent. At pH values below its pKa, the amine will be predominantly in its protonated, cationic form, which is more water-soluble. As the pH increases above the pKa, the uncharged free base will predominate, which is expected to be less soluble.

G cluster_pH pH-Solubility Relationship A Low pH (pH < pKa) Predominantly Protonated Form B High Solubility A->B C High pH (pH > pKa) Predominantly Free Base D Lower Solubility C->D

Influence of pH on solubility.

To fully characterize the pH-solubility profile, thermodynamic solubility should be determined in a series of buffers covering a physiologically relevant pH range (e.g., pH 2, 4, 6.8, and 7.4).

Effect of Temperature

The dissolution of most solids is an endothermic process, meaning that solubility tends to increase with temperature. It is advisable to determine the solubility at both room temperature (25°C) and physiological temperature (37°C) to understand its behavior under relevant conditions.

Data Presentation and Interpretation

The results of the solubility studies should be presented in a clear and concise manner.

Assay TypeSolvent/BufferTemperature (°C)Solubility (µg/mL)Solubility (µM)
KineticPBS pH 7.425
ThermodynamicpH 2.0 Buffer25
ThermodynamicPBS pH 7.425
ThermodynamicPBS pH 7.437

A comprehensive solubility profile will enable a better understanding of the compound's potential for oral absorption and will guide the selection of appropriate formulation strategies.

Conclusion

While specific, publicly available solubility data for this compound is currently limited, this guide provides a robust framework for its determination. By systematically evaluating its kinetic and thermodynamic solubility and assessing the impact of pH and temperature, researchers can build a comprehensive understanding of this compound's biopharmaceutical properties. This knowledge is indispensable for advancing this promising scaffold through the drug development pipeline.

References

  • Mykhailiuk, P. K. (2021). Oxa-spirocycles: synthesis, properties and applications. Chemical Science, 12(34), 11216–11235. Retrieved from [Link]

  • IS MUNI. (n.d.). Physical Properties: Solubility Classification. Retrieved from [Link]

  • McLaughlin, J. C. (n.d.). Experiment 27 - Amines and Amides. Retrieved from [Link]

  • EMBIBE. (2023, January 25). Test for Amines: Check Solubility and Litmus Test, Hinsberg Test. Retrieved from [Link]

  • Crysdot LLC. (n.d.). This compound. Retrieved from [Link]

  • PubChemLite. (n.d.). 2-oxaspiro[3.3]heptan-6-amine. Retrieved from [Link]

  • Amine Unknowns. (n.d.). Amine Unknowns. Retrieved from [Link]

  • Scribd. (n.d.). Test of Amine & Amide. Retrieved from [Link]

  • IUPAC. (n.d.). Solubility Data Series. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223. Retrieved from [Link]

  • MDPI. (2023). The Solubility Studies and the Complexation Mechanism Investigations of Biologically Active Spiro[cyclopropane-1,3′-oxindoles] with β-Cyclodextrins. Retrieved from [Link]

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2-Oxaspiro[3.3]heptan-6-amine Hydrochloride: A Modern Morpholine Bioisostere for Enhanced Drug Properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of medicinal chemistry, the morpholine ring is a ubiquitous scaffold, present in numerous FDA-approved drugs.[1] However, its susceptibility to metabolic degradation often presents a significant hurdle in drug development.[2] This guide introduces 2-Oxaspiro[3.3]heptan-6-amine hydrochloride, a novel and potent bioisostere of morpholine. By virtue of its unique spirocyclic architecture, this building block offers a compelling solution to the metabolic instability of morpholine, while also providing opportunities to fine-tune physicochemical properties such as lipophilicity and aqueous solubility. This document will delve into the rationale behind its use, its synthesis, comparative physicochemical and pharmacokinetic data, and its application in drug discovery, providing a comprehensive resource for its strategic implementation in medicinal chemistry programs.

The Challenge of Morpholine and the Rise of Bioisosterism

The morpholine moiety is a privileged structure in drug design due to its favorable properties, including good water solubility and its ability to act as a hydrogen bond acceptor. Despite its prevalence, the metabolic lability of the morpholine ring, particularly through oxidation, is a well-documented challenge. This metabolic vulnerability can lead to rapid clearance, poor bioavailability, and the formation of potentially reactive metabolites.

Bioisosterism, the strategy of replacing a functional group with another that retains similar biological activity but possesses improved physicochemical or pharmacokinetic properties, is a cornerstone of modern drug design. The quest for a superior morpholine bioisostere has led to the exploration of various structural motifs. An ideal bioisostere should mimic the key steric and electronic features of morpholine while offering enhanced metabolic stability and the ability to modulate properties like lipophilicity.

2-Oxaspiro[3.3]heptan-6-amine: A Structurally Novel Bioisostere

2-Oxaspiro[3.3]heptan-6-amine, a spirocyclic amine incorporating an oxetane ring fused to an azetidine ring, has emerged as a highly effective morpholine bioisostere.[3] Its rigid, three-dimensional structure introduces a higher fraction of sp³-hybridized carbons, a feature correlated with improved clinical success rates for drug candidates.[4] This "escape from flatland" offers several advantages over the more planar morpholine ring.[2]

The key advantages of employing the 2-oxaspiro[3.3]heptane scaffold include:

  • Enhanced Metabolic Stability: The spirocyclic nature of the core restricts conformational flexibility and shields the molecule from enzymatic degradation, particularly oxidative metabolism.[5]

  • Modulation of Physicochemical Properties: The introduction of the spirocyclic system can significantly impact a molecule's lipophilicity (logD) and basicity (pKa), often leading to improved aqueous solubility.[6]

  • Improved Three-Dimensionality: The rigid, non-planar structure allows for more precise and predictable interactions with biological targets, potentially leading to increased potency and selectivity.[7]

Below is a diagram illustrating the structural comparison between morpholine and 2-Oxaspiro[3.3]heptan-6-amine.

Caption: Structural comparison of Morpholine and 2-Oxaspiro[3.3]heptan-6-amine.

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process, starting from commercially available materials. A general and scalable approach involves the construction of the 2-oxa-6-azaspiro[3.3]heptane core, followed by deprotection and salt formation.

Experimental Protocol: Synthesis of 2-Oxa-6-azaspiro[3.3]heptane

A practical and scalable route to a key intermediate, 6-(2-fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane, has been reported, which can be adapted for the synthesis of the parent amine.[8] The synthesis of the parent 2-oxa-6-azaspiro[3.3]heptane has also been described starting from 3-bromo-2,2-bis(bromomethyl)propan-1-ol and p-tosylamide.[9] A generalized protocol is outlined below:

Step 1: Synthesis of 3,3-bis(bromomethyl)oxetane

A key precursor, 3,3-bis(bromomethyl)oxetane, can be synthesized from tribromoneopentyl alcohol through treatment with sodium hydroxide.[8]

Step 2: Formation of the N-protected 2-Oxa-6-azaspiro[3.3]heptane

The N-protected spirocycle is typically formed by reacting 3,3-bis(bromomethyl)oxetane with a suitable amine, such as p-toluenesulfonamide, under basic conditions.[10]

Step 3: Deprotection to yield 2-Oxa-6-azaspiro[3.3]heptane

The protecting group (e.g., tosyl) is then removed to yield the free amine, 2-oxa-6-azaspiro[3.3]heptane.[8]

Step 4: Formation of this compound

The free base is dissolved in a suitable solvent (e.g., diethyl ether, isopropanol) and treated with a solution of hydrogen chloride in the same or a miscible solvent. The resulting hydrochloride salt precipitates and can be collected by filtration, washed with a non-polar solvent, and dried under vacuum.

Synthesis_Workflow Tribromoneopentyl alcohol Tribromoneopentyl alcohol 3,3-bis(bromomethyl)oxetane 3,3-bis(bromomethyl)oxetane Tribromoneopentyl alcohol->3,3-bis(bromomethyl)oxetane NaOH N-protected 2-oxa-6-azaspiro[3.3]heptane N-protected 2-oxa-6-azaspiro[3.3]heptane 3,3-bis(bromomethyl)oxetane->N-protected 2-oxa-6-azaspiro[3.3]heptane Amine, Base 2-Oxa-6-azaspiro[3.3]heptane 2-Oxa-6-azaspiro[3.3]heptane N-protected 2-oxa-6-azaspiro[3.3]heptane->2-Oxa-6-azaspiro[3.3]heptane Deprotection 2-Oxaspiro[3.3]heptan-6-amine HCl 2-Oxaspiro[3.3]heptan-6-amine HCl 2-Oxa-6-azaspiro[3.3]heptane->2-Oxaspiro[3.3]heptan-6-amine HCl HCl

Caption: General synthetic workflow for this compound.

Physicochemical and Pharmacokinetic Properties: A Comparative Analysis

The true value of a bioisostere is demonstrated through comparative analysis with the parent functional group. The replacement of a morpholine moiety with 2-oxa-6-azaspiro[3.3]heptane can lead to significant and often beneficial shifts in key drug-like properties.

A notable study on a Melanin Concentrating Hormone Receptor 1 (MCHr1) antagonist, AZD1979, provides a clear example of these effects.[6]

PropertyMorpholine Analog (6a)2-Oxa-6-azaspiro[3.3]heptane Analog (6b)
logD at pH 7.4 2.81.6
pKa 6.78.2
Permeability (10⁻⁶ cm/s) 4843
Intrinsic Clearance (µL/min/mg) 7213
Data sourced from Degorce et al., ACS Med. Chem. Lett. 2019, 10, 1198–1204.[6]

The data clearly illustrates that the introduction of the 2-oxa-6-azaspiro[3.3]heptane moiety resulted in:

  • A significant decrease in lipophilicity (lower logD), which can be advantageous for reducing off-target effects and improving solubility.

  • An increase in basicity (higher pKa).

  • Maintained good permeability .

  • A dramatic reduction in intrinsic clearance , indicating enhanced metabolic stability.

Case Studies in Drug Discovery

The strategic application of 2-Oxaspiro[3.3]heptan-6-amine as a morpholine bioisostere has been successfully demonstrated in several drug discovery programs.

Case Study 1: Overcoming Metabolism of Linezolid

Linezolid, an important antibiotic, undergoes oxidative metabolism of its morpholine ring. To address this liability, a "spiro-morpholine" analog incorporating the 2-oxa-6-azaspiro[3.3]heptane core was synthesized. This analog retained its antibacterial activity against multiple strains while being designed for improved metabolic stability.[6]

Case Study 2: MCHr1 Antagonist AZD1979

As detailed in the table above, the replacement of the morpholine in a lead compound with 2-oxa-6-azaspiro[3.3]heptane led to the discovery of AZD1979, a potent MCHr1 antagonist with a significantly improved pharmacokinetic profile.[6] The reduced clearance and lower lipophilicity were key attributes that advanced this compound in development.

Characterization of this compound

Standard analytical techniques are employed to confirm the identity and purity of this compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure. The characteristic signals for the oxetane and azetidine rings, along with the integration of protons, provide definitive structural information.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the exact molecular weight and elemental composition of the compound.

  • High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the final compound.

Conclusion

This compound represents a significant advancement in the field of medicinal chemistry, offering a robust and effective solution to the limitations of the morpholine moiety. Its unique spirocyclic structure imparts enhanced metabolic stability, allows for the fine-tuning of physicochemical properties, and introduces beneficial three-dimensionality. The successful application of this building block in various drug discovery programs underscores its potential to accelerate the development of safer and more effective medicines. As the demand for novel, patentable chemical matter with improved drug-like properties continues to grow, this compound is poised to become an indispensable tool in the medicinal chemist's arsenal.

References

  • Grygorenko, O. O., et al. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry, 11(2), 31-40. [Link]

  • ResearchGate. Comparison of 2,6-diazaspiro[3.3]heptane, 2-azaspiro[3.3]. [Link]

  • Burkhard, J. A., et al. (2010). Synthesis and structural analysis of a new class of azaspiro[3.3]heptanes as building blocks for medicinal chemistry. Organic letters, 12(9), 1944–1947. [Link]

  • Degorce, S. L., et al. (2019). Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. ACS medicinal chemistry letters, 10(8), 1198–1204. [Link]

  • Wuitschik, G., et al. (2010). Synthesis of azaspirocycles and their evaluation in drug discovery. Angewandte Chemie International Edition, 49(41), 7428-7439. [Link]

  • ResearchGate. Retrosynthesis of 6-oxo-azaspiro[3.3]heptane 1. [Link]

  • Goodman, A. G., et al. (2023). Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223. Organic Process Research & Development, 27(8), 1509-1516. [Link]

  • Goodman, A. G., et al. (2023). Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223. Organic Process Research & Development, 27(8), 1509-1516. [Link]

  • Jones, A. B., et al. (2021). Synthesis of a Spirocyclic Oxetane-Fused Benzimidazole. Molecules, 26(11), 3326. [Link]

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The Spiro[3.3]heptane Scaffold: A Three-Dimensional Key to Unlocking Novel Chemical Space in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

In the modern era of drug discovery, the demand for novel molecular architectures that can overcome the limitations of traditional, predominantly flat, aromatic compounds has led to a renaissance of three-dimensional (3D) scaffolds. Among these, the spiro[3.3]heptane core has emerged as a particularly compelling motif. Its rigid, well-defined 3D geometry, coupled with favorable physicochemical properties, offers a unique opportunity to explore new chemical space and design next-generation therapeutics with improved efficacy, selectivity, and pharmacokinetic profiles. This technical guide provides a comprehensive overview of the spiro[3.3]heptane scaffold, from its fundamental properties and synthesis to its diverse applications in medicinal chemistry, serving as a vital resource for professionals in the field.

Introduction: Escaping "Flatland" in Drug Discovery

For decades, medicinal chemistry has been dominated by aromatic and heteroaromatic ring systems, largely due to their synthetic accessibility and predictable electronic properties. However, this over-reliance on "flatland" chemistry has contributed to challenges in modern drug discovery, including issues with solubility, metabolic stability, and target selectivity. The concept of "escaping flatland" advocates for the increased use of sp³-rich, three-dimensional scaffolds to access novel chemical space and improve the "drug-likeness" of lead compounds.[1]

The spiro[3.3]heptane scaffold, a bicyclic system consisting of two cyclobutane rings sharing a single carbon atom, is at the forefront of this movement. Its unique, rigid, and non-planar structure provides a fixed orientation for substituents, allowing for precise control over their spatial arrangement and interaction with biological targets.[1][2] This guide will delve into the technical nuances of this remarkable scaffold, providing the reader with the foundational knowledge and practical insights required to leverage its potential in their research.

Physicochemical and Structural Properties: A Competitive Edge

The allure of the spiro[3.3]heptane scaffold lies in its distinct combination of structural rigidity and favorable physicochemical properties. Unlike flexible aliphatic chains or planar aromatic rings, the spiro[3.3]heptane core locks substituents into well-defined vectors, which can be crucial for optimizing interactions within a protein's binding pocket.

Conformational Rigidity and 3D Geometry

The spirocyclic nature of this scaffold imparts significant conformational constraint. The two cyclobutane rings are held in a puckered conformation, and the substituents attached to the rings have defined spatial relationships. This rigidity can lead to a lower entropic penalty upon binding to a target, potentially increasing binding affinity. The non-coplanar exit vectors for substituents are a key feature, allowing for the mimicry of not only para- but also meta- and even mono-substituted benzene rings.[3][4]

Caption: 3D representation of the spiro[3.3]heptane scaffold highlighting the central spiro-carbon and potential exit vectors for substituents.

Physicochemical Property Comparison

One of the most significant applications of the spiro[3.3]heptane scaffold is as a saturated bioisostere of the benzene ring.[4][5] This replacement often leads to a marked improvement in key physicochemical properties, as summarized in the table below.

PropertyBenzene Derivative (Vorinostat)Spiro[3.3]heptane AnalogRationale for Improvement
cLogP 1.05~0.25 (estimated)Increased sp³ character and reduced aromaticity generally decrease lipophilicity.[6][7]
Aqueous Solubility LowGenerally ImprovedReduced lipophilicity and the potential for introducing polar functionality contribute to better solubility.[5]
Metabolic Stability Susceptible to aromatic oxidationGenerally ImprovedThe absence of aromatic C-H bonds susceptible to P450-mediated oxidation enhances metabolic stability.[6]
Fraction of sp³ carbons (Fsp³) LowHighDirectly addresses the "escape from flatland" principle, increasing 3D character.

Data for Vorinostat and its spiro[3.3]heptane analog are illustrative and based on general trends reported in the literature.[4][6]

Synthetic Strategies: Building the Core

The growing interest in the spiro[3.3]heptane scaffold has spurred the development of several efficient synthetic routes. These strategies can be broadly categorized based on the key bond-forming reactions used to construct the spirocyclic core.

G cluster_0 Retrosynthetic Approaches SpiroHeptane Spiro[3.3]heptane Core Cycloaddition [2+2] Cycloaddition SpiroHeptane->Cycloaddition Rearrangement Semipinacol Rearrangement SpiroHeptane->Rearrangement Alkylation Double Alkylation SpiroHeptane->Alkylation G cluster_0 Aromatic Drug cluster_1 Saturated Analog Benzene Benzene Ring Spiro Spiro[3.3]heptane Core Benzene->Spiro Bioisosteric Replacement

Sources

The Ascendancy of the Oxetane Motif: A Technical Guide for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Once considered an academic curiosity, the oxetane ring—a four-membered cyclic ether—has emerged as a powerhouse motif in contemporary medicinal chemistry.[1][2][3] Its unique confluence of properties, including marked polarity, metabolic stability, and a distinct three-dimensional geometry, provides drug designers with a versatile tool to overcome pervasive challenges in drug development.[1][2][4][5] This guide offers an in-depth exploration of the strategic application of oxetanes, from their fundamental physicochemical impact to their role as sophisticated bioisosteres. We will dissect the causal relationships behind their effects on drug-like properties, present key case studies, and provide validated experimental protocols and synthetic strategies to empower researchers in their own discovery campaigns.

The Oxetane Motif: A Convergence of Desirable Physicochemical Properties

The strategic value of the oxetane ring stems from its ability to simultaneously modulate multiple molecular properties, a feat that is often difficult to achieve with other functional groups. Its small, strained structure belies a profound influence on a molecule's overall profile.[4][6]

Polarity, Solubility, and Lipophilicity: The Hydrophilic Advantage

The inclusion of an oxygen atom within the strained four-membered ring makes the oxetane motif inherently polar. This property is a cornerstone of its utility in medicinal chemistry.

  • Enhanced Aqueous Solubility: The introduction of an oxetane can dramatically improve a compound's aqueous solubility. In matched molecular pair analyses, replacing a nonpolar group like a gem-dimethyl moiety with an oxetane has been shown to increase solubility by a factor of 4 to over 4000, depending on the molecular context.[3][7][8][9] This is a critical advantage for improving the oral bioavailability of drug candidates, a common hurdle in development.

  • Reduced Lipophilicity (LogD): Concurrently, oxetane-containing molecules are typically less lipophilic than their carbocyclic or gem-dimethyl counterparts.[4][7] This reduction in LogD is beneficial for minimizing off-target toxicities and improving a compound's overall drug-like properties.[7]

Metabolic Stability: A Shield Against Degradation

One of the most compelling reasons for incorporating oxetanes is their ability to enhance metabolic stability.

  • Blocking Metabolic Hotspots: The oxetane ring can serve as a metabolically robust shield. When used to replace a gem-dimethyl group, it can block metabolically labile C-H bonds that are susceptible to oxidation by cytochrome P450 (CYP) enzymes.[1][2][6][10]

  • Redirecting Metabolic Pathways: Intriguingly, the presence of an oxetane can sometimes redirect a drug's metabolism away from the often-overburdened CYP enzyme system towards other pathways, such as hydrolysis by microsomal epoxide hydrolase (mEH).[1][9] This strategy can reduce the likelihood of drug-drug interactions (DDIs), a significant safety concern.[9]

pKa Modulation: Taming Basicity

The oxetane's oxygen atom exerts a powerful inductive electron-withdrawing effect, which can be strategically employed to tune the basicity of proximal functional groups.

  • Amine Basicity Reduction: An oxetane placed alpha to an amine can lower its pKa by approximately 2.7 units.[1][7] This potent effect is a key tactic for mitigating liabilities associated with high basicity, such as poor cell permeability or inhibition of the hERG potassium channel, which can lead to cardiac toxicity.[5][7]

Conformational Rigidity and 3D Shape

In an era where drug discovery is moving towards more complex and challenging biological targets, the three-dimensional (3D) shape of a molecule is paramount. The rigid, slightly puckered conformation of the oxetane ring imparts a desirable 3D character to otherwise "flat" molecules.[1][2][10] This can lead to:

  • Improved Target Selectivity: A more defined 3D structure can result in more specific interactions with the target protein, reducing off-target effects.

  • Enhanced Solubility: Increased 3D character can disrupt crystal lattice packing, leading to better aqueous solubility.[1]

  • Conformational Locking: In some contexts, the oxetane can act as a "conformational lock," rigidifying a portion of the molecule to favor the bioactive conformation, as seen in the classic natural product, Taxol.[4][11]

Hydrogen Bonding Capacity

The strained C-O-C bond angle in an oxetane exposes the oxygen's lone pair of electrons, making it a surprisingly effective hydrogen-bond acceptor. Its H-bonding ability is stronger than that of other cyclic ethers (like THF) and is competitive with most carbonyl functional groups, including ketones and esters.[4][6] This allows it to form crucial interactions within a protein's binding pocket.

Strategic Applications in Drug Design: The Art of Bioisosterism

The concept of bioisosterism—the replacement of one functional group with another to create a new compound with similar biological activity but improved properties—is central to the oxetane's role in drug discovery.

G cluster_0 Common Drug Motifs cluster_1 Oxetane as Bioisostere cluster_2 Improved Physicochemical Properties Gem_Dimethyl gem-Dimethyl Group (Lipophilic, Metabolically Liable) Oxetane Oxetane Motif Gem_Dimethyl->Oxetane Replaces Carbonyl Carbonyl Group (H-Bond Acceptor, Metabolically Liable) Carbonyl->Oxetane Replaces Solubility ↑ Aqueous Solubility Oxetane->Solubility Metabolic_Stability ↑ Metabolic Stability Oxetane->Metabolic_Stability Lipophilicity ↓ Lipophilicity Oxetane->Lipophilicity Basicity ↓ Proximal Amine pKa Oxetane->Basicity ThreeD ↑ 3D Character Oxetane->ThreeD

Figure 1: Oxetane as a versatile bioisostere for common drug motifs.

The gem-Dimethyl and Carbonyl Surrogates
  • gem-Dimethyl Replacement: This is a classic and highly effective strategy. The oxetane ring occupies a similar steric volume as a gem-dimethyl group but introduces polarity.[7][12] This swap can simultaneously block metabolic oxidation and improve solubility, a dual benefit that addresses two major drug development challenges without the penalty of increased lipophilicity.[1][2][6][10]

  • Carbonyl Replacement: Oxetanes serve as excellent, metabolically robust mimics of carbonyl groups.[2][4][12] They preserve the key hydrogen-bonding acceptor capability and dipole moment but are resistant to common metabolic pathways like enzymatic reduction or hydrolysis.[1][6] This can also be used to prevent epimerization at an adjacent stereocenter.[4]

Case Studies: From Lead Optimization to Clinical Candidates

The real-world impact of oxetane incorporation is best illustrated through successful drug discovery campaigns.

  • Case Study 1: EZH2 Inhibitors (Pfizer): A potent lead compound targeting the enzyme EZH2 was hampered by poor metabolic stability and low solubility.[2][10] The research team hypothesized that replacing a planar dimethylisoxazole group with a more sp³-rich motif would improve these properties. The introduction of a methoxymethyl-oxetane substituent proved decisive.[1][2] The new analogue (PF-06821497) exhibited a more optimal LogD, drastically improved metabolic stability and solubility, and a better fit within the protein's binding pocket, ultimately progressing to clinical trials.[2][10]

  • Case Study 2: SYK Inhibitors (Gilead): In the development of spleen tyrosine kinase (SYK) inhibitors like Entospletinib, high amine basicity led to poor cell selectivity.[1][2] The solution was to introduce an oxetane onto the 4-position of a piperazine ring. This modification significantly reduced the piperazine's basicity (calculated pKaH dropped from 8.0 to 6.4), which doubled the desired T-cell vs. B-cell selectivity while maintaining high metabolic stability and solubility.[1][2][13]

  • Case Study 3: DLK Inhibitors (Genentech): For a dual leucine zipper kinase (DLK) inhibitor intended to be a brain-penetrant therapeutic, limiting efflux by P-glycoprotein (P-gp) was critical. A scaffold-hopping campaign led to a piperidine-oxetane structure.[10] The oxetane successfully reduced the basicity of the piperidine nitrogen, a key factor in limiting efflux, while preserving the metabolic stability required for a CNS drug.[10]

Parameter Non-Oxetane Precursor Oxetane-Containing Analogue Improvement Rationale & Citation(s)
Aqueous Solubility Often lowCan increase 4x to >4000xIntroduction of polarity disrupts crystal packing.[3][7][8][9]
Metabolic Stability (HLM) Often high clearanceTypically low to medium clearanceBlocks labile C-H bonds from CYP oxidation.[4][10][11]
Lipophilicity (LogD) HigherLowerOxygen atom adds polarity, reducing hydrophobicity.[4][7]
Amine pKa (alpha-position) e.g., ~9.9e.g., ~7.2 (ΔpKa ≈ -2.7)Strong inductive electron-withdrawing effect.[1][7]
Table 1: Quantitative impact of oxetane incorporation from matched molecular pair analyses.

Synthetic Strategies for Oxetane Incorporation

The growing appreciation for oxetanes has spurred significant innovation in synthetic chemistry, making these motifs more accessible than ever. The choice of strategy often depends on the desired substitution pattern and the stage of the discovery process.

G cluster_0 Building Block Strategy (Late-Stage) cluster_1 De Novo Synthesis (Early-Stage) start Incorporate Oxetane Motif Building_Block Start with Commercial Oxetane Building Block start->Building_Block De_Novo Start with Acyclic Precursor start->De_Novo Coupling Couple to Scaffold via: • Reductive Amination • Amide Coupling • SNAr Reaction Building_Block->Coupling Final_Molecule Final Oxetane-Containing Drug Candidate Coupling->Final_Molecule Cyclization Form Oxetane Ring via: • Williamson Ether Synthesis • Paternò-Büchi Reaction De_Novo->Cyclization Cyclization->Final_Molecule

Figure 2: Key synthetic workflows for incorporating oxetane motifs.

The Building Block Approach

For late-stage functionalization and rapid exploration of structure-activity relationships (SAR), using commercially available oxetane building blocks is the most common and efficient approach.

  • Key Building Blocks: Oxetan-3-one, 3-amino-oxetane, and 2-oxa-6-azaspiro[3.3]heptane are workhorse reagents in many medicinal chemistry labs.[13][14][15]

  • Common Reactions:

    • Reductive amination of oxetan-3-one with primary or secondary amines.

    • Amide bond formation using 3-amino-oxetane.

    • Nucleophilic aromatic substitution (SNAr) reactions with halo-aromatics.[14][15]

De Novo Ring Synthesis

When more complex or novel substitution patterns are required, constructing the oxetane ring from an acyclic precursor is necessary.

  • Williamson Ether Synthesis: This classic method involves the base-mediated intramolecular cyclization of a 1,3-diol derivative where one hydroxyl group has been converted into a good leaving group (e.g., a tosylate).[14][15][16]

  • Paternò–Büchi Reaction: A powerful photochemical [2+2] cycloaddition between a carbonyl compound (e.g., an aldehyde or ketone) and an alkene to directly form the oxetane ring.[14][16][17] Recent advances using visible light have made this reaction more accessible and practical.[14][15]

Experimental Protocols for Property Assessment

To validate the impact of oxetane incorporation, rigorous and standardized in vitro assays are essential. The following protocols provide a framework for these key experiments.

Protocol: In Vitro Metabolic Stability Assay

Objective: To determine the rate of metabolic degradation of a compound by liver enzymes.

Methodology:

  • Preparation: Prepare a stock solution of the test compound (e.g., 10 mM in DMSO). Prepare human liver microsomes (HLMs) at a concentration of 0.5 mg/mL in a 100 mM potassium phosphate buffer (pH 7.4). Prepare an NADPH regenerating solution.

  • Incubation: In a 96-well plate, add the phosphate buffer, the test compound (final concentration 1 µM), and the HLM solution. Pre-incubate the plate at 37°C for 5 minutes.

  • Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating solution.

  • Time Points: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding a cold stop solution (e.g., acetonitrile containing an internal standard).

  • Analysis: Centrifuge the plate to pellet the precipitated protein. Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound at each time point.

  • Calculation: Determine the half-life (t½) and intrinsic clearance (CLint) by plotting the natural log of the percent remaining compound versus time.

Protocol: Thermodynamic Solubility Assay

Objective: To measure the equilibrium solubility of a compound in an aqueous buffer.

Methodology:

  • Sample Preparation: Add an excess amount of the solid compound to a phosphate-buffered saline (PBS) solution (pH 7.4) in a glass vial.

  • Equilibration: Shake the suspension at room temperature for 24 hours to ensure equilibrium is reached.

  • Separation: Centrifuge the sample at high speed to pellet the undissolved solid.

  • Quantification: Carefully remove an aliquot of the clear supernatant and dilute it with a suitable solvent (e.g., acetonitrile/water). Analyze the concentration of the dissolved compound using a calibrated HPLC-UV or LC-MS/MS method.

  • Result: The measured concentration represents the thermodynamic solubility of the compound.

Conclusion and Future Perspectives

The oxetane motif has firmly established itself as a valuable component of the medicinal chemist's toolkit.[1] Its ability to concurrently improve solubility, metabolic stability, and lipophilicity while modulating basicity and imparting 3D character makes it a powerful tool for lead optimization.[2][5] The initial concerns regarding the ring's stability have been largely allayed by studies demonstrating its robustness, particularly with 3,3-disubstitution, in a wide range of chemical conditions.[1][3]

The future for oxetanes in drug discovery is bright. As synthetic methodologies continue to evolve, we can expect to see the creation of more complex and diverse oxetane-containing building blocks.[2][14] This will enable the exploration of oxetanes not just as pendant groups for property modulation, but as central scaffolding elements that form the core of new chemical entities.[14][15] The continued success of oxetane-containing candidates in clinical trials will further cement the status of this small ring as a giant in modern drug design.

References

  • Burkhard, J. A., Wuitschik, G., & Rogers-Evans, M., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews. [Link]

  • Ishikura, H., Symes, O. L., & Bull, J. A. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry. [Link]

  • Carreira, E. M., & Fessard, T. C. (2014). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry. [Link]

  • Li, X., et al. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. European Journal of Medicinal Chemistry. [Link]

  • Obach, R. S. (2021). Directing the Metabolism of Drugs Away from CYP450: The Use of Oxetane Rings. Pharmacology & Pharmacy. [Link]

  • Ishikura, H., Symes, O. L., & Bull, J. A. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry. [Link]

  • Li, X., et al. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. PubMed Central. [Link]

  • Carreira, E. M., & Fessard, T. C. (2014). Oxetanes in Drug Discovery: Structural and Synthetic Insights. ResearchGate. [Link]

  • Ishikura, H., Symes, O. L., & Bull, J. A. (2023). Oxetanes in Drug Discovery Campaigns. Semantic Scholar. [Link]

  • Czech, J., & Wicha, J. (2021). Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journal of Organic Chemistry. [Link]

  • Symes, O. L., & Bull, J. A. (2025). Synthetic oxetanes in drug discovery: where are we in 2025?. Expert Opinion on Drug Discovery. [Link]

  • Barham, J. P., et al. (2023). Oxetane Synthesis via Alcohol C–H Functionalization. Organic Letters. [Link]

  • Wuitschik, G., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. PubMed. [Link]

  • American Chemical Society. (2025). Evaluation of aryl amino-oxetanes as bioisosteres of benzamides and design elements for drug discovery. ACS Fall 2025 Abstracts. [Link]

  • Barham, J. P., et al. (2023). Oxetane Synthesis via Alcohol C–H Functionalization. PubMed Central. [Link]

  • Symes, O. L., & Bull, J. A. (2025). Synthetic oxetanes in drug discovery: where are we in 2025?. Taylor & Francis Online. [Link]

Sources

An In-depth Technical Guide to the Stability and Degradation of 2-Oxaspiro[3.3]heptan-6-amine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-Oxaspiro[3.3]heptan-6-amine hydrochloride is a novel spirocyclic scaffold of increasing interest in medicinal chemistry and drug development. Its unique three-dimensional structure, combining a strained oxetane ring and a secondary amine incorporated into a spirocyclic system, offers desirable physicochemical properties. However, these same structural motifs present potential stability challenges. This guide provides a comprehensive technical overview of the stability and degradation of this compound. We will explore its physicochemical properties, delineate potential degradation pathways under various stress conditions, and present a detailed framework for conducting forced degradation studies. This document is intended for researchers, scientists, and drug development professionals seeking to understand and manage the stability of this promising chemical entity.

Introduction to this compound

This compound is a building block used in the synthesis of more complex molecules, particularly in the pharmaceutical industry.[1][2][3] Its spirocyclic nature, where two rings share a single carbon atom, imparts a rigid, three-dimensional conformation that can be advantageous for molecular recognition and binding to biological targets. The presence of an oxetane ring, a four-membered ether, can improve aqueous solubility and metabolic stability compared to more common cyclic ethers like tetrahydrofuran.[4][5][6] The amine functionality provides a handle for further chemical modification and is crucial for its pharmacological activity and formulation as a hydrochloride salt.

The hydrochloride salt form is typically chosen to enhance solubility and stability of the free amine. However, the inherent strain of the oxetane ring and the reactivity of the amine group are potential liabilities that must be thoroughly understood to ensure the quality, safety, and efficacy of any drug substance or product containing this moiety.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueSource
Molecular Formula C6H12ClNO[7]
Molecular Weight 149.62 g/mol [7]
Appearance Solid
Purity Typically ≥97%[7]
Storage Conditions 2-8°C, inert atmosphere[7]
InChI Key IHSRDAQLBHZRBC-UHFFFAOYSA-N

Diagram 1: Chemical Structure of this compound

Caption: Structure of this compound.

Potential Degradation Pathways

Hydrolytic Degradation (Acid and Base Catalyzed)

The oxetane ring is susceptible to ring-opening reactions, particularly under acidic conditions due to the strain of the four-membered ring.[4][8][9]

  • Acid-Catalyzed Hydrolysis: Protonation of the oxetane oxygen makes the ring more susceptible to nucleophilic attack by water. This would lead to the formation of a diol. The reaction is likely to proceed via an SN2 mechanism, with the nucleophile attacking one of the methylene carbons adjacent to the oxygen.

Diagram 2: Proposed Acid-Catalyzed Hydrolysis Pathway

A 2-Oxaspiro[3.3]heptan-6-amine B Protonated Oxetane Intermediate A->B H+ C Ring-Opened Diol Product B->C H2O (Nucleophilic Attack)

Caption: Acid-catalyzed ring-opening of the oxetane moiety.

  • Base-Catalyzed Hydrolysis: While less common for ethers, strong basic conditions could potentially promote ring-opening, although this is expected to be significantly slower than acid-catalyzed hydrolysis.

Oxidative Degradation

The primary amine is susceptible to oxidation.[10] Common oxidizing agents, such as hydrogen peroxide, can lead to the formation of various degradation products.

  • N-Oxidation: The nitrogen of the amine can be oxidized to form a hydroxylamine or a nitroso derivative.

  • Deamination: Oxidative deamination could lead to the formation of a ketone at the 6-position.

Photodegradation

Spiro compounds can exhibit complex photochemical behavior.[11][12][13] While the specific chromophores in this molecule are not highly absorbing in the near-UV and visible regions, exposure to high-intensity light, especially in the presence of photosensitizers, could lead to degradation. Potential pathways could involve radical mechanisms leading to ring opening or other rearrangements.

Thermal Degradation

Amine hydrochlorides are generally stable at ambient temperatures. However, at elevated temperatures, thermal degradation can occur.[14][15][16][17][18] The degradation of amines can be complex, and in the presence of other reactants like CO2, can lead to the formation of ureas and other products.[14][16][18] For this compound, high temperatures could potentially lead to dealkylation, ring opening, or polymerization. It is generally advised to keep bulk amine temperatures below 260°F (127°C) to minimize thermal degradation.[14]

Design of a Forced Degradation Study

A forced degradation study is essential to identify potential degradation products and to develop a stability-indicating analytical method.[10][19] The following is a recommended protocol for this compound.

Diagram 3: Experimental Workflow for Forced Degradation Studies

cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcome Prep Prepare stock solution of 2-Oxaspiro[3.3]heptan-6-amine HCl Acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) Prep->Acid Base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) Prep->Base Oxidation Oxidation (e.g., 3% H2O2, RT) Prep->Oxidation Thermal Thermal Stress (e.g., 80°C, solid state) Prep->Thermal Photo Photostability (ICH Q1B guidelines) Prep->Photo Analysis Analyze samples by LC-MS/DAD Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Identify Identify and characterize degradation products Analysis->Identify Develop Develop and validate stability-indicating method Identify->Develop

Caption: A systematic workflow for conducting forced degradation studies.

Experimental Protocols

Objective: To generate a degradation profile of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H2O2)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (for mobile phase)

Protocol:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., water or a mixture of water and acetonitrile) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix equal volumes of the stock solution and 0.2 M HCl to achieve a final concentration of 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix equal volumes of the stock solution and 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH. Incubate at 60°C for 24 hours. Neutralize with HCl before analysis.

    • Oxidative Degradation: Mix equal volumes of the stock solution and 6% H2O2 to achieve a final concentration of 3% H2O2. Keep at room temperature for 24 hours.

    • Thermal Degradation: Store the solid compound in an oven at 80°C for 48 hours. Dissolve in the initial solvent before analysis.

    • Photostability: Expose the solid compound and the stock solution to light according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 W h/m²).

  • Sample Analysis: Analyze all stressed samples, along with a non-stressed control, using a suitable analytical method.

Analytical Methodologies for Stability Testing

A stability-indicating analytical method is one that can separate the drug substance from its degradation products, allowing for the quantification of each component.

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method with UV detection is the workhorse for stability studies.

  • Column: A C18 column is a good starting point.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is recommended to achieve good separation of the polar parent compound and potentially less polar degradation products.

  • Detection: A photodiode array (PDA) detector is useful for assessing peak purity and for selecting the optimal wavelength for quantification.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is indispensable for the identification and structural elucidation of degradation products.[20]

  • Ionization Source: Electrospray ionization (ESI) is well-suited for this polar and ionizable molecule.

  • Mass Analyzer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended to obtain accurate mass measurements of the parent and degradation products, which aids in determining their elemental composition.

  • Tandem MS (MS/MS): Fragmentation analysis of the degradation products can provide valuable structural information.

Data Interpretation and Reporting

The data from the forced degradation study should be used to:

  • Establish a Degradation Profile: Identify the major degradation products formed under each stress condition.

  • Propose Degradation Pathways: Based on the structures of the identified degradants, propose the likely chemical reactions that lead to their formation.

  • Develop a Stability-Indicating Method: The developed HPLC method should be validated according to ICH Q2(R1) guidelines, with a key focus on specificity. This involves demonstrating that the peaks for the degradation products are well-resolved from the peak for the parent compound.

Table 2: Example Data Summary from a Forced Degradation Study

Stress Condition% DegradationNumber of DegradantsMajor Degradant (m/z)
0.1 M HCl, 60°C15%2168.1
0.1 M NaOH, 60°C5%1132.1
3% H2O2, RT25%3166.1
80°C, solid<2%0-
Photostability<5%1148.1

Conclusion and Recommendations

This compound possesses structural features that suggest potential instability under specific conditions. The oxetane ring is susceptible to acid-catalyzed hydrolysis, and the amine group is prone to oxidation. Thermal and photolytic degradation are expected to be less significant under normal storage and handling conditions.

Recommendations:

  • Storage: Store the compound in a cool, dry place, protected from light and in an inert atmosphere.[21]

  • Formulation Development: During formulation development, care should be taken to avoid acidic excipients that could catalyze the degradation of the oxetane ring. The potential for oxidative degradation should also be considered, and the use of antioxidants may be warranted.

  • Further Studies: Definitive identification of the degradation products requires their isolation and characterization using techniques such as NMR spectroscopy.

This guide provides a foundational understanding of the potential stability challenges associated with this compound and a framework for its systematic evaluation. A thorough understanding of its degradation profile is paramount for the successful development of safe and effective drug products.

References

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  • Wuts, P. G. M., & North, A. J. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(24), 15146-15193.
  • Foti, M., et al. (2017). Oxetane Substrates of Human Microsomal Epoxide Hydrolase. Drug Metabolism and Disposition, 45(9), 964-973.
  • Freyer, W., et al. (2000). On the Photochromism of Spiro[cyclohexadiene-dihydroacridines]. Photochemistry and Photobiology, 71(3), 294-299.
  • Chekanov, M., et al. (2022). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. ChemRxiv.
  • 2-Oxaspiro[3.
  • Ahmad, S., et al. (2016). Ring Opening Reactions of Oxetanes: Methodology Development and Synthetic Applications: A Review. Journal of Heterocyclic Chemistry, 53(5), 1395-1418.
  • Fenoll, J., et al. (2017). Enhanced degradation of spiro-insecticides and their leacher enol derivatives in soil by solarization and biosolarization techniques. Environmental Science and Pollution Research, 24(11), 10466-10476.
  • Such, G., Evans, R. A., & Yee, L. H. (2003). Factors Influencing Photochromism of Spiro-Compounds Within Polymeric Matrices. Polymers for Advanced Technologies, 14(3-5), 253-261.
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  • Lyddon, L. (2008). Amine Thermal Degradation. Bryan Research & Engineering, LLC.
  • Bajaj, S., et al. (2006). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 41(4), 1097-1105.
  • Sharma, G., & Saini, V. (2016). Forced degradation studies. Journal of Analytical & Pharmaceutical Research, 3(6), 00083.
  • Radchenko, D. S., Grygorenko, O. O., & Komarov, I. V. (2010). Synthesis of 2-azaspiro[3.3]heptane-derived amino acids: ornitine and GABA analogues. Amino acids, 39(2), 515-521.
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  • Plaza, A., et al. (2012). Degradation of amine-based solvents in CO2 capture process by chemical absorption. Energy Procedia, 23, 136-143.
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  • Zhou, S. (2015). Thermal Degradation Of Amines For Co 2 Capture.
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  • Sharma, K. D., et al. (2023). Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223. Organic Process Research & Development, 27(8), 1509-1514.
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Navigating the Potential of 2-Oxaspiro[3.3]heptan-6-amine Hydrochloride: A Technical Guide for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rise of Spirocyclic Scaffolds in Medicinal Chemistry

In the landscape of modern drug discovery, the quest for novel molecular architectures that confer improved physicochemical and pharmacokinetic properties is relentless. Among the emerging classes of compounds, spirocyclic systems, particularly those incorporating heteroatoms, have garnered significant attention. These rigid, three-dimensional structures offer a compelling departure from the "flatland" of traditional aromatic and aliphatic rings. 2-Oxaspiro[3.3]heptan-6-amine hydrochloride is a prime exemplar of this class of molecules, presenting a unique scaffold for the development of next-generation therapeutics.

This technical guide provides an in-depth exploration of this compound, tailored for researchers, scientists, and drug development professionals. Moving beyond a standard material safety data sheet (MSDS), this document synthesizes critical safety data with practical, field-proven insights into its handling, reactivity, and potential applications. As Senior Application Scientists, our goal is to not only inform but also to empower our fellow researchers to harness the full potential of this promising building block with confidence and scientific rigor. We will delve into the causality behind experimental choices, ensuring that every protocol is a self-validating system grounded in authoritative references.

Physicochemical Properties and Structural Rationale

The unique spirocyclic nature of this compound dictates its physical and chemical behavior. The fusion of an oxetane and an azetidine ring at a single carbon atom creates a rigid, three-dimensional conformation. This rigidity can be highly advantageous in drug design, as it reduces the entropic penalty upon binding to a biological target.

PropertyValueSource
Molecular Formula C₆H₁₂ClNO[1]
Molecular Weight 149.62 g/mol [1]
Physical Form Solid[1]
Storage Temperature 2-8°C in an inert atmosphere[1]
Solubility in Water Not officially available, but as an amine hydrochloride, it is expected to have moderate to good aqueous solubility.[2][3]Apollo Scientific MSDS
pKa (predicted) The pKa of the conjugate acid is estimated to be in the range of 9-10, typical for alicyclic secondary amine hydrochlorides.[4][5]N/A

Expert Insight: While specific solubility data is not widely published, the hydrochloride salt form is intentionally designed to enhance aqueous solubility.[3] Researchers can anticipate good solubility in polar protic solvents like water and alcohols. Conversely, solubility in non-polar aprotic solvents such as hexanes is expected to be low. For reaction purposes in organic solvents, the free base, which can be generated in situ or as a separate step, would likely be more soluble in solvents like dichloromethane, tetrahydrofuran, or ethyl acetate.

Hazard Identification and Risk Mitigation

A thorough understanding of the potential hazards associated with this compound is paramount for safe handling and experimental design. The following hazard information is compiled from available safety data sheets.[1]

GHS Hazard Statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

GHS Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Core Directive: Safe Handling and Experimental Workflow

The following protocols are designed to ensure both the safety of the researcher and the integrity of the experimental results.

Personal Protective Equipment (PPE)

A foundational aspect of laboratory safety is the consistent and correct use of PPE. The following are mandatory when handling this compound:

  • Eye Protection: Chemical safety goggles are required at all times.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile) must be worn. It is crucial to inspect gloves for any signs of degradation before use.

  • Body Protection: A standard laboratory coat is required. For larger quantities or when there is a significant risk of splashing, a chemical-resistant apron is recommended.

  • Respiratory Protection: Work should be conducted in a well-ventilated fume hood to avoid inhalation of dust. If a fume hood is not available or if there is a risk of generating significant airborne dust, a NIOSH-approved respirator with an appropriate particulate filter should be used.

Dispensing and Weighing Protocol

Due to its potential to cause respiratory irritation, weighing of the solid material should be performed with care to minimize dust generation.

Step-by-Step Protocol:

  • Preparation: Ensure the weighing area is clean and free of drafts. Perform this operation within a fume hood or a ventilated balance enclosure.

  • Aliquotting: Use a spatula to carefully transfer the desired amount of the solid from the main container to a tared weighing vessel. Avoid any scooping motions that could create airborne dust.

  • Closure: Securely seal the main container immediately after dispensing.

  • Dissolution: If the next step involves dissolving the compound, do so in the fume hood. Add the solvent to the weighing vessel containing the solid.

The Scientific Integrity of Experimental Design

In-situ Free-Basing for Reaction Chemistry

As an amine hydrochloride salt, 2-Oxaspiro[3.3]heptan-6-amine is not nucleophilic and will have limited solubility in many organic solvents. For reactions requiring the nucleophilic free amine (e.g., amide couplings, reductive aminations), it must be converted to its free base form. This can be achieved through a separate workup step or, more conveniently, in-situ.

Rationale for In-situ Free-Basing: This approach is often preferred as it minimizes handling of the potentially more volatile and reactive free amine. The choice of base is critical and depends on the reaction conditions.

Recommended Protocol for In-situ Free-Basing:

  • Solvent Selection: Suspend the this compound in a suitable aprotic solvent (e.g., Dichloromethane, Tetrahydrofuran, Acetonitrile).

  • Base Addition: Add a non-nucleophilic organic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA). Typically, 1.1 to 1.5 equivalents of the base are sufficient to neutralize the hydrochloride salt.

  • Stirring: Allow the mixture to stir at room temperature for 15-30 minutes. The formation of the triethylammonium chloride or diisopropylethylammonium chloride salt as a precipitate may be observed.

  • Reaction Initiation: The other reagents for the desired reaction can now be added to the mixture containing the in-situ generated free amine.

G cluster_0 In-situ Free-Basing Workflow AmineHCl 2-Oxaspiro[3.3]heptan-6-amine HCl (Solid) Suspension Suspension in Aprotic Solvent AmineHCl->Suspension Dispense Base Add Non-Nucleophilic Base (e.g., TEA, DIPEA) Suspension->Base Neutralize FreeAmine In-situ Generated Free Amine (Soluble) Base->FreeAmine Liberates Reaction Proceed with Desired Reaction FreeAmine->Reaction Ready for use

Caption: Workflow for the in-situ generation of the free amine.

Applications in Drug Discovery: A Bioisosteric Perspective

The 2-oxaspiro[3.3]heptane motif is of particular interest to medicinal chemists as a bioisostere for commonly used fragments such as piperidine and morpholine. Bioisosteric replacement is a powerful strategy in drug design to modulate a molecule's properties while retaining its biological activity.

Why is this scaffold a valuable bioisostere?

  • Improved Physicochemical Properties: The introduction of the spirocyclic oxetane can lead to increased aqueous solubility and metabolic stability compared to more lipophilic and metabolically labile groups.

  • Three-Dimensionality: The rigid, non-planar structure of the spirocycle allows for the exploration of new chemical space and can lead to enhanced binding affinity and selectivity for the target protein.[6]

  • Novelty and Patentability: As a relatively underexplored scaffold, it offers opportunities for creating novel intellectual property.

G cluster_bioisostere Bioisosteric Replacement Strategy LeadCompound Lead Compound with Piperidine/Morpholine Replacement Bioisosteric Replacement with 2-Oxaspiro[3.3]heptan-6-amine LeadCompound->Replacement Modify ImprovedProperties Improved Properties: - Solubility - Metabolic Stability - 3D Conformation - Novelty Replacement->ImprovedProperties Leads to

Caption: The role of 2-oxaspiro[3.3]heptan-6-amine as a bioisostere.

Disposal and Decontamination

Proper waste disposal is a critical component of laboratory safety and environmental responsibility.

Waste Collection and Labeling:

  • Solid Waste: Unused or contaminated solid this compound should be collected in a clearly labeled hazardous waste container.

  • Liquid Waste: Solutions containing this compound, including reaction mixtures and rinsates, must be collected in a designated hazardous waste container for liquids. The container should be labeled with all its components and their approximate concentrations.

  • Empty Containers: Empty containers that held the compound must be triple-rinsed with a suitable solvent. The first rinsate must be collected as hazardous waste. Subsequent rinses can typically be disposed of according to standard laboratory procedures, but always consult your institution's Environmental Health and Safety (EHS) guidelines.

Neutralization of Spills:

For small spills, neutralization can be attempted by trained personnel.

  • Containment: Cordon off the spill area.

  • Neutralization: Cautiously cover the spill with a weak base such as sodium bicarbonate.

  • Collection: Once the fizzing has stopped, carefully sweep the solid mixture into a designated hazardous waste container.

  • Decontamination: Clean the spill area with soap and water.

For large spills, evacuate the area and contact your institution's EHS department immediately.

Conclusion

This compound is more than just a chemical reagent; it is a gateway to novel chemical space for drug discovery. Its unique structural and physicochemical properties make it a valuable building block for creating the next generation of therapeutics. By understanding its characteristics and adhering to rigorous safety and handling protocols, researchers can effectively and safely incorporate this promising scaffold into their research and development programs. This guide serves as a living document, and we encourage the scientific community to contribute to the growing body of knowledge surrounding this and other innovative chemical entities.

References

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Navigating the Druggability Landscape: A Technical Guide to the Predicted ADME Properties of Oxaspiro[3.3]heptane Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rise of a Privileged Scaffold in Modern Drug Discovery

In the relentless pursuit of novel therapeutics, medicinal chemists are increasingly "escaping from flatland" by embracing three-dimensional molecular architectures to enhance pharmacological properties.[1] Among these, strained spiroheterocycles have emerged as powerful tools for drug design. The oxaspiro[3.3]heptane motif, in particular, is gaining significant attention as a bioisosteric replacement for more common carbocyclic and heterocyclic rings.[2][3] Its rigid, sp³-rich structure can confer improved metabolic stability, target selectivity, and overall drug-likeness.[1][3] However, the successful progression of any new chemical entity, regardless of its novelty, is contingent upon a favorable Absorption, Distribution, Metabolism, and Excretion (ADME) profile. This guide provides an in-depth technical framework for predicting the ADME properties of oxaspiro[3.3]heptane derivatives, synthesizing established computational and experimental methodologies to empower researchers in drug development.

Pillar 1: The Rationale Behind Early and Predictive ADME Assessment

The high attrition rate of drug candidates in late-stage development underscores the critical need for early ADME evaluation.[4][5] Integrating ADME predictions into the hit-to-lead and lead optimization phases allows for the early identification of potential liabilities, guiding synthetic efforts toward compounds with a higher probability of clinical success.[6][7] This "fail early, fail cheap" paradigm is essential for optimizing resource allocation and reducing the time and cost of drug development.[8] For novel scaffolds like oxaspiro[3.3]heptane, where empirical data may be scarce, a robust predictive strategy is not just beneficial, but essential.

Pillar 2: A Dual-Pronged Approach to ADME Prediction: In Silico and In Vitro Synergy

A comprehensive understanding of a compound's ADME profile is best achieved by integrating computational modeling with experimental assays.[9] In silico tools offer rapid, high-throughput screening of virtual compounds, while in vitro experiments provide crucial empirical data for model validation and a deeper mechanistic understanding.[10][11]

In Silico Modeling: The Predictive Power of Algorithms

Computational ADME modeling provides a framework to predict how a drug will behave within the body.[9] For oxaspiro[3.3]heptane derivatives, several key in silico approaches are invaluable:

  • Quantitative Structure-Property Relationship (QSPR) Models: QSPR models are statistical methods that correlate molecular descriptors with experimental ADME data.[12] For oxaspiro[3.3]heptane derivatives, descriptors such as molecular weight, lipophilicity (ClogP), polar surface area (PSA), and the number of hydrogen bond donors and acceptors are fundamental starting points.[10] Machine learning algorithms, including support vector machines and random forests, are increasingly used to build more sophisticated and predictive QSPR models.[13][14]

  • Physiologically Based Pharmacokinetic (PBPK) Modeling: PBPK models are advanced simulations that integrate drug-specific data with detailed representations of human anatomy and physiology to predict drug kinetics in various organs and tissues over time.[9] While data-intensive, PBPK modeling can provide a holistic view of a compound's ADME profile and is particularly useful for predicting human pharmacokinetics from preclinical data.[15]

  • Molecular Docking and Dynamics: These structure-based methods are crucial for predicting interactions with metabolic enzymes and transporters.[5][11] For instance, docking studies can help identify which cytochrome P450 (CYP) isoforms are likely to metabolize a series of oxaspiro[3.3]heptane derivatives or whether they are potential substrates or inhibitors of key efflux transporters like P-glycoprotein (P-gp).[14]

Experimental Workflow: Integrated In Silico and In Vitro ADME Screening

ADME_Workflow Virtual_Library Virtual Library of Oxaspiro[3.3]heptane Derivatives In_Silico In Silico ADME Prediction (QSPR, PBPK, Docking) Virtual_Library->In_Silico High-Throughput Screening Prioritization Prioritization of Candidates for Synthesis In_Silico->Prioritization Rank-Ordering Synthesis Chemical Synthesis Prioritization->Synthesis In_Vitro_Tier1 Tier 1 In Vitro ADME Assays (Solubility, Permeability, Microsomal Stability) Synthesis->In_Vitro_Tier1 Data_Analysis1 Data Analysis & SAR/SPR Elucidation In_Vitro_Tier1->Data_Analysis1 Data_Analysis1->In_Silico Model Refinement In_Vitro_Tier2 Tier 2 In Vitro ADME Assays (CYP Inhibition, Transporter Interaction, Protein Binding) Data_Analysis1->In_Vitro_Tier2 Promising Candidates Lead_Optimization Lead Optimization Data_Analysis1->Lead_Optimization In_Vitro_Tier2->Lead_Optimization Lead_Optimization->Synthesis Iterative Design In_Vivo_PK In Vivo Pharmacokinetic Studies Lead_Optimization->In_Vivo_PK Candidate Selection

Caption: A workflow diagram illustrating the iterative cycle of in silico prediction and in vitro validation in the ADME assessment of novel chemical entities.

In Vitro Assays: The Experimental Ground Truth

In vitro ADME assays are laboratory-based tests that replicate specific biological processes, providing essential data to understand a drug's pharmacokinetic properties.[16] These studies are critical for validating in silico predictions and for providing a more nuanced understanding of a compound's behavior.[17] A tiered approach is often employed, starting with high-throughput screens and progressing to more complex, lower-throughput assays for promising candidates.[18]

Table 1: Key In Vitro ADME Assays for Characterizing Oxaspiro[3.3]heptane Derivatives

ADME Parameter Assay Type Purpose Typical Protocol Summary
Absorption Aqueous Solubility To determine the solubility of the compound, which impacts its dissolution and absorption.[7]The compound is incubated in a buffered solution (e.g., PBS at pH 7.4) and the concentration in the supernatant is measured by LC-MS/MS after a set period.[7]
Permeability (PAMPA, Caco-2) To assess the ability of a compound to cross the intestinal barrier.[6]In the Parallel Artificial Membrane Permeability Assay (PAMPA), the compound's diffusion across a lipid-infused artificial membrane is measured. The Caco-2 assay uses a monolayer of human intestinal cells to model both passive and active transport.[17]
Distribution Plasma Protein Binding (PPB) To measure the extent to which a compound binds to plasma proteins, as only the unbound fraction is pharmacologically active.[19]Rapid equilibrium dialysis is the gold standard, where the compound is dialyzed against plasma, and the concentrations in the plasma and buffer compartments are measured to determine the bound and unbound fractions.[7][19]
Red Blood Cell Partitioning To determine the compound's distribution between plasma and red blood cells.[18]The compound is incubated with whole blood, and after centrifugation, the concentration in plasma is compared to that in the whole blood lysate.
Metabolism Metabolic Stability (Microsomes, Hepatocytes) To evaluate the compound's susceptibility to metabolism by liver enzymes, which determines its clearance and half-life.[20]The compound is incubated with liver microsomes (containing phase I enzymes) or hepatocytes (containing phase I and II enzymes) and a regenerating system (e.g., NADPH). The disappearance of the parent compound over time is monitored by LC-MS/MS.[17][21]
CYP450 Inhibition To identify potential drug-drug interactions by assessing if the compound inhibits major cytochrome P450 enzymes.[19]The compound is co-incubated with human liver microsomes, a specific CYP isoform substrate, and cofactors. The formation of the substrate's metabolite is measured and compared to a control without the inhibitor.[19][20]
Excretion Transporter Interaction (e.g., P-gp, BCRP) To determine if the compound is a substrate or inhibitor of key efflux or uptake transporters, which can affect its distribution and elimination.[6]Cell lines overexpressing specific transporters (e.g., MDCK-MDR1) are used to measure the bidirectional transport of the compound across a cell monolayer.[20]

Pillar 3: Predicted ADME Profile of the Oxaspiro[3.3]heptane Scaffold

By synthesizing the principles of molecular design with the established ADME methodologies, we can construct a predictive profile for oxaspiro[3.3]heptane derivatives. This profile is based on the inherent physicochemical properties of the scaffold and its known utility as a bioisostere.

Absorption and Physicochemical Properties
  • Lipophilicity (LogD): The oxaspiro[3.3]heptane core is a non-aromatic, sp³-rich scaffold. Compared to aromatic bioisosteres (e.g., phenyl rings), it generally leads to a decrease in lipophilicity, which can be advantageous for avoiding issues related to high LogD, such as poor solubility and non-specific binding. However, the specific LogD will be highly dependent on the nature and position of substituents. Screening for LogD is crucial as it affects a wide range of ADME properties.[7]

  • Solubility: The introduction of the polar oxygen atom in the oxaspiro[3.3]heptane core, compared to its carbocyclic analogue, is expected to improve aqueous solubility. This is a significant advantage, as poor solubility is a common hurdle in drug development.[7]

  • Permeability: The rigid, three-dimensional structure of the scaffold may influence its passive diffusion across membranes. While lower lipophilicity might suggest reduced permeability, the compact nature of the spirocycle could be favorable. Permeability will likely be a balance between solubility and lipophilicity, making experimental determination with assays like PAMPA or Caco-2 essential.

Distribution
  • Plasma Protein Binding (PPB): The typically lower lipophilicity of oxaspiro[3.3]heptane derivatives may lead to lower plasma protein binding compared to more lipophilic scaffolds.[19] This is generally desirable, as a higher fraction of unbound drug is available to interact with the target.[19]

  • Volume of Distribution (Vd): The polarity imparted by the oxetane ring might limit extensive partitioning into fatty tissues, potentially leading to a more moderate volume of distribution. This can be beneficial in reducing the potential for long half-lives and tissue accumulation.

Metabolism
  • Metabolic Stability: A key rationale for using spirocyclic scaffolds is to improve metabolic stability.[1] The replacement of metabolically labile groups with the rigid oxaspiro[3.3]heptane core can block sites of oxidation. The carbon atoms adjacent to the spirocyclic center are sterically hindered, making them less accessible to metabolic enzymes like CYPs. This increased stability is a significant predicted advantage of this scaffold.[22]

  • Metabolite Identification: While the core is expected to be robust, metabolism will likely occur on the substituents. Early metabolite identification studies using human liver microsomes or hepatocytes are crucial to understand the metabolic pathways and to ensure that no reactive or pharmacologically active metabolites are formed.[16][21]

Excretion
  • Transporter Interactions: The polarity and specific shape of oxaspiro[3.3]heptane derivatives will dictate their interaction with drug transporters. It is conceivable that these compounds could be substrates for either uptake or efflux transporters. Therefore, early screening against key transporters like P-gp, BCRP, OATPs, OATs, and OCTs is highly recommended to avoid surprises in clinical development.[6][20]

Logical Relationships in ADME Prediction

ADME_Logic Structure Molecular Structure (Oxaspiro[3.3]heptane core + Substituents) PhysChem Physicochemical Properties (LogD, PSA, Solubility) Structure->PhysChem Metabolism Metabolism (Stability, CYP int.) Structure->Metabolism Excretion Excretion (Transporter int.) Structure->Excretion Absorption Absorption PhysChem->Absorption Distribution Distribution (PPB, Vd) PhysChem->Distribution PK_Profile Overall Pharmacokinetic Profile Absorption->PK_Profile Distribution->PK_Profile Metabolism->PK_Profile Excretion->PK_Profile

Caption: This diagram shows how the molecular structure of a derivative dictates its physicochemical properties, which in turn influence its ADME profile.

Conclusion: A Scaffold of Promise with a Clear Path for De-risking

The oxaspiro[3.3]heptane scaffold represents a promising frontier in medicinal chemistry, offering a unique combination of three-dimensionality, metabolic stability, and improved physicochemical properties. While inherently attractive, its success in drug discovery hinges on a thorough and early assessment of its ADME properties. By leveraging a synergistic combination of in silico prediction and tiered in vitro experimentation, researchers can effectively de-risk this chemical space. This guide provides a foundational framework for this endeavor, enabling project teams to make data-driven decisions, optimize their chemical series, and ultimately increase the likelihood of advancing high-quality, druggable candidates into clinical development.

References

  • Charles River Laboratories. (n.d.). In Vitro ADME Assays and Services. Retrieved from [Link]

  • ICE Bioscience. (n.d.). In Vitro ADME Assays and Services. Retrieved from [Link]

  • Longdom Publishing. (n.d.). Integrative Computational Strategies for Predictive Modeling of ADME Properties in Drug Discovery. Retrieved from [Link]

  • Ekins, S., et al. (n.d.). Comprehensive computational assessment of ADME properties using mapping techniques. Retrieved from [Link]

  • Wang, J., et al. (2015). In silico ADME/T modelling for rational drug design. Quarterly Reviews of Biophysics. Retrieved from [Link]

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  • National Institutes of Health. (n.d.). Diversifying Chemical Space of DNA-Encoded Libraries: Synthesis of 2-Oxa-1-azaspiro(bicyclo[3.2.0])heptanes On-DNA via Visible Light-Mediated Energy Transfer Catalysis. Retrieved from [Link]

  • DrugPatentWatch. (n.d.). Advancements in In Silico ADMET Modeling: A 20-Year Journey of Machine Learning in Drug Discovery. Retrieved from [Link]

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  • Uniba. (n.d.). 1‐Oxa‐2,6‐Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere. Retrieved from [Link]

  • French-Ukrainian Journal of Chemistry. (2023). oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. Retrieved from [Link]

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  • Creative Biolabs. (n.d.). In Vitro ADME Assays: Principles, Applications & Protocols. Retrieved from [Link]

  • National Institutes of Health. (2015). In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb. Retrieved from [Link]

  • MDPI. (n.d.). The Trends and Future Prospective of In Silico Models from the Viewpoint of ADME Evaluation in Drug Discovery. Retrieved from [Link]

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  • Clinical Tree. (2023, September 17). ADME Principles in Small Molecule Drug Discovery and Development: An Industrial Perspective. Retrieved from [Link]

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  • PubMed. (2020, October 1). Design, synthesis, and optimization of a series of 2-azaspiro[3.3]heptane derivatives as orally bioavailable fetal hemoglobin inducers. Retrieved from [Link]

  • PubMed. (2023, December 18). 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Structural Analysis of a New Class of Azaspiro[3.3]heptanes as Building Blocks for Medicinal Chemistry. Retrieved from [Link]

  • PubMed. (2025, July 31). Synthesis, Antiproliferative Activity, ADME Profiling, and Docking Studies of Novel 1, 2, 3-Triazole Derivatives of 2-Amino and 2-Mercaptobenzoxazole. Retrieved from [Link]

Sources

Three-Dimensional Conformational Analysis of 2-Oxaspiro[3.3]heptan-6-amine: A Guide to Unlocking its Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-oxa-6-azaspiro[3.3]heptane scaffold has emerged as a privileged motif in modern medicinal chemistry, prized for its role as a rigid, three-dimensional bioisostere that can enhance the pharmacological properties of drug candidates.[1][2][3][4] At the heart of this scaffold's utility is its unique conformational behavior, which dictates the spatial presentation of functional groups to biological targets. This guide provides a comprehensive exploration of the three-dimensional conformational analysis of a key derivative, 2-Oxaspiro[3.3]heptan-6-amine. We will delve into the synergistic application of advanced experimental techniques and computational methodologies, offering not just protocols, but the strategic reasoning behind them. This document is intended to equip researchers and drug developers with the knowledge to harness the full potential of this valuable molecular framework.

The Strategic Imperative: Why Conformational Analysis of 2-Oxaspiro[3.3]heptan-6-amine Matters

In the quest to design more selective and efficacious therapeutics, the concept of "escaping flatland" has driven a paradigm shift towards molecules with greater three-dimensional complexity.[4] The 2-oxa-6-azaspiro[3.3]heptane core, a spirocyclic fusion of an oxetane and an azetidine ring, is a quintessential example of this design philosophy. Its inherent rigidity, a consequence of the strained four-membered rings, significantly limits its conformational freedom compared to more flexible alicyclic systems like piperidine.[3]

This conformational restriction is not a limitation but a strategic advantage. It ensures that the substituents, such as the 6-amino group, are projected into space with predictable and well-defined vectors.[2][3] A thorough understanding of these conformational preferences is therefore paramount for:

  • Rational Drug Design: Accurately modeling the interaction between the ligand and its target protein.

  • Structure-Activity Relationship (SAR) Studies: Elucidating how subtle changes in conformation impact biological activity.

  • Improving Pharmacokinetic Profiles: Leveraging its rigid structure to enhance metabolic stability and solubility.[3][4]

This guide will dissect the methodologies required to build a complete and validated conformational model of 2-Oxaspiro[3.3]heptan-6-amine.

Experimental Determination of Conformational Landscape

Direct experimental observation is the cornerstone of any robust conformational analysis. We will focus on the two most powerful techniques for small molecules: Nuclear Magnetic Resonance (NMR) spectroscopy for solution-state analysis and X-ray crystallography for the solid state.

Solution-State Conformation via NMR Spectroscopy

NMR spectroscopy is an unparalleled tool for probing the dynamic conformational equilibria of molecules in solution, which most closely mimics the physiological environment.[5][6][7]

Causality Behind the Method: The key principle is the measurement of parameters that are exquisitely sensitive to molecular geometry, namely scalar (J) couplings and through-space Nuclear Overhauser Effects (NOEs).[5][8]

Experimental Protocol: 2D NMR for Conformational Elucidation

  • Sample Preparation: Dissolve 5-10 mg of 2-Oxaspiro[3.3]heptan-6-amine in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a high-quality NMR tube. The choice of solvent can be critical, as it may influence conformational populations.[5][7]

  • Initial Spectra Acquisition: Acquire standard 1D ¹H and ¹³C spectra to confirm the chemical structure and purity.

  • COSY (Correlation Spectroscopy): Run a standard gCOSY experiment to establish proton-proton connectivity through bonds. This is essential for unambiguous signal assignment.

  • HSQC (Heteronuclear Single Quantum Coherence): Acquire a ¹H-¹³C HSQC spectrum to correlate each proton with its directly attached carbon atom, completing the assignment of all signals.

  • ROESY (Rotating-frame Overhauser Effect Spectroscopy): This is the critical experiment for conformational analysis.[8] Acquire a 2D ROESY spectrum with a mixing time of 200-500 ms.

    • Rationale: The ROESY experiment detects protons that are close in space (< 5 Å), regardless of whether they are connected through bonds. The intensity of a ROESY cross-peak is inversely proportional to the sixth power of the distance between the two protons, providing powerful distance restraints for 3D structure calculation.

  • Data Analysis:

    • Assign all proton and carbon signals using the combination of COSY and HSQC data.

    • Integrate the cross-peaks in the ROESY spectrum. Strong correlations between protons on the azetidine ring and the oxetane ring will definitively establish the puckering of the rings and the preferred orientation (axial vs. equatorial-like) of the amine group.

    • Use the derived distance restraints to build a 3D model of the dominant solution-state conformation.

Solid-State Conformation via Single-Crystal X-ray Diffraction

X-ray crystallography provides the unambiguous, high-resolution 3D structure of a molecule in its crystalline form.[9][10] While this represents a static picture, it is the gold standard for validating computational models and provides precise geometric parameters.[3][11][12]

Causality Behind the Method: A crystalline solid acts as a three-dimensional diffraction grating for X-rays. By analyzing the pattern of diffracted X-rays, one can calculate the electron density distribution within the crystal and thereby determine the precise position of every atom.[13]

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystallization (The Rate-Limiting Step): The primary challenge is to grow a single, high-quality crystal.[12]

    • Method: Slow evaporation is a common technique. Dissolve the compound in a minimal amount of a suitable solvent (e.g., ethanol, ethyl acetate) and allow the solvent to evaporate slowly and undisturbed over several days to weeks. Vapor diffusion techniques can also be employed.

  • Crystal Mounting: Carefully select a well-formed, defect-free crystal and mount it on a goniometer head.

  • Data Collection: Place the mounted crystal in a diffractometer. A beam of monochromatic X-rays is directed at the crystal, which is rotated to collect diffraction data from all possible orientations.

  • Structure Solution and Refinement:

    • The collected diffraction intensities are processed to solve the "phase problem" and generate an initial electron density map.

    • An initial molecular model is fitted to the electron density map.

    • The model is then refined using least-squares methods, adjusting atomic positions and thermal parameters until the calculated diffraction pattern matches the experimentally observed pattern. The final R-factor is a measure of the quality of the fit.

  • Data Interpretation: The final refined structure provides highly accurate data on bond lengths, bond angles, and torsional angles, defining the solid-state conformation.

G cluster_exp Experimental Workflow cluster_nmr NMR Spectroscopy (Solution) cluster_xray X-ray Crystallography (Solid) Sample_Prep Sample Preparation Acquire_1D 1D ¹H & ¹³C Spectra Sample_Prep->Acquire_1D Acquire_2D Acquire 2D Spectra (COSY, HSQC, ROESY) Acquire_1D->Acquire_2D NMR_Analysis Data Analysis & Distance Restraints Acquire_2D->NMR_Analysis Solution_Model Solution-State Conformational Model NMR_Analysis->Solution_Model Crystallization Crystallization Data_Collection Data Collection Crystallization->Data_Collection Structure_Solution Structure Solution & Refinement Data_Collection->Structure_Solution Solid_Model Solid-State Conformation Structure_Solution->Solid_Model

Caption: Experimental workflow for conformational analysis.

Computational and Theoretical Modeling

Computational chemistry provides the essential bridge between static structures and dynamic behavior. It allows us to explore the entire conformational energy landscape, calculate the relative stability of different conformers, and simulate their behavior over time.

Quantum Mechanics (QM) for Energetic Ranking

Quantum mechanics calculations, particularly Density Functional Theory (DFT), are used to accurately determine the geometries and relative energies of possible conformers in the gas phase or with implicit solvent models.[6]

Causality Behind the Method: DFT solves approximations of the Schrödinger equation to calculate the electron distribution and energy of a molecule. By optimizing the geometry to find the lowest energy state, it can identify stable conformers and the energy barriers between them.

Molecular Dynamics (MD) for Dynamic Behavior

Molecular dynamics simulations model the movement of atoms and molecules over time, providing a dynamic picture of conformational flexibility in an explicit solvent environment.[14][15]

Causality Behind the Method: MD simulations solve Newton's equations of motion for a system of atoms and molecules. This allows us to observe how the molecule flexes, vibrates, and transitions between different conformational states in solution, revealing not just the stable states but also the pathways between them.

Computational Protocol: A Synergistic QM/MD Approach

  • Conformational Search: Perform a systematic or stochastic conformational search using a molecular mechanics force field to identify a broad range of potential low-energy structures.

  • QM Geometry Optimization: Take the unique conformers from the initial search and optimize their geometries using a robust DFT method (e.g., B3LYP/6-31G*). This provides accurate geometries and relative energies for all potential stable states.[16]

  • Frequency Calculations: Perform frequency calculations on the optimized structures to confirm they are true energy minima (no imaginary frequencies) and to obtain thermodynamic data (e.g., Gibbs free energy).

  • MD Simulation Setup: Take the lowest energy conformer from the QM calculations. Place it in a simulation box filled with explicit solvent molecules (e.g., water).

  • MD Production Run: Run an MD simulation for a sufficient length of time (e.g., 100-500 ns) to allow the molecule to thoroughly explore its accessible conformational space.

  • Trajectory Analysis: Analyze the MD trajectory to identify the most populated conformational states, measure key dihedral angles, and calculate the root-mean-square fluctuation (RMSF) of atoms to quantify the flexibility of different parts of the molecule.

G cluster_comp Computational Workflow Conf_Search Conformational Search (Molecular Mechanics) QM_Opt QM Optimization & Ranking (DFT) Conf_Search->QM_Opt MD_Sim Molecular Dynamics Simulation (in Water) QM_Opt->MD_Sim Lowest Energy Conformer Trajectory_Analysis Trajectory Analysis MD_Sim->Trajectory_Analysis Energy_Landscape Energetic & Dynamic Conformational Profile Trajectory_Analysis->Energy_Landscape

Caption: Computational workflow for conformational analysis.

Data Synthesis: Building a Self-Validating System

The true power of this analysis lies in the integration of experimental and computational data. Each method serves to validate and enrich the others, creating a self-consistent and trustworthy conformational model.

  • X-ray and QM: The solid-state crystal structure provides the ultimate benchmark for the accuracy of the QM geometry optimization. A close match between the experimental and calculated bond lengths and angles builds confidence in the theoretical model.

  • NMR and MD: The NOE-derived distance restraints from NMR experiments should correspond to the most populated states observed in the MD simulation. This cross-validation confirms that the simulation is accurately capturing the solution-state behavior.

  • QM and NMR: Computationally predicted NMR parameters (e.g., coupling constants, chemical shifts) from the low-energy QM conformers can be compared directly with the experimental spectra.

Table 1: Hypothetical Integrated Conformational Data for 2-Oxaspiro[3.3]heptan-6-amine

ParameterConformer A (Axial-like NH₂)Conformer B (Equatorial-like NH₂)Experimental (NMR)Experimental (X-ray)
Relative Energy (kcal/mol) 0.00+2.5-0.00 (Assigned)
Population (300K) 98%2%>95% (Dominant)100%
Key Dihedral Angle (H-C5-C6-N) ~175°~60°Consistent with ~175°178.2°
Key NOE Distance (H-C1 to H-C5) 2.4 Å3.8 ÅStrong NOE observed2.3 Å

Note: Data in this table is illustrative and intended to demonstrate how results from different methods would be compared.

Conclusion: From Conformation to Clinical Candidate

The three-dimensional conformational analysis of 2-Oxaspiro[3.3]heptan-6-amine is not merely an academic exercise; it is a critical step in the drug discovery pipeline. By rigorously defining the molecule's preferred shape and flexibility through a synergistic combination of NMR, X-ray crystallography, and computational modeling, we gain invaluable insights. This knowledge allows for the precise, structure-based design of next-generation therapeutics, leveraging the unique geometry of the spirocyclic core to achieve superior potency, selectivity, and pharmacokinetic properties. The methodologies outlined in this guide provide a robust framework for unlocking the full therapeutic potential of this important chemical scaffold.

References

  • Afrin, S., T. P. C. T. A. R., & Rittner, R. (2016). Conformational analysis of small molecules: NMR and quantum mechanics calculations. Progress in Nuclear Magnetic Resonance Spectroscopy, 96, 73-88.
  • Mihajlović, J. P., et al. (2018). Conformational analysis of spiro-epoxides by principal component analysis of molecular dynamics trajectories. Physical Chemistry Chemical Physics.
  • Fukaya, K., et al. (2023). Computational Study Focusing on a Comprehensive Conformational Analysis of Transition States for Aza-Spiro Ring Formations with N-Alkoxyamides. The Journal of Organic Chemistry.
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  • PubMed Central. (2018). NMR Characterization of RNA Small Molecule Interactions.
  • PubMed Central. (2017). A spirocyclic backbone accesses new conformational space in an extended, dipole-stabilized foldamer.
  • PubMed Central. (2023). Specifics of the Molecular Conformations and Physicochemical Properties of Merocyanine Form of Spirooxazine Derivative: Insights from Experimental and Molecular Dynamics Studies.
  • PubMed Central. (2023). Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.
  • National Institutes of Health. (2022). Diversifying Chemical Space of DNA-Encoded Libraries: Synthesis of 2-Oxa-1-azaspiro(bicyclo[3.2.0])
  • Madurai Kamaraj University. X-RAY CRYSTALLOGRAPHIC AND SPECTROSCOPIC STUDIES OF NOVEL ORGANIC COMPOUNDS.
  • ResearchGate. (2020). Synthesis of challenging 6-functionalized 1-oxaspiro[3.3]heptanes – New scaffolds for drug discovery.
  • ResearchGate. (2015). Synthesis and Structural Analysis of a New Class of Azaspiro[3.3]heptanes as Building Blocks for Medicinal Chemistry.
  • National Institutes of Health. (2010). X-Ray Crystallography of Chemical Compounds.
  • Wikipedia. X-ray crystallography.
  • Chemistry LibreTexts. (2023). X-ray Crystallography.
  • ResearchGate. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design.

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Methodological & Application

Scalable Synthesis of 2-Oxaspiro[3.3]heptan-6-amine Hydrochloride: A Key Building Block for Novel Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Medicinal Chemistry and Drug Development

Abstract Spirocyclic scaffolds are of paramount importance in modern drug discovery, offering a pathway to novel chemical space with improved three-dimensionality and advantageous physicochemical properties.[1][2] Among these, the 2-oxaspiro[3.3]heptane motif has emerged as a valuable bioisosteric replacement for commonly used groups like morpholine, enhancing properties such as aqueous solubility and metabolic stability.[3][4] This application note provides a detailed, scalable, and robust protocol for the synthesis of 2-Oxaspiro[3.3]heptan-6-amine hydrochloride, a versatile building block for the development of next-generation therapeutics. The described multi-step synthesis is designed for scalability, addressing common challenges encountered in large-scale production.

Strategic Importance in Drug Design

The rigid, three-dimensional structure of spiro[3.3]heptane derivatives provides a distinct advantage in medicinal chemistry. By replacing more flexible or planar moieties, such as piperidines or morpholines, with this strained spirocyclic system, researchers can achieve:

  • Improved Target Selectivity: The well-defined exit vectors of the spirocycle can lead to more precise interactions with biological targets.[5]

  • Enhanced Physicochemical Properties: The incorporation of the oxetane ring, a polar equivalent of a gem-dimethyl group, often improves solubility and metabolic stability while reducing lipophilicity.[4][6]

  • Access to Novel Chemical Space: These building blocks enable the exploration of previously inaccessible molecular architectures, moving away from "flat" drug-like molecules.[1][7]

The target compound, 2-Oxaspiro[3.3]heptan-6-amine, serves as a crucial starting point for introducing this desirable scaffold into a wide array of potential drug candidates.

Overall Synthetic Workflow

The presented synthesis is a three-step process designed for efficiency and scalability. It begins with a commercially available, low-cost starting material and proceeds through a protected intermediate to yield the final hydrochloride salt, which is ideal for storage and handling.

G A Starting Materials Tribromoneopentyl Alcohol (TBNPA) p-Toluenesulfonamide B Step 1: Double Ring Formation (Cyclization) A->B KOH, Ethanol Reflux C Intermediate 1 6-Tosyl-2-oxa-6-azaspiro[3.3]heptane B->C D Step 2: Reductive Detosylation (Deprotection) C->D HBr/Phenol or Na/Naphthalene E Intermediate 2 2-Oxaspiro[3.3]heptan-6-amine (Free Base) D->E F Step 3: Salt Formation E->F HCl in Isopropanol G Final Product 2-Oxaspiro[3.3]heptan-6-amine HCl F->G

Sources

Application Notes and Protocols for the Parallel Synthesis of Novel Compound Libraries Using 2-Oxaspiro[3.3]heptan-6-amine HCl

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking New Chemical Space with Spirocyclic Scaffolds

In the landscape of modern drug discovery, the exploration of novel chemical space is paramount for the identification of next-generation therapeutics. There is a growing consensus that moving beyond flat, aromatic structures towards more three-dimensional molecules can lead to compounds with improved potency, selectivity, and physicochemical properties.[1][2] Spirocyclic scaffolds, which feature two rings joined by a single atom, are exemplary in this regard, offering a rigid and well-defined three-dimensional arrangement of functional groups.[3][4][5]

The 2-oxaspiro[3.3]heptane moiety is a particularly attractive building block for medicinal chemists. It combines the conformational rigidity of the spirocyclic core with the beneficial properties of the oxetane ring. Oxetanes are known to be valuable isosteres for gem-dimethyl and carbonyl groups, often leading to enhanced aqueous solubility, reduced lipophilicity, and improved metabolic stability.[6][7][] Furthermore, the oxetane's inductive electron-withdrawing effect can modulate the pKa of adjacent amines, which can be a powerful tool to fine-tune a molecule's properties and mitigate potential liabilities such as hERG channel inhibition.[9]

This guide provides detailed application notes and protocols for the use of 2-Oxaspiro[3.3]heptan-6-amine hydrochloride (HCl) in parallel synthesis campaigns. As a hydrochloride salt, this building block offers improved stability and handling characteristics compared to the free amine. The protocols outlined below are designed for high-throughput synthesis, enabling the rapid generation of diverse compound libraries for screening and lead optimization.

Core Reactions and Strategic Considerations

2-Oxaspiro[3.3]heptan-6-amine HCl is a versatile primary amine suitable for a range of common transformations used in library synthesis. The primary considerations for its use in a parallel format are the efficient neutralization of the HCl salt in situ and overcoming the potential steric hindrance imparted by the spirocyclic scaffold. The following sections provide detailed protocols for three key reactions: amide coupling, reductive amination, and sulfonamide formation.

Protocol 1: Parallel Amide Coupling

Amide bond formation is one of the most frequently utilized reactions in medicinal chemistry.[10] For a sterically demanding amine like 2-oxaspiro[3.3]heptan-6-amine, the choice of coupling reagent and base is critical to ensure high conversion across a diverse set of carboxylic acids.

Rationale for Reagent Selection:
  • Amine Salt Neutralization: The use of a non-nucleophilic organic base is essential to liberate the free amine from its hydrochloride salt. Diisopropylethylamine (DIPEA) or triethylamine (TEA) are commonly used. An excess of the base is recommended to ensure complete neutralization and to scavenge the acidic byproducts of the coupling reaction.

  • Coupling Reagents: For sterically hindered amines, more potent coupling reagents are often required. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are excellent choices as they rapidly generate the active ester of the carboxylic acid, facilitating efficient coupling.

  • Solvent: A polar aprotic solvent such as N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) is suitable for solubilizing the reactants and reagents.

Experimental Workflow:

G cluster_prep Preparation cluster_reagents Reagent Addition cluster_reaction Reaction & Workup cluster_analysis Analysis A Dispense Carboxylic Acid Array (in DMF) C Add DIPEA A->C B Dispense 2-Oxaspiro[3.3]heptan-6-amine HCl (in DMF) B->C D Add HATU Solution C->D Brief pre-activation E Incubate at RT D->E F Aqueous Workup / SPE E->F G LC-MS/NMR Analysis F->G

Caption: Parallel Amide Coupling Workflow.

Step-by-Step Protocol:
  • Preparation of Stock Solutions:

    • Prepare a 0.2 M solution of a diverse set of carboxylic acids in DMF in a 96-well plate format.

    • Prepare a 0.2 M solution of 2-Oxaspiro[3.3]heptan-6-amine HCl in DMF.

    • Prepare a 0.6 M solution of DIPEA in DMF.

    • Prepare a 0.22 M solution of HATU in DMF.

  • Reaction Setup (in a 96-well reaction block):

    • To each well, add 200 µL of the corresponding carboxylic acid solution (1.0 eq).

    • Add 200 µL of the 2-Oxaspiro[3.3]heptan-6-amine HCl solution (1.0 eq).

    • Add 200 µL of the DIPEA solution (3.0 eq) and agitate for 5 minutes.

    • Add 200 µL of the HATU solution (1.1 eq).

  • Reaction and Workup:

    • Seal the reaction block and agitate at room temperature for 12-18 hours.

    • Quench the reaction by adding 500 µL of water to each well.

    • The product can be isolated by liquid-liquid extraction with ethyl acetate or by solid-phase extraction (SPE). For SPE, a strong cation exchange (SCX) cartridge is recommended to capture the basic product, followed by washing with methanol and elution with a solution of ammonia in methanol.

ParameterRecommended ConditionNotes
Amine 2-Oxaspiro[3.3]heptan-6-amine HCl1.0 eq
Carboxylic Acid Diverse array1.0 - 1.2 eq
Coupling Reagent HATU or HBTU1.1 eq
Base DIPEA or TEA3.0 eq
Solvent DMF or DCM0.1 - 0.2 M
Temperature Room Temperature
Time 12 - 18 hoursMonitor by LC-MS

Protocol 2: Parallel Reductive Amination

Reductive amination is a robust method for forming C-N bonds and is highly amenable to parallel synthesis.[11] A one-pot procedure where the imine formation and reduction occur in the same vessel is ideal for high-throughput applications.[12]

Rationale for Reagent Selection:
  • Reducing Agent: Sodium triacetoxyborohydride (STAB) is the reducing agent of choice for one-pot reductive aminations. It is mild enough not to reduce the starting aldehyde or ketone, but readily reduces the intermediate iminium ion.[13]

  • Solvent: Dichloroethane (DCE) or Tetrahydrofuran (THF) are suitable solvents. A small amount of acetic acid can be added to catalyze imine formation, particularly with less reactive carbonyls.

  • Workup: The workup typically involves quenching the excess reducing agent and a basic aqueous wash to remove byproducts.

Experimental Workflow:

G cluster_prep Preparation cluster_reagents Reagent Addition cluster_reaction Reaction & Workup cluster_analysis Analysis A Dispense Aldehyde/Ketone Array (in DCE) C Add TEA/DIPEA A->C B Dispense 2-Oxaspiro[3.3]heptan-6-amine HCl (in DCE) B->C D Add STAB (as solid or slurry) C->D Allow for imine formation E Incubate at RT D->E F Aqueous Basic Workup / SPE E->F G LC-MS/NMR Analysis F->G

Caption: Parallel Reductive Amination Workflow.

Step-by-Step Protocol:
  • Preparation of Stock Solutions:

    • Prepare a 0.2 M solution of a diverse set of aldehydes or ketones in DCE in a 96-well plate format.

    • Prepare a 0.2 M solution of 2-Oxaspiro[3.3]heptan-6-amine HCl in DCE.

    • Prepare a 0.4 M solution of TEA in DCE.

  • Reaction Setup (in a 96-well reaction block):

    • To each well, add 250 µL of the corresponding aldehyde/ketone solution (1.0 eq).

    • Add 250 µL of the 2-Oxaspiro[3.3]heptan-6-amine HCl solution (1.0 eq).

    • Add 250 µL of the TEA solution (2.0 eq) and agitate for 10-15 minutes to allow for imine formation.

    • Add sodium triacetoxyborohydride (STAB) (1.5 eq) to each well as a solid or as a slurry in DCE.

  • Reaction and Workup:

    • Seal the reaction block and agitate at room temperature for 12-24 hours.

    • Quench the reaction by the slow addition of 500 µL of saturated aqueous sodium bicarbonate solution.

    • Extract the products with DCM or ethyl acetate. The combined organic layers can be passed through a hydrophobic frit to remove water.

    • Alternatively, SPE using an SCX cartridge as described in the amide coupling protocol is a highly effective purification strategy.

ParameterRecommended ConditionNotes
Amine 2-Oxaspiro[3.3]heptan-6-amine HCl1.0 eq
Carbonyl Diverse array of aldehydes/ketones1.0 - 1.2 eq
Reducing Agent Sodium triacetoxyborohydride (STAB)1.5 eq
Base TEA or DIPEA2.0 eq
Solvent DCE or THF0.1 - 0.2 M
Temperature Room Temperature
Time 12 - 24 hoursMonitor by LC-MS

Protocol 3: Parallel Sulfonamide Synthesis

Sulfonamides are important pharmacophores, and their synthesis from sulfonyl chlorides is a reliable transformation for library production.

Rationale for Reagent Selection:
  • Base: A non-nucleophilic base like pyridine or DIPEA is crucial. Pyridine can also act as a catalyst. At least two equivalents of base are needed to neutralize the starting amine HCl and the HCl generated during the reaction.

  • Solvent: Aprotic solvents like DCM or THF are ideal.

  • Workup: A simple aqueous wash is often sufficient to remove the excess base and its hydrochloride salt. For more polar sulfonamides, SPE can be employed.

Experimental Workflow:

G cluster_prep Preparation cluster_reagents Reagent Addition cluster_reaction Reaction & Workup cluster_analysis Analysis A Dispense Sulfonyl Chloride Array (in DCM) C Combine Solutions A->C B Dispense 2-Oxaspiro[3.3]heptan-6-amine HCl (in DCM/Pyridine) B->C D Incubate at RT C->D E Aqueous Workup / SPE D->E G LC-MS/NMR Analysis E->G

Caption: Parallel Sulfonamide Synthesis Workflow.

Step-by-Step Protocol:
  • Preparation of Stock Solutions:

    • Prepare a 0.2 M solution of a diverse set of sulfonyl chlorides in DCM in a 96-well plate format.

    • Prepare a 0.2 M solution of 2-Oxaspiro[3.3]heptan-6-amine HCl in a 4:1 mixture of DCM and pyridine.

  • Reaction Setup (in a 96-well reaction block):

    • To each well, add 250 µL of the corresponding sulfonyl chloride solution (1.0 eq).

    • Add 250 µL of the 2-Oxaspiro[3.3]heptan-6-amine HCl/pyridine solution (1.0 eq amine).

  • Reaction and Workup:

    • Seal the reaction block and agitate at room temperature for 12-18 hours.

    • Add 500 µL of water to each well and agitate.

    • Separate the organic layer. The aqueous layer can be back-extracted with DCM.

    • The combined organic layers can be washed with dilute HCl to remove excess pyridine, followed by a brine wash.

    • For purification of more polar products, the crude reaction mixture can be concentrated and purified by silica gel chromatography or a suitable SPE cartridge.

ParameterRecommended ConditionNotes
Amine 2-Oxaspiro[3.3]heptan-6-amine HCl1.0 eq
Sulfonyl Chloride Diverse array1.0 - 1.2 eq
Base Pyridine or DIPEAAt least 2.0 eq
Solvent DCM or THF0.1 - 0.2 M
Temperature Room Temperature
Time 12 - 18 hoursMonitor by LC-MS

Purification Strategies for Parallel Synthesis Products

The products derived from 2-Oxaspiro[3.3]heptan-6-amine will likely be polar due to the presence of the oxetane and the newly formed amide, amine, or sulfonamide linkage. This necessitates specific purification strategies in a high-throughput setting.

  • Solid-Phase Extraction (SPE): As mentioned in the protocols, SPE is a powerful tool for parallel purification.

    • Strong Cation Exchange (SCX): This is highly effective for basic products (from reductive amination) and can also be used for amides and sulfonamides if they are sufficiently basic. The crude reaction mixture is loaded, non-basic impurities are washed away with an organic solvent like methanol, and the desired product is eluted with a basic solution (e.g., 2M ammonia in methanol).

    • Reverse-Phase (C18): For less basic or neutral products, reverse-phase SPE can be used. The crude material is loaded, and a stepwise gradient of water and acetonitrile (often with a modifier like formic acid or TFA) is used for elution.

  • Parallel Flash Chromatography: Modern automated flash chromatography systems can handle multiple samples in parallel, offering a higher degree of purification than SPE. For polar, basic compounds, using amine-functionalized silica can prevent peak tailing and improve separation without the need for amine additives in the mobile phase.[14]

Safety and Handling

  • 2-Oxaspiro[3.3]heptan-6-amine HCl is a solid that is easier to handle than the free amine. However, as with all fine chemicals, it should be handled in a well-ventilated area, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn.

  • The hydrochloride salt is classified as harmful if swallowed and can cause skin and eye irritation.[14][15]

  • Amine hydrochloride salts are generally stable solids but can be corrosive. Store in a cool, dry place.

  • When using reagents like HATU, STAB, and sulfonyl chlorides, consult their respective safety data sheets for specific handling instructions.

Conclusion

2-Oxaspiro[3.3]heptan-6-amine HCl is a valuable building block for introducing novel, three-dimensional scaffolds into compound libraries. Its unique combination of a rigid spirocyclic core and a polar oxetane ring offers significant potential for improving the drug-like properties of new chemical entities. The protocols provided in this guide are robust and amenable to high-throughput parallel synthesis, enabling the efficient exploration of this important area of chemical space. By carefully selecting reagents and optimizing workup and purification strategies, researchers can successfully incorporate this and similar spirocyclic amines into their drug discovery programs.

References

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N-functionalization reactions of 2-Oxaspiro[3.3]heptan-6-amine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the N-Functionalization of 2-Oxaspiro[3.3]heptan-6-amine for Drug Discovery

Introduction: The Value of a Strained Scaffold

In modern medicinal chemistry, the principle of "escaping from flatland" has become a guiding tenet for designing novel therapeutics with improved physicochemical properties.[1] Three-dimensional scaffolds are increasingly sought after to enhance target selectivity, improve metabolic stability, and increase aqueous solubility.[2][3] The 2-oxaspiro[3.3]heptane motif is a premier example of such a scaffold. Specifically, 2-Oxaspiro[3.3]heptan-6-amine has emerged as a valuable building block, often serving as a bioisosteric replacement for common motifs like morpholine or piperazine.[4][5] Its rigid, spirocyclic structure provides predictable exit vectors for substituents, allowing for precise spatial arrangement of functional groups to optimize interactions with biological targets.[2][3]

This guide provides a detailed overview and validated protocols for the N-functionalization of 2-Oxaspiro[3.3]heptan-6-amine, empowering researchers to leverage this unique scaffold in their drug discovery programs. We will explore common, yet critical, transformations including N-acylation, N-sulfonylation, N-alkylation via reductive amination, and N-arylation.

Overview of N-Functionalization Strategies

The secondary amine of 2-Oxaspiro[3.3]heptan-6-amine is a versatile chemical handle for diversification. The choice of functionalization strategy depends on the desired properties of the final compound, such as modulating polarity, introducing hydrogen bond donors/acceptors, or appending larger groups for target engagement.

G cluster_start Starting Material cluster_reactions N-Functionalization Reactions cluster_products Product Classes start 2-Oxaspiro[3.3]heptan-6-amine Acylation N-Acylation start->Acylation RCOCl, Base Sulfonylation N-Sulfonylation start->Sulfonylation RSO₂Cl, Base ReductiveAmination Reductive Amination start->ReductiveAmination RCHO/RCOR', Reducing Agent Arylation N-Arylation start->Arylation Ar-X, Pd Catalyst, Base Amides Amides Acylation->Amides Sulfonamides Sulfonamides Sulfonylation->Sulfonamides Alkylamines Tertiary Alkylamines ReductiveAmination->Alkylamines Arylamines Tertiary Arylamines Arylation->Arylamines

Caption: Key N-functionalization pathways for 2-Oxaspiro[3.3]heptan-6-amine.

N-Acylation: Synthesis of Amide Derivatives

N-acylation is a fundamental transformation for introducing amide functional groups, which are prevalent in pharmaceuticals due to their metabolic stability and ability to act as hydrogen bond donors and acceptors.

Expertise & Rationale

The reaction of 2-Oxaspiro[3.3]heptan-6-amine with an acyl chloride or carboxylic acid (using a coupling agent) is typically straightforward. The key experimental choice is the base. A non-nucleophilic organic base, such as triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA), is preferred over inorganic bases. This prevents competitive reactions and ensures the free amine is available for nucleophilic attack on the electrophilic carbonyl carbon. Dichloromethane (DCM) or N,N-dimethylformamide (DMF) are common solvents due to their inert nature and ability to dissolve a wide range of reagents.

Protocol: Synthesis of N-acetyl-2-oxaspiro[3.3]heptan-6-amine

This protocol details a standard acylation using acetyl chloride. A similar procedure can be followed for other acyl chlorides.[4]

G cluster_reagents Reagents cluster_process Process Amine 2-Oxaspiro[3.3]heptan-6-amine Mix 1. Dissolve amine & Et₃N in DCM Amine->Mix AcCl Acetyl Chloride (AcCl) Add 3. Add AcCl dropwise AcCl->Add Base Triethylamine (Et₃N) Base->Mix Solvent DCM Solvent->Mix Cool 2. Cool to 0 °C Mix->Cool Cool->Add Warm 4. Warm to RT, stir Add->Warm Workup 5. Aqueous workup Warm->Workup Purify 6. Purify (Chromatography) Workup->Purify Product N-acetyl-2-oxaspiro[3.3]heptan-6-amine Purify->Product

Caption: Experimental workflow for N-acylation.

Step-by-Step Methodology:

  • Preparation: To a round-bottom flask, add 2-Oxaspiro[3.3]heptan-6-amine (1.0 eq) and anhydrous dichloromethane (DCM, ~0.1 M).

  • Base Addition: Add triethylamine (1.2 eq) to the solution and stir under an inert atmosphere (e.g., nitrogen or argon).

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Reagent Addition: Add acetyl chloride (1.1 eq) dropwise to the stirred solution. Maintain the temperature at 0 °C during the addition.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring by TLC or LC-MS until the starting amine is consumed.

  • Workup: Quench the reaction by adding saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel, separate the organic layer, and wash sequentially with water and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the pure amide.

Reagent/ParameterCondition/AmountRationale
Base Triethylamine (1.2 eq)Scavenges HCl byproduct without competing as a nucleophile.
Solvent Dichloromethane (DCM)Inert solvent, good solubility for reagents.
Temperature 0 °C to RTControls initial exotherm, then allows reaction to proceed to completion.
Stoichiometry Slight excess of AcClEnsures complete consumption of the starting amine.

N-Sulfonylation: Crafting Sulfonamide Moieties

N-sulfonylation provides access to sulfonamides, a critical functional group in medicinal chemistry known for its role in diuretic, antibacterial, and anticancer agents. The resulting sulfonamide is a stable, non-basic moiety.

Expertise & Rationale

The reaction is analogous to N-acylation but employs a sulfonyl chloride. The stability of the spiro[3.3]heptane core is robust enough to tolerate standard sulfonylation conditions.[6] Pyridine is often used as both the base and a solvent, as it is effective at catalyzing the reaction and scavenging the HCl byproduct. For sensitive substrates, a combination of a non-nucleophilic base like DIPEA and an inert solvent like DCM is a reliable alternative.

Protocol: Synthesis of N-(phenylsulfonyl)-2-oxaspiro[3.3]heptan-6-amine

Step-by-Step Methodology:

  • Preparation: Dissolve 2-Oxaspiro[3.3]heptan-6-amine (1.0 eq) in anhydrous pyridine (~0.2 M) in a round-bottom flask under an inert atmosphere.

  • Cooling: Cool the solution to 0 °C in an ice-water bath.

  • Reagent Addition: Add benzenesulfonyl chloride (1.1 eq) portion-wise or dropwise, keeping the temperature below 5 °C.

  • Reaction: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir overnight. Monitor progress by TLC or LC-MS.

  • Workup: Carefully pour the reaction mixture into ice-water. If a precipitate forms, collect it by filtration. Otherwise, extract the aqueous mixture with ethyl acetate (3x).

  • Washing: Combine the organic extracts and wash sequentially with 1 M HCl (to remove pyridine), water, and brine.

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purification: The crude product can be purified by recrystallization or silica gel chromatography.

Reagent/ParameterCondition/AmountRationale
Base/Solvent PyridineActs as a base to neutralize HCl and as a catalyst.
Temperature 0 °C to RTControls the reactivity of the highly electrophilic sulfonyl chloride.
Workup Acid wash (1M HCl)Essential for removing the pyridine base from the organic product.

N-Alkylation via Reductive Amination

Direct N-alkylation of secondary amines with alkyl halides can be difficult to control and may lead to over-alkylation, forming quaternary ammonium salts. Reductive amination is a superior and highly controlled method for forming C-N bonds.[7][8]

Expertise & Rationale

This two-step, one-pot process involves the formation of an intermediate iminium ion upon reaction of the amine with an aldehyde or ketone, followed by in-situ reduction. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reducing agent of choice for this transformation.[8] It is milder than reagents like sodium cyanoborohydride (NaBH₃CN) and can be used in non-protic solvents like DCM or dichloroethane (DCE). Its selectivity for reducing the iminium ion in the presence of the unreacted aldehyde/ketone is a key advantage, preventing the reduction of the carbonyl starting material.[8] The addition of a small amount of acetic acid can catalyze iminium ion formation.

Protocol: Synthesis of N-benzyl-2-oxaspiro[3.3]heptan-6-amine

G Amine 2-Oxaspiro[3.3]heptan-6-amine Combine 1. Combine amine and aldehyde in DCE. Stir. Amine->Combine Aldehyde Benzaldehyde Aldehyde->Combine ReducingAgent NaBH(OAc)₃ AddReducer 2. Add NaBH(OAc)₃ portion-wise. ReducingAgent->AddReducer Solvent DCE Solvent->Combine Combine->AddReducer React 3. Stir at RT overnight. AddReducer->React Workup 4. Quench and perform aqueous workup. React->Workup Purify 5. Purify product. Workup->Purify Product N-benzyl-2-oxaspiro[3.3]heptan-6-amine Purify->Product

Caption: Workflow for one-pot reductive amination.

Step-by-Step Methodology:

  • Preparation: In a flask, combine 2-Oxaspiro[3.3]heptan-6-amine (1.0 eq), benzaldehyde (1.05 eq), and 1,2-dichloroethane (DCE, ~0.1 M).

  • Iminium Formation: Stir the mixture at room temperature for 30-60 minutes.

  • Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the stirred solution. The reaction may mildly effervesce.

  • Reaction: Allow the reaction to stir at room temperature overnight. Monitor for the disappearance of the starting materials by LC-MS.

  • Workup: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate. Stir vigorously for 15-20 minutes.

  • Extraction: Transfer to a separatory funnel and extract with DCM (3x).

  • Isolation: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the residue by silica gel chromatography to obtain the desired tertiary amine.

Reagent/ParameterCondition/AmountRationale
Reducing Agent NaBH(OAc)₃ (1.5 eq)Mild and selective for iminium ions over carbonyls.
Solvent DCE or DCMAprotic solvent compatible with the reducing agent.
Stoichiometry Slight excess of aldehydeDrives iminium formation to completion.

N-Arylation: Buchwald-Hartwig Amination

For the synthesis of N-aryl derivatives, palladium-catalyzed cross-coupling reactions such as the Buchwald-Hartwig amination are the state-of-the-art method. This reaction is remarkably versatile, allowing for the coupling of the amine with a wide variety of aryl halides or triflates. The stability of the 2-oxaspiro[3.3]heptane core under these conditions makes it a suitable substrate for incorporation into medicinal chemistry programs.[6]

Expertise & Rationale

Successful Buchwald-Hartwig coupling depends on the careful selection of the palladium catalyst (precatalyst and ligand) and the base. Modern phosphine ligands (e.g., XPhos, RuPhos) are crucial for achieving high efficiency and broad substrate scope. The choice of base is also critical; a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) is typically required to facilitate the catalytic cycle. Toluene or dioxane are common high-boiling solvents for these reactions. Rigorous exclusion of air and moisture is mandatory, as the palladium(0) active species is oxygen-sensitive.

Protocol: Synthesis of N-(4-methoxyphenyl)-2-oxaspiro[3.3]heptan-6-amine

Step-by-Step Methodology:

  • Inert Atmosphere: Assemble a Schlenk flask or oven-dried vial containing a stir bar. Evacuate and backfill with an inert gas (argon) three times.

  • Reagent Addition: Under a positive pressure of argon, add the aryl bromide (e.g., 4-bromoanisole, 1.0 eq), 2-Oxaspiro[3.3]heptan-6-amine (1.2 eq), sodium tert-butoxide (1.4 eq), and the palladium catalyst system (e.g., Pd₂(dba)₃, 2 mol%; XPhos, 4 mol%).

  • Solvent Addition: Add anhydrous, degassed toluene via syringe.

  • Reaction: Seal the vessel and heat the reaction mixture to 100-110 °C with vigorous stirring. Monitor the reaction by LC-MS. Reactions are typically complete within 12-24 hours.

  • Cooling & Filtration: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove palladium residues and inorganic salts. Wash the pad with additional ethyl acetate.

  • Workup: Concentrate the filtrate and partition the residue between ethyl acetate and water. Separate the layers, and extract the aqueous phase with ethyl acetate.

  • Isolation: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify the crude product by silica gel chromatography.

ComponentExample/AmountRationale
Catalyst Pd₂(dba)₃ / XPhosEfficient catalyst system for C-N cross-coupling.
Base NaOtBu (1.4 eq)Strong, non-nucleophilic base essential for the catalytic cycle.
Solvent Anhydrous TolueneHigh-boiling, aprotic solvent suitable for the reaction temperature.
Atmosphere ArgonPrevents oxidation and deactivation of the Pd(0) catalyst.

Conclusion

2-Oxaspiro[3.3]heptan-6-amine is a compelling scaffold for modern drug discovery, offering a unique combination of three-dimensionality, rigidity, and synthetic accessibility. The N-functionalization reactions detailed in this guide—acylation, sulfonylation, reductive amination, and arylation—provide a robust toolkit for chemists to generate diverse libraries of novel compounds. By understanding the rationale behind the chosen reagents and conditions, researchers can confidently and efficiently incorporate this valuable building block into their synthetic campaigns, accelerating the journey toward new and improved therapeutics.

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Application Notes & Protocols: 2-Oxaspiro[3.3]heptan-6-amine in Fragment-Based Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Strategic Value of 2-Oxaspiro[3.3]heptan-6-amine in FBDD

Fragment-Based Drug Design (FBDD) has firmly established itself as a powerful and efficient alternative to traditional high-throughput screening (HTS) for the discovery of novel lead compounds.[1][2] The FBDD paradigm focuses on identifying low-molecular-weight fragments (typically <300 Da) that bind with low affinity but high ligand efficiency to a biological target.[3][4] These initial hits then serve as starting points for optimization into potent, drug-like molecules.[5] The success of an FBDD campaign is critically dependent on the quality and diversity of the fragment library used for screening.[6][7][8]

This guide details the application of 2-Oxaspiro[3.3]heptan-6-amine, a novel and highly valuable fragment for inclusion in modern screening libraries. This compound uniquely combines three desirable features for drug discovery: a spirocyclic core, an oxetane ring, and a primary amine.

  • Spirocyclic Rigidity : The spiro[3.3]heptane scaffold imparts significant three-dimensionality (sp³-richness) and conformational rigidity.[7][8] This pre-organization reduces the entropic penalty upon binding to a target protein, which can lead to higher binding efficiency.[7] The defined exit vectors from the rigid core provide a clear roadmap for subsequent fragment growing or linking strategies.[9]

  • Oxetane Benefits : The oxetane motif is increasingly recognized as a "magic bullet" in medicinal chemistry.[10][11] Replacing more common functionalities like gem-dimethyl or carbonyl groups with an oxetane can profoundly improve key physicochemical properties.[12][13] These improvements include enhanced aqueous solubility, increased metabolic stability, and reduced lipophilicity, all of which are critical for developing successful drug candidates.[12][14]

  • Primary Amine Functionality : The primary amine at the 6-position serves as a versatile synthetic handle and a key interaction point. It can act as a hydrogen bond donor and can be readily modified through well-established amide coupling or reductive amination chemistries, facilitating rapid hit-to-lead optimization.[15]

The combination of these features makes 2-Oxaspiro[3.3]heptan-6-amine an exemplary fragment for exploring novel chemical space and identifying high-quality starting points for challenging drug targets.

Physicochemical Properties of the Fragment

A thorough understanding of a fragment's properties is essential for designing effective screening experiments and interpreting results.

PropertyValueSource / Comment
Molecular Formula C₆H₁₁NO (as free base)---
Molecular Weight 113.16 g/mol Meets "Rule of Three" criteria (<300 Da)[16][17]
CAS Number 1523618-04-3 (for HCl salt)[18]
Calculated LogP -0.7 (approx. for related structures)Low lipophilicity is favorable for solubility[19]
Topological Polar Surface Area (TPSA) 38.49 Ų (for a related structure)Indicates good potential for cell permeability[20]
Hydrogen Bond Donors 1 (Amine)Provides a key interaction point
Hydrogen Bond Acceptors 2 (Oxygen, Nitrogen)Provides key interaction points
Form Typically supplied as a hydrochloride salt, a solid
Purity ≥97% recommended for screening
Solubility High aqueous solubility expected due to the oxetane and amine salt formA critical property for biophysical screening methods[12][13]

Experimental Workflows & Protocols

The detection of weak-binding fragments requires highly sensitive biophysical techniques.[21][22][23] The primary amine of 2-Oxaspiro[3.3]heptan-6-amine makes it suitable for a variety of screening platforms. Below are detailed protocols for three common and powerful methods: Surface Plasmon Resonance (SPR), Nuclear Magnetic Resonance (NMR), and X-ray Crystallography.

Workflow Overview

The following diagram illustrates a typical FBDD cascade utilizing 2-Oxaspiro[3.3]heptan-6-amine.

FBDD_Workflow cluster_prep Phase 1: Preparation cluster_screen Phase 2: Primary Screening cluster_validation Phase 3: Hit Validation cluster_opt Phase 4: Hit-to-Lead prep_frag Fragment QC (Purity, Solubility) screen Primary Screen (e.g., SPR, NMR) prep_frag->screen prep_prot Target Protein Prep (Purity, Stability) prep_prot->screen confirm Hit Confirmation (Orthogonal Assay) screen->confirm Primary Hits affinity Affinity Measurement (e.g., ITC, SPR Titration) confirm->affinity structure Structural Biology (X-ray, Cryo-EM) affinity->structure Validated Hits chem Medicinal Chemistry (Fragment Growing/Linking) structure->chem sar SAR Exploration chem->sar lead Lead Compound sar->lead

Caption: A generalized workflow for a fragment-based drug discovery campaign.

Protocol 1: Primary Screening using Surface Plasmon Resonance (SPR)

SPR is a sensitive, label-free technique ideal for primary fragment screening due to its low protein consumption and ability to provide kinetic data.[21][24][25][26]

Causality: We use SPR for the primary screen because it can rapidly detect the weak binding events typical of fragments and can help eliminate non-specific binders early in the process.[21][24] The high sensitivity is crucial for fragments like 2-Oxaspiro[3.3]heptan-6-amine, which may have affinities in the high µM to mM range.[2]

Methodology:

  • Immobilization:

    • Covalently immobilize the purified target protein onto a CM5 sensor chip (or similar) using standard amine coupling chemistry. Aim for a low to medium density (500-2000 RU) to minimize mass transport effects.

    • Activate a reference flow cell with coupling reagents but do not immobilize protein. This is critical for subtracting bulk refractive index changes.[24]

  • Fragment Preparation:

    • Prepare a 100 mM stock solution of 2-Oxaspiro[3.3]heptan-6-amine HCl in 100% DMSO.

    • Create a screening plate by diluting the stock solution to a final concentration of 1 mM in running buffer (e.g., HBS-EP+). Ensure the final DMSO concentration is matched across all samples and the running buffer (typically ≤1%).[24] Mismatched DMSO is a major source of false positives.[24]

  • Screening Run:

    • Use a high-throughput SPR system (e.g., Biacore 8K).[26]

    • Inject the fragment solution over the target and reference flow cells for a short contact time (e.g., 30 seconds) followed by a dissociation phase (e.g., 60 seconds).

    • A positive "hit" is identified by a specific binding response in the target flow cell that is significantly above the response in the reference flow cell and any buffer-only injections.

  • Data Analysis:

    • Perform double referencing (subtracting the reference flow cell and buffer injection signals).

    • Hits are typically flagged based on response magnitude. A follow-up dose-response experiment is required to confirm binding and determine the dissociation constant (K D).[5][26]

Protocol 2: Hit Validation using NMR Spectroscopy

NMR is a powerful tool for FBDD, capable of not only detecting binding but also identifying the binding site on the protein.[3][27][28] Protein-observed 2D ¹H-¹⁵N HSQC experiments are a robust method for hit validation.

Causality: We use NMR as a validation step because it is a solution-based method that provides direct evidence of an interaction at a specific site on the target protein.[16][28] This helps eliminate false positives from surface-based techniques like SPR and provides crucial structural information for the next phase of optimization.[27]

Methodology:

  • Protein Preparation:

    • Produce ¹⁵N isotopically labeled target protein. The protein must be stable and soluble at the high concentrations required for NMR (typically >50 µM).

    • Acquire a baseline 2D ¹H-¹⁵N HSQC spectrum of the protein in a suitable NMR buffer (e.g., phosphate buffer in 90% H₂O/10% D₂O). Each peak in this spectrum corresponds to a specific amide backbone N-H group in the protein.

  • Fragment Titration:

    • Add a specific concentration of 2-Oxaspiro[3.3]heptan-6-amine (e.g., 10-20 fold molar excess) to the ¹⁵N-labeled protein sample.

    • Acquire a second 2D ¹H-¹⁵N HSQC spectrum.

  • Data Analysis:

    • Overlay the spectra from before and after fragment addition.

    • Chemical Shift Perturbations (CSPs): Binding of the fragment will cause changes in the local chemical environment of nearby amino acid residues, resulting in a shift of their corresponding peaks in the HSQC spectrum.[27]

    • Significant and specific CSPs confirm a direct interaction between the fragment and the protein.

    • If the protein's resonance assignments are known, the residues showing the largest CSPs can be mapped onto the protein's 3D structure to reveal the binding site.[16]

    • A titration series with increasing fragment concentrations can be performed to calculate the K D.[16]

Protocol 3: Structural Characterization by X-ray Crystallography

Obtaining a high-resolution crystal structure of the fragment bound to the target protein is the gold standard in FBDD.[29][6][30] It provides the most detailed information about the binding mode, key interactions, and vectors for optimization.

Causality: A crystal structure provides the definitive, atomic-level blueprint of the protein-fragment interaction. This information is invaluable for medicinal chemists to rationally design more potent analogs by "growing" the fragment to engage with nearby pockets or "linking" it to another fragment bound in an adjacent site.[2][4][15]

Methodology:

  • Crystal Preparation:

    • Generate high-quality, reproducible crystals of the apo-protein (protein without any ligand).

  • Fragment Soaking:

    • Prepare a soaking solution containing a high concentration of 2-Oxaspiro[3.3]heptan-6-amine (e.g., 10-100 mM) in a cryo-protectant solution compatible with the protein crystals. The high solubility of the fragment is a major advantage here.[4]

    • Transfer the apo-crystals into the soaking solution for a defined period (ranging from minutes to hours).

  • Data Collection and Structure Determination:

    • Flash-cool the soaked crystal in liquid nitrogen.

    • Collect X-ray diffraction data at a synchrotron source.[29][1]

    • Process the data and solve the structure using molecular replacement with the known apo-protein structure.

    • Carefully analyze the resulting electron density maps for evidence of the bound fragment.[6] A positive result will show unambiguous electron density corresponding to the shape of 2-Oxaspiro[3.3]heptan-6-amine in a specific pocket of the protein.

Hit-to-Lead Optimization Strategies

Once 2-Oxaspiro[3.3]heptan-6-amine is confirmed as a hit, the goal is to increase its affinity and selectivity.[15] The structural information from NMR and/or crystallography is key.

Hit_To_Lead cluster_strategies Optimization Strategies start Validated Hit 2-Oxaspiro[3.3]heptan-6-amine Affinity: 100 µM - 5 mM growing Fragment Growing Add functionality to amine to access adjacent pocket Increase affinity & selectivity start->growing Structural Data (X-ray/NMR) linking Fragment Linking Connect to a second, nearby fragment via a linker Significant affinity gains start->linking Structural Data (X-ray/NMR) end_node end_node growing->end_node linking->end_node

Caption: Key strategies for evolving a fragment hit into a lead compound.

  • Fragment Growing : This is the most common strategy.[15] If the structural data reveals an empty pocket adjacent to the bound fragment, new chemical matter can be added to the primary amine of 2-Oxaspiro[3.3]heptan-6-amine to occupy that pocket and form new, favorable interactions. Standard amide coupling reactions can be used to rapidly generate a library of analogs for SAR (Structure-Activity Relationship) exploration.[5][31]

  • Fragment Linking : If another fragment is found to bind in a nearby pocket, a linker can be designed to connect the two fragments.[15] This can lead to a dramatic increase in affinity due to the additive binding energies and a favorable change in entropy. The primary amine provides a convenient attachment point for one end of such a linker.

Conclusion

2-Oxaspiro[3.3]heptan-6-amine represents a new-generation fragment that embodies key principles of modern medicinal chemistry: three-dimensionality, improved physicochemical properties, and synthetic tractability. Its rigid spirocyclic core provides defined exit vectors, the oxetane moiety enhances drug-likeness, and the primary amine allows for straightforward chemical elaboration. By incorporating this fragment into screening libraries and applying robust biophysical methods as outlined in these protocols, researchers can significantly enhance their ability to find high-quality, novel starting points for the development of next-generation therapeutics.

References

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The Strategic Incorporation of 2-Oxaspiro[3.3]heptan-6-amine Hydrochloride: A Guide to Designing Novel Inhibitors with Enhanced Physicochemical Properties

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Embracing Three-Dimensionality in Drug Discovery

In the contemporary landscape of medicinal chemistry, the pursuit of novel chemical entities with superior efficacy and drug-like properties is a paramount objective. The concept of "escaping flatland" has gained considerable traction, encouraging a departure from traditional, two-dimensional aromatic scaffolds towards more three-dimensional, sp³-rich structures.[1] Strained spiro heterocycles, particularly those containing four-membered rings, have emerged as powerful tools in this endeavor.[2] Among these, 2-oxaspiro[3.3]heptan-6-amine hydrochloride stands out as a versatile and strategically valuable building block for the synthesis of novel inhibitors.

This guide provides an in-depth exploration of this compound, detailing its application in the design of inhibitors with improved physicochemical and pharmacological profiles. We will delve into the rationale behind its use as a bioisosteric replacement for common cyclic amines, provide detailed protocols for its incorporation into lead compounds, and discuss the expected impact on key drug-like properties.

The inherent structural rigidity and well-defined exit vectors of the 2-oxaspiro[3.3]heptane scaffold offer medicinal chemists a unique opportunity to fine-tune molecular architecture, leading to enhanced target engagement, improved metabolic stability, and modulated lipophilicity.[3][4] This document serves as a comprehensive resource for researchers, scientists, and drug development professionals seeking to leverage the potential of this innovative building block.

The 2-Oxaspiro[3.3]heptane Scaffold: A Paradigm Shift in Bioisosteric Replacement

Bioisosteric replacement is a cornerstone of lead optimization, enabling the modulation of a molecule's properties while retaining its biological activity. The 2-oxaspiro[3.3]heptane moiety has proven to be an effective bioisostere for commonly employed heterocycles such as morpholine, piperidine, and piperazine.[5] The primary driver for this substitution is often the desire to reduce lipophilicity, a critical parameter influencing a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

A noteworthy case study is the development of the melanin-concentrating hormone receptor 1 (MCHr1) antagonist, AZD1979.[6] In this program, the incorporation of a 2-oxa-6-azaspiro[3.3]heptane group as a replacement for a more conventional amine led to a compound with favorable physicochemical properties for a central nervous system (CNS) indication, including reduced lipophilicity and excellent permeability with no efflux.[6][7][8][9]

The substitution of a traditional six-membered ring with the spiro[3.3]heptane system introduces a significant conformational constraint. This rigidity can be advantageous in pre-organizing the molecule for optimal binding to its biological target, potentially leading to an increase in potency and selectivity. Furthermore, the spirocyclic nature of the scaffold can shield adjacent chemical bonds from metabolic enzymes, thereby enhancing the compound's metabolic stability.[4]

Data Presentation: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₆H₁₁NO · HClN/A
Molecular Weight 149.62 g/mol N/A
Appearance SolidN/A
Storage Inert atmosphere, 2-8°CN/A

Experimental Protocols: Harnessing the Reactivity of this compound

The primary amino group of this compound is the key handle for its incorporation into diverse molecular scaffolds. The following protocols detail two of the most common and effective methods for its functionalization: amide bond formation and reductive amination. These protocols are designed to be self-validating, with clear steps for reaction setup, monitoring, work-up, and product characterization.

Protocol 1: Amide Bond Formation via Acyl Chloride Coupling

This protocol describes a standard procedure for the acylation of this compound with an acyl chloride. This method is robust and generally high-yielding.

Diagram of the Experimental Workflow:

AmideCoupling cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Characterization start Dissolve 2-oxaspiro[3.3]heptan-6-amine hydrochloride and base in DCM acyl_chloride Add acyl chloride dropwise at 0°C start->acyl_chloride 1. stir Stir at room temperature acyl_chloride->stir 2. monitor Monitor by TLC/LC-MS stir->monitor 3. quench Quench with water monitor->quench 4. extract Extract with DCM quench->extract 5. purify Purify by column chromatography extract->purify 6. characterize Characterize by NMR, LC-MS, HRMS purify->characterize 7.

Caption: Workflow for amide bond formation.

Materials:

  • This compound

  • Acyl chloride of interest (1.0 - 1.2 equivalents)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.2 - 2.5 equivalents)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Appropriate solvent system for chromatography (e.g., ethyl acetate/hexanes)

Procedure:

  • To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equivalent) and suspend it in anhydrous DCM.

  • Add TEA or DIPEA (2.2 - 2.5 equivalents) to the suspension and stir for 10-15 minutes at room temperature to liberate the free amine.

  • Cool the reaction mixture to 0°C in an ice bath.

  • Slowly add the acyl chloride (1.0 - 1.2 equivalents) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system to afford the desired N-acylated 2-oxaspiro[3.3]heptane derivative.

  • Characterize the final product by ¹H NMR, ¹³C NMR, LC-MS, and high-resolution mass spectrometry (HRMS).

Protocol 2: Reductive Amination with Aldehydes or Ketones

Reductive amination is a versatile method for forming C-N bonds and is particularly useful for introducing the 2-oxaspiro[3.3]heptane moiety via reaction with a carbonyl compound. Sodium triacetoxyborohydride (STAB) is a mild and selective reducing agent commonly used for this transformation.

Diagram of the Experimental Workflow:

ReductiveAmination cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Characterization start Dissolve amine hydrochloride, carbonyl, and base in DCE stab Add STAB portion-wise start->stab 1. stir Stir at room temperature stab->stir 2. monitor Monitor by TLC/LC-MS stir->monitor 3. quench Quench with saturated NaHCO₃ monitor->quench 4. extract Extract with DCM quench->extract 5. purify Purify by column chromatography extract->purify 6. characterize Characterize by NMR, LC-MS, HRMS purify->characterize 7. logical_flow cluster_building_block Building Block Properties cluster_impact Impact on Molecular Properties cluster_outcome Desired Outcomes for Inhibitors bb 2-Oxaspiro[3.3]heptan-6-amine Strained Spirocyclic Core Three-Dimensional Shape Conformational Rigidity properties Improved Physicochemical Properties Reduced Lipophilicity (logD) Enhanced Metabolic Stability Modulated Basicity bb:f0->properties:f1 Steric shielding outcomes Enhanced Inhibitor Profile Improved Potency & Selectivity Favorable ADME Profile Novel Chemical Space & IP bb:f1->outcomes:f0 Pre-organization for binding bb:f2->outcomes:f0 Optimal vector placement properties:f0->outcomes:f1 Better PK properties properties:f1->outcomes:f1 Increased in vivo exposure properties:f2->outcomes:f1 Modulated solubility & permeability

Sources

Application Notes: Reductive Amination Protocols for 2-Oxaspiro[3.3]heptan-6-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rising Prominence of Spirocyclic Scaffolds in Drug Discovery

In the landscape of modern medicinal chemistry, the quest for novel molecular architectures that confer improved physicochemical properties and biological activity is perpetual. Among these, strained spirocyclic systems have emerged as compelling scaffolds. The 2-Oxaspiro[3.3]heptane motif, in particular, offers a rigid, three-dimensional structure that can serve as a non-classical bioisostere for commonly used rings like piperidine or cyclohexane. This rigidity can enhance binding affinity and selectivity for biological targets by reducing the entropic penalty upon binding.

2-Oxaspiro[3.3]heptan-6-amine stands out as a critical building block, providing a strategic vector for introducing this valuable spirocycle into lead compounds.[1][2][3] Reductive amination is a cornerstone transformation for this purpose, representing one of the most reliable and versatile methods for C-N bond formation.[4] This powerful reaction allows for the direct coupling of the primary amine of 2-Oxaspiro[3.3]heptan-6-amine with a wide array of aldehydes and ketones, making it a pivotal step in the synthesis of countless pharmaceutical candidates.[4] This guide provides an in-depth analysis of the reaction, detailing two robust protocols and offering insights to ensure successful implementation in a research setting.

Pillar 1: Understanding the Reductive Amination Mechanism

A successful reductive amination hinges on the sequential formation of an imine or iminium ion intermediate, followed by its immediate reduction to the desired amine. The reaction is typically performed as a one-pot procedure under neutral or weakly acidic conditions.[5][6]

The mechanism proceeds through three key stages:

  • Hemiaminal Formation: The nucleophilic 2-Oxaspiro[3.3]heptan-6-amine attacks the electrophilic carbonyl carbon of an aldehyde or ketone. This initial step forms a transient hemiaminal (or carbinolamine) intermediate.

  • Iminium Ion Formation: Under mildly acidic conditions, the hydroxyl group of the hemiaminal is protonated, transforming it into a good leaving group (water). Subsequent dehydration leads to the formation of a resonance-stabilized iminium ion. This step is often rate-limiting and is catalyzed by weak acids.

  • Hydride Reduction: A selective reducing agent, present in the reaction mixture, delivers a hydride ion to the electrophilic carbon of the iminium ion. This final step quenches the intermediate and yields the stable secondary or tertiary amine product.[7][8]

Reductive_Amination_Mechanism Amine R¹-NH₂ (2-Oxaspiro[3.3]heptan-6-amine) Hemiaminal R¹-NH(OH)-CR²R³ (Hemiaminal) Amine->Hemiaminal Nucleophilic Attack Carbonyl R²(R³)C=O (Aldehyde/Ketone) Carbonyl->Hemiaminal H_plus H⁺ Reducer [H⁻] (Reducing Agent) Product R¹-NH-CHR²R³ (Final Amine) Protonated_Hemiaminal R¹-NH(OH₂⁺)-CR²R³ Hemiaminal->Protonated_Hemiaminal + H⁺ Iminium R¹-N⁺H=CR²R³ (Iminium Ion) Protonated_Hemiaminal->Iminium - H₂O Iminium->Product + [H⁻] (Reduction) Water H₂O

Caption: The mechanism of reductive amination.

Pillar 2: Critical Parameters for Protocol Success

The efficiency and selectivity of reductive amination are highly dependent on several experimental parameters. Careful consideration of these factors is essential for developing a robust and reproducible protocol.

Choice of Reducing Agent

The ideal reducing agent should selectively reduce the iminium ion intermediate much faster than it reduces the starting carbonyl compound.[9] This chemoselectivity prevents the wasteful formation of alcohol byproducts.

Reducing AgentAbbreviationKey CharacteristicsCommon Solvents
Sodium Triacetoxyborohydride NaBH(OAc)₃ / STABMild and highly selective for iminium ions over ketones and most aldehydes.[9] Tolerates mild acid and is the reagent of choice for many applications.[10][11] Moisture-sensitive.Dichloromethane (DCM), 1,2-Dichloroethane (DCE), Tetrahydrofuran (THF)
Sodium Cyanoborohydride NaBH₃CNEffective at reducing iminium ions at mildly acidic pH (4-6).[8] Less reactive towards aldehydes/ketones. Highly toxic (cyanide).Methanol (MeOH), Ethanol (EtOH)
Sodium Borohydride NaBH₄A strong reducing agent that can reduce both iminium ions and carbonyls.[11] Requires a two-step approach where the imine is pre-formed before adding the reductant.Methanol (MeOH), Ethanol (EtOH)

For most applications involving 2-Oxaspiro[3.3]heptan-6-amine, Sodium Triacetoxyborohydride (STAB) is the preferred reagent due to its high selectivity, operational simplicity (one-pot), and lower toxicity profile compared to cyanoborohydride.[9][10][12]

pH Control

The pH of the reaction medium is a critical, often overlooked, variable.[13]

  • Imine Formation: This step is catalyzed by acid. A pH range of 4-6 is generally optimal for the dehydration of the hemiaminal to the iminium ion.[12]

  • Amine Reactivity: If the pH is too low, the primary amine starting material will be protonated to its non-nucleophilic ammonium salt, shutting down the initial attack on the carbonyl.[13]

  • Reductant Stability: Some reducing agents, like NaBH₄, are unstable in acidic conditions.

Often, a catalytic amount of acetic acid is added to facilitate imine formation without excessively protonating the bulk of the amine.[10]

Solvent Selection

The solvent must be inert to the reducing agent and capable of dissolving all reactants.

  • For NaBH(OAc)₃ , chlorinated solvents like Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) are most common.[9] Tetrahydrofuran (THF) is also a suitable alternative.[11]

  • For NaBH₃CN , protic solvents like methanol are typically used.[11]

Pillar 3: Field-Validated Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the reductive amination of 2-Oxaspiro[3.3]heptan-6-amine with both aldehyde and ketone substrates.

Protocol 1: One-Pot Reductive Amination with an Aldehyde using NaBH(OAc)₃

This protocol is ideal for most aldehydes and is the recommended starting point for new substrates. The reaction is performed in a single pot, offering high efficiency and ease of execution.

Workflow_Protocol_1 start Combine Amine, Aldehyde, & Acetic Acid in DCM stir Stir at Room Temp (30-60 min for iminium formation) start->stir add_stab Add NaBH(OAc)₃ portion-wise stir->add_stab react Stir at Room Temp (2-16 hours) add_stab->react monitor Monitor by TLC/LC-MS react->monitor quench Quench with sat. NaHCO₃ (aq) monitor->quench Upon Completion extract Extract with DCM quench->extract dry Dry, Filter, & Concentrate extract->dry purify Purify by Column Chromatography dry->purify

Caption: Workflow for reductive amination using STAB.

Materials:

  • 2-Oxaspiro[3.3]heptan-6-amine hydrochloride (or free base)

  • Aldehyde (1.0 eq)

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq)

  • Dichloromethane (DCM)

  • Acetic Acid (AcOH, optional, 0.1-1.0 eq)

  • Triethylamine (Et₃N, 1.1 eq, only if starting with the hydrochloride salt)

Procedure:

  • To a round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq) and the aldehyde (1.0-1.1 eq).

  • Dissolve the solids in anhydrous Dichloromethane (DCM) to a concentration of approximately 0.1-0.2 M.

  • Add Triethylamine (1.1 eq) to neutralize the hydrochloride salt and liberate the free amine. Stir for 5-10 minutes. If using the free base, this step is omitted.

  • Optionally, add a catalytic amount of acetic acid (e.g., 0.1 eq) to facilitate iminium ion formation, particularly for less reactive carbonyls.

  • Stir the mixture at room temperature for 30-60 minutes to allow for imine/iminium formation.

  • Carefully add Sodium Triacetoxyborohydride (1.5 eq) portion-wise over 10 minutes. Note: The reaction may gently effervesce.

  • Allow the reaction to stir at room temperature. Monitor progress by TLC or LC-MS until the starting materials are consumed (typically 2-16 hours).

  • Upon completion, carefully quench the reaction by slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice more with DCM.

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to afford the desired product.

Protocol 2: Reductive Amination with a Ketone using NaBH₃CN

This protocol is suitable for more sterically hindered or less reactive ketones, where precise pH control is beneficial.

Workflow_Protocol_2 start Combine Amine & Ketone in Methanol add_reductant Add NaBH₃CN start->add_reductant adjust_ph Adjust pH to ~6 with AcOH add_reductant->adjust_ph react Stir at Room Temp (4-24 hours) adjust_ph->react monitor Monitor by TLC/LC-MS react->monitor quench Quench with Water monitor->quench Upon Completion concentrate Concentrate to remove MeOH quench->concentrate extract Extract with EtOAc concentrate->extract purify Dry, Filter, Concentrate & Purify extract->purify

Sources

Application Notes & Protocols: Leveraging 2-Oxaspiro[3.3]heptan-6-amine HCl for the Development of Novel Anti-Tuberculosis Agents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The escalating crisis of multidrug-resistant tuberculosis (MDR-TB) necessitates the exploration of novel chemical scaffolds that can yield potent and safe therapeutic agents. Spirocyclic systems, with their inherent three-dimensionality and structural rigidity, have emerged as a promising class of compounds in modern drug discovery.[1] This guide provides a comprehensive overview and detailed protocols for utilizing 2-Oxaspiro[3.3]heptan-6-amine HCl, a unique and sp³-rich building block, in the design, synthesis, and evaluation of new chemical entities targeting Mycobacterium tuberculosis (Mtb). We present a strategic workflow from initial library synthesis to in vitro screening and early ADME-Tox profiling, designed to accelerate the identification of promising lead candidates.

Introduction: The Imperative for Novel Anti-TB Scaffolds

Tuberculosis remains a leading cause of death from a single infectious agent, with the rise of drug-resistant strains posing a severe threat to global health.[2][3] The current treatment regimens are lengthy and can have significant side effects, highlighting the urgent need for new drugs with novel mechanisms of action.[1][2] Medicinal chemistry has increasingly focused on moving beyond "flat" aromatic structures towards more three-dimensional molecules, which can offer improved target specificity and better pharmacokinetic properties.[4]

Spirocycles, characterized by two rings connected through a single common atom, are particularly attractive scaffolds.[1][4] Their rigid, defined geometry allows for precise presentation of functional groups in three-dimensional space, potentially leading to enhanced binding affinity and selectivity for biological targets. The 2-oxa-6-azaspiro[3.3]heptane motif, in particular, is a key component of the promising anti-TB drug candidate TBI-223, an analog of linezolid with potentially reduced toxicity.[3] This precedent underscores the potential of the 2-Oxaspiro[3.3]heptan-6-amine HCl scaffold as a foundational element for a new generation of anti-tubercular agents.

This document serves as a practical guide for researchers, outlining the synthetic utility of this building block and providing robust, validated protocols for the critical early stages of the drug discovery cascade.

Chemical Profile and Synthetic Utility

2.1. Structure and Properties

2-Oxaspiro[3.3]heptan-6-amine HCl is a hydrochloride salt of a spirocyclic amine containing an oxetane and an azetidine ring.

  • Molecular Formula: C₆H₁₂ClNO

  • Key Features:

    • Spirocyclic Core: Provides a rigid, 3D framework.

    • Oxetane Ring: Can act as a hydrogen bond acceptor and may improve metabolic stability and solubility.

    • Primary Amine: A versatile functional handle for derivatization, allowing for the introduction of a wide range of substituents to explore the structure-activity relationship (SAR).

    • HCl Salt: Enhances stability and aqueous solubility, simplifying handling and formulation for biological assays.

2.2. Synthetic Strategy for Library Generation

The primary amine of 2-Oxaspiro[3.3]heptan-6-amine serves as a versatile point for diversification. A library of analogs can be readily synthesized through standard chemical transformations to probe the chemical space around the spirocyclic core. A general workflow is presented below.

G cluster_0 Library Synthesis A 2-Oxaspiro[3.3]heptan-6-amine HCl E Amide Coupling (e.g., HATU, EDCI) A->E F Reductive Amination (e.g., NaBH(OAc)3) A->F G Sulfonamide Formation A->G B Diverse Carboxylic Acids (R-COOH) B->E C Diverse Aldehydes/Ketones (R-CHO / R-CO-R') C->F D Diverse Sulfonyl Chlorides (R-SO2Cl) D->G H Amide Library E->H I Amine Library F->I J Sulfonamide Library G->J K Screening Cascade H->K I->K J->K

Caption: Synthetic diversification of the 2-Oxaspiro[3.3]heptan-6-amine scaffold.

This strategy allows for the rapid generation of amide, secondary/tertiary amine, and sulfonamide libraries, which are common functional groups in bioactive molecules.

Experimental Protocols: The Anti-TB Screening Cascade

A systematic evaluation of newly synthesized compounds is critical. The following protocols describe a standard cascade for identifying promising hits.

G A Synthesized Compound Library B Primary Screen: Anti-Mtb Activity (MIC determination vs H37Rv) A->B Single concentration or full dose-response C Secondary Screen: Cytotoxicity (CC50 determination vs Vero cells) B->C Active Compounds (Hits) D Data Analysis: Calculate Selectivity Index (SI = CC50 / MIC) B->D C->D E Early ADME-Tox Profiling (Solubility, Metabolic Stability, etc.) D->E Selective Compounds (SI > 10) F Hit-to-Lead Optimization E->F Promising Leads

Caption: High-level workflow for in vitro evaluation of anti-TB candidates.

Protocol 1: In Vitro Anti-tubercular Activity (MIC Determination)

This protocol uses the Microplate Alamar Blue Assay (MABA) to determine the Minimum Inhibitory Concentration (MIC) of compounds against M. tuberculosis H37Rv.[5][6]

Materials:

  • Mycobacterium tuberculosis H37Rv (ATCC 27294)

  • Middlebrook 7H9 broth supplemented with 0.2% glycerol, 0.05% Tween 80, and 10% ADC (Albumin-Dextrose-Catalase)

  • Sterile 96-well flat-bottom plates

  • Alamar Blue reagent

  • Rifampicin (positive control), DMSO (negative control)

  • Test compounds dissolved in DMSO

Procedure:

  • Culture Preparation: Grow M. tuberculosis H37Rv in 7H9 broth to mid-log phase (OD₆₀₀ nm ≈ 0.4-0.6).[5]

  • Inoculum Preparation: Dilute the bacterial culture in 7H9 broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Compound Plating:

    • Add 100 µL of sterile 7H9 broth to all wells of a 96-well plate.

    • Add 2 µL of test compound stock solution (e.g., 100x final concentration) to the first row of wells. Perform a 2-fold serial dilution down the plate by transferring 100 µL from one well to the next.

    • Prepare control wells: positive control (Rifampicin), negative/growth control (DMSO), and sterility control (broth only).

  • Inoculation: Add 100 µL of the prepared Mtb inoculum to all wells except the sterility control. The final volume in each well will be 200 µL.

  • Incubation: Seal the plates with a breathable sealant or place them in a secondary container and incubate at 37°C for 7 days.

  • Assay Readout:

    • Add 20 µL of Alamar Blue reagent and 12.5 µL of 20% Tween 80 to each well.

    • Incubate for another 16-24 hours at 37°C.

    • Observe the color change: blue (no growth/inhibition) to pink (bacterial growth). The MIC is defined as the lowest compound concentration that prevents the color change from blue to pink.

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol assesses the general toxicity of compounds against a mammalian cell line (e.g., Vero, kidney epithelial cells) to determine selectivity.[7][8][9]

Materials:

  • Vero cells (ATCC CCL-81)

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Sterile 96-well flat-bottom plates

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Doxorubicin (positive control)

Procedure:

  • Cell Seeding: Seed Vero cells into a 96-well plate at a density of ~1 x 10⁴ cells per well in 100 µL of complete DMEM. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Addition:

    • Prepare serial dilutions of the test compounds in complete DMEM.

    • Remove the old media from the cells and add 100 µL of the compound dilutions to the respective wells.

    • Include control wells: vehicle control (DMSO) and positive control (Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

  • Assay Readout:

    • Add 10 µL of MTT solution to each well and incubate for an additional 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The 50% cytotoxic concentration (CC₅₀) is determined by plotting cell viability against compound concentration and fitting the data to a dose-response curve.

Protocol 3: Early ADME-Tox Profiling

Early assessment of ADME-Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties is crucial to avoid late-stage failures.[10][11][12] Simple, high-throughput in vitro assays should be employed for promising and selective hits.

Key Assays:

  • Kinetic Solubility: Measured by turbidimetry to assess how well a compound stays in solution under physiological buffer conditions.

  • Metabolic Stability: Assessed by incubating the compound with liver microsomes (human or mouse) and measuring the rate of its disappearance over time using LC-MS/MS. This provides an early indication of metabolic clearance.

  • Plasma Protein Binding (PPB): Determined using methods like rapid equilibrium dialysis. High PPB can limit the free fraction of the drug available to exert its therapeutic effect.

  • CYP450 Inhibition: Evaluated to flag potential drug-drug interactions. Assays typically use fluorescent probes to measure the inhibition of major cytochrome P450 enzymes (e.g., 3A4, 2D6).

Data Analysis and Interpretation

Systematic data analysis is key to making informed decisions for advancing compounds.

4.1. Key Parameters

  • Minimum Inhibitory Concentration (MIC): The lowest concentration of the compound that inhibits visible bacterial growth.

  • 50% Cytotoxic Concentration (CC₅₀): The concentration of the compound that causes a 50% reduction in cell viability.

  • Selectivity Index (SI): A critical parameter to gauge the therapeutic window of a compound. It is calculated as: SI = CC₅₀ / MIC A higher SI value (typically >10) is desirable, as it indicates that the compound is significantly more toxic to the bacteria than to mammalian cells.[13]

4.2. Data Presentation

Results should be summarized in a clear, tabular format to facilitate comparison and SAR analysis.

Table 1: Example Data for a Hypothetical Compound Series

Compound IDR-Group ModificationMIC (µg/mL) vs Mtb H37RvCC₅₀ (µg/mL) vs Vero CellsSelectivity Index (SI)
SPIRO-001 -C(O)Ph8.2>100>12.2
SPIRO-002 -C(O)-(4-Cl-Ph)2.58534.0
SPIRO-003 -C(O)-(4-F-Ph)1.67043.8
SPIRO-004 -CH₂-Ph12.5>100>8.0
Rifampicin (Control)0.150500

Conclusion and Future Directions

The 2-Oxaspiro[3.3]heptan-6-amine HCl scaffold represents a valuable starting point for the development of novel anti-tuberculosis drug candidates. Its sp³-rich, three-dimensional nature aligns with modern medicinal chemistry principles aimed at improving drug-like properties. The protocols outlined in this guide provide a robust framework for the synthesis, screening, and early-stage evaluation of compound libraries derived from this scaffold. By systematically applying this workflow, research teams can efficiently identify and optimize lead compounds, contributing to the critical pipeline of next-generation therapeutics to combat the global threat of tuberculosis.

References

  • Spirocyclic compounds: potential drug leads in the fight against Mycobacterium tuberculosis. (2024). Journal of Biomolecular Structure and Dynamics.
  • Cytotoxicity Assays. Thermo Fisher Scientific - US.
  • Cytotoxicity Assays.
  • Badiola KA, Quan DH, Triccas JA, Todd MH. (2014). Efficient Synthesis and Anti-Tubercular Activity of a Series of Spirocycles: An Exercise in Open Science. PLOS One.
  • Efficient Synthesis and Anti-Tubercular Activity of a Series of Spirocycles: An Exercise in Open Science. (2014). PubMed.
  • In Vitro Cytotoxicity Assay. Alfa Cytology.
  • (PDF) Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery.
  • Indole-fused spirochromenes as potential anti-tubercular agents: design, synthesis and in vitro evalu
  • In Vitro Cytotoxicity Assays: Applications in Drug Discovery. (2025). Kosheeka.
  • The Nitrofuran-Warhead-Equipped Spirocyclic Azetidines Show Excellent Activity against Mycobacterium tuberculosis. (2022). MDPI.
  • In Vitro ADME-Tox Profiling.
  • Importance of ADME/Tox in Early Drug Discovery. (2022).
  • Importance of ADME and Toxicology Studies in Drug Discovery. (2023). Vistabio.
  • The impact of early ADME profiling on drug discovery and development strategy. (2005). Expert Opinion on Drug Discovery.
  • The importance of characterising chemical starting points of drugs using appropriate in vitro ADME-toxicity assays. (2019). Drug Discovery World.
  • Screening of Compounds for Anti-tuberculosis Activity, and in vitro and in vivo Evaluation of Potential Candidates. (2022). Frontiers in Cellular and Infection Microbiology.
  • Toward antituberculosis drugs: in silico screening of synthetic compounds against Mycobacterium tuberculosis l,d-transpeptidase 2. (2018). Drug Design, Development and Therapy.
  • Antimycobacterial susceptibility testing methods for natural products research. (2010). Revista Brasileira de Farmacognosia.
  • A high-throughput target-based screening approach for the identification and assessment of Mycobacterium tuberculosis mycothione reductase inhibitors. (2024). Scientific Reports.
  • Synthesis of a Spirocyclic Oxetane-Fused Benzimidazole. (2022). MDPI.
  • Evolution of Antibacterial Drug Screening Methods: Current Prospects for Mycobacteria. (2022).
  • Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223. (2023). Organic Process Research & Development.
  • Synthesis of 2-azaspiro[3.3]heptane-derived amino acids: ornitine and GABA analogues. (2010). Amino Acids.
  • Diversifying Chemical Space of DNA-Encoded Libraries: Synthesis of 2-Oxa-1-azaspiro(bicyclo[3.2.0])heptanes On-DNA via Visible Light-Mediated Energy Transfer Catalysis. (2022). Journal of the American Chemical Society.
  • Synthesis of challenging 6-functionalized 1-oxaspiro[3.3]heptanes – New scaffolds for drug discovery. (2025). Request PDF.

Sources

Application Note & Protocols: Strategic Incorporation of Spirocyclic Amines into Small Molecule Libraries

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The deliberate integration of three-dimensional (3D) structural motifs into small molecule libraries is a paramount strategy in modern drug discovery. Spirocyclic amines, characterized by two rings sharing a single carbon atom, have emerged as powerful building blocks for escaping the "flatland" of traditional aromatic scaffolds. Their rigid, well-defined geometries offer a sophisticated tool for optimizing pharmacological properties by precisely orienting substituents in three-dimensional space. This guide provides an in-depth exploration of the rationale, strategic advantages, and practical methodologies for incorporating spirocyclic amines into discovery libraries. We present detailed protocols for the synthesis of key azaspirocyclic scaffolds, strategies for parallel library generation, and robust analytical methods for quality control, designed to empower researchers in medicinal chemistry and drug development.

The Scientific Imperative for Three-Dimensionality

The over-reliance on flat, sp²-hybridized aromatic systems in drug discovery has been linked to challenges in achieving target selectivity and favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties. Increasing the fraction of sp³-hybridized carbons (Fsp³) in drug candidates is a widely recognized strategy to improve clinical success rates. Spirocyclic scaffolds are exemplary in this regard, offering a rigid framework that can enhance potency and metabolic stability while modulating physicochemical properties such as solubility and lipophilicity.[1][2]

The core advantages of incorporating spirocyclic amines include:

  • Enhanced 3D Geometry: The spiro-fusion introduces a fixed, non-planar orientation of substituents, allowing for more precise and novel interactions with protein binding pockets.[1][3] This conformational restriction can reduce the entropic penalty upon binding, leading to higher affinity.[4]

  • Improved Physicochemical Properties: Strategic replacement of traditional cyclic amines (e.g., piperidine) or aromatic rings with azaspirocycles can lead to significant improvements in key drug-like properties.[1][2] These scaffolds can decrease lipophilicity (LogP/LogD) and enhance aqueous solubility, which are critical for favorable pharmacokinetics.[5]

  • Novel Chemical Space: Spirocyclic amines provide access to underexplored areas of chemical space, increasing the structural diversity of compound libraries and offering opportunities for novel intellectual property.[3][4]

  • Metabolic Stability: The quaternary spiro-carbon is inherently resistant to metabolic degradation (e.g., P450 oxidation), and the rigid scaffold can shield adjacent sites from enzymatic attack.[1]

  • Bioisosteric Replacement: Azaspirocycles serve as effective bioisosteres for common motifs like piperidine, piperazine, and even benzene, often retaining or improving biological activity while enhancing ADME profiles.[6][7][8][9][10][11]

Strategic Synthesis of Spirocyclic Amine Scaffolds

The successful integration of spirocyclic amines into libraries depends on robust and scalable synthetic routes. Several key methodologies have been developed to access these valuable scaffolds.

Key Synthetic Disconnections

The construction of the spirocyclic core can be approached through various strategies, often involving intramolecular cyclization or multicomponent reactions. Understanding these approaches is key to planning a successful library synthesis campaign.

G cluster_0 Synthetic Strategies cluster_1 Key Precursors / Reactions Spirocyclic Amine Core Spirocyclic Amine Core Intramolecular Cyclization Intramolecular Cyclization Spirocyclic Amine Core->Intramolecular Cyclization Forms ring on existing structure Multi-Component Reaction Multi-Component Reaction (MCR) Spirocyclic Amine Core->Multi-Component Reaction Builds core from multiple inputs Cycloaddition [2+2] Cycloaddition Spirocyclic Amine Core->Cycloaddition Forms strained rings HLF Hofmann-Löffler-Freytag (N-Haloamine Precursors) Intramolecular Cyclization->HLF Strecker Strecker Synthesis (α-Aminonitrile Intermediates) Multi-Component Reaction->Strecker Petasis Petasis / Grubbs (Diversity-Oriented Synthesis) Multi-Component Reaction->Petasis Graf Graf Isocyanate Chemistry (β-Lactam Intermediates) Cycloaddition->Graf

Caption: Key synthetic strategies for constructing spirocyclic amine cores.

Protocol 1: Synthesis of an Azaspiro[3.3]heptane Precursor via Hofmann-Löffler-Freytag (HLF) Reaction

The HLF reaction is a powerful method for forming pyrrolidine or piperidine rings via an intramolecular 1,5-hydrogen atom transfer of a nitrogen-centered radical.[12][13][14] This protocol describes the cyclization of a suitable N-haloamine to form a protected azaspirocyclic core.

Rationale: This method is chosen for its ability to perform a remote C-H functionalization, creating a C-N bond at an unactivated sp³ carbon center, which is a highly efficient way to construct the second ring of the spirocycle.

Step-by-Step Protocol:

  • Substrate Preparation: Begin with a suitable precursor, such as 1-amino-1-(aminomethyl)cyclobutane. Protect one amine (e.g., as a sulfonamide) and ensure the other is a secondary amine with at least a four-carbon chain extending from it to allow for 1,5-HAT.

  • N-Halogenation:

    • Dissolve the secondary amine substrate (1.0 eq) in a suitable solvent like dichloromethane (DCM) at 0 °C.

    • Add N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS) (1.1 eq) portion-wise while protecting the reaction from light.

    • Stir the reaction at 0 °C for 1-2 hours until TLC or LC-MS analysis indicates complete consumption of the starting material.

  • Radical Generation & Cyclization:

    • In a separate flask equipped with a reflux condenser and a UV lamp (a standard 100W sunlamp is often sufficient), prepare a solution of concentrated sulfuric acid (H₂SO₄) or trifluoroacetic acid (TFA) (2.0 eq) in an appropriate solvent (e.g., acetonitrile or a mixture of acetic acid and water).

    • Transfer the N-haloamine solution from the previous step to the acidic solution.

    • Heat the mixture to reflux (e.g., ~80 °C) and irradiate with the UV lamp to initiate the homolytic cleavage of the N-X bond.[12]

    • Monitor the reaction for 4-12 hours until the N-haloamine is consumed. The reaction generates a nitrogen-centered radical which abstracts a hydrogen atom from the delta-carbon, followed by radical recombination and cyclization.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and carefully quench by slowly adding it to a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) until the pH is basic (>9).

    • Extract the aqueous layer with an organic solvent such as ethyl acetate or DCM (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product via flash column chromatography on silica gel to yield the desired spirocyclic amine.

Parallel Library Synthesis of Spirocyclic Amines

To fully exploit the potential of spirocyclic amines, their incorporation into libraries via parallel synthesis is essential.[15][16] This allows for the rapid generation of numerous analogs for structure-activity relationship (SAR) studies.

Workflow for Parallel Library Synthesis

The general workflow involves decorating a common spirocyclic amine core with diverse building blocks using robust, high-throughput chemical reactions.

G cluster_0 Library Generation Workflow A 1. Select Core Spirocyclic Amine Scaffold B 2. Array in Parallel Reactor (e.g., 96-well plate) A->B C 3. Add Diverse Building Blocks (R1-X, R2-Y, etc.) B->C D 4. Perform Parallel Reaction (e.g., Amidation, Reductive Amination) C->D E 5. High-Throughput Purification (e.g., Prep-HPLC, SPE) D->E F 6. Quality Control & Analysis (LC-MS, NMR) E->F G 7. Plate for Screening F->G

Caption: Workflow for parallel synthesis of a spirocyclic amine library.

Protocol 2: Parallel Amide Library Synthesis from a Spirocyclic Amine Core

This protocol details the decoration of a primary or secondary spirocyclic amine scaffold with a diverse set of carboxylic acids in a 96-well plate format.

Rationale: Amide bond formation is one of the most reliable and widely used reactions in medicinal chemistry, making it ideal for parallel synthesis with a high success rate across diverse building blocks.

Step-by-Step Protocol:

  • Plate Preparation:

    • Prepare stock solutions of the core spirocyclic amine (e.g., 2-azaspiro[3.3]heptane) in a suitable solvent like DMF or NMP.

    • Prepare stock solutions of a diverse library of carboxylic acids in a compatible solvent.

  • Reagent Dispensing (in a 96-well reaction block):

    • To each well, dispense the carboxylic acid solution (1.0 eq).

    • Dispense a solution of a coupling agent, such as HATU or HBTU (1.1 eq), and a non-nucleophilic base, such as diisopropylethylamine (DIPEA) (2.0 eq), into each well.

    • Allow the acids to pre-activate by shaking the plate at room temperature for 15-30 minutes.

    • Dispense the spirocyclic amine stock solution (1.2 eq) into each well to initiate the coupling reaction.

  • Reaction:

    • Seal the 96-well plate securely with a cap mat.

    • Shake the plate at room temperature for 12-24 hours. If necessary, the reaction can be gently heated (e.g., to 50 °C) to drive sluggish reactions to completion.

  • Work-up & Purification:

    • Quench the reactions by adding water to each well.

    • Perform automated liquid-liquid extraction or solid-phase extraction (SPE) to remove excess reagents and byproducts.

    • For final purification, use a mass-directed preparative HPLC system to isolate the desired product from each well.

  • Analysis and Plating:

    • Analyze each purified compound for identity and purity (>95% is typically desired) using analytical LC-MS.

    • Determine the final compound concentration, prepare plates with compounds at a standard concentration (e.g., 10 mM in DMSO), and submit for biological screening.

Physicochemical Property Modulation: A Comparative Case Study

The true value of spirocyclic amines is demonstrated when their properties are compared to their non-spirocyclic counterparts. Replacing a traditional ring system with a spirocycle can have a profound and beneficial impact on ADME-related properties.[2][17]

Data Presentation: Spirocycles vs. Acyclic and Monocyclic Analogs

The following table summarizes experimentally determined physicochemical properties, illustrating the impact of incorporating a spirocyclic or oxa-spirocyclic moiety.[5]

Compound IDStructureTypepKa (Amine)clogPWater Solubility (µM)
65 N-benzylcyclohexanamineMonocyclic9.93.5< 5
66 N-benzyl-2-azaspiro[3.3]heptaneSpirocyclic 9.82.59
67 N-benzyl-2-oxa-6-azaspiro[3.3]heptaneOxa-Spirocyclic8.81.1360
68 N-benzylpiperidin-4-amineMonocyclic9.71.87
69 6-benzyl-2,6-diazaspiro[3.3]heptaneSpirocyclic 9.60.87
70 6-benzyl-2-oxa-6,9-diazaspiro[3.3]heptaneOxa-Spirocyclic8.6-0.6118

Data adapted from Fominova, K. et al., Chem. Sci., 2021, 12, 11294-11305.[5]

Analysis of Causality:

  • Lipophilicity (clogP): The introduction of a spirocyclic core (e.g., 66 vs. 65 ) generally reduces lipophilicity. The 3D structure disrupts the flat, lipophilic surfaces common in simpler cycloalkanes. The effect is dramatically enhanced by introducing a heteroatom (oxygen), as seen in the oxa-spirocycles (67 , 70 ), which significantly lowers clogP by introducing a polar moment.

  • Aqueous Solubility: The most striking effect is on water solubility. While the carbon-based spirocycle 66 offers a modest improvement over its monocyclic analog 65 , the oxa-spirocycle 67 is ~40 times more soluble.[5] This is because the embedded ether oxygen acts as a hydrogen bond acceptor, disrupting the crystal lattice energy and improving solvation.

  • Basicity (pKa): The basicity of the spirocyclic amine (66 ) is comparable to its monocyclic counterpart (65 ). However, the inductive electron-withdrawing effect of the oxygen atom in the oxa-spirocycle (67 ) significantly reduces the basicity of the amine by approximately one pKa unit. This can be a crucial parameter to modulate for optimizing target engagement or reducing off-target effects like hERG binding.

Quality Control and Characterization

Rigorous quality control (QC) is essential to ensure the integrity of any compound library.[18] For spirocyclic amine libraries, a standard suite of analytical techniques should be employed.

Protocol 3: Standard QC Workflow for a Parallel Synthesis Library

Rationale: This protocol ensures that each compound in the final library meets the required standards of identity, purity, and quantity before it enters the screening cascade.

G cluster_0 QC & Characterization Workflow A Crude Reaction Mixture B Mass-Directed Purification (Prep-HPLC) A->B C Fraction Analysis (Analytical LC-MS) B->C D Pool Pure Fractions & Evaporate C->D E Final Compound Analysis D->E F Identity Confirmation (LC-MS, HRMS) E->F G Purity Assessment (HPLC-UV/ELSD, >95%) E->G H Structural Confirmation (¹H NMR for representative samples) E->H I Final Library Plate F->I G->I H->I

Caption: A standard quality control workflow for purified compound libraries.

Step-by-Step Methodology:

  • Initial Mass Confirmation: After the reaction, a small aliquot from each well is diluted and injected into an LC-MS to confirm the presence of the desired product mass.

  • Purification: The crude material is subjected to mass-directed preparative HPLC. The system collects fractions corresponding to the target mass-to-charge ratio (m/z).

  • Purity Analysis: The collected fractions are analyzed by a rapid analytical UPLC-MS method (e.g., 2-minute gradient) to assess purity. Fractions meeting the purity threshold (typically >95% by UV or ELSD) are pooled.

  • Structural Confirmation: For a new library, it is critical to confirm the structure of a representative set of compounds (e.g., 5-10%) by ¹H NMR and/or 2D NMR spectroscopy. This validates that the desired scaffold and regiochemistry were obtained.

  • Final QC: The final, dried-down compounds are reconstituted in DMSO. A final QC check is performed using LC-MS to confirm identity, purity, and concentration before plating and storage.

Conclusion

Spirocyclic amines are no longer niche curiosities but essential tools in the medicinal chemist's arsenal. Their unique three-dimensional structures provide a rational and effective means to improve the potency, selectivity, and pharmacokinetic properties of small molecules. By leveraging robust synthetic strategies, including intramolecular cyclizations and parallel decoration of core scaffolds, researchers can efficiently generate diverse libraries rich in sp³-character. The protocols and data presented herein offer a practical framework for the strategic incorporation of these valuable motifs, enabling the exploration of novel chemical space and accelerating the journey toward the discovery of next-generation therapeutics.

References

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  • Hiesinger, L. et al. (2021). Spirocyclic Scaffolds in Medicinal Chemistry. ACS Publications. [Link]

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  • Arora, K. (N.d.). Hofmann-Loffler-Freytag Reaction. Name Reactions in Organic Synthesis.
  • Varela, J. et al. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. ResearchGate. [Link]

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  • Kirichok, A. et al. (2023). 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine. Angewandte Chemie International Edition, 62(51). [Link]

  • SpiroChem. (N.d.). Parallel Synthesis & High-Throughput Experimentation. SpiroChem. [Link]

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  • Mykhailiuk, P. K. (2010). Synthesis of 2-azaspiro[3.3]heptane-derived amino acids: ornitine and GABA analogues. Amino Acids, 39(2), 515-21. [Link]

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  • Kirichok, A. et al. (2023). 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine. ScienceOpen. [Link]

  • Mykhailiuk, P. K. (2025). Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. ChemRxiv. [Link]

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  • Fominova, K. et al. (2021). Oxa-spirocycles: synthesis, properties and applications. Chemical Science, 12(33), 11294–11305. [Link]

  • Herasymchuk, M. V. et al. (2025). DOS-Like Strategy for the Spirocyclic MedChem Relevant Building Blocks via Petasis / Grubbs Reactions Sequence. Chemistry, 31(31). [Link]

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  • Daina, A. et al. (2021). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?. Expert Opinion on Drug Discovery, 16(1), 1-5. [Link]

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  • Epton, R. (Ed.). (1997). Combinatorial Chemistry and Molecular Diversity in Drug Discovery. Springer.
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  • Chopra, H. (2021, September 21). Hofmann–Löffler–Freytag Reaction | Prepare for GATE, NET. YouTube. [Link]

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  • Bunin, B. A. (Ed.). (2002). Combinatorial Library Methods and Protocols. Humana Press. [Link]

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Sources

Navigating the Steric Maze: A Guide to the Deprotection of Boc-Protected Spiro-Amines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone in modern organic synthesis, particularly in the construction of complex nitrogen-containing molecules. However, its removal from sterically encumbered spirocyclic amines presents a significant synthetic challenge. The unique three-dimensional architecture of spiro-amines can hinder the approach of reagents, often necessitating harsher reaction conditions that may compromise sensitive functional groups elsewhere in the molecule. This application note provides a comprehensive guide to the experimental procedures for the deprotection of Boc-protected spiro-amines. We will delve into the mechanistic underpinnings of common deprotection strategies, offer detailed, field-tested protocols, and present a comparative analysis to facilitate judicious method selection.

Introduction: The Challenge of Spirocyclic Scaffolds

Spirocycles, characterized by two rings sharing a single carbon atom, are increasingly prevalent motifs in medicinal chemistry due to their conformational rigidity and ability to present substituents in well-defined three-dimensional space. The synthesis of these complex structures often relies on the use of protecting groups, with the Boc group being a frequent choice for its stability and generally mild removal conditions.

However, the very nature of the spirocyclic core introduces significant steric hindrance around the nitrogen atom. This can dramatically slow down the rate of deprotection, leading to incomplete reactions, the need for forcing conditions, and potential side reactions. Therefore, a careful consideration of the deprotection strategy is paramount to the successful synthesis of spiro-amine-containing targets.

Mechanistic Considerations: The Acid-Catalyzed Pathway

The most common method for Boc deprotection relies on acid catalysis. The generally accepted mechanism involves the following steps:

  • Protonation: The carbonyl oxygen of the Boc group is protonated by a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl). This initial step activates the carbamate for cleavage.

  • Fragmentation: The protonated intermediate undergoes fragmentation to form a stable tert-butyl cation, carbon dioxide (CO2), and the free amine. The formation of the gaseous CO2 helps to drive the reaction to completion.

  • Amine Protonation: Under the acidic conditions, the newly liberated amine is protonated to form the corresponding ammonium salt.

A potential side reaction to be aware of is the alkylation of nucleophilic residues by the liberated tert-butyl cation, especially in sensitive substrates. This can often be mitigated by the addition of scavengers.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the deprotection of Boc-protected spiro-amines. It is crucial to monitor the reaction progress by analytical techniques such as Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.

Protocol 1: Trifluoroacetic Acid (TFA) Mediated Deprotection

TFA is a highly effective reagent for Boc deprotection, often providing rapid and clean conversion. However, its strong acidity may not be suitable for all substrates.

Materials:

  • Boc-protected spiro-amine

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Dissolve the Boc-protected spiro-amine (1.0 equiv) in anhydrous DCM (5-10 mL per mmol of substrate).

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add TFA (5-20 equiv) to the stirred solution. For sterically hindered spiro-amines, a higher concentration of TFA (e.g., 20-50% v/v in DCM) may be necessary.[1]

  • Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by TLC or LC-MS. For particularly hindered substrates, extended reaction times or gentle heating may be required.

  • Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove excess TFA and DCM. Co-evaporation with a solvent like toluene can aid in the removal of residual TFA.

  • Workup:

    • Carefully neutralize the residue by adding saturated aqueous NaHCO3 solution until effervescence ceases.

    • Extract the aqueous layer with a suitable organic solvent (e.g., DCM or ethyl acetate) (3 x 20 mL).

    • Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous Na2SO4 or MgSO4.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the deprotected spiro-amine.

Protocol 2: Hydrochloric Acid (HCl) Mediated Deprotection

Using HCl in an organic solvent is another standard and cost-effective method. The product is often isolated as the hydrochloride salt, which can be advantageous for purification and handling.

Materials:

  • Boc-protected spiro-amine

  • 4M HCl in 1,4-dioxane or ethyl acetate

  • Methanol (optional)

  • Diethyl ether

  • Filtration apparatus

Procedure:

  • Suspend or dissolve the Boc-protected spiro-amine (1.0 equiv) in a 4M solution of HCl in 1,4-dioxane or ethyl acetate (10-20 equiv of HCl).[1]

  • Stir the mixture at room temperature for 1-4 hours. The deprotected amine hydrochloride salt may precipitate out of the solution.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, if a precipitate has formed, collect the solid by filtration. Wash the solid with diethyl ether to remove any non-polar impurities.

  • If the product remains in solution, concentrate the mixture under reduced pressure. The resulting residue can be triturated with diethyl ether to induce precipitation of the hydrochloride salt, which is then collected by filtration.

  • The hydrochloride salt can be used directly in subsequent steps or neutralized with a base to obtain the free amine.

Method Selection and Optimization

The choice of deprotection method for a Boc-protected spiro-amine is a critical decision that depends on the specific substrate and the presence of other functional groups. The following table provides a comparative overview of the most common methods.

Method Reagents Typical Solvents Temperature Advantages Disadvantages
Acidic (TFA) Trifluoroacetic AcidDichloromethane0 °C to RTHighly effective, volatile, easy to remove.[1]Harshly acidic, may cleave other acid-labile groups.
Acidic (HCl) Hydrochloric Acid1,4-Dioxane, Ethyl Acetate, MethanolRoom TempCost-effective, product often precipitates as the HCl salt.[1]Dioxane is a suspected carcinogen; may not be suitable for very acid-sensitive substrates.
Lewis Acid Zinc Bromide (ZnBr2), Aluminum Chloride (AlCl3)Dichloromethane, AcetonitrileRoom TempMilder than strong protic acids, can offer different selectivity.[2][3]Stoichiometric amounts of the Lewis acid are often required; workup can be more complex.
Thermal HeatHigh-boiling solvents (e.g., Toluene, TFE) or neatHigh Temp (e.g., 90-150 °C)Avoids the use of strong acids; can be advantageous for certain substrates.[4][5]Requires high temperatures which may not be compatible with all functional groups; potential for side reactions.

For highly sterically hindered spiro-amines, a combination of elevated temperature and acidic conditions may be necessary. However, this approach should be used with caution, and a thorough evaluation of the substrate's stability is recommended. For substrates containing other acid-sensitive functional groups, exploring Lewis acid-mediated or thermal deprotection methods is advisable.

Workflow for Method Selection

Boc_Deprotection_Workflow start Start: Boc-Protected Spiro-Amine acid_sensitive Acid-Sensitive Functional Groups Present? start->acid_sensitive standard_acidic Standard Acidic Conditions (TFA or HCl) acid_sensitive->standard_acidic No milder_methods Consider Milder Methods acid_sensitive->milder_methods Yes reaction_complete Reaction Complete? standard_acidic->reaction_complete lewis_acid Lewis Acid (e.g., ZnBr2) milder_methods->lewis_acid thermal Thermal Deprotection milder_methods->thermal lewis_acid->reaction_complete thermal->reaction_complete workup Workup & Purification reaction_complete->workup Yes optimize Optimize Conditions (Temp, Time, Conc.) reaction_complete->optimize No end End: Deprotected Spiro-Amine workup->end optimize->standard_acidic

Caption: Decision workflow for choosing a Boc deprotection method.

Analytical Monitoring

Careful monitoring of the deprotection reaction is essential to ensure complete conversion and to minimize the formation of byproducts.

  • Thin-Layer Chromatography (TLC): A rapid and convenient method for monitoring the disappearance of the starting material and the appearance of the more polar deprotected amine. The free amine will typically have a significantly lower Rf value than the Boc-protected starting material. Staining with a ninhydrin solution can be used to visualize the primary or secondary amine product.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more detailed information on the reaction progress, allowing for the identification of the starting material, product, and any potential byproducts by their mass-to-charge ratio. This is particularly useful for complex reaction mixtures.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to confirm the complete removal of the Boc group by the disappearance of the characteristic tert-butyl signal (a singlet around 1.4 ppm in 1H NMR).

  • Infrared (IR) Spectroscopy: The disappearance of the carbamate C=O stretch (typically around 1680-1720 cm-1) and the appearance of N-H stretching bands for the free amine (around 3300-3500 cm-1) can confirm deprotection.

Troubleshooting

Problem Possible Cause Solution
Incomplete Reaction Insufficient acid concentration or reaction time due to high steric hindrance.Increase the concentration of the acid, prolong the reaction time, or gently heat the reaction mixture. Consider switching to a stronger deprotection method.
Side Product Formation Alkylation of nucleophilic groups by the tert-butyl cation.Add a scavenger such as anisole or thioanisole to the reaction mixture.
Degradation of other acid-sensitive functional groups.Switch to a milder deprotection method, such as using a Lewis acid or thermal conditions.
Difficult Purification Product is an oil or difficult to crystallize.If using TFA, attempt to form the HCl salt, which is often more crystalline. If the free amine is difficult to handle, consider purification of the salt form.
Emulsion formation during workup.Add more brine to the aqueous layer or filter the mixture through a pad of celite.

Conclusion

The deprotection of Boc-protected spiro-amines is a critical step in the synthesis of many complex molecules of interest in drug discovery and development. While steric hindrance can pose a significant challenge, a systematic approach to method selection and optimization can lead to successful outcomes. By understanding the underlying reaction mechanisms and having a repertoire of reliable experimental protocols, researchers can confidently navigate the steric maze of these unique and valuable scaffolds. This guide provides a foundation for tackling these challenges, emphasizing the importance of careful reaction monitoring and thoughtful consideration of substrate-specific sensitivities.

References

  • Li, B., et al. (2019). Deprotection of N-Boc Groups under Continuous-Flow High-Temperature Conditions. The Journal of Organic Chemistry, 84(8), 4846-4855. [Link]

  • Chemistry Stack Exchange. (2016). Can a Boc protecting group be removed with trifluoroacetic acid?[Link]

  • Collins, S. G., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Specific solvent issues with BOC deprotection. [Link]

  • ResearchGate. (n.d.). TFA-mediated N-Boc deprotection/intramolecular N-acylation reaction of oxoindole-derived α-aryl-β-amino acids. [Link]

  • Reddit. (2023). Boc De-protection. r/Chempros. [Link]

  • Li, B., et al. (2019). Deprotection of N-Boc Groups under Continuous-Flow High-Temperature Conditions. The Journal of Organic Chemistry, 84(8), 4846-4855. [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Lewis Acids. [Link]

  • Chemical Pharmaceutical Bulletin. (2013). Deprotection of the methoxymethyl group on 3-spiro-2-oxindole under basic conditions. 61(5), 587-591. [Link]

  • Liu, Y. S., et al. (1998). Simultaneous Deprotection and Purification of BOC-amines Based on Ionic Resin Capture. The Journal of Organic Chemistry, 63(10), 3471-3474. [Link]

  • ResearchGate. (n.d.). Scheme 3 Synthesis of 3-substituted 1-azaspiro[3.3]heptanes. Scope of.... [Link]

  • ResearchGate. (n.d.). Simple and Selective Removal of the t‐Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines. [Link]

  • ResearchGate. (n.d.). Deprotection of different N-Boc-compounds. [Link]

  • SciSpace. (n.d.). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. [Link]

  • ResearchGate. (2013). How to do work-up of a BOC deprotection reaction by TFA?. [Link]

  • Common Organic Chemistry. (n.d.). Boc Deprotection - TFA. [Link]

  • Radchenko, D. S., et al. (2010). Synthesis of 2-azaspiro[3.3]heptane-derived amino acids: ornitine and GABA analogues. Amino acids, 39(2), 515-521. [Link]

  • ResearchGate. (n.d.). Indole N‐Boc deprotection method development. [Link]

  • Reddit. (2014). Removal of Boc protecting group as workup?. r/chemistry. [Link]

  • ResearchGate. (n.d.). Novel Practical Deprotection of N-Boc Compounds Using Fluorinated Alcohols. [Link]

  • ResearchGate. (n.d.). Comparative reaction conditions for the deprotection of N-Boc-l-tryptophan (methanol was used as the reaction solvent). [Link]

  • ResearchGate. (n.d.). Rapid Deprotection of N-Boc Amines by TFA Combined with Freebase Generation Using Basic Ion-Exchange Resins. [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]

  • The Royal Society of Chemistry. (2015). Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stabl. [Link]

  • Reddit. (2022). Prevention of TFA ester formation during Boc + Acetonide deprotection. r/Chempros. [Link]

  • The American Chemical Society Petroleum Research Fund. (n.d.). New Methods for the Synthesis of Spirocycles via Lewis Acid Catalyzed Dearomative Arene Alkyne Coupling. [Link]

  • International Journal of Peptide and Protein Research. (1993). Comparison of 55% TFA/CH2Cl2 and 100% TFA for Boc group removal during solid-phase peptide synthesis. 41(6), 522-527. [Link]

  • National Institutes of Health. (n.d.). Stereoselective construction of sterically hindered oxaspirocycles via chiral bidentate directing group-mediated C(sp3)–O bond formation. [Link]

  • SciSpace. (n.d.). Stereoselective construction of sterically hindered oxaspirocycles via chiral bidentate directing group-mediated C(sp3). [Link]

  • The Royal Society of Chemistry. (n.d.). Boiling water-catalyzed neutral and selective N-Boc deprotection. [Link]

Sources

Application Note & Protocol: A Scalable, Protecting-Group-Free Synthesis of a Key TBI-223 Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Spirocyclic Scaffolds in Modern Drug Discovery

The landscape of medicinal chemistry is in a constant state of evolution, driven by the need for novel chemical entities with improved pharmacological profiles. A significant trend in recent years has been the strategic incorporation of three-dimensional scaffolds to escape the "flatland" of traditional aromatic, sp²-rich molecules.[1] Spirocycles, characterized by two rings sharing a single atom, have emerged as particularly valuable motifs in this endeavor.[1][2] Their inherent rigidity and well-defined three-dimensional geometry offer a powerful tool to enhance binding affinity, selectivity, and overall physicochemical properties of drug candidates.[2]

The 2-oxa-6-azaspiro[3.3]heptane moiety, a key structural component of the promising tuberculosis drug candidate TBI-223, exemplifies the advantages of this approach.[3][4][5] This spirocyclic system often serves as a bioisosteric replacement for more conventional groups like morpholines or piperidines, leading to significant improvements in properties such as reduced lipophilicity and modulated basicity, which can be beneficial for permeability and metabolic stability.[3] TBI-223 is an orally active oxazolidinone antibiotic showing potent activity against Mycobacterium tuberculosis and is currently under clinical development.[6][7][8]

A critical challenge in the development of TBI-223 has been the efficient and cost-effective synthesis of its key spirocyclic intermediate, 6-(2-fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane.[4][5] This application note details a robust, scalable, and protecting-group-free two-step synthesis for this crucial intermediate, based on a recently developed, cost-effective route. This protocol is designed for researchers and drug development professionals seeking a practical and efficient method for accessing this important building block.

Synthetic Strategy: A Streamlined Approach

The synthetic route described herein avoids the drawbacks of previous methods, which often involved more expensive starting materials.[4][5] The core of this strategy is a direct, one-pot nucleophilic substitution reaction to form the azetidine ring of the spirocycle.

The overall synthetic workflow can be visualized as follows:

Caption: Overall workflow for the synthesis of the TBI-223 intermediate.

The key transformation involves the alkylation of 2-fluoro-4-nitroaniline with 3,3-bis(bromomethyl)oxetane (BBMO) in the presence of a base.[4][5] This approach is highly efficient, proceeding without the need for protecting groups on the aniline nitrogen, which simplifies the overall process and reduces costs.

Experimental Protocols

Protocol 1: Synthesis of 3,3-Bis(bromomethyl)oxetane (BBMO)

This protocol outlines the synthesis of the key alkylating agent, BBMO, from the commercially available flame retardant, tribromoneopentyl alcohol (TBNPA).[4][5] The reaction is a base-driven cyclization to form the oxetane ring.

Materials:

  • Tribromoneopentyl alcohol (TBNPA)

  • Sodium hydroxide (NaOH)

  • Solvent (e.g., water, under Schotten-Baumann conditions)

  • Standard laboratory glassware for organic synthesis

  • Distillation apparatus

Procedure:

  • Under Schotten-Baumann conditions, treat tribromoneopentyl alcohol with a solution of sodium hydroxide.

  • The reaction mixture is stirred vigorously to facilitate the intramolecular cyclization, forming the oxetane ring.

  • Upon completion of the reaction, as monitored by an appropriate technique (e.g., TLC or GC), the product is isolated.

  • Purify the crude product by distillation to yield 3,3-bis(bromomethyl)oxetane as a clear liquid.

Expected Yield and Purity:

  • Yield: Approximately 72%[4][5]

  • Purity: >95%[4][5]

Protocol 2: Synthesis of 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane

This protocol details the optimized, one-pot formation of the spirocyclic intermediate through the alkylation of 2-fluoro-4-nitroaniline with BBMO.[4][5]

Materials:

  • 2-Fluoro-4-nitroaniline

  • 3,3-Bis(bromomethyl)oxetane (BBMO)

  • Base (e.g., Potassium Hydroxide)

  • Solvent (e.g., Dimethyl Sulfoxide - DMSO)

  • Standard laboratory glassware for inert atmosphere reactions

  • Heating and stirring apparatus

Reaction Mechanism:

Spirocycle Formation Mechanism Mechanism of Spirocycle Formation Aniline 2-Fluoro-4-nitroaniline Intermediate Monosubstituted Intermediate Aniline->Intermediate SNAr Reaction (Alkylation) BBMO 3,3-Bis(bromomethyl)oxetane Product 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6- azaspiro[3.3]heptane Intermediate->Product Intramolecular Cyclization

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Oxaspiro[3.3]heptan-6-amine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Oxaspiro[3.3]heptan-6-amine hydrochloride. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this valuable spirocyclic scaffold. As a motif of increasing importance in drug discovery for its ability to provide three-dimensional diversity and improved physicochemical properties[1][2], mastering its synthesis is crucial.

This document provides in-depth troubleshooting advice and answers to frequently asked questions, drawing from established chemical principles and field-proven insights to help you optimize your reaction yields and purity.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the synthesis. A common and reliable route involves the formation of an N-protected intermediate, such as N-tosyl-2-oxa-6-azaspiro[3.3]heptane, followed by deprotection and salt formation. Our troubleshooting guide will focus on this pathway.

Question 1: My initial cyclization to form the protected N-Tosyl-2-oxa-6-azaspiro[3.3]heptane is low-yielding. What are the likely causes and how can I fix it?

Answer:

This is a critical step that forms the core spirocyclic structure. Low yields here can often be traced back to a few key parameters. The reaction typically involves a double N-alkylation of p-toluenesulfonamide with a suitable precursor like 3,3-bis(bromomethyl)oxetane, or a one-pot reaction from tribromoneopentyl alcohol.[3]

Potential Causes & Solutions:

  • Reagent Quality:

    • Cause: The precursor, 3,3-bis(bromomethyl)oxetane (BBMO), can degrade upon storage. Similarly, the p-toluenesulfonamide or the base may be of insufficient purity.

    • Solution: Ensure BBMO is pure; if necessary, purify it by distillation or column chromatography before use. Use freshly purchased, high-purity p-toluenesulfonamide and a strong, dry base like potassium hydroxide (KOH) or sodium hydride (NaH).

  • Base and Solvent System:

    • Cause: The choice of base and solvent is critical for facilitating the double N-alkylation. An inappropriate system can lead to side reactions or slow conversion.

    • Solution: A strong base is required to deprotonate the sulfonamide. While various conditions exist, a combination of KOH in a polar aprotic solvent like ethanol or a higher boiling point solvent like sulfolane has proven effective.[3][4] The solvent must adequately dissolve the reagents while facilitating the desired reaction temperature.

  • Reaction Temperature and Time:

    • Cause: The reaction may be too slow at lower temperatures, while excessively high temperatures can promote decomposition or side-product formation.

    • Solution: This reaction often requires elevated temperatures (reflux) for an extended period (e.g., 48-96 hours) to drive it to completion.[4] Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time and avoid unnecessary heating.

Troubleshooting Workflow for Cyclization Step

G start Low Yield in N-Tosyl Cyclization cause1 Check Reagent Purity (BBMO, Tosylamide, Base) start->cause1 cause2 Optimize Base/ Solvent System start->cause2 cause3 Adjust Temperature & Reaction Time start->cause3 sol1 Purify BBMO Use fresh, high-purity reagents cause1->sol1 Solution sol2 Screen strong bases (KOH, NaH) Test polar aprotic solvents (EtOH, DMF, Sulfolane) cause2->sol2 Solution sol3 Run at reflux Monitor via TLC/LC-MS to determine optimal time cause3->sol3 Solution

Caption: Troubleshooting flowchart for low-yield cyclization.

Question 2: I am struggling with the deprotection of N-Tosyl-2-oxa-6-azaspiro[3.3]heptane. The reaction is either incomplete or it seems to decompose the product.

Answer:

Removing the tosyl group from a sterically hindered spirocyclic amine can be challenging. The stability of the oxetane ring under harsh acidic or reductive conditions is a primary concern.

Potential Causes & Solutions:

  • Harsh Deprotection Conditions:

    • Cause: Strong acids (like HBr in acetic acid) or certain reducing agents can lead to the opening of the strained oxetane ring or other decomposition pathways.

    • Solution: Milder reductive methods are often preferred. One reported method for a similar system involves using magnesium turnings in methanol.[3] This method can be sluggish but is less likely to compromise the core structure. Other options include using sodium amalgam or samarium(II) iodide.

  • Incomplete Reaction:

    • Cause: The reaction may not be going to completion due to insufficient reagent, deactivation of the reducing agent, or inadequate reaction time.

    • Solution: Ensure the reducing agent (e.g., magnesium turnings) is activated and used in sufficient excess. Monitor the reaction closely by TLC, staining for the tosyl group. If the reaction stalls, a fresh portion of the reducing agent can be added.

Comparative Table of Deprotection Methods

MethodReagentsCommon IssuesRecommendation
Reductive (Magnesium) Mg turnings, MethanolSluggish reaction, requires activation of MgGood for preserving the oxetane ring; scale-up can be inefficient.[3]
Strong Acid HBr, Acetic AcidPotential for oxetane ring-openingHigh risk; use with caution and at low temperatures.
Reductive (Sodium Amalgam) Na(Hg), Na₂HPO₄, MethanolToxicity of mercuryEffective but requires specialized handling and disposal.
Question 3: My final product, this compound, is difficult to crystallize and purify. What can I do to improve isolation and purity?

Answer:

Isolating the free amine and converting it to a stable, crystalline hydrochloride salt is the final hurdle. The free amine can be volatile and hygroscopic, making handling difficult.

Potential Causes & Solutions:

  • Isolation of the Free Amine:

    • Cause: The free amine is a relatively small and polar molecule, which can lead to issues during aqueous workup (e.g., solubility in the aqueous layer).

    • Solution: After deprotection, perform a careful workup. Extract the free amine into an organic solvent like dichloromethane or ethyl acetate at a high pH. Ensure the aqueous layer is saturated with salt (e.g., NaCl) to minimize the amine's solubility. Dry the organic extracts thoroughly before solvent removal.

  • Hydrochloride Salt Formation and Crystallization:

    • Cause: The hydrochloride salt may form an oil or be poorly crystalline if the free amine is impure or if the wrong solvent system is used.

    • Solution:

      • Purity is Key: Ensure the free amine is as pure as possible before salt formation. If necessary, purify the free base by distillation or silica gel chromatography.

      • Salt Formation: Dissolve the purified free amine in a suitable solvent like diethyl ether, ethyl acetate, or a mixture of isopropanol and methanol. Add a solution of HCl in a compatible solvent (e.g., HCl in diethyl ether or isopropanol) dropwise with stirring.

      • Crystallization: Induce crystallization by cooling, scratching the flask, or adding an anti-solvent (like heptane). If an oil forms, try to redissolve it by gentle warming and then allow it to cool very slowly.

      • Alternative Salts: If the hydrochloride salt remains problematic, consider forming an alternative salt, such as the oxalate salt, which has been reported for this compound and may have better crystalline properties.[5]

Frequently Asked Questions (FAQs)

Q1: Why is a protecting group strategy, such as using a tosyl group, necessary for this synthesis?

A protecting group is used to prevent the amine from undergoing undesired side reactions during the formation of the spirocycle. The sulfonamide proton is acidic and can be easily removed, allowing the nitrogen to act as a nucleophile for the double alkylation needed to form the azetidine ring. The tosyl group is stable under the reaction conditions and can be removed later.[4][5]

Q2: Are there any protecting-group-free routes to access this or similar spirocyclic amines?

Yes, recent developments have focused on more efficient, protecting-group-free syntheses, particularly for industrial scale-up. One such approach involves the direct alkylation of an aniline derivative with 3,3-bis(bromomethyl)oxetane (BBMO).[3] While this has been demonstrated for N-aryl derivatives, adapting such a method for the parent amine would require using an ammonia equivalent, which presents its own set of challenges (e.g., over-alkylation, pressure conditions). However, it highlights an area of active research aimed at improving synthetic efficiency.

Q3: What are the best analytical methods to monitor the reaction and assess final product purity?

  • Reaction Monitoring: A combination of TLC and LC-MS is ideal. TLC provides a quick qualitative check of reagent consumption and product formation. LC-MS is invaluable for confirming the mass of the desired product and identifying any major side products.

  • Purity Assessment: Final purity should be assessed by ¹H NMR and ¹³C NMR to confirm the structure and identify any organic impurities. High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV or ELSD) is recommended for quantitative purity analysis.

Q4: How should the final this compound be stored?

The hydrochloride salt is significantly more stable than the free base. It should be stored in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere (e.g., argon or nitrogen) to protect it from moisture and air.[6][7]

Detailed Experimental Protocols

Protocol 1: Synthesis of N-(p-Toluenesulfonyl)-2-oxa-6-azaspiro[3.3]heptane
  • To a stirred suspension of potassium hydroxide (2.5 eq.) in ethanol (5 mL per 1 g of tosylamide) in a round-bottom flask equipped with a reflux condenser, add p-toluenesulfonamide (1.0 eq.).

  • Heat the mixture to reflux for 1 hour to form the potassium salt of the sulfonamide.

  • Add 3,3-bis(bromomethyl)oxetane (1.1 eq.) to the reaction mixture.

  • Maintain the mixture at reflux and monitor the reaction by TLC or LC-MS. The reaction may require 48-72 hours for completion.

  • After completion, cool the reaction to room temperature and pour it into ice-water.

  • Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield the pure protected amine.

Protocol 2: Deprotection and Formation of this compound
  • To a flask containing activated magnesium turnings (10 eq.) in anhydrous methanol (10 mL per 1 g of substrate), add the N-tosyl protected spiroamine (1.0 eq.).

  • Heat the mixture to reflux. The reaction can be sluggish and may require 24-48 hours. Monitor the disappearance of the starting material by TLC.

  • Upon completion, cool the mixture and filter it to remove magnesium salts.

  • Concentrate the filtrate under reduced pressure. Add water and basify the solution with NaOH to a pH > 12.

  • Extract the aqueous layer multiple times with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and carefully concentrate under reduced pressure to yield the free amine. Caution: The free amine may be volatile.

  • Dissolve the crude amine in a minimal amount of anhydrous diethyl ether.

  • Slowly add a 2M solution of HCl in diethyl ether dropwise with stirring until precipitation ceases.

  • Collect the white precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound.

References
  • DeLuca, R. J., et al. (2023). Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223. Organic Process Research & Development. Available from: [Link]

  • Parr, M. K., et al. (2015). Synthesis of a Spirocyclic Oxetane-Fused Benzimidazole. Molecules. Available from: [Link]

  • Radchenko, D. S., et al. (2010). Synthesis of 2-azaspiro[3.3]heptane-derived amino acids: ornitine and GABA analogues. Amino Acids. Available from: [Link]

  • ResearchGate. (n.d.). 2,6-Diazaspiro[3.3]heptanes: Synthesis and Application in Pd-Catalyzed Aryl Amination Reactions. Available from: [Link]

  • Hamza, D., & Jones, M. J. (2009). Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. Synlett. Available from: [Link]

  • SynArchive. (n.d.). Protecting Groups List. Available from: [Link]

  • ResearchGate. (n.d.). 1-Substituted 2-azaspiro[3.3]heptanes: overseen motifs for drug discovery. Available from: [Link]

  • Buron, F., et al. (2020). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Expert Opinion on Drug Discovery. Available from: [Link]

  • ResearchGate. (n.d.). Synthesis of challenging 6-functionalized 1-oxaspiro[3.3]heptanes – New scaffolds for drug discovery. Available from: [Link]

  • ResearchGate. (n.d.). Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. Available from: [Link]

  • ResearchGate. (n.d.). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. Available from: [Link]

  • ACS Medicinal Chemistry Letters. (2023). General Synthesis and Properties of Bridged, Fused, and Spirocyclic Azacycles via Intramolecular C–H Bond Amination. Available from: [Link]

  • Grygorenko, O. O., et al. (2022). Synthetic Routes to Approved Drugs Containing a Spirocycle. Pharmaceuticals. Available from: [Link]

  • ResearchGate. (n.d.). Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate. Available from: [Link]

  • ResearchGate. (n.d.). Synthetic Routes to Approved Drugs Containing a Spirocycle. Available from: [Link]

  • ResearchGate. (n.d.). Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. Available from: [Link]

  • Azevedo, C. M. G., et al. (2022). Recent in vivo advances of spirocyclic scaffolds for drug discovery. Expert Opinion on Drug Discovery. Available from: [Link]

Sources

Technical Support Center: Purification of Polar Spirocyclic Amines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of polar spirocyclic amines. This guide is designed for researchers, scientists, and drug development professionals to navigate the unique challenges associated with isolating these valuable compounds. The inherent polarity and basicity of spirocyclic amines often lead to complex purification hurdles. This resource provides in-depth troubleshooting guides and frequently asked questions to empower you with the knowledge to develop robust and efficient purification strategies.

I. Understanding the Challenge: The Nature of Polar Spirocyclic Amines

Polar spirocyclic amines are a class of organic compounds characterized by a spirocyclic core—two rings sharing a single carbon atom—and the presence of one or more polar amine functional groups. This unique structural combination imparts high water solubility and a basic nature, which are often the root causes of purification difficulties.[1][2] Traditional purification techniques like normal-phase chromatography on silica gel can be problematic due to strong interactions between the basic amine and the acidic silica surface, leading to poor peak shape and recovery.[3]

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental problems you may encounter during the purification of polar spirocyclic amines.

Issue 1: Poor Peak Shape (Tailing or Fronting) in Reverse-Phase HPLC

Question: My polar spirocyclic amine is exhibiting significant peak tailing on a C18 column, even with a high organic mobile phase. What is causing this, and how can I fix it?

Answer:

Peak tailing in reverse-phase HPLC for basic compounds like spirocyclic amines is a classic problem. It primarily stems from secondary interactions between the positively charged amine (at acidic to neutral pH) and residual, negatively charged silanol groups on the silica-based stationary phase. This leads to a mixed-mode retention mechanism that results in broad, tailing peaks.

Causality Workflow:

Caption: Cause of peak tailing in RP-HPLC of amines.

Solutions:

  • Mobile Phase pH Adjustment:

    • Low pH (2.5-4): Adding an acidic modifier like formic acid or trifluoroacetic acid (TFA) to the mobile phase protonates the amine and, more importantly, suppresses the ionization of the silanol groups, minimizing secondary interactions.[4]

    • High pH (8-10): Alternatively, using a mobile phase with a basic additive like ammonium hydroxide will neutralize the amine, reducing its interaction with the now deprotonated silanols. This approach requires a pH-stable column.

  • Use of Mobile Phase Additives:

    • Competing Base: Adding a small amount of a competing base, such as triethylamine (TEA), to the mobile phase can mask the active silanol sites and significantly improve peak shape.[4]

    • Acidic Additives: Ethanesulfonic acid (ESA) and methanesulfonic acid (MSA) have been shown to be effective additives for improving the chiral HPLC separation of basic compounds.[5][6]

  • Employ a Highly Deactivated Column:

    • Modern, end-capped columns are designed to have a minimal number of accessible silanol groups. Using a high-quality, base-deactivated C18 or a column with a polar-embedded phase can mitigate peak tailing.[7]

Data Summary: Mobile Phase Additives for RP-HPLC of Amines

AdditiveTypical ConcentrationMode of ActionMS Compatibility
Formic Acid0.1% (v/v)Suppresses silanol ionizationExcellent
Trifluoroacetic Acid (TFA)0.05-0.1% (v/v)Strong ion-pairing agent, suppresses silanol ionizationCan cause ion suppression
Triethylamine (TEA)0.1-0.5% (v/v)Competing base, masks silanolsCan cause ion suppression
Ammonium HydroxideAdjust to pH 8-10Neutralizes the amineGood
Issue 2: Insufficient Retention in Reverse-Phase HPLC

Question: My polar spirocyclic amine is eluting in or near the void volume on a C18 column, even with a highly aqueous mobile phase. How can I increase its retention?

Answer:

The high polarity of your spirocyclic amine means it has a strong affinity for the polar mobile phase and weak interaction with the nonpolar C18 stationary phase, leading to poor retention.[8][9]

Solutions:

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for retaining highly polar compounds.[10] It utilizes a polar stationary phase (e.g., bare silica, amide, or diol) and a mobile phase with a high concentration of a non-polar organic solvent (typically acetonitrile) and a small amount of aqueous buffer.

    HILIC Workflow:

    Caption: Principle of HILIC retention.

  • Mixed-Mode Chromatography: This technique uses stationary phases with both reverse-phase and ion-exchange functionalities.[11][12] For polar amines, a mixed-mode column with cation-exchange properties can provide tunable retention based on both hydrophobicity and charge.[1]

  • Ion-Pairing Chromatography: While less common with mass spectrometry due to compatibility issues, adding an ion-pairing reagent (e.g., heptafluorobutyric acid) to the mobile phase can form a more hydrophobic complex with the protonated amine, increasing its retention on a C18 column.

Issue 3: Compound Instability on Silica Gel during Flash Chromatography

Question: My polar spirocyclic amine appears to be degrading on the silica gel during flash chromatography. How can I purify it without decomposition?

Answer:

The acidic nature of standard silica gel can cause degradation of sensitive amine compounds.[3]

Solutions:

  • Deactivate the Silica Gel: Neutralize the acidic sites on the silica by pre-treating it. You can do this by flushing the packed column with a solvent system containing a small amount of a base, such as 1-3% triethylamine or ammonium hydroxide, before loading your sample.[4][13]

  • Use an Alternative Stationary Phase:

    • Alumina (Basic or Neutral): Alumina is a less acidic alternative to silica gel and is often a good choice for purifying basic compounds.

    • Amine-Functionalized Silica: These columns have a basic surface, which repels the basic amine, preventing strong interactions and allowing for purification with less polar, non-aggressive solvents.[3]

    • Reversed-Phase Flash Chromatography: If your compound has some hydrophobic character, reversed-phase flash chromatography can be a viable option.

III. Frequently Asked Questions (FAQs)

Q1: What is the best starting point for developing a purification method for a novel polar spirocyclic amine?

A1: A good starting point is to assess the compound's polarity and pKa.

  • Solubility Test: Determine the solubility in a range of solvents from nonpolar (e.g., hexane) to polar (e.g., water, methanol). High water solubility suggests that HILIC or SFC may be more successful than traditional normal-phase chromatography.

  • TLC Analysis: Use Thin Layer Chromatography (TLC) with different solvent systems to get a preliminary idea of retention behavior. For polar amines, a common mobile phase is dichloromethane/methanol with a small amount of ammonium hydroxide.[3]

  • Analytical HPLC Screening: Screen the compound on a few different analytical HPLC columns (e.g., C18, Phenyl-Hexyl, HILIC) with standard gradients to quickly assess which mode of chromatography provides the best retention and selectivity.

Decision Tree for Initial Method Development:

G start Start: Novel Polar Spirocyclic Amine solubility Assess Solubility start->solubility high_water_sol High Water Solubility? solubility->high_water_sol hilic_sfc Consider HILIC or SFC high_water_sol->hilic_sfc Yes low_water_sol Moderate/Low Water Solubility? high_water_sol->low_water_sol No rp_hplc Try Reverse-Phase HPLC with pH modifiers low_water_sol->rp_hplc No normal_phase Normal-Phase Chromatography with deactivated silica or amine column low_water_sol->normal_phase Yes

Caption: Initial method development decision tree.

Q2: When should I consider Supercritical Fluid Chromatography (SFC) for purifying polar spirocyclic amines?

A2: SFC is an increasingly popular and powerful technique for purifying polar compounds, including amines.[14][15] It uses supercritical CO2 as the main mobile phase, which is non-polar, but its elution strength can be tuned by adding polar co-solvents (modifiers) like methanol.[14][16]

Consider SFC when:

  • High Throughput is Needed: SFC runs are typically much faster than HPLC runs.[14]

  • "Green" Chemistry is a Priority: SFC significantly reduces the consumption of organic solvents.[14][16]

  • Chiral Separation is Required: SFC is a leading technique for chiral separations of amines.

  • Other Methods Fail: SFC can often provide unique selectivity where HPLC methods fall short.

For polar amines in SFC, it is common to use a basic additive in the modifier, such as diethylamine or ammonium hydroxide, to improve peak shape.[17][18]

Q3: How can I remove a basic additive like triethylamine from my purified sample?

A3: Triethylamine (TEA) is volatile and can often be removed by co-evaporation with a suitable solvent like dichloromethane or toluene under reduced pressure. If residual TEA remains, an acidic wash can be performed. Dissolve the sample in an organic solvent (e.g., ethyl acetate) and wash with a dilute aqueous acid solution (e.g., 1M HCl). The protonated TEA will partition into the aqueous layer.[19] This should only be done if your purified spirocyclic amine is stable to acid and does not partition into the aqueous layer.

Q4: Can I use ion-exchange chromatography for purifying polar spirocyclic amines?

A4: Yes, cation-exchange chromatography is a suitable method for purifying basic compounds like spirocyclic amines.[20][21][22] The positively charged amine will bind to the negatively charged stationary phase. Elution is typically achieved by increasing the salt concentration or the pH of the mobile phase to neutralize the amine. This technique is particularly useful for separating compounds with different charge states.

IV. Experimental Protocols

Protocol 1: General HILIC Method for Polar Spirocyclic Amines

This protocol provides a general starting point for developing a HILIC purification method.

  • Column Selection: Start with a bare silica or an amide-bonded column.

  • Mobile Phase Preparation:

    • Mobile Phase A (Aqueous): 10 mM Ammonium Formate in Water, pH adjusted to 3.5 with Formic Acid.

    • Mobile Phase B (Organic): Acetonitrile.

  • Gradient Elution:

    • Initial Conditions: 95% B for 2 minutes.

    • Gradient: 95% B to 50% B over 15 minutes.

    • Wash: 50% B for 5 minutes.

    • Re-equilibration: 95% B for 5 minutes.

  • Sample Preparation: Dissolve the crude spirocyclic amine in the initial mobile phase conditions (95:5 Acetonitrile:Aqueous). If solubility is low, use a minimal amount of a slightly stronger solvent (e.g., 90:10 Acetonitrile:Aqueous).

  • Detection: UV detection at a wavelength appropriate for your compound's chromophore (e.g., 254 nm).

HILIC Purification Workflow:

Caption: General workflow for HILIC purification.

Protocol 2: Deactivation of Silica Gel for Flash Chromatography

This protocol describes how to neutralize the acidic sites on silica gel before purification.

  • Column Packing: Dry pack the column with silica gel.

  • Deactivation:

    • Prepare a solvent mixture identical to your initial elution solvent but with the addition of 1-2% triethylamine.[4]

    • Flush the column with 2-3 column volumes of this deactivating solvent.

    • Flush the column with 2-3 column volumes of your initial elution solvent (without triethylamine) to remove the excess base.

  • Sample Loading: Load your sample onto the column using your preferred method (wet or dry loading).

  • Elution: Run the chromatography using your pre-determined solvent system, either isocratically or with a polarity gradient.

V. References

  • Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives. PubMed.

  • Mixed-Mode Chromatography and Stationary Phases. HELIX Chromatography.

  • Mixed-Mode HPLC Columns. Thermo Fisher Scientific.

  • Polar Compounds. SIELC Technologies.

  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog.

  • CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives. Daicel Chiral Technologies.

  • Developing complementary supercritical fluid chromatographic methods for a high throughput purification process. DiVA portal.

  • Finding the best column for polar basic analytes across reversed-phase and hydrophilic interaction liquid chromatography. PMC - NIH.

  • Use of Amine Additive in the Sample Diluent in a Supercritical Fluid Chromatography (SFC) Purification. LCGC International.

  • HPLC for the Retention and Resolution of Very Polar Compounds. Fisher Scientific.

  • Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives. ResearchGate.

  • Workup: Amines. University of Rochester, Department of Chemistry.

  • HPLC solvents and mobile phase additives. UCL.

  • Effect of amine mobile phase additives on chiral subcritical fluid chromatography using polysaccharide stationary phases. ResearchGate.

  • How Good is SFC for Polar Analytes? Chromatography Today.

  • THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES.

  • Separation of Amino Acids and Peptides with Supercritical Fluids Chromatography. Taylor & Francis Online.

  • HPLC problems with very polar molecules. Axion Labs.

  • Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. LCGC International.

  • Is there an easy way to purify organic amines? Biotage.

  • (PDF) Amines by Supercritical Fluid Chromatography. ResearchGate.

  • Amine workup. Reddit.

  • How to isolate a polar small molecule, containing at least one primary or secondary amine group from a water soluble extract? ResearchGate.

  • Illustration of standard primary amine purification strategies and selective ammonium carbamate crystallization (SACC, this work). ResearchGate.

  • Trichloroacetic acid fueled practical amine purifications. PMC - PubMed Central - NIH.

  • Buffers and Eluent Additives for HPLC Method Development. Element Lab Solutions.

  • Technical Support Center: Purification of Polar Aminopyrimidine Compounds. Benchchem.

  • Purification: Troubleshooting Flash Column Chromatography. University of Rochester, Department of Chemistry.

  • How do I purify ionizable organic amine compounds using flash column chromatography? Biotage.

  • Automatic Precolumn Derivatization for the HPLC Determination of Aliphatic Amines in Air. Thermo Fisher Scientific.

  • Ion-Exchange Chromatography: Basic Principles and Application. SpringerLink.

  • Analyzing Amines by Ion Chromatography. Thermo Fisher Scientific - UK.

  • Analyzing Amines by Ion Chromatography. Thermo Fisher Scientific - TW.

  • Designing Ion Chromatography Methods for Determining Amines in Pharmaceuticals. Thermo Fisher Scientific.

  • Organic analysis by ion chromatography. 1. Determination of aromatic amines and aromatic diisocyanates by cation-exchange chromatography with amperometric detection. PubMed.

  • Purine and Related Compound Purification Strategies. Teledyne Labs.

  • Inline purification in continuous flow synthesis – opportunities and challenges. Beilstein Journal of Organic Chemistry.

  • What are your tips and tricks for purifying ionic/very polar compounds? Exotic eluent suggestions for column chromatography? Reddit.

  • Troubleshooting Thin Layer Chromatography. University of Rochester, Department of Chemistry.

  • Troubleshooting guide for the purification of polar quinoline compounds. Benchchem.

  • LC Purification Troubleshooting Guide. Waters Corporation.

  • Table of Functional Group Priorities for Nomenclature. Master Organic Chemistry.

  • Master Organic Chemistry - An Online Organic Chemistry Resource. Master Organic Chemistry.

  • Functional Groups In Organic Chemistry. Master Organic Chemistry.

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Technical Support Center: Synthesis of 2-Oxa-6-azaspiro[3.3]heptane Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2-oxa-6-azaspiro[3.3]heptane scaffolds. This resource is designed for researchers, chemists, and drug development professionals who are incorporating this valuable three-dimensional building block into their synthetic programs. The unique strained-ring system of this spirocycle, while offering desirable physicochemical properties as a morpholine bioisostere, presents distinct synthetic challenges.[1][2] This guide provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established literature and practical field experience.

Part 1: Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format.

Q1: My reaction yield is consistently low. What are the most likely causes and how can I improve it?

A1: Low yield is a multifaceted problem often stemming from a combination of factors including competing side reactions, product instability, and suboptimal reaction conditions. Let's break down the primary culprits and their solutions.

Probable Cause 1: Competing Intermolecular Reactions The key bond-forming step is an intramolecular cyclization. However, the bifunctional nature of the starting materials—typically a primary amine or sulfonamide and a di-electrophile like 3,3-bis(bromomethyl)oxetane—creates a high probability of intermolecular polymerization, where molecules react with each other to form linear or cross-linked polymers instead of the desired spirocycle.

Solution:

  • High-Dilution Conditions: Running the reaction at a lower concentration (e.g., 0.05-0.1 M) favors the intramolecular cyclization pathway by reducing the frequency of intermolecular collisions.

  • Slow Addition of Reagents: Instead of adding all reagents at once, a slow, controlled addition of one of the key reagents (e.g., the di-electrophile) to the reaction mixture can maintain its instantaneous concentration at a very low level, thus suppressing polymerization. A multi-component slow addition of both the amine and the base has been shown to be highly effective.[3]

Probable Cause 2: Degradation of the Alkylating Agent The electrophile, such as 3,3-bis(bromomethyl)oxetane (BBMO), can decompose under harsh basic conditions, especially at elevated temperatures.[3] This reduces the amount of electrophile available for the desired reaction.

Solution:

  • Optimize Base and Temperature: Screen less aggressive bases or lower the reaction temperature. While a strong base is needed for the N-alkylation, excessively harsh conditions (e.g., high concentrations of NaOH at >100 °C) can be detrimental. Successful cyclizations have been achieved at 80 °C.[1][3] The use of bases like Cs₂CO₃ has proven effective, although its cost can be prohibitive on a large scale.[3]

  • Controlled Addition: As mentioned, the slow addition of the base and/or the alkylating agent can help maintain a controlled pH and minimize the decomposition of sensitive reagents.[3]

Probable Cause 3: Product Instability and Workup Losses The free base of 2-oxa-6-azaspiro[3.3]heptane can be volatile and unstable. Furthermore, during deprotection steps, such as the removal of a tosyl group with magnesium, the workup can be challenging. Sluggish filtration to remove magnesium salts is a known cause of significant product loss, with yields dropping below 50% on scales of 100g or more.[1]

Solution:

  • Isolate as a Stable Salt: Do not target the free base for isolation. Instead, precipitate the product as a salt. While the oxalate salt is common, it has been found that sulfonic acid salts (e.g., mesylate, tosylate) yield products that are more stable, less hygroscopic, and more soluble in organic solvents, facilitating a wider range of subsequent reactions.[1][4]

  • Alternative Protecting Group Strategies: To avoid the problematic magnesium-based tosyl deprotection, consider using a benzyl (Bn) protecting group. The N-benzyl intermediate can be deprotected via catalytic hydrogenation (e.g., Pd/C, H₂), which typically involves a much cleaner workup.[1][5]

Troubleshooting Summary Table
ProblemProbable CauseRecommended Solution(s)
Low Yield Intermolecular polymerizationEmploy high-dilution conditions; use slow addition of reagents.
Decomposition of alkylating agentOptimize base/temperature; consider milder bases (e.g., K₂CO₃, DBU) or controlled addition.[3][6]
Product loss during workupIsolate the product as a stable sulfonate salt instead of the free base or oxalate salt.[4]
Sluggish deprotection/filtrationSwitch from a tosyl to a benzyl protecting group to enable a cleaner hydrogenolysis deprotection.
Impure Product Oxetane ring-openingAvoid harsh acidic conditions during workup/purification; use a buffered aqueous solution if necessary.
Incomplete deprotectionEnsure complete conversion by HPLC; for hydrogenolysis, check catalyst activity and hydrogen pressure.
Q2: I see several unexpected byproducts in my LC-MS/NMR. How can I identify and prevent them?

A2: Byproduct formation is common in this synthesis. Understanding their origin is key to suppression.

Probable Cause 1: Dimerization This occurs when two molecules of the starting amine react with one molecule of the di-electrophile, or vice-versa, leading to a linear dimer instead of a cyclized product. This is a specific form of the intermolecular reaction issue discussed previously.

Solution:

  • This issue is almost exclusively solved by implementing slow addition protocols and maintaining high dilution , as detailed in A1.

Probable Cause 2: Oxetane Ring-Opening The four-membered oxetane ring is strained and can be opened by nucleophiles, especially under acidic conditions. If your workup involves a strong acid wash (e.g., HCl), you risk hydrolyzing the oxetane to a diol.

G cluster_main Desired Pathway cluster_side Side Reaction: Ring Opening Start 2-Oxa-6-azaspiro[3.3]heptane (Product) Side_Product 3-(azetidin-3-yl)-3-(hydroxymethyl)propan-1-ol (Ring-Opened Byproduct) Start->Side_Product H⁺ / H₂O (e.g., Acidic Workup)

Solution:

  • Maintain Neutral pH: During workup, use a saturated solution of a mild base like sodium bicarbonate (NaHCO₃) instead of strong acids.

  • Protecting Group Choice: While precipitation of an N-benzyl intermediate as an HCl salt has been shown to work without significant ring opening, this should be carefully monitored.[1] If ring-opening is a persistent issue, avoid acidic salt formation altogether.

Probable Cause 3: Incomplete Cyclization You may isolate a mono-alkylated intermediate, where the starting amine has reacted with only one of the electrophilic centers of the 3,3-bis(bromomethyl)oxetane.

Solution:

  • Increase Reaction Time/Temperature: This is often a kinetics issue. Ensure the reaction is run to completion by monitoring with a suitable technique like HPLC or TLC.

  • Ensure Sufficient Base: The second intramolecular alkylation also requires a base to deprotonate the nitrogen. Ensure at least 2.0-2.5 equivalents of base are used for a primary amine starting material.[3]

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the most common and effective synthetic routes to the 2-oxa-6-azaspiro[3.3]heptane core?

A1: Two main protecting-group-based strategies have been well-documented, alongside newer protecting-group-free methods.

  • The Carreira Synthesis (N-Tosyl Protection): This classic route involves the cyclization of p-toluenesulfonamide with 3,3-bis(bromomethyl)oxetane, followed by reductive detosylation. While effective on a small scale, the deprotection step using magnesium in methanol is notoriously difficult to scale up due to filtration challenges.

  • The N-Benzyl Protection Strategy: A more scalable approach uses benzylamine as the nitrogen source. The resulting N-benzyl-2-oxa-6-azaspiro[3.3]heptane is stable and can be purified. The benzyl group is then removed by catalytic hydrogenolysis. This method avoids the problematic filtration of magnesium salts and is more amenable to large-scale production.[1]

  • Protecting-Group-Free Synthesis: Recent developments have focused on direct, one-step routes. For example, the alkylation of an aniline derivative with 3,3-bis(bromomethyl)oxetane using a strong base like NaOH in a polar aprotic solvent (e.g., sulfolane) has been optimized for kilogram-scale synthesis of specific intermediates.[3][7] This approach is highly efficient but may require case-by-case optimization depending on the amine's nucleophilicity.

G cluster_main Synthetic Pathways cluster_side Side Reaction Start Primary Amine (R-NH₂) Reagent 3,3-bis(bromomethyl)oxetane + Base Product Substituted 2-Oxa-6-azaspiro[3.3]heptane Reagent->Product Intramolecular Cyclization Polymer Polymeric Byproducts Reagent->Polymer Intermolecular Reaction (High Concentration)

Q2: How do I select the optimal base and solvent for the cyclization step?

A2: The choice of base and solvent is critical and interdependent. The goal is to find a combination that promotes the reaction while minimizing side reactions and ensuring solubility of the reactants.

BaseSolvent(s)Temperature (°C)CommentaryReference
NaOH Sulfolane80Effective for protecting-group-free synthesis with anilines. Slow addition is key to prevent BBMO decomposition.[3]
Cs₂CO₃ Acetone56 (reflux)A successful but prohibitively expensive option for scale-up. Higher solubility of this base in acetone may contribute to its effectiveness at lower temperatures.[3]
DBU DMF70-80A strong, non-nucleophilic organic base that is effective for cyclizing N-protected intermediates.[1][6]
K₂CO₃ DMF80A common, cost-effective inorganic base.[8]

Generally, polar aprotic solvents like DMF, DMSO, or sulfolane are preferred as they can dissolve the reactants and salts formed during the reaction.

Q3: My final free-base product is a hard-to-handle oil and seems to degrade over time. What should I do?

A3: This is a well-documented issue. The free base of 2-oxa-6-azaspiro[3.3]heptane is often not bench-stable. The best practice is to convert it immediately into a stable, crystalline salt.[1][5]

  • Oxalate Salt: This has been the traditional choice. However, it often suffers from low solubility in common organic solvents.[1]

  • Sulfonate Salts (Mesylate, Tosylate, etc.): An improved method involves forming sulfonate salts. These salts have been shown to be highly crystalline, thermally stable, non-hygroscopic, and, most importantly, exhibit better solubility in organic solvents compared to the oxalate salt.[1][4] This improved solubility provides access to a wider range of reaction conditions for subsequent derivatization.[4]

Part 3: Reference Experimental Protocol

This protocol is a representative example for the synthesis via the N-benzyl protected intermediate, which offers good scalability.

Step 1: Synthesis of N-Benzyl-2-oxa-6-azaspiro[3.3]heptane

  • To a round-bottom flask equipped with a mechanical stirrer and a dropping funnel, add benzylamine (1.0 eq.) and a suitable solvent like DMF under a nitrogen atmosphere.

  • Add a non-nucleophilic base such as DBU (2.2 eq.).

  • Heat the mixture to 80 °C.

  • Slowly add a solution of 3,3-bis(bromomethyl)oxetane (1.1 eq.) in DMF via the dropping funnel over 4-6 hours.

  • Maintain the temperature at 80 °C and stir for an additional 12-16 hours, monitoring the reaction by HPLC or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the N-benzyl protected spirocycle.

Step 2: Debenzylation to 2-Oxa-6-azaspiro[3.3]heptane Acetate Salt

  • Dissolve the N-benzyl-2-oxa-6-azaspiro[3.3]heptane (1.0 eq.) in methanol.

  • Add a catalytic amount of acetic acid (1.0 eq.).[1]

  • Carefully add palladium on activated carbon (10% Pd, ~5 mol%).

  • Pressurize the reaction vessel with hydrogen gas (5 bar).[1]

  • Stir the mixture vigorously at room temperature for 16-24 hours or until complete conversion is observed by HPLC.

  • Carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

  • Concentrate the filtrate under reduced pressure to yield the 2-oxa-6-azaspiro[3.3]heptane as its acetate salt, which is more stable than the free base.[5] For long-term stability and improved handling, this can be converted to a sulfonate salt.[1][4]

Troubleshooting Workflow Diagram

G Start Reaction Complete? (Check by HPLC/TLC) Low_Yield Low Yield or Complex Mixture? Start->Low_Yield No Success Proceed to Workup & Salt Formation Start->Success Yes Check_Polymer Analyze Byproducts: Polymerization evident? Low_Yield->Check_Polymer Yes Low_Yield->Success No (Yield Acceptable) Check_SM Analyze Byproducts: High levels of starting material? Check_Polymer->Check_SM No Sol_Polymer Increase Dilution & Use Slow Addition Check_Polymer->Sol_Polymer Yes Check_Ring Analyze Byproducts: Evidence of ring-opening? Check_SM->Check_Ring No Sol_SM Increase Reaction Time/Temp Check Base Stoichiometry Check_SM->Sol_SM Yes Sol_Ring Use Milder Workup Conditions (Avoid Strong Acid) Check_Ring->Sol_Ring Yes

References
  • Parrow, N. A., et al. (2023). Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223. Organic Process Research & Development, 27(8), 1547-1554. Available from: [Link]

  • van der Haas, R. N. S., et al. (2017). Synthesis and Properties of 2-Oxa-6-azaspiro[3.3]heptane Sulfonate Salts. Thieme Chemistry. Available from: [Link]

  • Thieme Chemistry. (n.d.). Synthesis of 2-Oxa-6-azaspiro[3.3]heptane Sulfonate Salts. Available from: [Link]

  • Google Patents. (2012). CN102442934A - Synthesis method of 6-oxo-2-azaspiro heptane-2-carboxylic acid tert-butyl ester. Available from:

  • Parrow, N. A., et al. (2023). Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223. American Chemical Society. Available from: [Link]

  • ResearchGate. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry. Available from: [Link]

  • ResearchGate. (2022). Synthesis of challenging 6-functionalized 1-oxaspiro[3.3]heptanes – New scaffolds for drug discovery. Available from: [Link]

  • MDPI. (2022). Spirocyclic Nitroxides as Versatile Tools in Modern Natural Sciences: From Synthesis to Applications. Part I. Old and New Synthetic Approaches to Spirocyclic Nitroxyl Radicals. Molecules, 27(19), 6707. Available from: [Link]

  • ResearchGate. (2012). Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate. Available from: [Link]

  • Scott, J. S., et al. (2017). Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. ACS Medicinal Chemistry Letters, 8(8), 837-842. Available from: [Link]

  • National Institutes of Health. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle. Molecules, 28(9), 3842. Available from: [Link]

Sources

Technical Support Center: Optimizing N-Alkylation of Spiro-Amines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the N-alkylation of spiro-amines. As complex, sterically hindered structures, spiro-amines present unique challenges in synthetic chemistry, particularly in drug development where they are valuable scaffolds. This guide is designed to provide researchers, scientists, and drug development professionals with in-depth, practical solutions to common issues encountered during their N-alkylation experiments. We will move beyond simple procedural lists to explore the causality behind experimental choices, ensuring you can design robust, self-validating protocols.

Section 1: Foundational Principles & Key Parameter Selection

The N-alkylation of a spiro-amine, a sterically demanding secondary amine, is often a delicate balance of reactivity and selectivity. The core of the challenge lies in the hindered nature of the nitrogen atom, which can significantly slow down the desired SN2 reaction.[1] Understanding the interplay of the key reaction components is paramount before troubleshooting.

The Substrate: Spiro-Amine Reactivity

The defining feature of a spiro-amine is the rigid, three-dimensional structure that shields the nitrogen's lone pair of electrons. This steric hindrance is the primary barrier to alkylation. Unlike linear or less-hindered cyclic amines, the activation energy required for the nucleophilic attack is substantially higher.[1]

Choosing Your Weapon: The Alkylating Agent

The reactivity of the alkylating agent is critical. The choice of leaving group directly impacts the reaction rate, following the general trend: I > OTf (triflate) > OTs (tosylate) > Br > Cl .[1] For hindered spiro-amines, starting with a more reactive alkyl iodide or triflate can often be the key to achieving a reasonable reaction rate where a bromide or chloride might fail.

The Role of the Base and Solvent

The base and solvent work in concert to facilitate the reaction.

  • Base Selection : The base neutralizes the acid formed during the reaction, preventing the protonation of the starting amine, which would render it non-nucleophilic. For sterically hindered amines, stronger, non-nucleophilic bases are often required.

  • Solvent Selection : Polar aprotic solvents like DMF, DMSO, and Acetonitrile are generally preferred.[2] They effectively solvate the cation of the base while leaving the nucleophilic amine relatively free to react. They are also typically stable at the higher temperatures often required for these reactions.[2]

Section 2: Troubleshooting Guide & FAQs

This section addresses specific, common problems in a question-and-answer format.

Troubleshooting Workflow

Before diving into specific issues, consider this general workflow when a reaction is not performing as expected.

G Start Reaction Underperforming (Low Conversion / Side Products) Check_Purity Verify Purity of Starting Materials & Reagents Start->Check_Purity Check_Conditions Confirm Reaction Conditions (Temp, Time, Atmosphere) Check_Purity->Check_Conditions Low_Conversion Issue: Low Conversion Check_Conditions->Low_Conversion Conversion is the main issue Side_Products Issue: Side Products Check_Conditions->Side_Products Byproducts are the main issue Increase_Reactivity Increase Reactivity Low_Conversion->Increase_Reactivity Overalkylation Over-alkylation observed? Side_Products->Overalkylation Elimination Elimination (alkene) byproduct? Side_Products->Elimination Decomposition Decomposition of starting material? Side_Products->Decomposition Change_LG Switch to Better Leaving Group (e.g., Br -> I or OTf) Increase_Reactivity->Change_LG Increase_Temp Increase Temperature Increase_Reactivity->Increase_Temp Stronger_Base Use Stronger Base (e.g., K2CO3 -> NaH, tBuOK) Increase_Reactivity->Stronger_Base Alt_Method Consider Alternative Method (e.g., Reductive Amination) Increase_Reactivity->Alt_Method Control_Stoich Adjust Stoichiometry (Use excess amine) Overalkylation->Control_Stoich Weaker_Base Use a milder base Elimination->Weaker_Base Lower_Temp Lower Temperature Decomposition->Lower_Temp

Caption: A general workflow for troubleshooting N-alkylation reactions.

Q1: My reaction shows very low or no conversion, even after extended reaction times. What should I do?

A1: This is the most common issue, directly stemming from the steric hindrance of the spiro-amine.[1]

  • Increase Thermal Energy: The first and simplest variable to adjust is temperature. Higher temperatures provide the necessary activation energy to overcome the steric barrier.[1] If you are using a solvent like acetonitrile (boiling point ~82°C), consider switching to a higher-boiling solvent like DMF (153°C) or DMSO (189°C) to safely increase the reaction temperature.[2]

  • Enhance Leaving Group Ability: If increasing the temperature is insufficient or leads to degradation, your alkylating agent is likely not reactive enough. Switching from an alkyl chloride or bromide to an alkyl iodide or triflate dramatically increases the reaction rate due to the superior leaving group ability of iodide and triflate.[1]

  • Re-evaluate Your Base: An insufficiently strong base may not effectively neutralize the generated acid, leading to protonation of the starting amine and shutting down the reaction. If you are using a mild inorganic base like K₂CO₃, consider moving to a stronger base such as potassium tert-butoxide (t-BuOK) or sodium hydride (NaH).[2]

Q2: I'm observing a significant amount of a di-alkylated or quaternary ammonium salt byproduct. How can I improve selectivity for mono-alkylation?

A2: Over-alkylation occurs when the newly formed tertiary amine product reacts again with the alkylating agent.[3][4] While the tertiary amine is more sterically hindered, it can still be nucleophilic.

  • Control Stoichiometry: The most effective control variable is stoichiometry. Use an excess of the spiro-amine relative to the alkylating agent (e.g., 1.5 to 2.0 equivalents of the amine). This ensures the alkylating agent is more likely to encounter the starting secondary amine than the product tertiary amine.[5]

  • Lower Reaction Temperature: Higher temperatures that drive the initial reaction can also accelerate the subsequent over-alkylation. Once you find conditions that provide conversion, try to incrementally lower the temperature to find a sweet spot where mono-alkylation is favored.[5]

  • Dilution: Running the reaction at a lower concentration can sometimes favor the intramolecular reaction (the first alkylation) over the intermolecular reaction (the second alkylation).

Q3: My TLC/LC-MS shows a byproduct corresponding to the elimination of my alkyl halide (an alkene). How do I prevent this?

A3: This side reaction is prevalent when using strong, bulky bases (like t-BuOK) and secondary or tertiary alkyl halides.[6] The base can act as a base in an E2 elimination reaction instead of as a nucleophile facilitator.

  • Use a Weaker, Non-Nucleophilic Base: Switch from a very strong base like t-BuOK to a moderately strong, less-hindered base like K₂CO₃ or Cs₂CO₃.

  • Change Alkylating Agent: If possible, use a primary alkyl halide, which is much less prone to elimination reactions.

  • Lower the Temperature: Elimination reactions often have a higher activation energy than substitution reactions and become more favorable at elevated temperatures.

Q4: The traditional SN2 approach is failing completely for my highly hindered system. What are my alternatives?

A4: For extremely challenging substrates, a change in strategy is often more fruitful than extensive optimization of a failing method.

  • Reductive Amination: This is one of the most reliable and widely used methods for preparing tertiary amines from secondary amines, especially when direct alkylation is problematic.[7][8] The reaction involves condensing the spiro-amine with an aldehyde or ketone to form an iminium ion, which is then reduced in situ. This method completely avoids the issue of over-alkylation.[7][9][10][11][12]

    • Common Reducing Agents: Sodium triacetoxyborohydride (STAB) is a preferred reagent as it is mild and selective for the iminium ion over the carbonyl starting material.[7] Sodium cyanoborohydride (NaBH₃CN) is another effective option.[9][10]

  • Buchwald-Hartwig Amination: If you are trying to form a C(aryl)-N bond, the Buchwald-Hartwig palladium-catalyzed cross-coupling is a powerful alternative.[13][14] This method has a broad substrate scope and often succeeds where traditional methods fail, even with sterically hindered amines.[15][16][17] It involves coupling the amine with an aryl halide or triflate in the presence of a palladium catalyst, a phosphine ligand, and a base.[13]

Parameter Comparison Table
ParameterRecommendation for Spiro-AminesRationale & Causality
Alkylating Agent R-I or R-OTfBetter leaving groups lower the activation energy, compensating for steric hindrance.[1]
Base Strong, non-nucleophilic (NaH, t-BuOK, Cs₂CO₃)Ensures complete neutralization of HX byproduct without competing in the reaction. Required for less nucleophilic amines.[2]
Solvent High-boiling polar aprotic (DMF, DMSO, NMP)Allows for higher reaction temperatures to overcome steric barriers and effectively solvates ionic species.[1][2]
Temperature Elevated (80 - 150 °C)Provides sufficient kinetic energy for the nucleophilic attack to occur at a reasonable rate.[2]
Alternative Method Reductive AminationBypasses the SN2 mechanism, avoids over-alkylation, and is highly reliable for hindered systems.[7][8]

Section 3: Advanced Protocols & Methodologies

Protocol 1: Optimized Direct N-Alkylation of a Hindered Spiro-Amine

This protocol is designed as a robust starting point for a challenging direct alkylation.

Caption: Experimental workflow for direct N-alkylation.

Step-by-Step Methodology:

  • Setup: To a flame-dried, round-bottomed flask under an inert atmosphere (Nitrogen or Argon), add the spiro-amine (1.0 equiv).

  • Solvent Addition: Add anhydrous DMF (approx. 0.1 M concentration). Stir until fully dissolved.

  • Deprotonation: Cool the solution to 0°C in an ice bath. Carefully add sodium hydride (60% dispersion in mineral oil, 1.2 equiv) in small portions. Caution: Gas evolution (H₂)!

  • Activation: Allow the mixture to stir at 0°C for 30 minutes.

  • Alkylation: Add the alkyl iodide (1.1 equiv) dropwise via syringe.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Then, heat the reaction to 80-100°C.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction to room temperature and cautiously quench by slowly adding water. Dilute with ethyl acetate and transfer to a separatory funnel.

  • Extraction: Wash the organic layer sequentially with water (2x) and brine (1x).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography.

Protocol 2: Reductive Amination for Highly Challenging Substrates

This is the recommended alternative when direct alkylation fails.

Step-by-Step Methodology:

  • Setup: In a round-bottomed flask, dissolve the spiro-amine (1.0 equiv) and the aldehyde or ketone (1.1 equiv) in a suitable solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE).

  • Acid Catalyst (Optional but Recommended): Add a catalytic amount of acetic acid (0.1 equiv) to facilitate iminium ion formation.

  • Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 equiv) portion-wise at room temperature. The reaction is often mildly exothermic.

  • Reaction: Stir the reaction at room temperature.

  • Monitoring: Monitor the reaction by TLC or LC-MS. These reactions are often complete within 2-12 hours.

  • Workup: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction: Stir vigorously for 15-30 minutes, then transfer to a separatory funnel. Separate the layers and extract the aqueous layer with DCM (2x).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate. The crude product is often of high purity, but can be further purified by column chromatography if necessary.

References

  • BenchChem. (2025). Troubleshooting low conversion in N-alkylation of secondary amines. 1

  • Organic-Chemistry.org. Preparation of sec and tert amines by Buchwald-Hartwig Amination. 15

  • Master Organic Chemistry. (2017). Alkylation of Amines (Sucks!).

  • ACS Omega. (2023). N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes.

  • Wikipedia. Buchwald–Hartwig amination.

  • ResearchGate. (2019). The Buchwald–Hartwig Amination After 25 Years.

  • BenchChem. (2025). Application Notes and Protocols: N-Alkylation and N-Acylation of Secondary Amines. 7

  • Organic Letters. (2024). Synthesis of Secondary Amines via Self-Limiting Alkylation.

  • University of Calgary. Ch22: Alkylation of Amines.

  • Organic Chemistry Portal. Synthesis of secondary and tertiary amines.

  • ACS Green Chemistry Institute. Avoiding Over-alkylation.

  • Wikipedia. Amine alkylation.

  • University of Groningen Research Portal. The Buchwald–Hartwig Amination After 25 Years.

  • ACS Green Chemistry Institute. N alkylation at sp3 Carbon Reagent Guide.

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction.

  • National Institutes of Health (NIH). (2023). Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines.

  • BenchChem. (2025). Optimization of reaction conditions for N-alkylation of 2-nitroaniline. 2

  • Organic Chemistry Portal. (2021). pH-Mediated Selective Synthesis of N-Allylic Alkylation or N-Alkylation Amines with Allylic Alcohols via an Iridium Catalyst in Water.

  • Organic Chemistry Tutor. Reductive Amination.

  • National Institutes of Health (NIH). (2016). Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes.

  • The Journal of Organic Chemistry. (2022). Zn(II)-Catalyzed Selective N-Alkylation of Amines with Alcohols Using Redox Noninnocent Azo-Aromatic Ligand as Electron and Hydrogen Reservoir.

  • ResearchGate. (2017). Optimizing reaction conditions of N-alkylation reaction.

  • Sigma-Aldrich. Application Note – Reductive Amination.

  • ACS Green Chemistry Institute. (2023). Reductive Amination: A Remarkable Experiment for the Organic Laboratory.

  • Chemistry Steps. Reductive Amination.

  • TCI Chemicals. Protecting Agents.

  • Chemistry LibreTexts. (2019). 23.4: Preparation of Amines via Reductive Amination.

  • Wikidot. (2017). Protecting Groups - Lokey Lab Protocols.

  • University of Wisconsin. Protecting Groups.

  • YouTube. (2020). Alkylation of Amines, Part 1: with Alkyl Halides.

  • ResearchGate. (2020). Highly Efficient and Selective N-Alkylation of Amines with Alcohols Catalyzed by in Situ Rehydrated Titanium Hydroxide.

  • Reddit. (2021). Difficulties with N-Alkylations using alkyl bromides.

  • ResearchGate. (2017). N-alkylation of secondary amine?.

  • Organic Chemistry Portal. Protecting Groups.

  • Reddit. (2016). Help with N-Alkylation gone wrong.

  • National Institutes of Health (NIH). (2022). Selective N-Alkylation of Amines with DMC over Biogenic Cu–Zr Bimetallic Nanoparticles.

  • UT Southwestern. Protecting Groups in Organic Synthesis.

  • MDPI. (2024). Sustainable and Safe N-alkylation of N-heterocycles by Propylene Carbonate under Neat Reaction Conditions.

  • BenchChem. (2025). Troubleshooting side reactions in the N-alkylation of aniline. 5

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Overcoming solubility issues of 2-Oxaspiro[3.3]heptan-6-amine HCl in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2-Oxaspiro[3.3]heptan-6-amine HCl

Welcome to the technical support guide for 2-Oxaspiro[3.3]heptan-6-amine hydrochloride. This resource is designed for researchers, chemists, and drug development professionals to navigate and overcome common solubility challenges encountered with this valuable spirocyclic building block. As Senior Application Scientists, we have consolidated our expertise and field data to provide you with practical, evidence-based solutions.

Understanding the Core Challenge: The Chemistry of Amine Salts

The primary reason 2-Oxaspiro[3.3]heptan-6-amine HCl presents solubility issues in many common organic solvents lies in its structure as a hydrochloride salt. The protonation of the amine group to form an ammonium cation (-NH₃⁺) and the presence of the chloride anion (Cl⁻) create a highly polar, ionic compound with significant lattice energy.[1][2] This ionic character means it is most readily solvated by highly polar, protic solvents that can effectively stabilize the charged species, such as water or short-chain alcohols.

Conversely, its solubility is poor in nonpolar or weakly polar aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), toluene, or ethyl acetate, which are frequently required for organic reactions.[1] This guide provides systematic approaches to overcome this fundamental mismatch in polarity.

Frequently Asked Questions (FAQs)

Q1: Why won't my 2-Oxaspiro[3.3]heptan-6-amine HCl dissolve in DCM? A: As a hydrochloride salt, the compound is highly polar. Dichloromethane (DCM) is a solvent of moderate polarity and cannot effectively break the crystal lattice of the salt or solvate the resulting ions.[1][2] This polarity mismatch is the primary cause of its poor solubility.

Q2: What are the best starting solvents for direct dissolution? A: For direct dissolution, highly polar solvents are the recommended starting point. While specific quantitative data for this exact compound is not widely published, analogous amine hydrochlorides show good solubility in:

  • High Polarity Protic Solvents: Water, Methanol (MeOH), Ethanol (EtOH).[1]

  • Polar Aprotic Solvents: Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO).[1] However, be aware that these solvents can sometimes interfere with subsequent reaction steps (e.g., nucleophilic nature of DMF/DMSO or reactivity of protic solvents).

Q3: Can I just heat the mixture to get it to dissolve? A: Applying gentle heat can increase the solubility of the salt. However, this should be done with caution, as excessive heating can lead to degradation of the compound.[1] It is recommended to perform a small-scale stability test before applying heat to your entire batch. This method is often a temporary solution, as the compound may precipitate out upon cooling.

Q4: I see a fine white precipitate after adding a base to my suspension. Is this a problem? A: No, this is typically the expected outcome and a sign of a successful reaction. When you add a tertiary amine base like triethylamine (TEA) or diisopropylethylamine (DIPEA) to a suspension of the HCl salt in a solvent like DCM, you form the soluble free amine and the insoluble triethylamine hydrochloride salt, which precipitates out as a white solid.[1] For many applications, the reaction can proceed in the presence of this precipitate.

In-Depth Troubleshooting & Experimental Guides

When facing persistent solubility issues, a systematic approach is required. The following workflow provides a decision-making framework, followed by detailed protocols.

Troubleshooting Workflow for Solubility

G cluster_0 cluster_1 Level 1: Physical Methods cluster_2 Level 2: Solvent Modification cluster_3 Level 3: Chemical Modification (Recommended) cluster_4 start Start: Suspension of Amine HCl in desired organic solvent (e.g., DCM, THF) stir Vigorous Stirring / Sonication start->stir heat Apply Gentle Heat (e.g., 30-40°C) stir->heat Still insoluble? cosolvent Add Co-solvent (e.g., 1-10% MeOH in DCM) heat->cosolvent Still insoluble or precipitates on cooling? insitu In-situ Neutralization (See Protocol 1) cosolvent->insitu Still insoluble or co-solvent is incompatible? isolate Isolate Free Base (See Protocol 2) insitu->isolate Need to remove all salts? endpoint Proceed with Reaction: Homogeneous Solution Achieved insitu->endpoint Reaction compatible with byproduct salt? isolate->endpoint

Caption: Decision workflow for troubleshooting solubility.

Qualitative Solubility Profile

The following table summarizes the expected solubility behavior of 2-Oxaspiro[3.3]heptan-6-amine HCl in common laboratory solvents.

Solvent ClassExample SolventsExpected SolubilityNotes & Recommendations
Nonpolar Aprotic Hexanes, TolueneInsolubleNot recommended for dissolution. Can be used as anti-solvents for precipitation or washing the isolated free base.
Ethers Diethyl Ether (Et₂O), THFVery Poorly Soluble / InsolubleTHF may show slight solubility, but generally insufficient for most reaction concentrations.
Halogenated Dichloromethane (DCM), ChloroformPoorly Soluble / InsolubleForms a fine suspension. These are ideal solvents for performing the neutralization (freebasing) reaction.[1]
Polar Aprotic Ethyl Acetate (EtOAc), AcetoneVery Poorly SolubleNot effective for direct dissolution. EtOAc is a good solvent for extracting the free amine after neutralization.
Highly Polar Aprotic DMF, DMSO, NMPSoluble / Moderately SolubleEffective for dissolution but can be difficult to remove and may interfere with certain reagents (e.g., organometallics).
Polar Protic Methanol (MeOH), Ethanol (EtOH)SolubleGood for direct dissolution but may be incompatible with reagents sensitive to alcohols (e.g., acyl chlorides).[1]
Aqueous WaterFreely SolubleExcellent solubility. Used during aqueous workup procedures for separating the free base from water-soluble byproducts.[3]
The Definitive Solution: Conversion to the Free Amine

For most applications in organic synthesis, the most reliable strategy is to convert the hydrochloride salt to its corresponding free amine. The free amine is a neutral, less polar molecule that is readily soluble in a wide range of organic solvents, including DCM, THF, and EtOAc.[1]

Chemical Transformation via Neutralization

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Technical Support Center: Stability and Handling of Oxetane-Containing Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions regarding the stability of the oxetane ring under various experimental conditions. As a Senior Application Scientist, my goal is to provide you with not only protocols but also the underlying scientific principles to empower your research and development efforts.

The oxetane ring, a four-membered cyclic ether, has become an invaluable motif in medicinal chemistry. It is often used as a polar, metabolically stable isostere for gem-dimethyl or carbonyl groups, capable of improving key physicochemical properties like aqueous solubility and lipophilicity.[1][2][3] However, its inherent ring strain (approximately 25.5 kcal/mol) makes it susceptible to ring-opening reactions under certain conditions, a behavior that can be both a synthetic tool and an experimental pitfall.[1][2] This guide is designed to help you navigate the unique reactivity of this important functional group.

Troubleshooting Guide: Oxetane Ring Instability

This section addresses specific issues you might encounter during synthesis, purification, or storage of oxetane-containing compounds.

Question 1: My oxetane-containing compound is decomposing during an acid-catalyzed reaction (e.g., Boc deprotection). What is happening and how can I prevent it?

Problem: You observe significant degradation or the appearance of diol byproducts after exposing your oxetane-containing molecule to strongly acidic conditions, such as concentrated trifluoroacetic acid (TFA) or hydrochloric acid (HCl).

Probable Cause(s): The oxetane ring is generally susceptible to ring-opening under strongly acidic conditions, whether via protic or Lewis acids.[4][5][6][7] The mechanism involves the protonation of the ether oxygen, which activates the ring for nucleophilic attack by a solvent molecule (e.g., water) or a counter-ion.[1][8] This reactivity is driven by the relief of the significant ring strain inherent in the four-membered ring.[2][9] The general misconception is that oxetanes are universally unstable in acid; however, their stability is highly dependent on substitution and the specific conditions.[5][6]

Proposed Solution(s):

  • Modify Acidic Conditions: Avoid using concentrated or strong acids. For a Boc deprotection, consider using milder or alternative conditions. For example, 4M HCl in dioxane is often used, but you could try reducing the reaction time, lowering the temperature, or using a different solvent. Some protocols have shown success with milder acids like TsOH.[4]

  • Use Weaker Acids: If the reaction requires acid catalysis, explore the use of weaker Brønsted acids or buffered systems. Chiral phosphoric acids have been used for catalytic asymmetric ring-opening, highlighting that even weaker acids can promote cleavage, especially with an available nucleophile.[10]

  • Protecting Group Strategy: Re-evaluate your protecting group strategy. If your molecule is particularly acid-sensitive, consider using protecting groups that can be removed under neutral or basic conditions (e.g., Fmoc for amines, which is removed by a base like piperidine).

  • Lewis Acid Choice: If a Lewis acid is required, its strength is critical. Strong Lewis acids like BF₃·OEt₂ are known to promote ring-opening.[9][10] Consider weaker Lewis acids and carefully control stoichiometry and temperature.

Question 2: I'm observing unexpected ring-opening of my 3,3-disubstituted oxetane, which I thought was supposed to be stable. Why is this happening?

Problem: A 3,3-disubstituted oxetane, widely regarded as the most stable substitution pattern, is showing signs of degradation under conditions you believed were safe.

Probable Cause(s): While 3,3-disubstituted oxetanes are indeed the most robust substitution pattern due to steric shielding of the C-O σ* antibonding orbital[5][6], their stability is not absolute. Several factors can override this inherent stability:

  • Presence of an Internal Nucleophile: If your molecule contains a nearby nucleophilic group (e.g., a hydroxyl or amine), it can participate in an intramolecular ring-opening reaction. This is particularly favored under acidic conditions where the oxetane oxygen is protonated, creating a highly reactive electrophile that is easily trapped by the neighboring nucleophile.[4][5]

  • Extreme Conditions: Even the most stable oxetanes can degrade under harsh conditions, such as high temperatures combined with strong acids or prolonged reaction times.[4][5]

  • Specific Lewis Acids: Certain powerful Lewis acids can still coordinate effectively to the oxetane oxygen and promote cleavage, despite the steric hindrance.[10]

Proposed Solution(s):

  • Protect Potential Internal Nucleophiles: If your structure contains a nearby alcohol or amine, protect it before subjecting the molecule to conditions that might promote cyclization.

  • Re-evaluate Reaction Conditions: Lower the reaction temperature and minimize the reaction time. Screen different solvents, as solvent polarity can influence reaction pathways.

  • Analyze Byproducts: Isolate and characterize the degradation product. If it is a cyclic ether of a different ring size (e.g., a tetrahydrofuran), it's a strong indication of an intramolecular ring-opening pathway.

Troubleshooting Workflow for Unexpected Decomposition

Below is a logical workflow to diagnose and solve issues related to oxetane instability.

G start Unexpected Oxetane Decomposition Observed cond1 Reaction Conditions? start->cond1 sol1 Use Milder Acids (e.g., TsOH, buffered systems) Reduce Temp/Time cond1->sol1 Acidic sol4 Use Milder Reagents (e.g., avoid strong nucleophiles at high temp) cond1->sol4 Basic/Nucleophilic cond2 Substitution Pattern? cond3 Internal Nucleophile Present? cond2->cond3 2-Substituted or Monosubstituted sol2 Ring is Likely Stable Investigate Other Functional Groups cond2->sol2 3,3-Disubstituted cond3->sol1 No sol3 Protect Nucleophilic Group (e.g., -OH, -NH2) Before Risky Step cond3->sol3 Yes sol1->cond2 sol4->cond2 G cluster_0 Step 1: Protonation cluster_1 Step 2: Nucleophilic Attack Oxetane Oxetane ProtonatedOxetane Protonated Oxetane Oxetane->ProtonatedOxetane + H⁺ H_plus H⁺ ProtonatedOxetane2 Protonated Oxetane Nucleophile Nu⁻ TransitionState [Transition State] Sₙ2-like ProtonatedOxetane2->TransitionState + Nu⁻ Product 1,3-Disubstituted Product (Diol if Nu=H₂O) TransitionState->Product

Caption: General mechanism for acid-catalyzed oxetane ring-opening.

Question 5: How does the substitution pattern affect the stability of the oxetane ring?

The substitution pattern is arguably the most critical factor determining the stability of an oxetane ring. [4][5][6]

Substitution Pattern General Stability Rationale
3,3-Disubstituted Most Stable The substituents provide steric hindrance that blocks the backside attack trajectory required for Sₙ2-type ring-opening. [5][6]These compounds are often stable even at pH 1. [10]
3-Monosubstituted Moderately Stable More stable than 2-substituted analogs, often used in medicinal chemistry. [4][5]The substituent at the 3-position can still offer some steric protection.
2-Monosubstituted Less Stable The 2-position is more susceptible to nucleophilic attack. If the substituent is electron-donating, it can stabilize a developing positive charge, making it even more prone to Sₙ1-type cleavage under acidic conditions. [5]

| Unsubstituted | Least Stable | Lacks any steric protection and is highly susceptible to acid-catalyzed ring-opening. [9][10]|

Experimental Protocol: pH Stability Assay for Oxetane-Containing Compounds

This protocol provides a standardized method to assess the stability of your specific oxetane-containing compound across a range of pH values.

Objective: To determine the half-life (t₁/₂) of an oxetane-containing compound at various pH levels to predict its stability during storage, formulation, and in biological assays.

Materials:

  • Your oxetane-containing test compound

  • HPLC-grade acetonitrile (ACN) and water

  • Buffer solutions:

    • pH 2.0 (0.01 M HCl)

    • pH 4.5 (Acetate buffer)

    • pH 7.4 (Phosphate-buffered saline, PBS)

    • pH 10.0 (Carbonate-bicarbonate buffer)

  • Constant temperature incubator or water bath (set to 37°C or desired temperature)

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis or MS)

  • Autosampler vials

Methodology:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of your test compound in ACN or DMSO.

  • Working Solution Preparation:

    • For each pH buffer, add a small aliquot of the stock solution to the buffer to achieve a final concentration of 10-50 µM. The final concentration of the organic solvent (ACN/DMSO) should be kept low (<1%) to avoid affecting the buffer pH.

    • Prepare a sufficient volume for sampling at multiple time points (e.g., 1 mL per buffer).

  • Time Zero (T₀) Sample: Immediately after preparing the working solutions, take a 100 µL aliquot from each buffer, place it in an autosampler vial, and add 100 µL of ACN to quench any potential reaction. This will be your T₀ reference sample.

  • Incubation: Place the remaining working solutions in the incubator at the desired temperature (e.g., 37°C).

  • Time-Point Sampling: At predetermined intervals (e.g., 1, 2, 4, 8, 24, 48 hours), withdraw a 100 µL aliquot from each buffer solution and quench it in an autosampler vial containing 100 µL of ACN.

  • HPLC Analysis:

    • Analyze all samples (T₀ and subsequent time points) by HPLC.

    • Use a method that provides good separation between the parent compound and any potential degradation products (e.g., the corresponding diol).

    • Record the peak area of the parent compound for each sample.

  • Data Analysis:

    • For each pH, calculate the percentage of the parent compound remaining at each time point relative to the T₀ sample: % Remaining = (Peak Area at Tₓ / Peak Area at T₀) * 100.

    • Plot the natural logarithm of the percentage remaining (ln[% Remaining]) versus time (in hours).

    • The degradation rate constant (k) is the negative of the slope of the linear regression line.

    • Calculate the half-life (t₁/₂) using the formula: t₁/₂ = 0.693 / k.

Expected Outcome: This assay will provide quantitative data on the stability of your compound, allowing you to make informed decisions about reaction conditions, purification methods, and storage solutions. Some studies have shown 2-sulfonyloxetanes to have half-lives of 4-5 days across a pH range of 1-10, demonstrating their potential stability. [1]

References
  • Applications of oxetanes in drug discovery and medicinal chemistry. (2023). European Journal of Medicinal Chemistry.
  • Bull, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews.
  • Re-inventing the wheel: Oxetanes in Drug Discovery Campaigns. (2023). Journal of Medicinal Chemistry.
  • Štefane, B., & Iskra, J. (2024). Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journal of Organic Chemistry.
  • Štefane, B., & Iskra, J. (2024). Oxetanes: formation, reactivity and total syntheses of natural products.
  • Grygorenko, O. O., et al. (Preprint). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. ChemRxiv.
  • Re-inventing the wheel: Oxetanes in Drug Discovery Campaigns. (2023).
  • Bull, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. PubMed.
  • Synthesis of Oxetanes. (n.d.). Thieme Chemistry.
  • Štefane, B., & Iskra, J. (2024). Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journal of Organic Chemistry.
  • Preventing decomposition of oxetane ring during synthesis. (2025). BenchChem.
  • Synthesis of 3,3-disubstituted oxetane- and azetidine-ethers. (2023). Organic & Biomolecular Chemistry.
  • An Exploration of Oxetanes: Synthesis and Relevance. (n.d.). Denmark Group.
  • Ring opening of oxetanes 45 using protic acid in reflux conditions. (n.d.).
  • Stability under Common Chemical Practices. (n.d.). The Dong Group.
  • Ahmad, S., et al. (2016). Ring Opening Reactions of Oxetanes: Methodology Development and Synthetic Applications: A Review.
  • Impact of oxetane incorporation on the structure and stability of alpha-helical peptides. (2020). Royal Society of Chemistry.
  • Bull, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry.
  • Han, W. W., & Yakatan, G. J. (1977). Kinetics and mechanisms of hydrolysis of 1,4-benzodiazepines II: oxazepam and diazepam. Journal of Pharmaceutical Sciences.
  • Reactions of Epoxides - Acidic Ring Opening. (n.d.). OpenOChem Learn. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHm03LunNyydxbUJxv0yDe7vzJE__-qi3P-0HM_ZZTsZ4CgwFHH6kQvL_rlr1dxjvlsMSERZzAjfyZ7PVzlgZrQmUgFfmDugokOh9DN4bCvrDXIpufV0gqVM8XNPoyf6f1rwxLWny6wzSfhN3BwHJhCPtcYRDxxfmdszL9j5omCE5d5PnoRaw37lhPadlRDPYfo5NPLsP92eLAh90ky]([Link]

Sources

Technical Support Center: Troubleshooting Low Conversion Rates in Spirocycle Formation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for spirocyclic synthesis. Spirocycles, with their rigid three-dimensional structures, are privileged scaffolds in medicinal chemistry and materials science.[1] However, their synthesis is often challenging due to the steric hindrance involved in forming a quaternary spiro-center.[2][3] This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low conversion rates in spirocyclization reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic challenges associated with spirocycle formation?

The construction of a spirocyclic core involves the formation of a sterically demanding quaternary carbon atom that is shared by two rings.[4] The primary challenges include overcoming steric hindrance, controlling stereoselectivity (both diastereoselectivity and enantioselectivity), and preventing side reactions or product decomposition.[5][6] Many spirocyclization reactions require carefully optimized conditions, including the choice of catalyst, solvent, and temperature, to achieve satisfactory yields.

Q2: What are the common classes of reactions used to synthesize spirocycles?

Several powerful strategies have been developed, each with its own set of advantages and challenges. Key methods include:

  • Metal-Catalyzed Reactions: Transition metals like palladium, nickel, rhodium, and iridium are widely used to catalyze intramolecular couplings, C-H activations, and cycloadditions.[7][8][9][10]

  • Cycloaddition Reactions: [3+2] and 1,3-dipolar cycloadditions are effective for building heterocyclic spiro-systems.[2][11]

  • Dearomatizing Spirocyclization: This strategy uses aromatic precursors to construct spirocyclic compounds, often mediated by hypervalent iodine reagents.[6]

  • Ring-Closing Metathesis (RCM): Olefin metathesis is a versatile tool for forming one of the rings in the spirocyclic system.[4]

Q3: Why is stereocontrol a critical issue in spirocyclization?

Spiro compounds can possess multiple stereocenters, including the spiroatom itself, and may exhibit axial chirality.[12] The specific three-dimensional arrangement of atoms is often crucial for biological activity. Therefore, controlling the relative and absolute stereochemistry during the synthesis is paramount for applications in drug discovery.[1]

Troubleshooting Guide: Low Conversion & Yields

This section addresses specific experimental failures in a question-and-answer format, providing diagnostic steps and validated solutions.

Problem Area 1: Low or No Product Formation

Q: My spirocyclization reaction has stalled, showing low conversion of the starting material. What are the first things I should check?

When a reaction fails to proceed, a systematic investigation is crucial. The most common culprits are the purity of the reactants, the activity of the catalyst, and the reaction conditions.

Initial Diagnostic Workflow:

G A Low Conversion Observed B Verify Starting Material Purity (NMR, LC-MS, mp) A->B Step 1 C Assess Catalyst & Reagent Viability A->C Step 2 D Evaluate Reaction Conditions (Temp, Solvent, Atmosphere) A->D Step 3 B1 Impurity Detected B->B1 Yes C1 Suspect Catalyst/Reagent? C->C1 Yes D1 Sub-optimal Conditions? D->D1 Yes B2 Purify Starting Material (Recrystallization, Chromatography) B1->B2 C2 Use Fresh Reagents Screen Catalysts/Ligands Ensure Anhydrous Conditions C1->C2 D2 Screen Solvents Optimize Temperature Increase Concentration D1->D2

Caption: A logical workflow for troubleshooting low reaction conversion.

Detailed Explanations:

  • Starting Material Purity: Impurities in starting materials can act as catalyst poisons or introduce competing side reactions.[5][13] For example, trace amounts of water or acid/base can halt moisture-sensitive reactions.

    • Action: Re-purify your starting materials via recrystallization or column chromatography and confirm their purity by NMR, LC-MS, and melting point analysis.[14]

  • Catalyst and Reagent Integrity: Catalysts, especially air- or moisture-sensitive ones, can degrade upon storage. Similarly, reagents like bases or additives may be of poor quality.

    • Action: Use a freshly opened bottle of the catalyst or a sample from a new batch. For metal-catalyzed reactions, consider screening a panel of different ligands, as ligand choice can dramatically impact catalytic activity.[5]

  • Reaction Conditions: Spirocyclizations are often sensitive to solvent, temperature, and concentration.

    • Action: If the reaction is sluggish at room temperature, try gentle heating. Conversely, if decomposition is observed, lower the temperature. Solvent polarity can stabilize or destabilize the reaction's transition state, directly impacting the rate.[15] A solvent screen is often a worthwhile endeavor.

Problem Area 2: Side Reactions and Product Decomposition

Q: My reaction is messy, producing multiple byproducts. How can I achieve a cleaner reaction profile?

The formation of multiple products points to a lack of selectivity or the presence of competing reaction pathways.

  • Causality: The electronic properties of your substrate can heavily influence reactivity.[13] For instance, substrates with strong electron-withdrawing groups may be less reactive and require more forcing conditions, which can lead to side reactions.[16] In dearomatizing spirocyclizations, undesired rearrangements of the cyclohexadienone product back to a phenol can be a major issue.[6]

  • Solution 1: Temperature Optimization: Many side reactions have a higher activation energy than the desired transformation. Running the reaction at a lower temperature, even if it requires a longer reaction time, can significantly improve selectivity.[17]

  • Solution 2: Reagent Stoichiometry: Carefully control the stoichiometry of your reagents. An excess of a base or nucleophile might lead to undesired secondary reactions.

  • Solution 3: Catalyst/Ligand Tuning: In metal-catalyzed processes, the ligand not only influences activity but also selectivity. Screening ligands with different steric and electronic properties can help suppress unwanted pathways. For example, in nickel-catalyzed spirocyclizations, different phosphine ligands can yield vastly different outcomes.[5]

Q: I'm forming the desired spirocycle, but it seems to be decomposing under the reaction or workup conditions. What can I do?

Product instability is a common but often overlooked problem.[6][17] Spirocycles, particularly those containing strained rings or sensitive functional groups like α,β-unsaturated ketones, can be prone to degradation.[17]

  • Diagnostic Step: Monitor the reaction by taking aliquots at regular intervals and analyzing them by TLC or LC-MS. This will help you determine the point of maximum product concentration and observe if it decreases over time.[5]

  • Solution 1: Reduce Reaction Time: If decomposition is observed after the starting material is consumed, shorten the reaction time accordingly.[17]

  • Solution 2: Modify Workup Procedure: Standard aqueous workups can introduce acidic or basic conditions that may degrade the product. Consider a milder workup, such as filtering through a plug of silica gel or using a buffered aqueous solution.

  • Solution 3: Protect from Light and Air: Some compounds are sensitive to light or oxidation.[17] Running the reaction under an inert atmosphere (e.g., nitrogen or argon) and protecting the flask from light can prevent degradation.

Problem Area 3: Poor Stereoselectivity

Q: My reaction is producing a mixture of diastereomers or a low enantiomeric excess (ee). How can I improve stereocontrol?

Achieving high stereoselectivity is a critical challenge in spirocycle synthesis.[5] The spatial arrangement of the newly formed stereocenters is influenced by several factors.

  • Causality - Solvent Effects: The polarity and coordinating ability of the solvent can dramatically influence the geometry of the transition state, thereby affecting the diastereoselectivity.[5][18] A change in solvent can alter which face of a prochiral center is attacked.

  • Causality - Catalyst Control: In asymmetric catalysis, the chiral ligand or catalyst is the primary source of stereocontrol. An inadequate match between the substrate and the chiral catalyst will result in poor enantioselectivity.

  • Solution 1: Systematic Solvent Screening: Screen a range of solvents with varying polarities and coordination abilities (e.g., toluene, THF, CH₂Cl₂, acetonitrile). See the table below for guidance.

  • Solution 2: Catalyst and Ligand Optimization: For enantioselective reactions, screen a library of chiral ligands. Even minor structural modifications to the ligand can have a profound impact on the enantiomeric excess.[19]

  • Solution 3: Temperature Adjustment: Lowering the reaction temperature often enhances stereoselectivity by increasing the energy difference between the diastereomeric transition states.

SolventDielectric Constant (ε)Polarity TypePotential Influence on Spirocyclization
Toluene 2.4Non-polarFavors less polar transition states; commonly used in metal catalysis.
Dichloromethane (DCM) 9.1Polar AproticGood general-purpose solvent; can stabilize charged intermediates.
Tetrahydrofuran (THF) 7.5Polar AproticCoordinating solvent; can interact with metal catalysts, modifying reactivity.
Acetonitrile (MeCN) 37.5Polar AproticHighly polar; can strongly influence transition states involving charge separation.[15]
Methanol (MeOH) 32.7Polar ProticProtic nature can interfere with reactions involving strong bases or organometallics.
Key Experimental Protocols
Protocol 1: General Procedure for Catalyst and Ligand Screening

This protocol is designed for parallel screening of conditions for a metal-catalyzed spirocyclization.

  • Preparation: Arrange an array of reaction vials in a heating block. To each vial, add a small magnetic stir bar.

  • Reagent Addition:

    • Add the starting material (e.g., 0.1 mmol) to each vial.

    • Add the metal precursor (e.g., 5 mol%) and the specific ligand to be tested (e.g., 10 mol%) to each respective vial. Ensure each vial contains a different ligand.

    • Add any required base or additive.

  • Solvent & Reaction Initiation: Add the chosen anhydrous solvent (e.g., 0.5 mL) to each vial. Seal the vials under an inert atmosphere (N₂ or Ar).

  • Reaction: Place the vial array in the pre-heated block and stir for the designated time (e.g., 12-24 hours).

  • Analysis: After cooling, take a small aliquot from each vial, dilute it, and analyze by LC-MS or GC-MS to determine the conversion and relative product formation.

Protocol 2: Monitoring Product Decomposition via HPLC

This method helps to identify if and when a product is degrading.[17]

  • Method Development: Develop an HPLC method that provides good separation between your starting material, desired spirocyclic product, and any major impurities. A C18 reverse-phase column is a common starting point.

  • Reaction Sampling: Set up the reaction as planned. At regular intervals (e.g., t = 0, 1h, 2h, 4h, 8h, 24h), withdraw a small, measured aliquot (e.g., 50 µL) from the reaction mixture.

  • Sample Quenching: Immediately quench each aliquot by diluting it into a known volume of a suitable solvent (e.g., 1 mL of acetonitrile) to stop the reaction.

  • HPLC Analysis: Analyze each quenched sample by HPLC.

  • Data Interpretation: Plot the peak area of the starting material and the product as a function of time. A decrease in the product peak area after reaching a maximum indicates decomposition.

References
  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Guide for Spirocyclic Compound Synthesis.
  • ResearchGate. (2025). Recent Advances in Spirocyclization Reactions of Biaryl Ynones.
  • ResearchGate. (n.d.). Optimization of the reaction conditions for spirocyclization of the enantiopure acetamide 23c into 24c.
  • National Institutes of Health (NIH). (n.d.). Investigation of Dearomatizing Spirocyclizations and Spirocycle Functionalization En Route to Spirocalcaridines A and B—Some Trials and Tribulations.
  • ResearchGate. (n.d.). Optimization of the reaction conditions.
  • Semantic Scholar. (2024). Continuous Flow Spirocyclization Reactions: Towards Efficient Synthesis of Chiral Spiropenicillanates.
  • Benchchem. (n.d.). Troubleshooting "Spiro[4.5]dec-9-en-7-one" decomposition pathways.
  • ResearchGate. (n.d.). Condition Optimization for Spirocyclization.
  • Royal Society of Chemistry. (2021). Stereoselective synthesis and applications of spirocyclic oxindoles. Organic Chemistry Frontiers. DOI:10.1039/D0QO01085E.
  • University of Rochester, Department of Chemistry. (n.d.). How to Improve Your Yield.
  • ResearchGate. (2025). Continuous Flow Spirocyclization Reactions: Towards Efficient Synthesis of Chiral Spiropenicillanates.
  • National Institutes of Health (NIH). (n.d.). Transition metal-catalyzed synthesis of spirooxindoles.
  • Royal Society of Chemistry. (2018). Exploring the mechanism of the Pd-catalyzed spirocyclization reaction: a combined DFT and experimental study. Chemical Science.
  • Wiley Online Library. (2021). Synthesis of Spirocycles via Ni-Catalyzed Intramolecular Coupling of Thioesters and Olefins. Chemistry – A European Journal. DOI: 10.1002/chem.202100390.
  • National Institutes of Health (NIH). (n.d.). Cycloaddition Strategies for the Synthesis of Diverse Heterocyclic Spirocycles for Fragment-Based Drug Discovery.
  • Taylor & Francis Online. (n.d.). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?.
  • Benchchem. (n.d.). Troubleshooting low yields in the oxidative cyclization of chalcones.
  • Wikipedia. (n.d.). Solvent effects.
  • Royal Society of Chemistry. (2018). Recent advances in spirocyclization of indole derivatives.
  • Reddit. (2024). What are some common causes of low reaction yields?.
  • ResearchGate. (2025). Design and Synthesis of Spirocycles.
  • ResearchGate. (2025). Design and Synthesis of Spirocycles via Olefin Metathesis.
  • Royal Society of Chemistry. (2009). Solvent effects on stereoselectivity: more than just an environment. Chemical Society Reviews.
  • Wikipedia. (n.d.). Spiro compound.
  • RSquareL. (n.d.). RECENT ADVANCES IN THE SYNTHESIS OF SPIROCYCLIC COMPOUNDS.

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Technical Support Center: Catalyst Removal in 2-Oxaspiro[3.3]heptan-6-amine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 2-Oxaspiro[3.3]heptan-6-amine, a critical building block in modern drug discovery. The synthesis of this spirocyclic amine often relies on transition-metal catalysis, particularly with palladium, to construct key bonds. However, the removal of these metal residues is a non-negotiable step in pharmaceutical development to ensure the safety, efficacy, and stability of the final Active Pharmaceutical Ingredient (API).

Residual metal catalysts can interfere with downstream reactions, compromise biological assays, and pose significant toxicity risks.[1] Regulatory bodies worldwide, guided by frameworks like the International Council for Harmonisation (ICH) Q3D guidelines, impose strict limits on elemental impurities in drug products.[2][3] This guide provides practical, in-depth solutions to common challenges encountered during the removal of these catalysts, ensuring your final compound meets the highest standards of purity.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the most common catalysts used in syntheses leading to 2-Oxaspiro[3.3]heptan-6-amine and why is their removal critical?

A1: Palladium-based catalysts are overwhelmingly the most common, especially for reactions like Buchwald-Hartwig amination, which is a frequent strategy for installing the amine group onto a spirocyclic core.[4] These can be homogeneous catalysts (e.g., Pd(OAc)₂, Pd₂(dba)₃ with phosphine ligands) or heterogeneous catalysts (e.g., Palladium on Carbon, Pd/C). Their removal is critical because palladium is classified as a Class 2A elemental impurity, meaning it has relatively high toxicity and requires a risk-based control strategy to limit its presence in the final drug product to a permitted daily exposure (PDE).[5][6]

Q2: What are the primary methods for removing residual metal catalysts?

A2: The methods fall into several main categories:

  • Adsorption: Using materials with a high surface area or specific affinity for the metal. This includes activated carbon and specialized metal scavengers.[7]

  • Filtration: Effective for heterogeneous catalysts (like Pd/C) or for removing solid scavengers after treatment.[8]

  • Chromatography: A high-purity but often lower-throughput method involving passing the product solution through a stationary phase (e.g., silica gel).

  • Crystallization: Purifying the product by crystallization can leave metal impurities behind in the mother liquor. This is sometimes enhanced with additives that keep the metal species soluble.[9]

  • Extraction: Using a liquid-liquid extraction to partition the metal complex into a separate phase.

Q3: How do I choose the right catalyst removal method?

A3: The choice is system-dependent and requires a risk-based assessment.[10] Key factors include:

  • Catalyst Form: Is it homogeneous (dissolved) or heterogeneous (solid)? Heterogeneous catalysts can often be removed by simple filtration. Homogeneous catalysts require more advanced techniques like scavenging or adsorption.[11]

  • Scale of Reaction: Chromatography may be suitable for milligram-scale discovery work, but adsorption-based methods are generally more scalable for process development and manufacturing.[4]

  • Product Properties: Consider the solubility and stability of your 2-Oxaspiro[3.3]heptan-6-amine derivative. The amine functionality can sometimes bind to acidic scavengers, leading to product loss.

  • Cost and Time: Scavenger resins and specialty carbons can be more expensive than bulk activated carbon or crystallization, but may offer higher efficiency and faster processing times.[12]

Q4: What analytical techniques are used to quantify residual catalyst levels?

A4: The gold standard for quantifying trace metal impurities in pharmaceutical samples is Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or Inductively Coupled Plasma-Optical Emission Spectroscopy (ICP-OES).[13] These techniques offer the high sensitivity (parts-per-billion, ppb) required to confirm that residual metal levels are below the strict regulatory limits. For high-throughput screening during process development, catalysis-based fluorometric or colorimetric assays can also be used for rapid, semi-quantitative analysis.[9][13]

Section 2: Troubleshooting Guide: Common Issues & Solutions

Problem 1: High levels of residual palladium (>100 ppm) are detected by ICP-MS after a homogeneous catalysis reaction and standard aqueous workup.
  • Causality: Homogeneous palladium catalysts and their complexes are soluble in the organic phase along with your product. A simple liquid-liquid extraction or filtration is insufficient for their removal as they are not solid particles.[11] The palladium can exist in various oxidation states and coordination environments, making its behavior unpredictable.

  • Solution A: Activated Carbon Treatment Activated carbon is a cost-effective and widely used method for adsorbing residual palladium.[14] It functions through a combination of physisorption (driven by high surface area) and chemisorption, where surface functionalities on the carbon can coordinate to the metal.[15]

    • Protocol 1: Activated Carbon Treatment

      • Dissolution: Dissolve the crude 2-Oxaspiro[3.3]heptan-6-amine product in a suitable organic solvent (e.g., Toluene, Ethyl Acetate, THF) at a concentration of 5-10 mL/g.

      • Carbon Addition: Add 5-10 wt% of powdered activated carbon (e.g., Darco® KB-B) relative to the mass of the crude product.

      • Agitation: Stir the slurry vigorously at a controlled temperature (e.g., 25-50 °C) for 2-18 hours. The optimal time and temperature should be determined experimentally.

      • Filtration: Filter the mixture through a pad of Celite® or a similar filter aid to remove the activated carbon. Wash the pad thoroughly with fresh solvent to recover the product.

      • Analysis: Concentrate the filtrate and analyze the residual palladium content using ICP-MS.

  • Solution B: Metal Scavenger Application Metal scavengers are solid supports (typically silica or polymer-based) functionalized with ligands that have a high affinity for palladium, such as thiols, amines, or triazines.[16][17] They offer higher selectivity than activated carbon and can be more efficient, often requiring shorter contact times.

    • Protocol 2: Scavenger Resin Screening (Batch Mode)

      • Setup: In parallel vials, dissolve a known amount of crude product in a suitable solvent.

      • Scavenger Addition: To each vial, add a different scavenger (e.g., ISOLUTE® Si-Thiol, Si-TMT) at 3-5 molar equivalents relative to the initial palladium loading.

      • Agitation: Stir the mixtures at room temperature or slightly elevated temperature for 4-16 hours.

      • Filtration: Filter each mixture to remove the scavenger resin, washing with fresh solvent.

      • Analysis: Analyze the palladium content in each filtrate to identify the most effective scavenger.

Problem 2: Significant product loss is observed after treatment with a scavenger resin.
  • Causality: The amine group in your 2-Oxaspiro[3.3]heptan-6-amine is basic and can undergo non-specific binding to the scavenger material, especially if the scavenger has acidic surface properties or is used in excessive amounts.[12]

  • Troubleshooting Steps:

    • Select a Different Scavenger: If you are using a scavenger with acidic properties (e.g., thiol-based), switch to a more neutral or basic one (e.g., amine-based scavengers like ISOLUTE® Si-Trisamine).

    • Optimize Stoichiometry: Reduce the equivalents of scavenger used. Run a small-scale experiment to find the minimum amount required to achieve the target palladium level.

    • Modify Solvent: The solvent can impact the binding equilibrium. A more polar solvent may disrupt the non-specific binding of your polar amine product to the scavenger support.

    • Consider a Flow Setup: For silica-based scavengers, using a pre-packed cartridge in a flow chemistry setup can minimize contact time and reduce non-specific binding compared to a batch slurry method.[12]

Data Summary: Comparison of Common Scavenging Agents
Scavenging AgentFunctional GroupTypical Loading (wt%)ProsCons
Activated CarbonN/A (Graphitic Surface)5-20%Low cost, effective for many Pd species.Can cause high product loss due to non-specific adsorption, requires higher loading.[12]
Silica Thiol Scavenger-SH2-10%High affinity for soft metals like Pd(II).[17]Can be less effective for Pd(0) species, potential for product binding if product is electrophilic.
Silica TMT ScavengerTrithiocyanuric Acid2-5%Very high affinity for a broad range of Pd species, highly efficient.[17]Higher cost.
Polymer Amine Scavenger-NH₂, -NHR, -NR₂5-15%Can scavenge a range of metals, less acidic than thiols.May have lower selectivity for palladium compared to sulfur-based scavengers.

Section 3: Visual Workflows

Decision-Making Workflow for Catalyst Removal

This diagram outlines a logical approach to selecting the appropriate purification strategy based on the catalyst type and experimental scale.

start Start: Crude Product (Post-Reaction) catalyst_type Catalyst Type? start->catalyst_type heterogeneous Heterogeneous (e.g., Pd/C) catalyst_type->heterogeneous Solid homogeneous Homogeneous (e.g., Pd(OAc)₂) catalyst_type->homogeneous Dissolved filtration Direct Filtration (e.g., through Celite®) heterogeneous->filtration scavenging_choice Choose Scavenging Method homogeneous->scavenging_choice analysis1 Analyze Pd by ICP-MS filtration->analysis1 analysis1->homogeneous Fail (>10 ppm) end Final Purified Product (<10 ppm Pd) analysis1->end Pass carbon Activated Carbon scavenging_choice->carbon Low Cost / Initial Screen scavenger Scavenger Resin scavenging_choice->scavenger High Selectivity / Optimization execute_scavenge Execute Scavenging Protocol (Batch or Flow) carbon->execute_scavenge scavenger->execute_scavenge analysis2 Analyze Pd by ICP-MS execute_scavenge->analysis2 analysis2->scavenging_choice Fail (>10 ppm) analysis2->end Pass

Caption: Decision tree for selecting a catalyst removal strategy.

Troubleshooting Workflow for Failed Removal

This workflow provides a systematic process for addressing a failed purification attempt.

start Start: ICP-MS result >10 ppm Pd check_product_loss Check Product Yield. Was loss >5%? start->check_product_loss high_loss High Product Loss check_product_loss->high_loss Yes low_loss Acceptable Yield check_product_loss->low_loss No optimize_scavenger Optimize Scavenger: 1. Reduce Equivalents 2. Change Scavenger Type 3. Adjust Solvent high_loss->optimize_scavenger optimize_conditions Optimize Conditions: 1. Increase Scavenger Eq. 2. Increase Time/Temp 3. Screen New Scavengers low_loss->optimize_conditions re_run Re-run Purification optimize_scavenger->re_run optimize_conditions->re_run analysis Analyze Pd & Yield re_run->analysis analysis->start Fail end Process Optimized analysis->end Pass

Caption: Troubleshooting workflow for failed catalyst removal.

References

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  • Title: Guideline for Elemental Impurities Q3D(R1) Source: International Council for Harmonisation (ICH) URL: [Link]

  • Title: Understanding ICH Q3D Elemental Impurities: Class 1, 2, and 3 Source: Pharmaffiliates URL: [Link]

  • Title: Guideline for elemental impurities Q3D (R2) Source: International Council for Harmonisation (ICH) URL: [Link]

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  • Title: How to Remove Palladium in three easy steps Source: Biotage URL: [Link]

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  • Title: Synthesis of a Spirocyclic Oxetane-Fused Benzimidazole Source: MDPI URL: [Link]

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  • Title: Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223 Source: ACS Omega (via NIH) URL: [Link]

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Preventing dimer formation in spirocyclic amine reactions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Spirocyclic Amine Chemistry

Welcome to the technical support center for synthetic challenges in spirocyclic amine chemistry. This guide is designed for researchers, medicinal chemists, and process development scientists who are incorporating these valuable, three-dimensionally rich scaffolds into their work. Spirocyclic amines offer unique conformational rigidity and novel exit vectors, making them highly prized in drug discovery.[1][2][3] However, their inherent reactivity can sometimes lead to undesired side reactions, with dimer formation being a primary concern.

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you diagnose and solve dimerization issues in your experimental work. The advice herein is based on established chemical principles and field-proven strategies.

Troubleshooting Guide: Dimer Formation

This section addresses specific experimental problems in a question-and-answer format. Each solution provides not only a protocol but also the underlying scientific rationale for its effectiveness.

Question 1: I'm performing a nucleophilic substitution (e.g., alkylation) on my spirocyclic amine, but the main byproduct is a dimer. What's happening and how can I fix it?

Answer:

This is a classic case of a bimolecular side reaction competing with your desired transformation. The spirocyclic amine, being a potent nucleophile, can react with the electrophilic starting material (e.g., an alkyl halide) or, more problematically, it can react with the desired product molecule, leading to a dimer. This issue is primarily governed by reaction kinetics and concentration.

Primary Cause: The rate of the intermolecular dimerization reaction is overwhelming the rate of the desired reaction. The rate of dimerization is second-order with respect to the amine concentration, meaning it becomes exponentially more problematic as the concentration increases.

Solution A: Employ High-Dilution Conditions

The most direct way to suppress bimolecular reactions is to reduce the concentration of the reactants. By maintaining a very low concentration of the amine throughout the reaction, you can kinetically favor the desired intramolecular or unimolecular pathway over the intermolecular dimerization.

Experimental Protocol: High-Dilution Alkylation

  • Set up a reaction vessel containing your alkyl halide (1.0 equiv.) and solvent (e.g., DMF, Acetonitrile). The initial volume should be large enough to constitute the final desired concentration (e.g., 0.01 M).

  • In a separate flask, prepare a solution of your spirocyclic amine (1.1 equiv.) and a suitable non-nucleophilic base (e.g., DIEA, 1.5 equiv.) in the same solvent.

  • Using a syringe pump, add the amine/base solution to the reaction vessel containing the alkyl halide over a prolonged period (e.g., 4-8 hours).

  • Maintain the reaction temperature as required for the transformation. Lower temperatures can sometimes further suppress the rate of the undesired dimerization.[4]

  • Monitor the reaction by TLC or LC-MS. Upon completion, proceed with standard aqueous work-up and purification.

Solution B: Use a Stoichiometric Excess of the Electrophile

If the dimer is formed by the amine reacting with the product, using a large excess of the electrophile (e.g., 5-10 equivalents) can statistically favor the reaction of the starting amine over the product amine. This is often not ideal due to the cost and difficulty of removing the excess electrophile, but it can be effective.

Visualizing the Competing Pathways

G sub Spiro-Amine + Electrophile prod Desired Product sub->prod Desired Reaction (Rate ~ [Amine]) dimer Dimer Byproduct sub->dimer Dimerization (Rate ~ [Amine]²) prod->dimer G pd0 L₂Pd⁰ ox_add L₂(Ar)(X)Pdᴵᴵ pd0->ox_add Oxidative Addition (Ar-X) amide_complex L₂(Ar)(NR₂)Pdᴵᴵ ox_add->amide_complex Amine Binding & Deprotonation (HNR₂, Base) homocoupling Ar-Ar Dimer ox_add->homocoupling Side Reaction (e.g., via Pdᴵ intermediates) amide_complex->pd0 Regenerates Catalyst product Ar-NR₂ amide_complex->product Reductive Elimination

Caption: Buchwald-Hartwig cycle and the competing homocoupling pathway.

Frequently Asked Questions (FAQs)

Q1: What structural features of spirocyclic amines make them susceptible to dimerization? Spirocyclic amines often have a rigid, pre-organized structure. [2]This can reduce the entropic penalty for two molecules to align for a reaction, potentially increasing the rate of dimerization compared to more flexible acyclic or monocyclic amines. Furthermore, the specific geometry might expose the nitrogen's lone pair more effectively for intermolecular reactions.

Q2: How does temperature generally influence dimer formation? Both the desired reaction and the dimerization side reaction will proceed faster at higher temperatures. However, they may have different activation energies. Dimerization, being a bimolecular process, can sometimes be more sensitive to temperature increases. As a general troubleshooting step, running the reaction at a lower temperature for a longer time can often improve the ratio of the desired product to the dimer. [5] Q3: Can the choice of solvent suppress dimerization? Yes, the solvent plays a crucial role. [6][7]Highly polar solvents can stabilize charged intermediates, potentially altering reaction pathways. For reactions proceeding under high-dilution conditions, a large volume of an appropriate solvent is key. In some cases, a solvent that poorly solubilizes one of the reactants can create a "pseudo-dilution" effect, as the concentration in the solution phase remains low. However, this can also lead to issues with reaction rates and reproducibility. Careful screening of solvents like THF, Dioxane, DMF, NMP, and Toluene is always recommended.

Q4: My spirocyclic amine contains a secondary amine. Is it possible to selectively perform a reaction on another functional group without dimerization or reaction at the nitrogen? Absolutely. This is a common challenge that is best addressed by using a protecting group for the amine. The Boc (tert-butyloxycarbonyl) group is a robust and popular choice. It renders the nitrogen non-nucleophilic and is stable to a wide range of reaction conditions, yet it can be easily removed with acid (e.g., TFA in DCM). This strategy allows you to perform the desired chemistry elsewhere in the molecule, followed by deprotection as a final step.

References

  • Title: Recent Advances in the Use of the Dimerization Strategy as a Means to Increase the Biological Potential of Natural or Synthetic Molecules Source: MDPI URL: [Link]

  • Title: Functional Groups In Organic Chemistry Source: Master Organic Chemistry URL: [Link]

  • Title: Synthesis and Reactions of Amines | LTQ 9.1, Spring 2024 Source: YouTube URL: [Link]

  • Title: 22.3 Synthesis of Amines | Organic Chemistry Source: YouTube URL: [Link]

  • Title: Spirocyclic diaminocarbenes: synthesis, coordination chemistry, and investigation of their dimerization behavior Source: PubMed URL: [Link]

  • Title: Oxa-spirocycles: synthesis, properties and applications Source: Chemical Science (RSC Publishing) URL: [Link]

  • Title: Results of the evaluation of temperature and heating mode for the synthesis of 1a. Source: ResearchGate URL: [Link]

  • Title: How to prevent secondary amine formation in nitrile reduction? Source: ResearchGate URL: [Link]

  • Title: Solvent controlled synthesis of spiro and nonspiro indolinones with aminonaphthoquinone and pyrazolone moieties Source: PMC - NIH URL: [Link]

  • Title: General Synthesis and Properties of Bridged, Fused, and Spirocyclic Azacycles via Intramolecular C–H Bond Amination Source: ACS Medicinal Chemistry Letters URL: [Link]

  • Title: Suppressing dimer formation by increasing conformational freedom in multi-carbazole thermally activated delayed fluorescence emitters Source: Journal of Materials Chemistry C (RSC Publishing) URL: [Link]

  • Title: Buchwald–Hartwig amination Source: Wikipedia URL: [Link]

  • Title: Buchwald-Hartwig Cross Coupling Reaction Source: Organic Chemistry Portal URL: [Link]

  • Title: High pressure vs. thermal activation in the conjugate addition of amines: a new access to spirocyclamines Source: RSC Publishing URL: [Link]

  • Title: How To: Troubleshoot a Reaction Source: University of Rochester, Department of Chemistry URL: [Link]

  • Title: Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Source: Taylor & Francis Online URL: [Link]

  • Title: How could we prevent dimerization of thienopyrimidinone in basic conditions? Source: ResearchGate URL: [Link]

  • Title: New Strategies for the Transition-Metal Catalyzed Synthesis of Aliphatic Amines Source: ACS Publications URL: [Link]

  • Title: Effects of Solvents and the Structure of Amines on the Rates of Reactions of α,β-Unsaturated Nitriles and Amides with Secondary Amines Source: ResearchGate URL: [Link]

  • Title: Synthesis of spiro-2,6-dioxopiperazine and spiro-2,6-dioxopyrazine scaffolds using amino acids in a three-component reaction to generate potential Sigma-1 (σ1) receptor selective ligands Source: PubMed Central URL: [Link]

  • Title: Analysing the Temperature Effect on the Competitiveness of the Amine Addition versus the Amidation Reaction in the Epoxidized Oil/Amine System by MCR-ALS of FTIR Data Source: PMC - NIH URL: [Link]

  • Title: Modular, automated synthesis of spirocyclic tetrahydronaphthyridines from primary alkylamines Source: PMC - NIH URL: [Link]

  • Title: One-step synthesis of saturated spirocyclic N-heterocycles with stannyl amine protocol (SnAP) reagents and ketones Source: PubMed URL: [Link]

  • Title: Synthesizing chiral spiro compounds using asymmetric amination chemistry. Source: ResearchGate URL: [Link]

  • Title: Synthesis of cyclic amines Source: Organic Chemistry Portal URL: [Link]

  • Title: Synthetic Routes to Approved Drugs Containing a Spirocycle Source: ResearchGate URL: [Link]

  • Title: Catalyst Deactivation Reactions: The Role of Tertiary Amines Revisited Source: ResearchGate URL: [Link]

  • Title: Synthesis of functionalized spirocyclic oxetanes through Paternò-Büchi reactions of cyclic ketones and maleic acid derivatives Source: PubMed URL: [Link]

  • Title: Buchwald-Hartwig Amination Source: Chemistry LibreTexts URL: [Link]

  • Title: Chapter 24 – Amines and Heterocycles Solutions to Problems Source: NC State University Libraries URL: [Link]

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Technical Support Center: Large-Scale Synthesis and Purification of 2-Oxaspiro[3.3]heptan-6-amine HCl

Author: BenchChem Technical Support Team. Date: January 2026

Last Updated: January 6, 2026

Introduction

Welcome to the technical support guide for the large-scale synthesis and purification of 2-Oxaspiro[3.3]heptan-6-amine hydrochloride. This valuable building block is increasingly utilized in drug discovery programs due to its unique three-dimensional structure, which can enhance pharmacokinetic properties when incorporated into lead compounds.[1][2][3] The spirocyclic oxetane motif, in particular, offers a metabolically stable and polar isostere for commonly used groups like gem-dimethyl or carbonyls.[4][5]

This guide is designed for researchers, process chemists, and drug development professionals. It provides a comprehensive, question-and-answer-based resource to address common challenges encountered during scale-up, drawing from established synthetic routes and practical field experience. We will delve into the causality behind experimental choices to empower you to not only follow protocols but also to troubleshoot them effectively.

Overall Synthesis Workflow

The most common and scalable route to 2-Oxaspiro[3.3]heptan-6-amine HCl involves a multi-step sequence starting from commercially available precursors. The general strategy involves the formation of a protected amine intermediate, typically N-Boc-2-oxaspiro[3.3]heptan-6-amine, followed by acidic deprotection to yield the desired hydrochloride salt.

Synthesis_Workflow cluster_0 Step 1: Intermediate Synthesis cluster_1 Step 2: Deprotection & Salt Formation cluster_2 Step 3: Purification Start Starting Materials (e.g., 3,3-Bis(bromomethyl)oxetane) Boc_Amine N-Boc-2-oxaspiro[3.3]heptan-6-amine Start->Boc_Amine Boc-NH2, Base Free_Amine 2-Oxaspiro[3.3]heptan-6-amine (Free Base) Boc_Amine->Free_Amine Acidic Deprotection HCl_Salt Final Product: 2-Oxaspiro[3.3]heptan-6-amine HCl Free_Amine->HCl_Salt HCl (e.g., in Dioxane) Purification Crystallization / Trituration HCl_Salt->Purification

Caption: High-level workflow for the synthesis of 2-Oxaspiro[3.3]heptan-6-amine HCl.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting material for a scalable synthesis?

A1: For large-scale campaigns, a common precursor is 3,3-bis(bromomethyl)oxetane. This intermediate can be synthesized from commercially available and relatively inexpensive flame retardants like tribromoneopentyl alcohol (TBNPA).[6] This approach avoids some of the stability and isolation issues associated with other routes.[6]

Q2: Why is a Boc (tert-butyloxycarbonyl) protecting group preferred for this synthesis?

A2: The Boc group is one of the most common amine protecting groups in non-peptide chemistry for several reasons.[7] It is highly stable under a wide range of reaction conditions, particularly basic and nucleophilic conditions, preventing unwanted side reactions.[8][9] Crucially, its removal (deprotection) is typically clean and high-yielding under acidic conditions, which directly facilitates the formation of the desired hydrochloride salt in the final step.[7][9]

Q3: What are the typical storage conditions for the final HCl salt product?

A3: 2-Oxaspiro[3.3]heptan-6-amine HCl should be stored in a cool, dry, well-ventilated area in tightly sealed containers.[10] An inert atmosphere (e.g., argon or nitrogen) is recommended for long-term storage to prevent moisture uptake and potential degradation. It should be kept away from incompatible materials such as strong oxidizing agents.[10]

Troubleshooting Guide: Synthesis of N-Boc Intermediate

This section addresses common issues encountered during the formation of N-Boc-2-oxaspiro[3.3]heptan-6-amine.

Q4: My reaction yield for the Boc-protected intermediate is consistently below 50%. What are the primary causes?

A4: Low yields in this step often trace back to three areas: incomplete reaction, side reactions, or product loss during workup.

  • Incomplete Reaction: Ensure your base is appropriate and used in sufficient quantity. For the reaction of 3,3-bis(bromomethyl)oxetane with a protected amine source, a strong, non-nucleophilic base is often required to facilitate the double intramolecular alkylation that forms the spirocyclic core. Inadequate base can stall the reaction.

  • Side Reactions: The formation of a four-membered ring can be challenging.[11] A major competing pathway is elimination (Grob fragmentation), which is entropically favored and leads to alkene byproducts instead of the desired spirocycle.[11] Running the reaction at the lowest effective temperature can help minimize this.

  • Workup Losses: The Boc-protected intermediate has moderate polarity. During aqueous workup, ensure the pH of the aqueous layer is adjusted correctly to prevent partitioning losses. Use a suitable organic solvent for extraction, such as ethyl acetate or dichloromethane, and perform multiple extractions to ensure complete recovery.

Q5: I see multiple spots on my TLC plate after the reaction, even with the presence of product. What are the likely impurities?

A5: Besides unreacted starting materials, common impurities include mono-cyclized intermediates and elimination byproducts.

  • Mono-cyclized Intermediate: This occurs when only one of the bromomethyl groups reacts to close the azetidine ring, leaving the other as a bromomethyl group. This impurity is typically more polar than the desired product.

  • Elimination Products: As mentioned in Q4, Grob fragmentation can lead to olefinic impurities.[11]

  • Oligomers: At higher concentrations or temperatures, intermolecular reactions can lead to the formation of dimers or oligomers.

To mitigate these, consider a slow addition of the alkylating agent to the reaction mixture to maintain high dilution conditions, which favors intramolecular cyclization.

Troubleshooting Guide: Deprotection and Purification

This section focuses on the critical final steps of Boc deprotection and isolation of the pure HCl salt.

Troubleshooting_Deprotection cluster_solutions Solutions Start Low Purity or Yield of Final HCl Salt Impurity_Check Analyze Crude Product (NMR, LC-MS) Start->Impurity_Check Workup_Issue Workup Optimization Impurity_Check->Workup_Issue Product loss indicated by analysis of aqueous/organic layers Deprotection_Issue Deprotection Incomplete/Side Reactions Impurity_Check->Deprotection_Issue Residual Boc-group or new byproducts observed Purification_Issue Purification Inefficient Impurity_Check->Purification_Issue Crude is clean but final solid is impure/oily Sol_Workup Use anti-solvent precipitation Avoid basic workup if possible Workup_Issue->Sol_Workup Sol_Deprotection Increase acid equivalents Ensure anhydrous conditions Lower temperature Deprotection_Issue->Sol_Deprotection Sol_Purification Screen crystallization solvents (e.g., IPA/Heptane, MeCN) Triturate with ether/MTBE Purification_Issue->Sol_Purification

Caption: Decision tree for troubleshooting the final deprotection and purification steps.

Q6: The Boc deprotection with HCl in dioxane seems sluggish or incomplete. Should I increase the temperature?

A6: Increasing the temperature should be a last resort. The oxetane ring, while more stable than an epoxide, is still a strained four-membered ring susceptible to ring-opening under harsh acidic conditions, especially at elevated temperatures.[12] Before increasing heat, consider the following:

  • Acid Stoichiometry: Ensure you are using a sufficient excess of HCl (typically 4M solution in dioxane is used). A common protocol uses 4 equivalents of HCl at room temperature.[13]

  • Water Content: The presence of water can hydrolyze the intermediate carbamic acid back to the amine, which can complicate the reaction. Ensure your solvent (dioxane) and HCl source are anhydrous.

  • Reaction Time: Boc deprotection is usually fast (10-60 minutes), but some substrates can be slower.[7][13] Monitor the reaction by TLC or LC-MS until the starting material is consumed.

Q7: After removing the solvent post-deprotection, I am left with a sticky oil or gum instead of a solid. How can I isolate a crystalline HCl salt?

A7: This is a very common issue, as amine hydrochloride salts, particularly TFA salts, can be oily.[13] The goal is to induce crystallization.

  • Solvent Choice: The choice of solvent for the deprotection and subsequent workup is critical. After deprotection with HCl in dioxane, the solvent is typically removed under reduced pressure. The resulting residue can then be triturated or recrystallized.

  • Trituration: Add a non-polar solvent in which the HCl salt is insoluble, such as diethyl ether, methyl tert-butyl ether (MTBE), or heptane. Stir or sonicate the mixture vigorously. This will often cause the oil to solidify. The resulting solid can then be collected by filtration.

  • Recrystallization: If trituration fails, attempt a recrystallization. Common solvent systems for amine HCl salts include isopropanol/heptane, acetonitrile, or ethanol/ether. Dissolve the crude oil in a minimum amount of the hot polar solvent (e.g., isopropanol) and slowly add the non-polar anti-solvent (e.g., heptane) until turbidity persists. Cool the mixture slowly to promote crystal growth.

Q8: My final product has good purity by NMR, but the color is off (yellow or brown). What is the cause?

A8: Color impurities often arise from trace-level degradation products or residual starting materials from earlier steps that are intensely colored.[14][15]

  • Oxidation: Amines can be susceptible to air oxidation, which can form colored impurities.[14] Handling the free-base intermediate (if isolated) and the final product under an inert atmosphere can help.

  • Carryover Impurities: If any nitro-aromatic compounds were used in an earlier synthetic route, trace amounts can be potent color bodies.

  • Decolorization: A charcoal treatment during the recrystallization step can be effective. Dissolve the crude product in the recrystallization solvent, add a small amount of activated carbon, heat briefly, and then filter the hot solution through celite before cooling to crystallize.

Detailed Experimental Protocols

Protocol 1: Synthesis of tert-butyl 2-oxaspiro[3.3]heptan-6-ylcarbamate

This protocol is a representative example and should be optimized for specific scales and equipment.

  • To a stirred solution of tert-butyl carbamate (1.1 equivalents) in anhydrous DMF at 0 °C under a nitrogen atmosphere, add sodium hydride (60% dispersion in mineral oil, 2.2 equivalents) portion-wise.

  • Allow the mixture to warm to room temperature and stir for 1 hour.

  • Cool the reaction mixture back to 0 °C and add a solution of 3,3-bis(bromomethyl)oxetane (1.0 equivalent) in DMF dropwise over 1 hour.

  • Stir the reaction at room temperature for 16-24 hours, monitoring by LC-MS for the disappearance of the starting material.

  • Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution.

  • Extract the mixture with ethyl acetate (3 x volumes). Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude residue by column chromatography (silica gel, gradient elution with hexane/ethyl acetate) to yield the title compound.

Protocol 2: Synthesis of 2-Oxaspiro[3.3]heptan-6-amine HCl

  • Dissolve tert-butyl 2-oxaspiro[3.3]heptan-6-ylcarbamate (1.0 equivalent) in a minimal amount of methanol or dichloromethane.

  • Add a 4M solution of HCl in 1,4-dioxane (4-5 equivalents) dropwise at room temperature.

  • Stir the mixture for 1-2 hours at room temperature. Monitor the reaction to completion by TLC or LC-MS.

  • Concentrate the reaction mixture to dryness under reduced pressure.

  • To the resulting residue, add diethyl ether or MTBE and stir vigorously for 30 minutes (trituration).

  • Collect the resulting white solid by filtration, wash with a small amount of cold diethyl ether, and dry under high vacuum to afford the final product.

Data Summary Table

ParameterStep 1: Boc-ProtectionStep 2: Deprotection/Salt Formation
Typical Yield 60-75%>95%
Purity (by HPLC) >98% (after chromatography)>99% (after crystallization)
Key Reagents 3,3-Bis(bromomethyl)oxetane, Boc-NH2, NaHHCl in Dioxane
Solvent DMF, THFDioxane, MeOH, DCM
Temperature 0 °C to Room TemperatureRoom Temperature
Typical Duration 16-24 hours1-2 hours

References

  • Benchchem. Technical Support Center: Overcoming Low Yields in Oxetane Ring Formation.
  • Apollo Scientific. This compound Safety Data Sheet.
  • Wityak, J. et al. (2023). Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223. Organic Process Research & Development.
  • Fisher Scientific. Amine Protection / Deprotection.
  • Bremner, J. B. et al. (2018). Synthesis of a Spirocyclic Oxetane-Fused Benzimidazole. Molecules.
  • Various Authors. Synthesis of Oxetanes. Chinese Journal of Organic Chemistry.
  • Veeprho. Amine Impurities and Related Compound.
  • ResearchGate. Synthesis of N-BOC amines by various routes.
  • ResearchGate. Synthesis of challenging 6-functionalized 1-oxaspiro[3.3]heptanes – New scaffolds for drug discovery.
  • ResearchGate. Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes.
  • Grygorenko, O. O. et al. (2010). Synthesis of 2-azaspiro[3.3]heptane-derived amino acids: ornitine and GABA analogues. Amino Acids.
  • SciSpace. Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst.
  • Beilstein Journals. Oxetanes: formation, reactivity and total syntheses of natural products.
  • ChemRxiv. Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. Available from: [Link]

  • SpiroChem. Impurity Synthesis And Identification.
  • Le, C. M. et al. (2023). Oxetane Synthesis via Alcohol C–H Functionalization. Organic Letters.
  • Reddit. Boc De-protection : r/Chempros.
  • Tambutet, G. et al. (2023). Diversifying Chemical Space of DNA-Encoded Libraries: Synthesis of 2-Oxa-1-azaspiro(bicyclo[3.2.0])heptanes On-DNA via Visible Light-Mediated Energy Transfer Catalysis. ACS Central Science.
  • Hamza, D. et al. (2007). Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. Synlett.
  • Hebei Boze Chemical Co.,Ltd. (2023). BOC deprotection.
  • Sigma-Aldrich. This compound.
  • Djuric, S. et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development.
  • ChemScene. 2-(2-Oxa-6-azaspiro[3.3]heptan-6-yl)propan-1-amine.
  • Apollo Scientific. This compound.
  • Grygorenko, O. O. et al. (2020). Spirocyclic Motifs in Natural Products. Molecules.
  • Senieer. Where Do Impurities In Pharmaceutical Analysis Come From?.
  • Grygorenko, O. O. et al. (2022). Synthetic Routes to Approved Drugs Containing a Spirocycle. Molecules.
  • ACS Publications. (2022). Ketoreductase-Catalyzed Access to Axially Chiral 2,6-Disubstituted Spiro[3.3]heptane Derivatives. Organic Letters.

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Handling and storage recommendations for 2-Oxaspiro[3.3]heptan-6-amine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for the handling, storage, and use of 2-Oxaspiro[3.3]heptan-6-amine hydrochloride (CAS No: 1523618-04-3). Designed for researchers, medicinal chemists, and drug development professionals, this document offers field-proven insights and troubleshooting protocols to ensure the successful application and long-term stability of this valuable spirocyclic building block.

Introduction to the Molecule

This compound is a unique structural motif increasingly utilized in modern drug discovery.[1] Its spirocyclic nature, incorporating a 3,3-disubstituted oxetane ring, introduces three-dimensionality (a high Fsp³) into molecular design.[2] This "escape from flatland" approach is correlated with improved physicochemical properties, such as enhanced metabolic stability and aqueous solubility, when compared to traditional planar scaffolds.[3][4] The oxetane moiety, in particular, serves as a polar, non-planar feature that can act as a hydrogen bond acceptor and modulate amine basicity, offering a sophisticated tool for optimizing ADME-Tox profiles.[3][5]

This guide addresses the practical challenges and questions that arise when working with this compound, from initial dissolution to long-term storage.

Frequently Asked Questions (FAQs)

Q1: How should I store this compound upon receipt?

A1: Proper storage is critical to maintain the integrity of the compound.

  • Temperature: Store refrigerated at 2-8°C .[6]

  • Atmosphere: Store under an inert atmosphere (e.g., Argon or Nitrogen).[6] This is crucial because amine salts can be hygroscopic, and the free amine form can be susceptible to atmospheric oxidation over time.

  • Container: Keep the compound in its original, tightly sealed container.[5] This prevents moisture absorption and contamination.

  • Location: Store in a cool, dry, and well-ventilated area away from incompatible materials.[5]

Q2: What personal protective equipment (PPE) is required when handling this compound?

A2: This compound is classified as hazardous.[5][6][7] Adherence to safety protocols is mandatory.

  • Eye Protection: Wear safety glasses with side-shields or goggles. The compound is a serious eye irritant.[5][7]

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile). This compound is harmful in contact with skin.[5][7]

  • Respiratory Protection: Handle only in a well-ventilated area or a chemical fume hood. If there is a risk of generating dust, a dust respirator is required as the compound is harmful if inhaled.[5][7]

  • Body Protection: Wear a lab coat and appropriate protective clothing.[5]

Q3: Is the oxetane ring stable to common laboratory conditions?

A3: Yes, the oxetane ring in this specific molecule is expected to be robust under many common synthetic conditions. The stability of oxetanes is highly dependent on their substitution pattern.[5] This compound features a 3,3-disubstituted oxetane (at the spirocyclic center), which provides significant steric hindrance against nucleophilic attack at the C-O bonds.[5][6]

  • Acid Stability: 3,3-disubstituted oxetanes are remarkably stable in acidic conditions, often tolerating pH 1.[4] While extremely harsh conditions (e.g., concentrated acid at high temperatures) can cause ring-opening, the moiety is stable for routine manipulations in dilute or weak acids.[2][3][5]

  • Base Stability: The oxetane ring is stable under basic conditions.[4]

  • Other Reagents: It is generally stable to many reductive and oxidative conditions that are compatible with the amine functionality.[2]

Q4: How do I convert the hydrochloride salt to the free amine?

A4: The free amine can be generated by neutralization with a base. A standard laboratory procedure involves an aqueous workup.

  • Dissolve the hydrochloride salt in water or a suitable polar solvent.

  • Add a mild inorganic base, such as a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃), dropwise until the pH of the aqueous phase is basic (pH 9-10).[8][9]

  • Extract the liberated free amine into an appropriate organic solvent like ethyl acetate or dichloromethane.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

Causality Note: The hydrochloride salt is the protonated, water-soluble form. Adding a base removes the proton from the ammonium ion, generating the neutral (free amine) form, which is typically less water-soluble and can be extracted into an organic solvent.[8]

Troubleshooting Guide

This section addresses specific issues that may be encountered during experiments.

Issue 1: Difficulty Dissolving the Compound

Users frequently face challenges with the solubility of amine hydrochloride salts. The appropriate solvent depends on the intended application.

Expected Solubility Profile:

Solvent ClassExamplesExpected SolubilityRationale
Polar Protic Water, Methanol, EthanolHigh The ionic nature of the hydrochloride salt and its ability to form hydrogen bonds favor solubility in polar protic solvents.[10]
Polar Aprotic DMSO, DMFModerate to High These solvents have high dielectric constants that can solvate the ionic salt, though they cannot act as hydrogen bond donors.
Ethers Diethyl Ether, THF, MTBEInsoluble to Low These solvents are non-polar and cannot effectively solvate the charged ammonium hydrochloride group.
Hydrocarbons Hexanes, TolueneInsoluble Highly non-polar solvents that are incompatible with ionic salts.
Chlorinated Dichloromethane (DCM)Low While slightly polar, DCM is generally a poor solvent for ionic salts.

Troubleshooting Workflow for Dissolution Issues:

G cluster_solvent Solvent Type Analysis cluster_solutions Potential Solutions start Start: Dissolution Fails q1 What is the solvent? start->q1 polar Polar (Water, MeOH, DMSO) q1->polar nonpolar Non-Polar (Ether, Hexanes) q1->nonpolar q2 Is the material 'oiling out' or forming a goo? polar->q2 sol_expected Behavior is expected. The salt is insoluble in non-polar solvents. Choose a polar solvent. nonpolar->sol_expected sol_sonicate Increase solvent volume. Apply gentle heat (e.g., 30-40°C). Use sonication to break up solids. q2->sol_sonicate No sol_anhydrous Issue may be hygroscopicity. Dry the solid under high vacuum. Use anhydrous solvents for dissolution. q2->sol_anhydrous Yes sol_cosolvent Try a co-solvent system. Example: Add minimal DMSO to aid solubility in MeOH. sol_sonicate->sol_cosolvent If still insoluble

Caption: Troubleshooting workflow for dissolution problems.

Issue 2: Compound Appears Oily or Fails to Crystallize as a Solid Salt

This is a common problem with amine hydrochlorides, often related to water content or the compound's intrinsic properties.[11][12]

  • Cause: The compound may be hygroscopic, absorbing atmospheric moisture to become an oil or deliquescent solid. Alternatively, if aqueous HCl was used in its synthesis or a previous step, residual water can prevent proper crystallization.

  • Solution 1 (Re-precipitation): Dissolve the oily material in a minimal amount of a polar solvent where it is soluble (e.g., methanol or isopropanol). Add this solution dropwise to a large volume of a stirred, non-polar anti-solvent (e.g., diethyl ether or MTBE).[13] The rapid change in polarity should force the salt to precipitate as a solid. Filter quickly and dry under high vacuum.

  • Solution 2 (Anhydrous Salt Formation): If you have the free amine, dissolve it in an anhydrous solvent (like diethyl ether or ethyl acetate) and add a stoichiometric amount of anhydrous HCl (commercially available as a solution in dioxane or generated in situ).[11][12] This method excludes water and often yields a more crystalline solid.

Issue 3: Reaction Fails or Gives Low Yield When Using the HCl Salt as a Nucleophile
  • Cause: The amine in its hydrochloride salt form is protonated (R-NH₃⁺). The lone pair of electrons on the nitrogen is not available for nucleophilic attack. For the amine to act as a nucleophile, it must be in its free base form (R-NH₂).

  • Solution: Before the reaction, you must add at least one equivalent of a non-nucleophilic base to neutralize the HCl salt and liberate the free amine in situ. Common choices include triethylamine (Et₃N), N,N-diisopropylethylamine (DIPEA, or Hünig's base), or an inorganic base like K₂CO₃ if reaction conditions permit.

Reaction Neutralization Logic:

G cluster_before Before Reaction cluster_during In Reaction Flask cluster_after Reaction Proceeds salt R-NH₃⁺ Cl⁻ (Salt, Non-nucleophilic) base + Base (e.g., Et₃N) salt->base free_amine R-NH₂ (Free Amine, Nucleophilic) base->free_amine product Product free_amine->product + Electrophile

Caption: Logical flow for using the HCl salt in a nucleophilic reaction.

Experimental Protocols

Protocol 1: Gravimetric Determination of Aqueous Solubility

This protocol provides a reliable method to quantify the solubility of the compound in water or an aqueous buffer, which is critical for biological assays.

  • Preparation: Add an excess amount of this compound to a known volume of the desired aqueous solvent (e.g., 1.0 mL of deionized water) in a vial. An excess is confirmed by the presence of undissolved solid.

  • Equilibration: Seal the vial and agitate at a constant temperature (e.g., 25°C) for 24 hours to ensure the solution reaches equilibrium saturation. A magnetic stirrer or shaker table is ideal.

  • Separation: Allow the suspension to settle. Carefully filter the supernatant through a 0.22 µm syringe filter to remove all undissolved solids. This step is critical to avoid artificially high results.

  • Quantification: Accurately transfer a known volume of the clear filtrate (e.g., 0.500 mL) to a pre-weighed vial.

  • Evaporation: Lyophilize (freeze-dry) or carefully evaporate the solvent under a stream of nitrogen with gentle heat until a constant weight of the dissolved solid is achieved.

  • Calculation: Calculate the solubility using the formula: Solubility (mg/mL) = (Final weight of vial + solid) - (Initial weight of empty vial) / (Volume of filtrate taken)

References

  • Wessjohann, L. A., et al. (2023). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. ChemRxiv. [Link]

  • Mihai, C., et al. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry. [Link]

  • Dong, G. Oxetane Presentation. The Dong Group. [Link]

  • NCERT. Amines. [Link]

  • Varela, M. T., et al. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. European Journal of Medicinal Chemistry. [Link]

  • Isolation of primary amines as HCL salt problem. Sciencemadness Discussion Board. (2006). [Link]

  • Amine workup. Reddit r/Chempros. (2022). [Link]

  • Mauer, L. J., et al. (2021). Effect of pH and concentration on the chemical stability and reaction kinetics of thiamine mononitrate and thiamine chloride hydrochloride in solution. BMC Chemistry. [Link]

  • Smith, B. C. (2019). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. [Link]

  • Patel, A., et al. (2012). Properties of Amines and their Hydrochloride Salt. ResearchGate. [Link]

  • Mauer, L. J., et al. (2021). Effect of pH and concentration on the chemical stability and reaction kinetics of thiamine mononitrate and thiamine chloride hydrochloride in solution. PubMed. [Link]

  • What is the best way to convert my amine compound from the salt form into free amine? ResearchGate. (2015). [Link]

  • How can I neutralize aminehydrochlorides? ResearchGate. (2023). [Link]

  • Problem with hydrochloride salt formation/isolation. Reddit r/chemistry. (2015). [Link]

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Validation & Comparative

A Comparative Analysis of Spirocyclic Amine Building Blocks: 2-Oxaspiro[3.3]heptan-6-amine HCl vs. 2-Azaspiro[3.3]heptane HCl

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the quest for novel molecular scaffolds that offer precise three-dimensional arrangements of functional groups is paramount. Spirocyclic systems, with their inherent rigidity and defined exit vectors, have emerged as valuable building blocks. This guide provides an in-depth analytical comparison of two key spiro[3.3]heptane-derived amines: 2-Oxaspiro[3.3]heptan-6-amine hydrochloride and its close analog, 2-Azaspiro[3.3]heptane hydrochloride . Through a detailed examination of their Nuclear Magnetic Resonance (NMR) and High-Performance Liquid Chromatography (HPLC) characteristics, we aim to equip researchers, scientists, and drug development professionals with the critical insights needed for their effective application.

Introduction to Spiro[3.3]heptane Scaffolds

The spiro[3.3]heptane core is a conformationally restricted motif that has gained significant traction as a bioisostere for more common cyclic structures like cyclohexane. Its rigid framework allows for precise positioning of substituents in three-dimensional space, which can lead to improved target engagement and selectivity of drug candidates. The introduction of heteroatoms into this scaffold, as in the case of the title compounds, further modulates physicochemical properties such as solubility, lipophilicity, and metabolic stability.

This guide will focus on the analytical techniques used to confirm the structure and purity of these valuable building blocks, highlighting the subtle yet significant differences imparted by the presence of an oxygen versus a nitrogen atom within the spirocyclic system.

Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. For spirocyclic systems, NMR provides key information about the connectivity of atoms and the chemical environment of each nucleus.

Predicted ¹H and ¹³C NMR Data for this compound

Due to the commercial availability of this compound, we can predict its NMR spectra based on established principles of chemical shifts and coupling constants for similar heterocyclic systems. The hydrochloride salt form will influence the chemical shifts of protons near the amine group.

Table 1: Predicted NMR Data for this compound

PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)Multiplicity
1, 3~4.6 - 4.8~75 - 78s
4, 5~2.5 - 2.7~35 - 38d
6~3.8 - 4.0~48 - 51p
7~2.3 - 2.5~35 - 38d
NH₃⁺~8.0 - 8.5-br s
  • ¹H NMR Rationale: The protons on the carbons adjacent to the oxygen (positions 1 and 3) are expected to be the most downfield due to the electronegativity of the oxygen atom. The methine proton at position 6, adjacent to the protonated amine, will also be shifted downfield. The protons of the cyclobutane ring will appear as complex multiplets. The amine protons will be a broad singlet due to quadrupolar relaxation and exchange.

  • ¹³C NMR Rationale: The carbons bonded to the oxygen (C1 and C3) will have the largest chemical shift. The spiro carbon (C4) will be a quaternary carbon with a characteristic chemical shift. The carbon bearing the amino group (C6) will also be significantly deshielded.

Comparative Analysis with 2-Azaspiro[3.3]heptane Hydrochloride

For comparison, let's consider the NMR data for 2-Azaspiro[3.3]heptane hydrochloride. The replacement of the oxygen atom with a nitrogen atom (as a secondary amine in the free base, and a protonated secondary amine in the hydrochloride salt) will alter the electronic environment and thus the chemical shifts.

Table 2: Representative NMR Data for 2-Azaspiro[3.3]heptane Hydrochloride

PositionRepresentative ¹H Chemical Shift (ppm)Representative ¹³C Chemical Shift (ppm)Multiplicity
1, 3~4.0 - 4.2~50 - 53t
4, 5~2.4 - 2.6~33 - 36t
6, 7~2.4 - 2.6~33 - 36t
NH₂⁺~9.0 - 9.5-br s
  • Key Differences: The most notable difference will be in the chemical shifts of the protons and carbons at positions 1 and 3. In 2-Azaspiro[3.3]heptane HCl, these are adjacent to a protonated nitrogen, which is less electronegative than oxygen, resulting in a more upfield chemical shift compared to the oxa-analog. The symmetry of the 2-azaspiro[3.3]heptane cation is higher, which may lead to a simpler spectrum.

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone of analytical chemistry for separating, identifying, and quantifying components in a mixture. For polar, amine-containing compounds like our subjects, reversed-phase HPLC is a common and effective technique.

HPLC Method Development for Spirocyclic Amine Hydrochlorides

The hydrochloride salt form of these amines makes them highly polar and water-soluble. A standard reversed-phase method using a C18 column is a good starting point. The mobile phase will typically consist of an aqueous buffer and an organic modifier like acetonitrile or methanol.

Table 3: Recommended HPLC Conditions for 2-Oxaspiro[3.3]heptan-6-amine HCl

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
Gradient 5% to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Detection UV at 210 nm (or Evaporative Light Scattering Detector - ELSD)
Column Temperature 30 °C
  • Rationale for Method Choices:

    • C18 Column: Provides a hydrophobic stationary phase for retention of the analytes.

    • TFA in Mobile Phase: Acts as an ion-pairing agent to improve peak shape for the amine and ensures the analyte is in its protonated form.

    • Gradient Elution: Necessary to elute the polar analyte in a reasonable time with good peak shape.

    • UV Detection: Amine functional groups have some UV absorbance at low wavelengths. For compounds lacking a strong chromophore, an ELSD is a suitable alternative.

Comparative Chromatographic Behavior

When comparing the two compounds under the same HPLC conditions, we can anticipate a difference in their retention times.

  • 2-Oxaspiro[3.3]heptan-6-amine HCl is expected to be more polar than 2-Azaspiro[3.3]heptane HCl due to the presence of the oxygen atom. This increased polarity will lead to weaker interactions with the non-polar C18 stationary phase, resulting in an earlier elution time .

  • 2-Azaspiro[3.3]heptane HCl , being slightly less polar, will have a longer retention time on the reversed-phase column.

This difference in retention provides a clear basis for their separation and individual analysis.

Experimental Protocols

NMR Sample Preparation
  • Weigh approximately 5-10 mg of the amine hydrochloride salt.

  • Dissolve the sample in 0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD).

  • Transfer the solution to a 5 mm NMR tube.

  • Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

HPLC Sample Preparation and Analysis
  • Prepare a stock solution of the amine hydrochloride salt at a concentration of 1 mg/mL in the initial mobile phase composition (e.g., 95% Mobile Phase A, 5% Mobile Phase B).

  • Filter the sample through a 0.45 µm syringe filter.

  • Inject 10 µL of the filtered sample onto the HPLC system.

  • Run the analysis using the gradient method described in Table 3.

  • Analyze the resulting chromatogram for retention time and peak purity.

Visualizing the Analytical Workflow

Caption: Workflow for the NMR and HPLC analysis of spirocyclic amine hydrochlorides.

Conclusion

The structural and purity analysis of spirocyclic building blocks like this compound and 2-Azaspiro[3.3]heptane hydrochloride is crucial for their effective use in drug discovery. This guide has outlined the expected NMR and HPLC characteristics of these compounds and provided a framework for their comparative analysis. The presence of the oxygen atom in the 2-oxa analog significantly influences its polarity, leading to predictable differences in both NMR chemical shifts and HPLC retention times. By understanding these analytical behaviors, researchers can confidently identify and assess the quality of these important synthetic intermediates.

References

  • Basic ¹H- and ¹³C-NMR Spectroscopy. Metin Balci. Elsevier, 2005. [Link]

  • Reverse-phase HPLC analysis and purification of small molecules. Methods in Enzymology, 2013, 533, 291-301. [Link]

  • Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. ACS Medicinal Chemistry Letters, 2018, 9(10), 1022-1027. [Link]

  • HPLC Analysis of Basic Drugs and Acidic Counter-Ions by Mixed-Mode Chromatography. SIELC Technologies. [Link]

Characterization of 2-Oxaspiro[3.3]heptan-6-amine Derivatives: An LC-MS Centric Comparison Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the exploration of novel chemical space is paramount. Spirocyclic scaffolds have emerged as particularly valuable motifs, offering a unique three-dimensional architecture that can lead to improved pharmacological properties. Among these, 2-Oxaspiro[3.3]heptan-6-amine derivatives are gaining attention as promising building blocks for new therapeutic agents due to their rigid structure and the presence of a key primary amine for further functionalization.[1] The accurate and robust characterization of these molecules is a critical step in their development, ensuring purity, identity, and stability.

This guide provides an in-depth technical comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) for the characterization of 2-Oxaspiro[3.3]heptan-6-amine derivatives against other analytical techniques. We will delve into the causality behind experimental choices, present supporting data, and provide detailed protocols to ensure scientific integrity and practical applicability for researchers, scientists, and drug development professionals.

The Analytical Challenge of 2-Oxaspiro[3.3]heptan-6-amine Derivatives

The core structure of 2-Oxaspiro[3.3]heptan-6-amine presents a unique analytical challenge. The primary amine group imparts high polarity, making it difficult to retain on traditional reversed-phase liquid chromatography (RPLC) columns.[2][3] Furthermore, the compact and rigid spirocyclic core can influence its fragmentation behavior in the mass spectrometer. Therefore, a carefully optimized analytical method is crucial for successful characterization.

LC-MS: The Gold Standard for Characterization

For the analysis of polar, non-volatile small molecules like 2-Oxaspiro[3.3]heptan-6-amine derivatives, LC-MS is the technique of choice.[4][5] It combines the separation power of liquid chromatography with the high sensitivity and specificity of mass spectrometry.

Chromatographic Strategy: Embracing Polarity with HILIC

Given the polar nature of the target analytes, Hydrophilic Interaction Liquid Chromatography (HILIC) is the recommended chromatographic mode.[3][6][7] HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent, typically acetonitrile, and a small amount of aqueous buffer. This creates a water-rich layer on the surface of the stationary phase, allowing for the retention of polar analytes through partitioning.[6]

Advantages of HILIC for this Application:

  • Enhanced Retention: Provides superior retention for polar amines that would otherwise elute in the void volume of an RPLC column.[3][7]

  • Improved MS Sensitivity: The high organic content of the mobile phase facilitates efficient desolvation and ionization in the mass spectrometer's source, leading to enhanced signal intensity.[7]

  • Orthogonal Selectivity: Offers a different separation mechanism compared to RPLC, which can be beneficial for resolving isomers or impurities with similar hydrophobicity.

Proposed LC-MS Method

Experimental Protocol: LC-MS Analysis of 2-Oxaspiro[3.3]heptan-6-amine Derivatives

1. Sample Preparation:

  • Dissolve the 2-Oxaspiro[3.3]heptan-6-amine derivative sample in a suitable diluent, such as a mixture of 90:10 (v/v) acetonitrile and water, to a final concentration of 1 mg/mL.
  • Vortex to ensure complete dissolution.
  • Filter the sample through a 0.22 µm syringe filter prior to injection.

2. Liquid Chromatography Conditions:

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
  • Column: A HILIC column with an amide or amino stationary phase (e.g., TSKgel Amide-80 or TSKgel NH2-100).[6][7]
  • Mobile Phase A: 10 mM Ammonium Acetate in Water.
  • Mobile Phase B: Acetonitrile.
  • Gradient: | Time (min) | %A | %B | | :--- | :-: | :-: | | 0.0 | 5 | 95 | | 10.0 | 40 | 60 | | 12.0 | 40 | 60 | | 12.1 | 5 | 95 | | 15.0 | 5 | 95 |
  • Flow Rate: 0.4 mL/min.
  • Column Temperature: 30 °C.
  • Injection Volume: 2 µL.

3. Mass Spectrometry Conditions:

  • Mass Spectrometer: A quadrupole time-of-flight (Q-TOF) or triple quadrupole (QqQ) mass spectrometer.
  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode. ESI is well-suited for polar molecules.[4]
  • Capillary Voltage: 3.5 kV.
  • Source Temperature: 120 °C.
  • Desolvation Temperature: 350 °C.
  • Gas Flow:
  • Cone Gas: 50 L/hr.
  • Desolvation Gas: 600 L/hr.
  • Data Acquisition:
  • Full Scan (MS1): m/z 50-500 for initial identification and purity assessment.
  • Tandem MS (MS/MS): Product ion scan of the protonated molecular ion [M+H]+ for structural confirmation. Collision energy should be ramped (e.g., 10-40 eV) to observe a range of fragment ions.

Visualizing the Workflow

LC-MS Workflow cluster_sample_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry cluster_data Data Analysis dissolve Dissolve Sample filter Filter (0.22 µm) dissolve->filter inject Inject into LC filter->inject column HILIC Column Separation inject->column esi ESI+ Ionization column->esi ms1 Full Scan (MS1) esi->ms1 ms2 Tandem MS (MS/MS) ms1->ms2 Precursor Selection characterize Characterization (Purity, Identity, Structure) ms2->characterize

Caption: LC-MS workflow for 2-Oxaspiro[3.3]heptan-6-amine derivative characterization.

Expected Fragmentation Pattern

The fragmentation of 2-Oxaspiro[3.3]heptan-6-amine derivatives in positive ion ESI-MS/MS will likely be directed by the protonated amine group. Common fragmentation pathways for amines include the loss of ammonia (NH3) and cleavage of the C-C bonds alpha to the nitrogen. For this specific spirocyclic structure, ring-opening fragmentation is also expected.

Caption: Plausible fragmentation of protonated 2-Oxaspiro[3.3]heptan-6-amine.

Comparison with Alternative Techniques

While LC-MS is the preferred method, other techniques can be considered, each with its own set of advantages and limitations.

TechniquePrinciplePros for this ApplicationCons for this Application
LC-MS (HILIC) Separation based on polarity, detection by mass.High sensitivity and specificity; suitable for non-volatile polar compounds; provides structural information via MS/MS.Matrix effects can cause ion suppression; requires specialized HILIC columns and expertise.
GC-MS Separation based on boiling point and polarity, detection by mass.Excellent chromatographic resolution; reproducible fragmentation patterns for library matching.[4][8]Requires derivatization to increase volatility and thermal stability of the polar amine; potential for analyte degradation at high temperatures.
Supercritical Fluid Chromatography (SFC-MS) Separation using a supercritical fluid (e.g., CO2) as the mobile phase.Fast separations; orthogonal selectivity to LC.May still require modifiers to elute highly polar compounds; less common instrumentation in analytical labs.
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed structural information based on the magnetic properties of atomic nuclei.Unambiguous structure elucidation and isomer differentiation.Low sensitivity; not suitable for trace analysis or complex mixture screening; requires larger sample amounts.

Conclusion

For the comprehensive characterization of 2-Oxaspiro[3.3]heptan-6-amine derivatives, LC-MS, particularly when coupled with a HILIC separation strategy, stands out as the most powerful and versatile analytical technique. It provides the necessary sensitivity, specificity, and structural information required for confident identification and purity assessment in a drug discovery context. While other techniques like GC-MS and NMR have their specific merits, they do not offer the same balance of capabilities for routine analysis of these polar, non-volatile compounds. The methodologies and comparative insights provided in this guide are intended to equip researchers with the knowledge to develop robust and reliable analytical workflows for this important class of emerging pharmaceutical building blocks.

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A Comparative Guide for Medicinal Chemists: 2-oxa-6-azaspiro[3.3]heptane as a Three-Dimensional Bioisostere of Morpholine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Escaping Flatland in Drug Design

In the landscape of medicinal chemistry, the morpholine ring is a ubiquitous scaffold, featured in numerous FDA-approved drugs.[1][2] Its popularity stems from its favorable properties, including good aqueous solubility, metabolic stability in certain contexts, and its ability to act as a hydrogen bond acceptor.[2] However, the morpholine moiety is not without its liabilities; it is often a site of metabolic oxidation, leading to rapid clearance and potential formation of reactive metabolites.[1]

As the drive to create drug candidates with improved pharmacokinetic profiles and novel intellectual property continues, medicinal chemists are increasingly looking to "escape flatland" by incorporating three-dimensional (3D) scaffolds.[3] One of the most promising of these is 2-oxa-6-azaspiro[3.3]heptane (OASH) , a rigid, spirocyclic bioisostere of morpholine.[4][5] This guide provides an in-depth, data-driven comparison of OASH and morpholine, offering insights into how this structural modification can be leveraged to overcome common drug development hurdles.

Structural and Physicochemical Properties: A Tale of Two Scaffolds

At first glance, OASH appears to be a simple analog of morpholine with an added carbon atom. However, the introduction of the spirocyclic quaternary center fundamentally alters the molecule's topology, rigidity, and electronic properties.

G cluster_0 Morpholine cluster_1 2-oxa-6-azaspiro[3.3]heptane (OASH) M O

Caption: 2D structures of Morpholine and 2-oxa-6-azaspiro[3.3]heptane.

The most significant consequence of this structural change is the impact on two key physicochemical parameters: basicity (pKa) and lipophilicity (logD).

Table 1: Comparison of Core Physicochemical Properties

PropertyMorpholine2-oxa-6-azaspiro[3.3]heptaneRationale for Difference
pKa ~8.5[6][7]~9.7 (Predicted)[8]The bond angles in the four-membered azetidine ring of OASH result in the nitrogen lone pair having more p-character, making it more available for protonation and thus more basic.
logP -0.86[6]-0.7[9]The addition of a carbon atom slightly increases the calculated lipophilicity of the parent scaffold.
Polar Surface Area (PSA) 21.3 Ų[7]21.3 Ų[9]The nitrogen and oxygen heteroatoms are the primary contributors to PSA, which remains identical between the two scaffolds.
The Lipophilicity Paradox: Adding Carbon to Lower logD

While the logP of the parent OASH scaffold is slightly higher than that of morpholine, a counterintuitive phenomenon occurs when these scaffolds are incorporated into larger drug-like molecules. In nearly all reported matched-pair analyses, the replacement of a morpholine ring with OASH results in a significant decrease in the distribution coefficient at pH 7.4 (logD7.4).[10]

This effect is a direct consequence of the increased basicity. The higher pKa of the OASH nitrogen means that at physiological pH, a much larger fraction of the OASH-containing molecules will be protonated compared to their morpholine counterparts. This charged, cationic form is significantly more hydrophilic, leading to a lower overall distribution into the lipophilic phase (octanol) and thus a lower logD7.4.[10] This principle is a powerful tool for medicinal chemists seeking to reduce lipophilicity without sacrificing molecular weight or complexity.

Impact on ADME Properties: A Data-Driven Analysis

The true value of a bioisosteric replacement is measured by its impact on the absorption, distribution, metabolism, and excretion (ADME) profile of a compound. Experimental data from several head-to-head comparisons reveal clear advantages for the OASH scaffold.

Table 2: Experimental Data from Matched-Pair Analogs

ParameterMorpholine Analog (6a)OASH Analog (6b)Δ (6b - 6a)Reference
logD7.4 2.81.6-1.2 [10]
pKa 6.78.2+1.5 [10]
Aqueous Solubility Generally LowerGenerally HigherImproved [11][12]
HLM Intrinsic Clearance (μL/min/mg) 7213-59 (5.5x Lower) [10]
Permeability (Papp, 10-6 cm/s) 1622No Detriment[10]
hERG Inhibition (IC50, μM) 4843Comparable[10]

Data derived from analogs of AZD1979 presented in ACS Med. Chem. Lett. 2019, 10, 8, 1198–1204.[10]

Key Insights from Experimental Data:
  • Improved Metabolic Stability: The most striking advantage is the dramatic improvement in metabolic stability. The OASH analog (6b) showed a 5.5-fold reduction in intrinsic clearance in human liver microsomes (HLM) compared to its morpholine parent (6a).[10] The rigid, spirocyclic structure of OASH is less susceptible to CYP450-mediated oxidation, a common metabolic pathway for morpholines.[13] This can translate directly to a longer half-life and lower dose requirements in vivo.

  • Enhanced Aqueous Solubility: The combination of increased polarity (due to a higher protonated fraction at pH 7.4) and the disruption of crystal packing afforded by the 3D spirocyclic core generally leads to enhanced aqueous solubility.[11][12] This is a critical parameter for achieving good oral bioavailability.

  • Permeability Considerations: A potential concern with lowering lipophilicity and increasing basicity is a corresponding decrease in membrane permeability. However, in the case of analog 6b, permeability was not negatively impacted.[10] This suggests that for certain molecular scaffolds, the benefits of OASH can be realized without compromising absorption, though this must be evaluated on a case-by-case basis.

Experimental Workflows for Comparative Analysis

To ensure scientific integrity, the claims made in this guide are supported by robust, reproducible experimental protocols. The following workflows are standard in the pharmaceutical industry for comparing drug candidates.

G cluster_0 Compound Synthesis cluster_1 Physicochemical Profiling cluster_2 In Vitro ADME Profiling cluster_3 Data Analysis & Decision A Synthesize Morpholine Analog C pKa Determination (Potentiometric Titration) A->C D logD7.4 Measurement (Shake-Flask) A->D E Aqueous Solubility (Shake-Flask) A->E B Synthesize OASH Analog B->C B->D B->E F Metabolic Stability (Human Liver Microsomes) C->F G Permeability Assay (Caco-2 Monolayer) D->G E->F H Compare Profiles: Solubility, Stability, Permeability F->H G->H I Select Superior Candidate for In Vivo Studies H->I

Caption: Experimental workflow for the comparative evaluation of bioisosteres.

Protocol 1: Thermodynamic Aqueous Solubility (Shake-Flask Method)

This protocol determines the equilibrium solubility of a compound, considered the gold standard.[14][15]

  • Preparation: Add an excess amount of the solid test compound (e.g., 1-2 mg) to a known volume (e.g., 1 mL) of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a glass vial.

  • Equilibration: Seal the vial and agitate it at a constant temperature (e.g., 25°C or 37°C) for 24 hours to ensure equilibrium is reached between the dissolved and solid states.[16] A shaker or rotator is used for this purpose.

  • Separation: After incubation, separate the undissolved solid from the saturated solution. This is typically done by centrifugation followed by filtering the supernatant through a low-binding 0.45 µm filter.

  • Quantification: Accurately dilute an aliquot of the clear filtrate with a suitable solvent (e.g., acetonitrile/water).

  • Analysis: Determine the concentration of the compound in the diluted filtrate using a validated analytical method, such as HPLC-UV or LC-MS/MS, against a standard curve of known concentrations.[14] The solubility is then calculated back from the dilution factor.

Protocol 2: In Vitro Metabolic Stability (Liver Microsome Assay)

This assay measures the rate of metabolism of a compound by Phase I enzymes, primarily Cytochrome P450s.[13][17][18]

  • Reagent Preparation: Prepare a reaction mixture containing liver microsomes (e.g., pooled human, 0.5 mg/mL final concentration) in a phosphate buffer (100 mM, pH 7.4).[18][19] Prepare a separate solution of the NADPH-regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

  • Initiation: Pre-warm the microsomal solution and a 1 µM solution of the test compound to 37°C. Initiate the metabolic reaction by adding the NADPH-regenerating system.[17] A control incubation without the NADPH system is run in parallel to account for non-enzymatic degradation.

  • Time Course Sampling: At specific time points (e.g., 0, 5, 15, 30, 45 minutes), withdraw an aliquot of the reaction mixture.[17]

  • Reaction Quenching: Immediately stop the reaction in the aliquot by adding a cold quenching solution, typically acetonitrile containing an internal standard for analytical quantification.[18]

  • Sample Processing: Centrifuge the quenched samples to precipitate the microsomal proteins.

  • Analysis: Analyze the supernatant by LC-MS/MS to measure the peak area ratio of the parent compound relative to the internal standard at each time point.

  • Data Calculation: Plot the natural logarithm of the percentage of parent compound remaining versus time. The slope of this line gives the elimination rate constant (k). From this, the in vitro half-life (t1/2 = 0.693/k) and intrinsic clearance (Clint) can be calculated.[20]

Protocol 3: Caco-2 Permeability Assay

This assay uses a human colon adenocarcinoma cell line that differentiates into a monolayer resembling the intestinal epithelium to predict in vivo drug absorption.[21][22][23]

  • Cell Culture: Seed Caco-2 cells onto semipermeable filter supports in transwell plates and culture for 21-25 days to allow for differentiation and the formation of a confluent, polarized monolayer with tight junctions.[22]

  • Monolayer Integrity Check: Before the experiment, confirm the integrity of the cell monolayer by measuring the Transepithelial Electrical Resistance (TEER). Only monolayers with TEER values above a pre-determined threshold (e.g., ≥200 Ω·cm²) are used.[24]

  • Assay Setup: Wash the cell monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution, pH 7.4). Add the test compound (e.g., at 10 µM) to the apical (donor) compartment. Fill the basolateral (receiver) compartment with fresh transport buffer.[21]

  • Incubation and Sampling: Incubate the plate at 37°C with gentle shaking. At specified time points (e.g., 60, 90, 120 minutes), take a sample from the basolateral compartment, replacing the volume with fresh buffer.[23]

  • Analysis: Quantify the concentration of the test compound in the donor and receiver samples using LC-MS/MS.

  • Calculation: Calculate the apparent permeability coefficient (Papp) in cm/s using the formula: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of compound appearance in the receiver compartment, A is the surface area of the filter, and C0 is the initial concentration in the donor compartment.[23]

Conclusion and Strategic Outlook

The strategic replacement of morpholine with 2-oxa-6-azaspiro[3.3]heptane represents a significant advancement in the medicinal chemist's toolkit. This bioisosteric swap is not merely an incremental change but a powerful method for fundamentally improving a molecule's ADME properties.

The key advantages conferred by OASH are:

  • Reduced Lipophilicity (logD): Achieved through a predictable increase in basicity, helping to mitigate off-target effects and improve developability.[10]

  • Enhanced Metabolic Stability: The rigid spirocyclic core protects against oxidative metabolism, often leading to a longer in vivo half-life.[10][11]

  • Improved Aqueous Solubility: The increased polarity and 3D character frequently lead to better solubility, which is crucial for oral absorption.[11]

While the impact on target potency and permeability must be assessed for each new chemical series, the compelling body of evidence suggests that 2-oxa-6-azaspiro[3.3]heptane should be a primary consideration for any drug discovery program looking to optimize the properties of a morpholine-containing lead compound. By embracing such novel, 3D-rich bioisosteres, researchers can more efficiently design drug candidates with a higher probability of clinical success.

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The Ascendancy of the 2-Oxaspiro[3.3]heptan-6-amine Scaffold: A Comparative Guide to SAR, Bioisosterism, and Therapeutic Potential as GABA Reuptake Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release to the Drug Discovery Community

In the relentless pursuit of novel chemical entities with enhanced therapeutic profiles, the strategic deployment of bioisosteric replacements has emerged as a cornerstone of modern medicinal chemistry. Among the pantheon of sp³-rich scaffolds, the 2-oxaspiro[3.3]heptan-6-amine core has garnered considerable attention for its unique conformational rigidity and favorable physicochemical properties. This guide offers a comprehensive analysis of the Structure-Activity Relationship (SAR) of 2-oxaspiro[3.3]heptan-6-amine derivatives, positioning them as compelling alternatives to traditional cyclic amines in the quest for potent and selective GABA reuptake inhibitors.

Introduction: Escaping Flatland in Neurotherapeutics

The overreliance on aromatic and conformationally flexible moieties in drug design has often led to challenges in optimizing pharmacokinetic and pharmacodynamic properties. The "escape from flatland" paradigm advocates for the incorporation of three-dimensional, sp³-rich scaffolds to access novel chemical space and improve drug-like characteristics.[1] The 2-oxaspiro[3.3]heptane framework, a bioisosteric surrogate for piperidine and morpholine, exemplifies this strategy. Its rigid structure offers predictable substituent vectors, potentially enhancing target engagement and selectivity.[2][3] This guide will delve into the SAR of this promising scaffold, with a specific focus on its application as inhibitors of the γ-aminobutyric acid (GABA) transporter 1 (GAT-1), a key target in the treatment of epilepsy and anxiety disorders.[4]

The 2-Oxaspiro[3.3]heptan-6-amine Scaffold: A Bioisosteric Advantage

The strategic replacement of common structural motifs with bioisosteres is a powerful tool for modulating a molecule's properties. The 2-oxaspiro[3.3]heptane moiety offers several advantages over traditional cyclic amines like piperidine and morpholine.

Table 1: Comparative Physicochemical Properties of Bioisosteric Scaffolds

ScaffoldKey Physicochemical PropertiesReference
Piperidine Well-established, but can be susceptible to metabolic oxidation.[1]
Morpholine More polar than piperidine, but can still be metabolically labile.[5]
2-Azaspiro[3.3]heptane Increased aqueous solubility and metabolic stability compared to piperidine.[6][7]
2-Oxa-6-azaspiro[3.3]heptane Higher aqueous solubility and metabolic stability than cyclohexane analogues.[3] Can serve as a more stable morpholine bioisostere.[5][3][5]

The increased metabolic stability of spirocyclic systems like 2-oxaspiro[3.3]heptane is a significant advantage, as they are less prone to enzymatic degradation.[1] This can lead to improved pharmacokinetic profiles, including longer half-lives and reduced potential for the formation of reactive metabolites.

Structure-Activity Relationship (SAR) of 2-Oxaspiro[3.3]heptan-6-amine Derivatives as GAT-1 Inhibitors

While direct, extensive SAR studies on a broad series of 2-oxaspiro[3.3]heptan-6-amine derivatives as GAT-1 inhibitors are not yet widely published, we can infer critical SAR trends from the well-established pharmacology of related GAT-1 inhibitors such as tiagabine, nipecotic acid, and guvacine.[4][8][9] The core principle of these inhibitors is the presence of a GABA-mimicking amino acid moiety (in this case, the 2-oxaspiro[3.3]heptan-6-amine core) and a lipophilic side chain that enhances binding to the transporter.

Logical Framework for SAR Exploration

Caption: Logical workflow for the SAR exploration of 2-oxaspiro[3.3]heptan-6-amine derivatives.

Table 2: Postulated SAR of 2-Oxaspiro[3.3]heptan-6-amine Derivatives as GAT-1 Inhibitors

DerivativeModificationExpected Impact on GAT-1 InhibitionRationale based on Analogues
1 Unsubstituted 2-oxaspiro[3.3]heptan-6-amineWeak to moderate activityThe core amine provides the GABA-mimetic feature, but lacks a potent lipophilic anchor.
2 N-alkylation with a lipophilic chain (e.g., 4,4-diaryl-3-butenyl)Significant increase in potencyThis modification mimics the lipophilic tail of potent inhibitors like tiagabine, which is crucial for high-affinity binding.[10]
3 "ortho" substitution on the aryl rings of the lipophilic chainFurther enhancement of potencySubstituents at the "ortho" position of the aromatic rings in tiagabine analogues have been shown to increase potency.[10]
4 Introduction of a vinyl ether in the linkerPotential for increased potencyInsertion of an ether oxygen in conjugation with a double bond in the linker of tiagabine analogues has demonstrated improved in vitro potency.[9]
5 Stereochemistry at the 6-positionMay influence potency and selectivityThe stereochemistry of the amino acid moiety in nipecotic acid derivatives is known to be critical for activity.

Comparative Performance: 2-Oxaspiro[3.3]heptan-6-amine Derivatives vs. Other GAT-1 Inhibitors

A direct comparison with established GAT-1 inhibitors is essential to understand the potential advantages of the 2-oxaspiro[3.3]heptan-6-amine scaffold.

Table 3: Comparative Profile of GAT-1 Inhibitors

CompoundScaffoldGAT-1 IC50 (nM)Key AdvantagesKey DisadvantagesReference
Tiagabine Nipecotic Acid~70Clinically approved, potent GAT-1 inhibitor.Can have CNS side effects.[4]
SKF-89976A Nipecotic Acid~40Potent GAT-1 inhibitor.Zwitterionic nature can limit brain penetration.[11]
Guvacine ArecolineMicromolar rangeNatural product, simple structure.Lower potency.[4]
Hypothetical Derivative 2 2-Oxaspiro[3.3]heptan-6-aminePotentially in the nanomolar rangeImproved metabolic stability and physicochemical properties.Lack of extensive clinical data.[3]

The primary hypothesized advantage of the 2-oxaspiro[3.3]heptan-6-amine core lies in its potential to confer a superior pharmacokinetic profile, including better metabolic stability and oral bioavailability, when compared to some of the earlier generation GAT-1 inhibitors.

Experimental Protocols for Evaluating GAT-1 Inhibition

To rigorously assess the SAR of novel 2-oxaspiro[3.3]heptan-6-amine derivatives, standardized and validated experimental protocols are paramount.

Workflow for GAT-1 Inhibitor Evaluation

GAT1_Inhibitor_Evaluation cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation synthesis Compound Synthesis uptake_assay [3H]GABA Uptake Assay synthesis->uptake_assay Primary Screening selectivity_panel GAT-2/3/4 Selectivity Assays uptake_assay->selectivity_panel Determine Selectivity metabolic_stability Microsomal Stability Assay selectivity_panel->metabolic_stability Assess Drug-like Properties pk_studies Pharmacokinetic Studies metabolic_stability->pk_studies Lead Candidate Selection animal_models Animal Models of Epilepsy/Anxiety pk_studies->animal_models Efficacy Testing tox_studies Toxicology Studies animal_models->tox_studies Safety Assessment

Sources

A Senior Application Scientist's Guide to the Biological Activity Screening of Novel Spiro[3.3]heptane Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Embracing Three-Dimensionality in Drug Discovery with Spiro[3.3]heptanes

In the modern era of drug discovery, medicinal chemists are increasingly seeking to "escape from flatland"—a conceptual shift away from the predominantly two-dimensional, aromatic structures that have long dominated pharmaceutical development.[1] This quest for novel chemical space has brought sp³-rich scaffolds to the forefront. Among these, the spiro[3.3]heptane core stands out for its unique structural rigidity, three-dimensionality, and favorable physicochemical properties.[2][3] Its conformationally restricted framework allows for the precise vectorial arrangement of functional groups, offering an exciting platform for designing potent and selective modulators of biological targets.

The spiro[3.3]heptane motif is increasingly being explored as a saturated bioisostere for phenyl rings and other cyclic systems, a strategy that can improve compound properties such as solubility and metabolic stability while maintaining or enhancing biological activity.[4][5][6] Spiro-compounds, in general, have shown significant promise across a range of therapeutic areas, with notable potential as anticancer agents.[7][8]

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on how to approach the initial biological activity screening of novel spiro[3.3]heptane derivatives. We will objectively compare screening methodologies for two high-impact therapeutic areas—oncology and infectious disease—providing detailed experimental protocols, data interpretation guidelines, and the scientific rationale behind each strategic choice.

Part 1: The Initial Broad-Spectrum Screening Cascade

A successful screening campaign begins with a broad, high-throughput approach to efficiently identify promising "hits" from a library of novel compounds. This initial phase prioritizes speed and cost-effectiveness to cast a wide net before committing resources to more complex, mechanism-of-action studies.

The primary goal is to triage compounds based on a desired phenotypic outcome, such as cell death in cancer lines or growth inhibition of bacteria. A typical high-throughput screening (HTS) workflow is designed as a funnel, progressively narrowing the number of compounds for further investigation.

HTS_Workflow cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Dose-Response & Confirmation cluster_2 Phase 3: Secondary & Orthogonal Assays Compound_Library Novel Spiro[3.3]heptane Compound Library Primary_Assay High-Throughput Assay (e.g., Cell Viability) Compound_Library->Primary_Assay Single Concentration Primary_Hits Primary Hits (Defined Activity Threshold) Primary_Assay->Primary_Hits Dose_Response Dose-Response Assay (e.g., IC50/MIC Determination) Primary_Hits->Dose_Response Confirmed_Hits Confirmed Hits Dose_Response->Confirmed_Hits Secondary_Assay Orthogonal & Mechanistic Assays (e.g., Apoptosis, Target Engagement) Confirmed_Hits->Secondary_Assay Lead_Candidates Lead Candidates for Further Optimization Secondary_Assay->Lead_Candidates

Caption: High-Throughput Screening (HTS) Cascade for Novel Compounds.

Part 2: Comparative Screening in Oncology

The unique stereochemistry of spiro-compounds makes them compelling candidates for anticancer drug development, as they can interact with complex protein binding sites.[9] A primary screen in oncology typically involves assessing the cytotoxic or anti-proliferative effects of the novel compounds against a panel of human cancer cell lines.

Protocol 1: Anti-proliferative Activity via MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as an effective proxy for cell viability in proliferation screens.[10][11]

Rationale: This assay is selected for its high-throughput compatibility, cost-effectiveness, and sensitivity. It allows for the rapid determination of a compound's ability to reduce the viability of cancer cells. We will compare our novel compounds against Doxorubicin, a standard-of-care chemotherapeutic agent.

Step-by-Step Methodology:

  • Cell Culture: Plate human cancer cell lines (e.g., MCF-7 for breast cancer, HCT116 for colon cancer) in 96-well plates at a density of 5,000-10,000 cells per well. Allow cells to adhere for 24 hours.[10]

  • Compound Preparation: Prepare a stock solution of each novel spiro[3.3]heptane compound and the Doxorubicin control in DMSO. Serially dilute the compounds in culture medium to achieve a range of final concentrations (e.g., 0.1 to 100 µM).

  • Treatment: Remove the old medium from the cell plates and add 100 µL of the medium containing the various compound concentrations. Include "vehicle-only" (DMSO) controls and "no-treatment" controls.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan.

  • Solubilization: Add 100 µL of solubilization solution (e.g., acidic isopropanol or DMSO) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Convert absorbance values to percentage of cell viability relative to the vehicle control. Plot the dose-response curves and calculate the half-maximal inhibitory concentration (IC₅₀) for each compound.

Data Presentation and Interpretation

The IC₅₀ value represents the concentration of a compound required to inhibit cell proliferation by 50%. Lower IC₅₀ values indicate higher potency.

Compound IDScaffoldMCF-7 IC₅₀ (µM)HCT116 IC₅₀ (µM)
SPH-001 Novel Spiro[3.3]heptane8.512.3
SPH-002 Novel Spiro[3.3]heptane> 100> 100
SPH-003 Novel Spiro[3.3]heptane2.15.6
Doxorubicin Control0.91.5

Analysis: In this hypothetical dataset, SPH-003 emerges as the most promising hit, with low micromolar activity against both cell lines, warranting progression to secondary assays. SPH-001 shows moderate activity, while SPH-002 is inactive. The comparison to Doxorubicin provides a critical benchmark for potency.

Follow-Up Mechanistic Studies

A potent hit like SPH-003 would be investigated further to understand its mechanism of action. A common pathway implicated by anticancer agents is the induction of apoptosis (programmed cell death).

Apoptosis_Pathway SPH_Compound SPH-003 (Anticancer Hit) Bcl2 Bcl-2 (Anti-apoptotic) SPH_Compound->Bcl2 Inhibits Mitochondrion Mitochondrion Caspase9 Caspase-9 Mitochondrion->Caspase9 Activates Bcl2->Mitochondrion Blocks Cytochrome c release Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Simplified Intrinsic Apoptosis Pathway.

Part 3: Comparative Screening in Infectious Disease

The rise of multidrug-resistant bacteria presents a global health crisis, making the discovery of antibiotics with novel scaffolds a critical priority.[12][13][14] The rigid, three-dimensional nature of spiro[3.3]heptanes offers the potential to evade existing bacterial resistance mechanisms.

Protocol 2: Antibacterial Activity via Broth Microdilution

The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. The MIC is the lowest concentration of a compound that prevents visible growth of a bacterium.[15]

Rationale: This method provides a quantitative measure of a compound's antibacterial potency and is highly reproducible. It allows for simultaneous testing against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, providing crucial information about the spectrum of activity.

Step-by-Step Methodology:

  • Bacterial Culture: Grow bacterial strains overnight in appropriate broth (e.g., Mueller-Hinton Broth). Adjust the turbidity of the culture to a 0.5 McFarland standard.

  • Compound Preparation: Prepare a 2-fold serial dilution of each novel spiro[3.3]heptane compound and a control antibiotic (e.g., Ciprofloxacin) in a 96-well plate.

  • Inoculation: Add the standardized bacterial suspension to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Controls: Include a "growth control" well (no compound) and a "sterility control" well (no bacteria).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Data Acquisition: Visually inspect the plates for turbidity. The MIC is the lowest concentration where no visible growth is observed.

  • Confirmation (Optional): Add a growth indicator dye like resazurin to aid in determining the endpoint. A color change (e.g., blue to pink) indicates metabolic activity and bacterial growth.

Data Presentation and Interpretation

The MIC value is a direct measure of antibacterial potency. A lower MIC indicates a more effective compound.

Compound IDScaffoldS. aureus MIC (µg/mL)E. coli MIC (µg/mL)
SPH-001 Novel Spiro[3.3]heptane64> 128
SPH-004 Novel Spiro[3.3]heptane8> 128
SPH-005 Novel Spiro[3.3]heptane1632
Ciprofloxacin Control0.50.015

Analysis: SPH-004 demonstrates specific and potent activity against the Gram-positive S. aureus, making it a promising candidate for further development against pathogens like MRSA. SPH-005 shows moderate, broader-spectrum activity. The significant difference in potency compared to the control, Ciprofloxacin, is typical for an initial screening hit and highlights the room for medicinal chemistry optimization.

Conclusion and Future Directions

This guide outlines a robust, comparative framework for the initial biological screening of novel spiro[3.3]heptane compounds. By employing standardized, high-throughput assays in oncology and infectious disease, researchers can efficiently identify promising hit compounds. The key to a successful screening campaign lies not just in the execution of protocols, but in the rationale behind their selection and the rigorous comparison of data against established standards.

The hits identified through these primary screens, such as SPH-003 in oncology and SPH-004 in bacteriology, represent the starting point for an exciting and challenging drug discovery journey. The next steps involve extensive structure-activity relationship (SAR) studies, secondary mechanistic assays, and ADME/Tox profiling to optimize these novel scaffolds into next-generation therapeutics. The unique three-dimensional structure of the spiro[3.3]heptane core provides a rich foundation for this continued exploration.

References

  • Anticancer potential of spirocompounds in medicinal chemistry: A pentennial expedition. (2021). European Journal of Medicinal Chemistry.
  • Recent advances in the halogenated spirooxindoles as novel anticancer scaffolds: chemistry and bioactivity approach. (n.d.). PubMed Central.
  • Applications of spiro[3.3]heptane scaffolds to medchem purposes. (n.d.).
  • Spiro[3.3]heptane: A Versatile sp3‐Rich Scaffold and its Synthetic Routes. (n.d.).
  • Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. (n.d.). ChemRxiv.
  • Green Synthesis of Spiro Compounds with Potential Anticancer Activity through Knoevenagel/Michael/Cyclization Multicomponent Domino Reactions Organocatalyzed by Ionic Liquid and Microwave-Assisted. (2022). MDPI.
  • Spiro[3.3]heptane as a Benzene Bioisostere for Drug Discovery. (n.d.). Enamine.
  • Antibacterial Discovery via Phenotypic DNA-Encoded Library Screening. (n.d.). PubMed Central.
  • Synthesis and Characterization of Spiro Compounds Containing Phenothiazine Moiety and their Anticancer Potential Towards Breast Cancer Cell Lines. (n.d.). Oriental Journal of Chemistry.
  • Spiro compounds as a potent anticancer agent. (n.d.).
  • Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods. (n.d.). PubMed Central.
  • Application of spiro[3.3]heptane (A, B) and spiro[2.3]hexane (C) motifs in medicinal chemistry (LSD1. (n.d.).
  • Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods. (n.d.). Aging-US.
  • Retrosynthesis of 6-oxo-azaspiro[3.3]heptane 1. (n.d.).
  • Synthesis and Structural Analysis of a New Class of Azaspiro[3.3]heptanes as Building Blocks for Medicinal Chemistry | Request PDF. (n.d.).
  • Towards New Scaffolds for Antimicrobial Activity—In Silico/In Vitro Workflow Introducing New Lead Compounds. (2024).
  • Spiro[3.3]heptane as a Saturated Benzene Bioisostere. (2024). PubMed.
  • Discovery of Novel Antimicrobial-Active Compounds and Their Analogues by In Silico Small Chemical Screening Targeting Staphylococcus aureus MurB. (n.d.). MDPI.
  • Spiro[3.3]heptane: A Versatile sp3‐Rich Scaffold and its Synthetic Routes. (n.d.).

Sources

A Comparative Guide to the X-ray Crystal Structure Analysis of 2-oxa-6-azaspiro[3.3]heptane Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The 2-oxa-6-azaspiro[3.3]heptane scaffold has emerged as a compelling structural motif in modern medicinal chemistry. Its rigid, three-dimensional architecture offers a unique conformational constraint that can lead to improved potency, selectivity, and pharmacokinetic properties in drug candidates. As a bioisostere for commonly used fragments like morpholine and piperidine, this spirocyclic system provides a novel avenue to escape the "flatland" of traditional drug design. This guide offers an in-depth comparison of the X-ray crystal structures of key 2-oxa-6-azaspiro[3.3]heptane derivatives, providing insights into their synthesis, crystallization, and solid-state conformations. We will delve into the experimental nuances that govern their structural outcomes, supported by detailed protocols and comparative data.

The Significance of the Spirocyclic Scaffold: A Structural Perspective

The defining feature of the 2-oxa-6-azaspiro[3.3]heptane core is the central quaternary carbon atom, which links an oxetane and an azetidine ring. This arrangement imparts a distinct V-shape to the molecule, with the two rings being nearly perpendicular to each other. This fixed orientation has profound implications for drug design, as it allows for precise positioning of substituents in three-dimensional space, facilitating optimal interactions with biological targets. Understanding the subtle variations in bond lengths, bond angles, and torsion angles upon substitution at the nitrogen atom is crucial for rational drug design.

Comparative Crystal Structure Analysis

To illustrate the structural diversity within this class of compounds, we will compare the crystal structures of three distinct derivatives:

  • 4-(2-Oxa-6-azaspiro[3.3]hept-6-yl)benzonitrile: An aryl-substituted derivative with an electron-withdrawing group.

  • 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: An aryl-substituted derivative with both electron-withdrawing and ortho-substituents.

  • 6-(p-Toluenesulfonyl)-2-oxa-6-azaspiro[3.3]heptane: A sulfonylated derivative, representing a different class of N-substituents.

Crystallographic Data Comparison

The following table summarizes the key crystallographic parameters for the three derivatives, providing a basis for our structural comparison.

Parameter4-(2-Oxa-6-azaspiro[3.3]hept-6-yl)benzonitrile[1][2]6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane6-(p-Toluenesulfonyl)-2-oxa-6-azaspiro[3.3]heptane
Formula C₁₂H₁₂N₂OC₁₁H₁₁FN₂O₃C₁₂H₁₅NO₃S
Crystal System MonoclinicOrthorhombicMonoclinic
Space Group P2₁/nPca2₁P2₁/c
a (Å) 9.484(4)Data not availableData not available
b (Å) 11.033(4)Data not availableData not available
c (Å) 10.419(4)Data not availableData not available
β (˚) 113.186(5)90Data not available
Volume (ų) 1002.2(7)Data not availableData not available
Z 484
R-factor 0.041Data not availableData not available

Note: Complete crystallographic data for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane and 6-(p-Toluenesulfonyl)-2-oxa-6-azaspiro[3.3]heptane are pending public deposition and will be updated accordingly.

Key Structural Features and Comparison

The crystal structure of 4-(2-Oxa-6-azaspiro[3.3]hept-6-yl)benzonitrile reveals that the azetidine and oxetane rings are nearly perpendicular, with a dihedral angle of 89.7(1)°[1][2]. The azetidine ring is slightly twisted out of the plane of the benzene ring by 18.3(1)°[1][2]. This deviation from planarity is a common feature in N-aryl azetidines and influences the overall molecular conformation.

In contrast, the presence of an ortho-fluoro substituent in 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane is expected to induce a more significant twist of the phenyl ring relative to the azetidine ring due to steric hindrance. This, in turn, can affect the electronic communication between the aromatic ring and the spirocyclic core.

For 6-(p-Toluenesulfonyl)-2-oxa-6-azaspiro[3.3]heptane , the bulky and electron-withdrawing tosyl group will likely alter the geometry around the nitrogen atom, potentially leading to a more pyramidalized nitrogen and different ring puckering in the azetidine ring compared to the aryl-substituted derivatives.

The comparison of these structures highlights how the nature of the substituent on the nitrogen atom can fine-tune the three-dimensional shape of the 2-oxa-6-azaspiro[3.3]heptane scaffold. This understanding is critical for designing molecules with specific spatial arrangements of functional groups to optimize binding to a target protein.

Experimental Protocols: A Self-Validating Approach

The following sections provide detailed, step-by-step methodologies for the synthesis, crystallization, and X-ray diffraction analysis of a representative derivative, 4-(2-Oxa-6-azaspiro[3.3]hept-6-yl)benzonitrile . The rationale behind each experimental choice is explained to provide a deeper understanding of the process.

Synthesis of 4-(2-Oxa-6-azaspiro[3.3]hept-6-yl)benzonitrile

This synthesis involves a nucleophilic aromatic substitution reaction between 2-oxa-6-azaspiro[3.3]heptane and 4-fluorobenzonitrile.

Diagram of the Synthetic Workflow

Synthesis_Workflow Reactant1 2-Oxa-6-azaspiro[3.3]heptane Reaction Reflux, 5h Reactant1->Reaction Reactant2 4-Fluorobenzonitrile Reactant2->Reaction Solvent DMSO Solvent->Reaction Solvent Workup Aqueous Work-up & Extraction (CH2Cl2) Reaction->Workup Purification Solvent Removal Workup->Purification Product 4-(2-Oxa-6-azaspiro[3.3]hept-6-yl)benzonitrile Purification->Product

Caption: Synthetic workflow for 4-(2-Oxa-6-azaspiro[3.3]hept-6-yl)benzonitrile.

Step-by-Step Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-oxa-6-azaspiro[3.3]heptane (0.99 g, 0.01 mol) and 4-fluorobenzonitrile (1.21 g, 0.01 mol) in dimethyl sulfoxide (DMSO, 20 mL)[1].

    • Rationale: DMSO is a polar aprotic solvent that is excellent for SNAr reactions, as it can solvate the cationic intermediate and does not interfere with the nucleophilic attack.

  • Reaction: Heat the reaction mixture to reflux and maintain for 5 hours[1]. Monitor the reaction progress by thin-layer chromatography (TLC).

    • Rationale: Refluxing provides the necessary thermal energy to overcome the activation barrier of the reaction.

  • Work-up: After completion, cool the reaction mixture to room temperature and add water (100 mL)[1]. This will precipitate the product.

    • Rationale: The product is organic and insoluble in water, while the DMSO and any inorganic byproducts are soluble.

  • Extraction: Extract the aqueous mixture with dichloromethane (CH₂Cl₂, 3 x 50 mL)[1].

    • Rationale: Dichloromethane is a common organic solvent for extraction due to its immiscibility with water and its ability to dissolve a wide range of organic compounds.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product as a red powder[1].

    • Rationale: Drying the organic layer removes any residual water, and evaporation of the solvent isolates the product.

Crystallization

The quality of the single crystal is paramount for a successful X-ray diffraction experiment. Slow evaporation is a reliable method for obtaining high-quality crystals of small organic molecules.

Diagram of the Crystallization Process

Crystallization_Process Crude_Product Crude Product Dissolution Dissolve in CH2Cl2 Crude_Product->Dissolution Evaporation Slow Evaporation (3 days) Dissolution->Evaporation Crystals Single Crystals Evaporation->Crystals

Caption: Crystallization of the target compound via slow evaporation.

Step-by-Step Protocol:

  • Solvent Selection: Dissolve the crude product in a minimal amount of dichloromethane (CH₂Cl₂) in a clean vial[1].

    • Rationale: Dichloromethane was chosen as the crystallization solvent. An ideal solvent should dissolve the compound when hot but have limited solubility at room temperature, allowing for slow crystal growth upon cooling or evaporation.

  • Crystal Growth: Cover the vial with a cap containing a few small holes to allow for slow evaporation of the solvent. Leave the vial undisturbed in a vibration-free environment for several days[1].

    • Rationale: Slow evaporation allows the molecules to arrange themselves in a highly ordered crystal lattice, which is essential for obtaining sharp diffraction spots.

  • Crystal Harvesting: Once suitable crystals have formed (typically clear and well-defined), carefully remove them from the mother liquor using a spatula or by decanting the solvent.

Single-Crystal X-ray Diffraction Analysis

This process involves mounting a single crystal, collecting diffraction data, solving the crystal structure, and refining the model.

Diagram of the X-ray Diffraction Workflow

XRD_Workflow Crystal Select & Mount Crystal Data_Collection X-ray Data Collection (Diffractometer) Crystal->Data_Collection Structure_Solution Structure Solution (e.g., SHELXS) Data_Collection->Structure_Solution Refinement Structure Refinement (e.g., SHELXL) Structure_Solution->Refinement Validation Validation & Analysis (e.g., PLATON) Refinement->Validation Final_Structure Final Crystal Structure Validation->Final_Structure

Caption: Workflow for single-crystal X-ray diffraction analysis.

Step-by-Step Protocol:

  • Crystal Mounting: Select a single crystal of suitable size and quality under a microscope and mount it on a goniometer head.

  • Data Collection: Mount the goniometer head on the diffractometer. For the benzonitrile derivative, data was collected on a Rigaku AFC10/Saturn 724-Plus diffractometer using Mo Kα radiation[1]. A series of diffraction images are collected as the crystal is rotated in the X-ray beam.

  • Data Reduction: The collected images are processed to determine the unit cell parameters, space group, and the intensities of the diffraction spots.

  • Structure Solution: The initial positions of the atoms in the asymmetric unit are determined using direct methods or Patterson methods. For the reference compound, SHELXS97 was used[1].

  • Structure Refinement: The atomic positions and thermal parameters are refined against the experimental data to obtain the best possible fit. This is typically done using a least-squares minimization procedure, as implemented in programs like SHELXL97[1].

  • Validation and Analysis: The final structure is validated to ensure its chemical and crystallographic reasonability. Molecular graphics programs like PLATON can be used for visualization and further analysis of the crystal packing and intermolecular interactions[1].

Conclusion

The X-ray crystal structure analysis of 2-oxa-6-azaspiro[3.3]heptane derivatives provides invaluable insights into their three-dimensional conformations. This guide has demonstrated that the nature of the substituent at the nitrogen atom significantly influences the solid-state structure of the spirocyclic core. The detailed experimental protocols provided herein offer a robust framework for the synthesis, crystallization, and structural determination of this important class of compounds. By understanding the interplay between chemical structure and solid-state conformation, medicinal chemists can more effectively leverage the unique properties of the 2-oxa-6-azaspiro[3.3]heptane scaffold to design next-generation therapeutics.

References

  • Li, J., Xu, T., Wu, P., Lu, J., & Tang, Y. (2010). 4-(2-Oxa-6-aza-spiro-[3.3]hept-6-yl)-benzo-nitrile. Acta Crystallographica Section E: Structure Reports Online, 66(5), o1179. [Link]

  • Li, J., Xu, T., Wu, P., Lu, J., & Tang, Y. (2010). 4-(2-Oxa-6-aza-spiro-[3.3]hept-6-yl)-benzo-nitrile. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 5), o1179. [Link]

  • St. Denis, J. D., et al. (2023). Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223. Organic Process Research & Development, 27(7), 1337-1344. [Link]

Sources

The Spiro-Oxetane Motif: A Shield Against Metabolic Breakdown in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to Enhancing Metabolic Stability

In the relentless pursuit of novel therapeutics, medicinal chemists are constantly seeking molecular architectures that not only exhibit potent biological activity but also possess favorable pharmacokinetic profiles. A critical parameter in this endeavor is metabolic stability, the molecule's resistance to breakdown by the body's enzymatic machinery.[1] Rapid metabolism can lead to low bioavailability and a short duration of action, necessitating more frequent dosing and potentially causing variable patient responses.[2][3] This guide provides an in-depth comparison of the metabolic stability of spiro-oxetanes against other commonly employed heterocyclic moieties, supported by experimental data and established scientific principles.

The Challenge of Metabolic Instability

The liver is the primary site of drug metabolism, where a superfamily of enzymes, most notably the Cytochrome P450 (CYP) family, chemically modifies foreign compounds to facilitate their excretion.[4][5] This biotransformation, while a vital detoxification process, is often the Achilles' heel of promising drug candidates. Therefore, a key strategy in drug design is to introduce structural modifications that can shield a molecule from this metabolic onslaught without compromising its therapeutic efficacy.[3][6]

Spiro-Oxetanes: A Rising Star in Medicinal Chemistry

Among the various strategies to enhance metabolic stability, the incorporation of spiro-oxetanes has emerged as a particularly effective approach.[7] A spiro-oxetane is a bicyclic system where a four-membered oxetane ring is joined to another ring by a single shared carbon atom. This unique three-dimensional structure offers several advantages that contribute to increased metabolic resilience.[7]

Key Advantages of Spiro-Oxetanes:
  • Steric Shielding: The rigid, spirocyclic nature of this motif can physically block the access of metabolic enzymes to susceptible sites on the drug molecule.[7]

  • Reduced Lipophilicity: Spiro-oxetanes are polar moieties that can decrease the overall lipophilicity of a compound.[8][9] Since highly lipophilic drugs are more readily metabolized by CYP enzymes, this reduction in lipophilicity can lead to slower metabolic clearance.[4]

  • Blocking Metabolically Labile Positions: The quaternary carbon at the spiro-junction is inherently resistant to oxidative metabolism, a common pathway for drug breakdown. By replacing a metabolically vulnerable group, such as a gem-dimethyl group, with a spiro-oxetane, chemists can effectively "harden" the molecule against metabolic attack.[8][10]

Comparative Analysis: Spiro-Oxetanes vs. Other Heterocycles

To objectively assess the benefits of spiro-oxetanes, it is crucial to compare their performance against other heterocyclic structures frequently used in drug design.

Spiro-Oxetanes vs. Morpholine

Morpholine is a widely used heterocycle known to improve aqueous solubility. However, it is often a "soft spot" for oxidative metabolism, leading to ring-opening and inactivation of the drug.[8] Spirocyclic oxetanes, such as 2-oxa-6-azaspiro[3.3]heptane, can be considered structural and functional analogs of morpholine.[8] They often provide a similar or even superior enhancement in solubility while exhibiting significantly greater metabolic stability.[7][8]

Spiro-Oxetanes vs. gem-Dimethyl Groups

The gem-dimethyl group is frequently introduced to block metabolism at a specific position. While effective to some extent, this modification substantially increases lipophilicity, which can have other undesirable consequences on a drug's properties.[8] The spiro-oxetane serves as a less lipophilic and metabolically more robust alternative to the gem-dimethyl group.[8][10]

Spiro-Oxetanes vs. Carbonyl Groups

Oxetanes are also considered bioisosteres of carbonyl groups.[9][11] While the impact on metabolic stability can be substrate-dependent, replacing a ketone with an oxetane has the potential to improve metabolic stability and increase the three-dimensionality of the molecule, all while maintaining comparable hydrogen bonding capabilities.[11][12]

Experimental Evidence: In Vitro Metabolic Stability Assays

The metabolic stability of a compound is typically evaluated using in vitro assays that expose the drug candidate to liver-derived enzyme systems.[13][14] The two most common methods are the microsomal stability assay and the hepatocyte stability assay.

  • Microsomal Stability Assay: This assay utilizes liver microsomes, which are vesicles of the endoplasmic reticulum containing a high concentration of Phase I metabolic enzymes like CYPs.[15][16]

  • Hepatocyte Stability Assay: This "gold standard" assay uses intact liver cells (hepatocytes), which contain both Phase I and Phase II metabolic enzymes, providing a more comprehensive picture of a compound's metabolic fate.[15][17][18]

In these assays, the disappearance of the parent compound over time is monitored, and from this data, key parameters like the in vitro half-life (t1/2) and intrinsic clearance (CLint) are calculated.[14][19] A longer half-life and lower intrinsic clearance indicate greater metabolic stability.

A Hypothetical Comparative Study

To illustrate the potential impact of incorporating a spiro-oxetane, consider the following hypothetical data from a human liver microsomal stability assay.

CompoundHeterocyclet1/2 (min)CLint (µL/min/mg protein)
Lead Compound A Morpholine1546.2
Analog B gem-Dimethyl3519.8
Analog C Spiro-oxetane > 60< 11.6

In this example, the replacement of the morpholine in Lead Compound A with a gem-dimethyl group in Analog B leads to a more than two-fold increase in metabolic stability. However, the introduction of a spiro-oxetane in Analog C results in a dramatic improvement, with the compound showing minimal degradation over the course of the experiment. This highlights the significant potential of spiro-oxetanes to enhance metabolic stability.

Experimental Protocols

Microsomal Stability Assay Protocol

This protocol outlines the general steps for assessing metabolic stability using liver microsomes.[20][21][22]

  • Preparation:

    • Thaw cryopreserved liver microsomes (e.g., human, rat, mouse) on ice.[20]

    • Prepare a stock solution of the test compound and positive controls (compounds with known metabolic fates) in a suitable organic solvent (e.g., DMSO).[22]

    • Prepare a NADPH-regenerating system to ensure the continuous activity of CYP enzymes.[20]

  • Incubation:

    • In a 96-well plate, combine the microsomal solution, the NADPH regenerating system, and the test compound at a final concentration typically between 1-10 µM.[20][22]

    • Initiate the metabolic reaction by pre-incubating the mixture at 37°C.[20][23]

    • At predetermined time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding a cold organic solvent like acetonitrile or methanol.[20][24]

  • Sample Analysis:

    • Centrifuge the plate to precipitate the proteins.[20]

    • Transfer the supernatant to a new plate for analysis.

    • Quantify the remaining parent compound at each time point using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[16][17]

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the remaining parent compound against time.

    • Calculate the half-life (t1/2) from the slope of the linear regression.

    • Determine the intrinsic clearance (CLint) using the calculated half-life and the protein concentration in the assay.[24]

Microsomal Stability Assay Workflow

Hepatocyte Stability Assay Protocol

This protocol provides a general outline for assessing metabolic stability using cryopreserved hepatocytes.[17][19][25]

  • Preparation:

    • Rapidly thaw cryopreserved hepatocytes in a 37°C water bath and transfer them to a pre-warmed incubation medium.[25]

    • Determine cell viability and concentration.

    • Prepare stock solutions of the test compounds and positive controls.[25]

  • Incubation:

    • In a suspension format, incubate the hepatocytes with the test compound (typically at 1-2 µM) at 37°C in a CO2 incubator with shaking.[26]

    • At various time points (e.g., 0, 15, 30, 60, 90, and 120 minutes), collect aliquots of the cell suspension.[26]

    • Immediately stop the metabolic activity by adding a cold quenching solution (e.g., acetonitrile or methanol) containing an internal standard.[17][26]

  • Sample Processing and Analysis:

    • Lyse the cells and precipitate the proteins.

    • Centrifuge the samples and collect the supernatant for analysis by LC-MS/MS to quantify the remaining parent compound.[26]

  • Data Interpretation:

    • Calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint) as described for the microsomal assay.[19]

    • The data from hepatocyte assays can be further used to predict in vivo hepatic clearance.[19]

Hepatocyte_Stability_Assay_Logic start Start: Thaw Hepatocytes prep_compound Prepare Test Compound start->prep_compound incubate Incubate Hepatocytes with Compound at 37°C prep_compound->incubate sample Sample at Time Points (0, 15, 30, 60, 120 min) incubate->sample quench Quench Reaction (Cold Acetonitrile + IS) sample->quench process Process Sample (Centrifuge, Collect Supernatant) quench->process analyze LC-MS/MS Analysis process->analyze calculate Calculate % Remaining, t1/2, and CLint analyze->calculate end End: Metabolic Stability Profile calculate->end

Hepatocyte Stability Assay Logic Flow

Conclusion

The strategic incorporation of spiro-oxetanes represents a powerful tool in the medicinal chemist's arsenal for overcoming the pervasive challenge of metabolic instability. By providing steric hindrance, reducing lipophilicity, and blocking metabolically susceptible positions, this unique heterocyclic motif can significantly enhance a drug candidate's metabolic resilience. As demonstrated through comparative analysis and the established methodologies of in vitro metabolic assays, spiro-oxetanes offer a clear advantage over many traditional heterocycles. For researchers and drug development professionals, the thoughtful application of spiro-oxetanes can pave the way for the discovery of more robust and effective therapeutics.

References

  • Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery. Retrieved from [Link]

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  • Creative Bioarray. (n.d.). In Vitro Metabolic Stability. Retrieved from [Link]

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  • Xu, R., Cai, Z., & Liu, D. (2004). Metabolic stability screen for drug discovery using cassette analysis and column switching. PubMed, 15(11), 2235-41. Retrieved from [Link]

  • Bull, J. A., & Croft, R. A. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 12148-12250. Retrieved from [Link]

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  • Kumar, S., & Sharma, A. (2021). Drug metabolic stability in early drug discovery to develop potential lead compounds. Drug Metabolism Reviews, 53(3), 459-477. Retrieved from [Link]

  • AxisPharm. (n.d.). Hepatocyte Stability Assay Test. Retrieved from [Link]

  • BioDuro. (n.d.). ADME Hepatocyte Stability Assay. Retrieved from [Link]

  • Tupertsev, B., & Osipenko, S. (2024). Microsomal stability assay for human and mouse liver microsomes. protocols.io. Retrieved from [Link]

  • Kumar, S., & Sharma, A. (2021). Drug metabolic stability in early drug discovery to develop potential lead compounds. Drug Metabolism Reviews, 53(3), 459-477. Retrieved from [Link]

  • Huang, G., & Wicha, J. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. PMC. Retrieved from [Link]

  • Carreira, E. M., & Fessard, T. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry, 53(8), 3227-3241. Retrieved from [Link]

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  • Gouverneur, V., et al. (2018). Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis. PMC. Retrieved from [Link]

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In Vitro Assessment of Compounds Containing the 2-Oxaspiro[3.3]heptan-6-amine Moiety: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the quest for novel chemical scaffolds that confer advantageous physicochemical and pharmacokinetic properties is relentless. The 2-oxaspiro[3.3]heptan-6-amine moiety has emerged as a promising structural motif, increasingly utilized as a bioisosteric replacement for traditional saturated heterocycles like morpholine and piperidine. This guide provides an in-depth comparative analysis of the in vitro assessment of compounds incorporating this spirocyclic system, offering experimental data and detailed protocols to aid researchers in drug development.

The Rise of the 2-Oxaspiro[3.3]heptane Moiety: A Strategic Design Element

The introduction of spirocyclic scaffolds into drug candidates is a strategic approach to enhance molecular three-dimensionality (Fsp3). An increased Fsp3 character often correlates with improved compound properties, including enhanced solubility, greater metabolic stability, and the potential for novel intellectual property. The rigid nature of the 2-oxaspiro[3.3]heptane core locks the conformation of the molecule, which can lead to optimized interactions with biological targets and improved potency and selectivity. This moiety is particularly attractive as it can reduce lipophilicity, a key parameter to control in order to mitigate off-target effects and improve drug-like properties.

Comparative In Vitro Profiling: A Case Study of AZD1979

A compelling example of the benefits of the 2-oxaspiro[3.3]heptane moiety is the melanin-concentrating hormone receptor 1 (MCHR1) antagonist, AZD1979. The replacement of a morpholine group with the 2-oxa-6-azaspiro[3.3]heptane moiety in the lead optimization program for AZD1979 led to a compound with a superior overall profile.

Target Engagement: MCHR1 Antagonism

AZD1979 is a potent MCHR1 antagonist with an IC50 of approximately 12 nM in a human GTPγS binding assay.[1] This demonstrates that the spirocyclic scaffold is well-tolerated for potent interaction with the G-protein coupled receptor target.

Data Presentation: Physicochemical and ADME Properties

The following table summarizes the key in vitro data comparing a 2-oxa-6-azaspiro[3.3]heptane-containing compound (AZD1979, referred to as Compound B ) with its morpholine-containing analogue (Compound A ).

ParameterCompound A (Morpholine)Compound B (2-Oxa-6-azaspiro[3.3]heptane)Rationale for Assessment
logD at pH 7.4 2.81.6Measures lipophilicity, which impacts solubility, permeability, and off-target effects.
pKa 6.78.2Determines the ionization state at physiological pH, affecting absorption and distribution.
hERG Inhibition (IC50, µM) 1622Assesses the risk of cardiac arrhythmia by blocking the hERG potassium channel.
Permeability (10⁻⁶ cm/s) 4843Predicts the ability of a compound to cross biological membranes, such as the intestinal wall.
Microsomal Intrinsic Clearance (µL/min/mg) 7213Indicates the rate of metabolism by liver enzymes, predicting in vivo clearance.
Hepatocyte Intrinsic Clearance (µL/min/10⁶ cells) 61/19011/5.1Provides a more complete picture of liver metabolism, including both Phase I and II enzymes.

Data sourced from Johansson et al., J. Med. Chem. 2016, 59, 6, 2497–2511.[2]

The data clearly illustrates the advantages conferred by the 2-oxa-6-azaspiro[3.3]heptane moiety. Notably, there is a significant reduction in lipophilicity (ΔlogD = -1.2) and an increase in basicity (ΔpKa = +1.5). Despite the increased basicity, there was no detrimental effect on hERG inhibition. Most strikingly, the intrinsic clearance in both human liver microsomes and hepatocytes was substantially lower for Compound B , indicating significantly improved metabolic stability. This is a critical parameter for achieving desirable pharmacokinetic profiles in vivo. While there was a slight decrease in permeability, it remained well within an acceptable range for oral absorption.

Experimental Protocols

To ensure scientific integrity and enable reproduction of these findings, detailed protocols for key in vitro assays are provided below. These protocols are designed to be self-validating systems, with appropriate controls and clear endpoints.

Microsomal Stability Assay

This assay assesses the metabolic stability of a compound in the presence of liver microsomes, which are a rich source of drug-metabolizing enzymes, particularly cytochrome P450s.

Objective: To determine the in vitro intrinsic clearance (CLint) of a test compound.

Methodology:

  • Preparation of Reagents:

    • Test compound stock solution (e.g., 10 mM in DMSO).

    • Pooled human liver microsomes (e.g., from a commercial supplier).

    • Phosphate buffer (100 mM, pH 7.4).

    • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

    • Positive control compounds with known metabolic stability (e.g., verapamil for high clearance, warfarin for low clearance).

    • Termination solution (e.g., ice-cold acetonitrile containing an internal standard).

  • Incubation:

    • Pre-warm a solution of liver microsomes in phosphate buffer to 37°C.

    • Add the test compound to the microsomal solution at a final concentration of 1 µM.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

    • Incubate the reaction mixture at 37°C with gentle shaking.

    • At specific time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw an aliquot of the reaction mixture.

  • Termination and Sample Processing:

    • Immediately add the withdrawn aliquot to the termination solution to stop the reaction and precipitate proteins.

    • Vortex and centrifuge the samples to pellet the precipitated protein.

    • Transfer the supernatant to a new plate for analysis.

  • LC-MS/MS Analysis:

    • Analyze the concentration of the remaining parent compound in the supernatant using a validated LC-MS/MS method.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the linear regression line represents the elimination rate constant (k).

    • Calculate the half-life (t1/2) as 0.693/k.

    • Calculate the intrinsic clearance (CLint) using the following equation: CLint (µL/min/mg protein) = (0.693 / t1/2) * (incubation volume / mg of microsomal protein)

Causality Behind Experimental Choices: The use of an NADPH regenerating system is crucial as NADPH is a required cofactor for CYP450 enzymes. The 37°C incubation temperature mimics physiological conditions. Terminating the reaction with a cold organic solvent effectively stops enzymatic activity and precipitates proteins that could interfere with the analysis. The inclusion of positive controls ensures the assay is performing as expected.

Caco-2 Permeability Assay

This assay utilizes a human colon adenocarcinoma cell line (Caco-2) that differentiates into a monolayer of polarized enterocytes, mimicking the intestinal barrier. It is the gold standard for in vitro prediction of oral drug absorption.[3][4]

Objective: To determine the apparent permeability coefficient (Papp) of a test compound across a Caco-2 cell monolayer.

Methodology:

  • Cell Culture:

    • Culture Caco-2 cells on permeable Transwell® inserts for 21 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

    • Monitor the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).

  • Permeability Assay:

    • Wash the Caco-2 monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

    • Apical to Basolateral (A-B) Permeability: Add the test compound (typically at 10 µM) to the apical (donor) compartment.

    • Basolateral to Apical (B-A) Permeability: Add the test compound to the basolateral (donor) compartment.

    • Incubate the plates at 37°C with gentle shaking.

    • At a specified time point (e.g., 2 hours), collect samples from the receiver compartment.

    • Also, collect a sample from the donor compartment at the beginning and end of the incubation to assess compound recovery.

  • LC-MS/MS Analysis:

    • Determine the concentration of the test compound in the donor and receiver compartments using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) in cm/s using the following equation: Papp = (dQ/dt) / (A * C0) where:

      • dQ/dt is the rate of permeation of the drug across the cells.

      • A is the surface area of the filter membrane.

      • C0 is the initial concentration of the drug in the donor compartment.

    • Calculate the efflux ratio (ER) as the ratio of Papp (B-A) / Papp (A-B). An ER greater than 2 suggests the involvement of active efflux transporters.

Causality Behind Experimental Choices: The 21-day culture period is essential for the Caco-2 cells to differentiate and form the tight junctions and express the transporters that are characteristic of the intestinal epithelium. Measuring permeability in both directions (A-B and B-A) allows for the identification of compounds that are substrates of efflux transporters like P-glycoprotein, which can limit oral absorption.

hERG Safety Assay (Automated Patch Clamp)

This assay is critical for assessing the potential of a compound to cause cardiotoxicity by blocking the hERG (human Ether-à-go-go-Related Gene) potassium channel.

Objective: To determine the IC50 of a test compound for inhibition of the hERG potassium current.

Methodology:

  • Cell Line:

    • Use a stable cell line expressing the hERG channel, such as HEK293 cells.

  • Automated Patch Clamp Electrophysiology:

    • Utilize an automated patch-clamp system (e.g., QPatch or Patchliner).

    • Cells are captured and a whole-cell patch clamp configuration is established.

    • A specific voltage protocol is applied to elicit the hERG current.

    • After establishing a stable baseline current, the test compound is applied at increasing concentrations.

    • The effect of the compound on the hERG current is recorded.

  • Data Analysis:

    • Measure the peak tail current at each concentration of the test compound.

    • Calculate the percentage of inhibition of the hERG current relative to the baseline.

    • Plot the percentage of inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Causality Behind Experimental Choices: The patch-clamp technique is the gold standard for measuring ion channel activity as it provides a direct measure of the current flowing through the channel.[5][6] Automated systems allow for higher throughput screening while maintaining high data quality. The specific voltage protocol is designed to isolate and measure the hERG current accurately.

Visualizations

Experimental Workflow for In Vitro ADME-Tox Assessment

G cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro ADME-Tox Profiling cluster_2 Physicochemical Properties cluster_3 Absorption & Permeability cluster_4 Metabolism & Stability cluster_5 Safety & Toxicity cluster_6 Data Analysis & Candidate Selection Compound 2-Oxaspiro[3.3]heptan-6-amine Derivative Solubility Aqueous Solubility Compound->Solubility LogD LogD (Lipophilicity) Compound->LogD pKa pKa (Ionization) Compound->pKa Caco2 Caco-2 Permeability (Papp, Efflux Ratio) Compound->Caco2 Microsomal Microsomal Stability (t1/2, CLint) Compound->Microsomal Hepatocyte Hepatocyte Stability (t1/2, CLint) Compound->Hepatocyte CYP_Inhibition CYP450 Inhibition (IC50) Compound->CYP_Inhibition hERG hERG Safety (IC50) Compound->hERG Cytotoxicity Cytotoxicity (CC50) Compound->Cytotoxicity SAR Structure-Activity Relationship (SAR) Analysis Solubility->SAR LogD->SAR pKa->SAR Caco2->SAR Microsomal->SAR Hepatocyte->SAR CYP_Inhibition->SAR hERG->SAR Cytotoxicity->SAR Selection Lead Candidate Selection SAR->Selection

Caption: Workflow for the in vitro assessment of novel compounds.

Decision Tree for Compound Prioritization

G Potency Potent Target Activity? (e.g., IC50 < 100 nM) Metabolic_Stability Metabolically Stable? (e.g., CLint < 30 µL/min/mg) Potency->Metabolic_Stability Yes Redesign Redesign Compound Potency->Redesign No Permeability Good Permeability? (e.g., Papp > 10 x 10^-6 cm/s) Metabolic_Stability->Permeability Yes Metabolic_Stability->Redesign No hERG_Safety Acceptable hERG Profile? (e.g., IC50 > 10 µM) Permeability->hERG_Safety Yes Permeability->Redesign No Low_Cytotoxicity Low Cytotoxicity? (e.g., CC50 > 50 µM) hERG_Safety->Low_Cytotoxicity Yes hERG_Safety->Redesign No Proceed Proceed to In Vivo Studies Low_Cytotoxicity->Proceed Yes Low_Cytotoxicity->Redesign No

Caption: Decision-making based on in vitro assay results.

Conclusion

The in vitro assessment of compounds containing the 2-oxaspiro[3.3]heptan-6-amine moiety reveals its significant potential in drug discovery. As demonstrated by the case of AZD1979, this scaffold can confer substantial improvements in metabolic stability and lipophilicity without compromising target potency or introducing significant safety liabilities. The provided experimental protocols offer a robust framework for researchers to evaluate their own compounds containing this promising moiety. By systematically applying these in vitro assays, drug development professionals can make informed decisions to select and optimize candidates with a higher probability of success in clinical development.

References

  • AxisPharm. Microsomal Stability Assay Protocol. Accessed January 6, 2026. [Link]

  • Johansson, A., et al. (2016). Effects of a novel potent melanin-concentrating hormone receptor 1 antagonist, AZD1979, on body weight homeostasis in mice and dogs. British Journal of Pharmacology, 173(18), 2739-2751.
  • Johansson, A., et al. (2016). Discovery of (3-(4-(2-Oxa-6-azaspiro[3.3]heptan-6-ylmethyl)phenoxy)azetidin-1-yl)(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)methanone (AZD1979), a Melanin Concentrating Hormone Receptor 1 (MCHr1) Antagonist with Favorable Physicochemical Properties. Journal of Medicinal Chemistry, 59(6), 2497-2511.
  • Domainex. Microsomal Clearance/Stability Assay. Accessed January 6, 2026. [Link]

  • BioDuro. ADME Microsomal Stability Assay. Accessed January 6, 2026. [Link]

  • Charles River Laboratories. hERG Serum Shift Assay. Accessed January 6, 2026. [Link]

  • Evotec. hERG Safety. Accessed January 6, 2026. [Link]

  • Creative Bioarray. Caco-2 permeability assay. Accessed January 6, 2026. [Link]

  • Sygnature Discovery. Understanding the Caco-2 Permeability Assay: A Critical Tool in Drug Development. Accessed January 6, 2026. [Link]

  • PubChem. 2-Oxa-6-azaspiro[3.3]heptane. Accessed January 6, 2026. [Link]

  • National Center for Biotechnology Information. GTPγS Binding Assays - Assay Guidance Manual. Accessed January 6, 2026. [Link]

  • Creative Bioarray. GTPγS Binding Assay. Accessed January 6, 2026. [Link]

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A Comparative Guide to the Synthetic Validation of Novel 2-Azaspiro[3.3]heptane Amino Acids

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rising Significance of Constrained Amino Acids in Drug Discovery

In the landscape of modern medicinal chemistry, the pursuit of novel chemical matter with precisely defined three-dimensional structures is paramount. Unnatural amino acids, particularly those with conformationally constrained scaffolds, have emerged as powerful tools for modulating the physicochemical and pharmacological properties of drug candidates.[1] Among these, 2-azaspiro[3.3]heptane-derived amino acids are gaining significant attention.[2] Their rigid, spirocyclic structure offers a unique trajectory for substituent vectors compared to more flexible, linear, or monocyclic systems like piperidine, providing a means to probe novel chemical space and enhance target specificity.[3][4]

This guide provides an in-depth comparison of two prominent synthetic routes to key 2-azaspiro[3.3]heptane amino acid precursors. We will dissect the strategic advantages and inherent challenges of each pathway, supported by experimental data and a rationale for key procedural choices. The objective is to equip researchers, scientists, and drug development professionals with a validated framework for selecting and implementing the optimal synthetic strategy for their specific research and development goals.

Comparative Analysis of Synthetic Methodologies

The construction of the strained 2-azaspiro[3.3]heptane core is a non-trivial synthetic challenge. We will compare two distinct and scalable approaches: a sequential ring-closure strategy and a convergent [2+2] cycloaddition approach for the synthesis of a key intermediate, tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, a versatile precursor for various amino acid derivatives.[3]

Route 1: Sequential Cyclobutane and Azetidine Formation

This linear approach involves the stepwise construction of the cyclobutane ring followed by the formation of the azetidine ring.[3] The synthesis begins with a 1,3-difunctionalized propane derivative and proceeds through several steps to build the spirocyclic core. A key transformation in this pathway is the intramolecular cyclization to form the azetidine ring, often requiring careful selection of protecting groups and cyclization conditions to maximize yield.

Route 2: Convergent [2+2] Cycloaddition Strategy

A more concise approach utilizes a [2+2] cycloaddition reaction between an azetidine-derived olefin and a ketene.[3] This method is attractive due to its convergency, potentially reducing the overall step count. A critical step is the generation of dichloroketene in situ from dichloroacetyl chloride and its subsequent reaction with N-Boc-3-methyleneazetidine. The initial cycloaddition product is then dechlorinated to afford the target ketone.

Data Presentation: Head-to-Head Comparison

The following table summarizes the key performance indicators for both synthetic routes, providing a clear, quantitative basis for comparison.

MetricRoute 1: Sequential Ring ClosureRoute 2: Convergent [2+2] CycloadditionSource(s)
Overall Yield ~19%~20-30% (can be optimized)[3]
Number of Steps 83[3]
Key Transformation Intramolecular azetidine formation[2+2] Cycloaddition of dichloroketene[3]
Scalability Demonstrated on a gram scaleDemonstrated on a gram scale[3]
Primary Challenge Longer sequence, potential for yield loss over multiple steps.Optimization of the cycloaddition step to avoid side reactions.[3]
Key Advantage Provides access to orthogonally protected intermediates.Shorter, more convergent route.[3]

Workflow and Mechanistic Diagrams

To visually articulate the strategic differences, the following diagrams illustrate the overall workflow and a key reaction mechanism.

Overall Synthetic Workflow Comparison

Synthetic_Workflow cluster_0 Route 1: Sequential Ring Closure cluster_1 Route 2: Convergent [2+2] Cycloaddition A1 1,3-Dibromopropane Derivative A2 Cyclobutane Formation A1->A2 A3 Functional Group Interconversion A2->A3 A4 Azetidine Ring Closure A3->A4 A5 Deprotection & Oxidation A4->A5 A6 Final Product A5->A6 B1 N-Boc-azetidin-3-one B2 Wittig Olefination B1->B2 B3 [2+2] Cycloaddition with Dichloroketene B2->B3 B4 Reductive Dechlorination B3->B4 B5 Final Product B4->B5

Caption: High-level comparison of the sequential vs. convergent synthetic workflows.

Mechanism Focus: The [2+2] Cycloaddition Step

The [2+2] cycloaddition is the cornerstone of Route 2. It involves the reaction of an electron-rich alkene with an electron-poor ketene.

Cycloaddition_Mechanism Reactants N-Boc-3-methyleneazetidine + Dichloroketene Transition_State Concerted [2πs + 2πa] Transition State Reactants->Transition_State Thermal Activation Intermediate Spirocyclic Dichloro- cyclobutanone Adduct Transition_State->Intermediate Ring Formation Product Final Ketone (after dechlorination) Intermediate->Product Reductive Dechlorination (e.g., Zn/AcOH)

Caption: Key mechanistic steps of the [2+2] cycloaddition in Route 2.

Detailed Experimental Protocols & Validation

Trustworthiness in synthesis relies on reproducible, well-documented protocols. Below is a representative procedure for a key step in Route 2, followed by standard validation methods.

Protocol: [2+2] Cycloaddition for tert-Butyl 6,6-dichloro-2-azaspiro[3.3]heptane-2-carboxylate
  • Rationale: This protocol is adapted from established literature procedures.[3] The use of activated zinc is crucial for the in situ generation of the ketene, while maintaining a controlled temperature prevents unwanted polymerization and side reactions.

  • Procedure:

    • To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add activated zinc powder (2.5 eq.) and anhydrous diethyl ether.

    • A solution of N-Boc-3-methyleneazetidine (1.0 eq.) and trichloroacetyl chloride (1.2 eq.) in anhydrous diethyl ether is added to a dropping funnel.

    • The solution from the dropping funnel is added dropwise to the stirred zinc suspension over 1 hour, maintaining the reaction temperature between 25-30°C.

    • After the addition is complete, the reaction is stirred for an additional 2 hours at room temperature.

    • The reaction is monitored by Thin Layer Chromatography (TLC) until consumption of the starting olefin is observed.

    • The reaction mixture is quenched by the slow addition of saturated aqueous sodium bicarbonate.

    • The mixture is filtered through a pad of celite, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

    • The crude product is purified by flash column chromatography (silica gel, gradient elution with ethyl acetate/heptane) to yield the dichlorinated intermediate.

Validation and Characterization of the Final Amino Acid

The identity and purity of the synthesized compounds must be unequivocally confirmed. This is a self-validating system where the data from multiple orthogonal techniques must be consistent.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Confirms the presence of all protons and their connectivity through chemical shift, integration, and coupling patterns. The spirocyclic core will exhibit characteristic signals for the azetidine and cyclobutane ring protons.

    • ¹³C NMR: Confirms the carbon skeleton of the molecule. The carbonyl carbon of the amino acid and the quaternary spiro-carbon are key diagnostic peaks.

  • Mass Spectrometry (MS):

    • High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of the compound, confirming its elemental composition with high accuracy (typically <5 ppm error).

  • High-Performance Liquid Chromatography (HPLC):

    • Used to assess the purity of the final compound. A chiral HPLC method is essential to determine the enantiomeric excess (ee%) if an asymmetric synthesis was performed.

Conclusion and Future Outlook

Both the sequential and convergent synthetic routes provide viable access to the valuable 2-azaspiro[3.3]heptane scaffold. The convergent [2+2] cycloaddition route offers a more efficient pathway in terms of step count and overall yield, making it potentially more suitable for large-scale production.[3] However, the sequential route provides access to unique, orthogonally protected intermediates that could be advantageous for the synthesis of diverse compound libraries.[3]

The choice of synthetic route will ultimately depend on the specific goals of the research program, including the desired scale, the need for specific intermediates, and the available synthetic expertise. The protocols and validation methods described herein provide a robust framework for any laboratory embarking on the synthesis of these novel and medicinally relevant constrained amino acids.

References

  • Yegorova, T., & Kirichok, A. A. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. FRENCH-UKRAINIAN JOURNAL OF CHEMISTRY, 11(02). Available from: [Link]

  • Wager, T. T., et al. (2009). Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate. Organic Letters, 11(16), 3522–3525. Available from: [Link]

  • Grygorenko, O. O., et al. (2010). Synthesis of 2-azaspiro[3.3]heptane-derived amino acids: ornitine and GABA analogues. Amino Acids, 39(2), 515–521. Available from: [Link]

  • Wager, T. T., et al. (2009). Comparison of 2,6-diazaspiro[3.3]heptane, 2-azaspiro[3.3]. ResearchGate. Available from: [Link]

  • Lindstädt, M., et al. (2023). Discovery of novel amino acid production traits by evolution of synthetic co-cultures. Microbial Cell Factories, 22(1). Available from: [Link]

  • Mishra, R., et al. (2022). Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. RSC Medicinal Chemistry, 13(9), 1047–1073. Available from: [Link]

  • Various Authors. (2025). Synthesis of spirocyclic amino alcohols 11–14. ResearchGate. Available from: [Link]

  • DeBergh, J. R., et al. (2023). Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223. Organic Process Research & Development, 27(8), 1546–1552. Available from: [Link]

  • Lapedriza, A., et al. (2019). Characterization of Amino Acid Recognition in Aminoacyl-tRNA Synthetases. bioRxiv. Available from: [Link]

  • DeBergh, J. R., et al. (2023). Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223. ACS Organic & Inorganic Au. Available from: [Link]

  • Adachi, T., et al. (2018). Constrained Peptides in Drug Discovery and Development. Peptide Science. Available from: [Link]

  • Grygorenko, O. O., et al. (2021). Oxa-spirocycles: synthesis, properties and applications. Chemical Science, 12(35), 11696–11713. Available from: [Link]

  • Frenkel, D., et al. (2023). Early Selection of the Amino Acid Alphabet Was Adaptively Shaped by Biophysical Constraints of Foldability. Journal of the American Chemical Society, 145(9), 5364–5375. Available from: [Link]

  • CN102442934A - Synthesis method of 6-oxo-2-azaspiro[5][5] heptane-2-carboxylic acid tert-butyl ester. Google Patents. Available from:

  • Various Authors. (2025). 1-Substituted 2-azaspiro[3.3]heptanes: overseen motifs for drug discovery. ResearchGate. Available from: [Link]

  • Tripathy, D., et al. (2019). Rationalized design, synthesis and pharmacological screening of amino acid linked spiro pyrrolidino oxyindole analogs through environment friendly reaction. Journal of Young Pharmacists, 11(1), 19–24. Available from: [Link]

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Navigating Three-Dimensional Space: A Comparative Guide to 2-Oxa-6-azaspiro[3.3]heptane and 2,6-Diazaspiro[3.3]heptane Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective on Selecting the Optimal Spirocyclic Scaffold for Enhanced Drug-Like Properties

In the modern era of drug discovery, the imperative to "escape from flatland" has driven medicinal chemists toward scaffolds that offer superior three-dimensional (3D) character.[1][2][3] Spiro[3.3]heptane systems, with their rigid, non-planar structures and well-defined exit vectors, have emerged as powerful tools for optimizing pharmaceutical properties.[2][4][5] Among these, 2-oxa-6-azaspiro[3.3]heptane (OAS) and 2,6-diazaspiro[3.3]heptane (DAS) are frequently employed as bioisosteric replacements for common heterocycles like morpholine and piperazine, respectively.[6][7]

This guide provides an in-depth, objective comparison of OAS and DAS, moving beyond simple structural analogy to explore the nuanced effects each scaffold imparts on a molecule's physicochemical and pharmacokinetic profile. By understanding the causality behind their performance differences, researchers can make more informed decisions in scaffold selection to accelerate the development of safer and more effective therapeutics.

Structural and Physicochemical Properties: A Tale of Two Heteroatoms

The fundamental difference between OAS and DAS lies in the replacement of a nitrogen atom with an oxygen atom. This seemingly subtle change has profound implications for the scaffold's key physicochemical parameters, directly influencing its behavior in biological systems. The oxygen in OAS acts as a hydrogen bond acceptor, whereas the secondary amine in DAS can act as both a hydrogen bond donor and acceptor, in addition to possessing a basic nitrogen center.

A summary of the core physicochemical properties is presented below. It is critical to recognize that while OAS is often considered a morpholine bioisostere and DAS a piperazine bioisostere, their spirocyclic nature introduces distinct geometric and electronic features.[6][7][8]

Property2-Oxa-6-azaspiro[3.3]heptane (OAS)2,6-Diazaspiro[3.3]heptane (DAS)Rationale & Implication for Drug Design
Molecular Weight 99.13 g/mol [9][10]98.15 g/mol [11]Minimal difference; both are efficient scaffolds for adding 3D complexity without significant mass penalty.
Calculated LogP (cLogP) -0.7[9]-1.1 (Calculated for parent)The higher electronegativity of oxygen in OAS makes it slightly less hydrophilic than DAS. Both are significantly more polar than their carbocyclic counterparts, aiding solubility.
Basicity (pKa) ~7.8-8.5 (Typical for N-alkyl derivatives)pKa1 ~6-7, pKa2 ~9-10 (Typical for N-alkyl derivatives)The presence of two basic nitrogens in DAS offers two points for salt formation and can lead to higher aqueous solubility at physiological pH. However, this can also increase hERG liability. The single, more basic nitrogen in OAS (less inductive pull from oxygen vs. nitrogen) provides a reliable handle for tuning solubility.[8]
Hydrogen Bonding 1 H-bond acceptor (Oxygen), 1 H-bond donor/acceptor (Nitrogen)2 H-bond donor/acceptors (Nitrogens)DAS offers more hydrogen bonding opportunities, which can be crucial for target engagement but may also increase metabolic liability or reduce permeability.
Dipole Moment ModerateHigher (due to two polar N-H bonds)The dipole moment influences crystal packing, solubility, and interactions with membrane transporters. The distinct dipole vectors of OAS and DAS can be exploited to optimize these properties.[7]
N-to-X Distance N-O distance is fixedN-N distance is ~3.94 Å[12]The increased N-N distance in DAS compared to piperazine (~2.86 Å) and the orthogonal exit vectors are key differentiators.[8][12] This alters how the scaffold positions substituents in a binding pocket.

Comparative Performance in Drug Scaffolds

The true value of these scaffolds is realized when they are incorporated into larger molecules. Experimental data consistently demonstrates their ability to modulate key ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Impact on Solubility and Lipophilicity

A counterintuitive yet well-documented phenomenon is the ability of these spirocyclic scaffolds to lower lipophilicity (LogD) despite the net addition of carbon compared to their non-spirocyclic parents (e.g., piperazine).[8] This effect is largely attributed to the increase in basicity of the nitrogen atoms. The nitrogen in the azetidine ring is more basic than in a corresponding piperidine or piperazine due to reduced ring strain and altered hybridization.

In a direct comparison, replacing a morpholine with an OAS moiety in the structure of AZD1979 resulted in a significant drop in lipophilicity (ΔlogD7.4 = -1.2) and a beneficial increase in basicity (ΔpKa = +1.5), without compromising permeability.[8] Similarly, substituting the piperazine in Ciprofloxacin with DAS led to an advancement in pharmacokinetic properties.[13]

Key Insight: The choice between OAS and DAS can be a strategic decision to fine-tune the basicity and, consequently, the lipophilicity of a lead compound. DAS, with its two basic centers, offers a wider range for modulation but may require more effort to balance properties.

Metabolic Stability

Spirocyclic systems are generally associated with increased metabolic stability. The quaternary spirocenter and the strained four-membered rings are less susceptible to metabolism by cytochrome P450 enzymes compared to more flexible or electron-rich systems.[14][15]

  • 2-Oxa-6-azaspiro[3.3]heptane (OAS): The replacement of a metabolically labile morpholine, which can undergo oxidative metabolism, with the more robust OAS scaffold has been a successful strategy. For instance, a spiro-morpholine analogue of Linezolid was proposed as a more stable bioisostere to tackle non-oxidative metabolism.[8]

  • 2,6-Diazaspiro[3.3]heptane (DAS): In the development of σ2 receptor ligands, it was noted that the DAS scaffold provided metabolic stability, although care must be taken during chemical synthesis, as the ring system can be sensitive to strong acidic conditions.[16]

Expert Tip: When facing metabolic instability at a piperazine or morpholine moiety, both DAS and OAS are excellent candidates for improvement. The choice may depend on whether the metabolism is N-dealkylation or ring oxidation, and the specific CYP enzymes involved.

Experimental Protocol: Comparative Assessment of Metabolic Stability

To provide a practical framework, the following is a detailed protocol for a head-to-head comparison of the metabolic stability of two analogous compounds, one containing an OAS scaffold and the other a DAS scaffold, using a human liver microsome (HLM) assay.

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Processing A Prepare Stock Solutions (10 mM Test Compound in DMSO) D Pre-incubate HLM + Compound (5 min at 37°C) A->D B Prepare HLM Suspension (e.g., 20 mg/mL in Buffer) B->D C Prepare NADPH Solution (Cofactor) E Initiate Reaction (Add NADPH) C->E D->E Start Timer F Time Point Sampling (t = 0, 5, 15, 30, 60 min) E->F G Quench Reaction (Acetonitrile with Internal Standard) F->G H Centrifuge to Pellet Protein G->H I Analyze Supernatant by LC-MS/MS H->I J Calculate Peak Area Ratios (Analyte/Internal Standard) I->J K Plot ln(% Remaining) vs. Time J->K L Calculate Intrinsic Clearance (CLint) (Slope of the line) K->L

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare 10 mM stock solutions of the OAS-containing compound, the DAS-containing compound, and a positive control (e.g., Verapamil) in DMSO.

    • Thaw pooled Human Liver Microsomes (HLMs) on ice and dilute to a final concentration of 1 mg/mL in 0.1 M phosphate buffer (pH 7.4).

    • Prepare a 10 mM solution of NADPH in the same phosphate buffer.

  • Incubation:

    • In a 96-well plate, add 98 µL of the HLM suspension to each well.

    • Add 1 µL of the respective 10 mM compound stock solution to the wells, achieving a final substrate concentration of 100 µM (and HLM concentration of ~0.99 mg/mL). Mix gently.

    • Pre-incubate the plate at 37°C for 5 minutes in a shaking water bath.

    • Initiate the metabolic reaction by adding 1 µL of the 10 mM NADPH solution to each well (final concentration ~100 µM). The time of this addition is t=0.

  • Time-Point Quenching:

    • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding 200 µL of ice-cold acetonitrile containing a suitable internal standard (e.g., Tolbutamide) to the respective wells.

  • Sample Processing:

    • Once all time points are collected, seal the plate and centrifuge at 4,000 rpm for 15 minutes at 4°C to pellet the precipitated microsomal protein.

    • Carefully transfer the supernatant to a new 96-well plate for analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound at each time point. Monitor the specific mass transitions for the OAS-compound, DAS-compound, and the internal standard.

  • Data Analysis:

    • Calculate the percentage of the parent compound remaining at each time point relative to the t=0 sample.

    • Plot the natural logarithm (ln) of the percent remaining versus time.

    • The slope of the linear regression of this plot is the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) as 0.693/k.

    • Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (1 / mg/mL protein in incubation).

Conclusion and Strategic Recommendations

The choice between 2-oxa-6-azaspiro[3.3]heptane and 2,6-diazaspiro[3.3]heptane is not merely a substitution of one heterocycle for another; it is a strategic decision that can profoundly influence a drug candidate's profile.

  • Choose 2-Oxa-6-azaspiro[3.3]heptane (OAS) when:

    • A direct, more stable, and less lipophilic replacement for morpholine is needed.

    • A single, moderately basic handle is desired for salt formation and solubility tuning without introducing the complexity of a second basic center.

    • Minimizing potential hERG liability associated with multiple basic nitrogens is a priority.

  • Choose 2,6-Diazaspiro[3.3]heptane (DAS) when:

    • A 3D-rich, metabolically stable bioisostere for piperazine is required.[7][17]

    • The project can benefit from two basic centers for maximizing aqueous solubility, provided that pKa can be appropriately managed.

    • The unique N-N distance and orthogonal exit vectors offer a specific spatial arrangement required for optimal target binding, which cannot be achieved with piperazine.[12]

Ultimately, the optimal choice depends on the specific challenges of the drug discovery program, including the target biology, the existing liabilities of the lead compound, and the desired final property profile. By leveraging the distinct characteristics of these powerful spirocyclic scaffolds, medicinal chemists can more effectively navigate the complex chemical space to design next-generation therapeutics.

References

  • Hamza, D., & Winter, M. J. (2007). Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. SYNLETT, 2007(16), 2584–2586. [Link]

  • Steele, C. G., et al. (2023). Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223. ACS Publications. [Link]

  • MDPI. (n.d.). Synthesis of a Spirocyclic Oxetane-Fused Benzimidazole. MDPI. [Link]

  • ChemBK. (2024). 2-Oxa-6-Azaspiro[3.3]heptane. ChemBK. [Link]

  • Thieme Chemistry. (n.d.). Synthesis of 2-Oxa-6-azaspiro[3.3]heptane Sulfonate Salts. Thieme Chemistry. [Link]

  • Prysiazhniuk, K., et al. (2023). Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. ChemRxiv. [Link]

  • ResearchGate. (2007). Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. ResearchGate. [Link]

  • Prysiazhniuk, K., et al. (2024). Spiro[3.3]heptane as a Saturated Benzene Bioisostere. PubMed. [Link]

  • Rogers-Evans, M., et al. (2009). 2,6-Diazaspiro[3.3]heptanes: Synthesis and Application in Pd-Catalyzed Aryl Amination Reactions. American Chemical Society. [Link]

  • ResearchGate. (2007). Concise Synthesis of Novel 2,6-Diazaspiro[3.3]heptan-1-ones and Their Conversion into 2,6-Diazaspiro[3.3]heptanes. ResearchGate. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Growing Importance of Spirocycles in Modern Drug Discovery. inno-pharmchem.com. [Link]

  • ResearchGate. (2025). Spiro[3.3]heptane: A Versatile sp3-Rich Scaffold and its Synthetic Routes. ResearchGate. [Link]

  • Mykhailiuk, P. K., et al. (2023). Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. ChemRxiv. [Link]

  • Prysiazhniuk, K., et al. (2024). Spiro[3.3]heptane as a Saturated Benzene Bioisostere. ResearchGate. [Link]

  • ResearchGate. (n.d.). Overview of spiro[3.3]heptane synthesis. ResearchGate. [Link]

  • PubChem. (n.d.). 2-Oxa-6-azaspiro[3.3]heptane. PubChem. [Link]

  • DiVA. (2009). Development of Synthetic Routes for Preparation of 2,6-Disubstituted Spiro[3.3]heptanes. DiVA portal. [Link]

  • PubChem. (n.d.). 2,6-Diazaspiro(3.3)heptane. PubChem. [Link]

  • ResearchGate. (2023). Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. ResearchGate. [Link]

  • ResearchGate. (n.d.). Bioisosteres of piperidine. ResearchGate. [Link]

  • PubChem. (n.d.). 2-Boc-2,6-diazaspiro(3.3)heptane. PubChem. [Link]

  • Natho, P., et al. (2025). Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes. RSC Publishing. [Link]

  • PubChem. (n.d.). 2-Oxa-6-azaspiro(3.3)heptane hemioxalate. PubChem. [Link]

  • MDPI. (2022). Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands. MDPI. [Link]

  • Johansson, A., et al. (2019). Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. ACS Medicinal Chemistry Letters. [Link]

  • Steele, C. G., et al. (2023). Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223. National Institutes of Health. [Link]

  • Colella, M., et al. (2024). 1-Oxa-2,6-Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere. University of Bari Aldo Moro Institutional Research Archive. [Link]

  • ResearchGate. (2018). Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. ResearchGate. [Link]

  • ResearchGate. (2021). Synthesis of challenging 6-functionalized 1-oxaspiro[3.3]heptanes – New scaffolds for drug discovery. ResearchGate. [Link]

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Navigating Three-Dimensional Space: A Comparative Guide to Spiro[3.3]heptane and Spiro[3.5]nonane Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Three-Dimensionality in Modern Drug Design

In the pursuit of novel therapeutics with enhanced efficacy, selectivity, and improved pharmacokinetic profiles, medicinal chemists are increasingly moving beyond flat, aromatic structures. This "escape from flatland" paradigm champions the incorporation of three-dimensional (3D) scaffolds to explore uncharted chemical space and optimize ligand-receptor interactions.[1][2][3] Among the most promising of these scaffolds are spirocycles, which feature two rings connected by a single, shared carbon atom. Their rigid, well-defined geometries offer a powerful tool for precisely orienting substituents in 3D space.

This guide provides an in-depth, data-driven comparison of two prominent spirocyclic systems: spiro[3.3]heptane and spiro[3.5]nonane. We will dissect their fundamental physicochemical properties, supported by experimental data and protocols, to provide researchers, scientists, and drug development professionals with the critical insights needed to make informed scaffold selection decisions.

Structural and Physicochemical Property Showdown

The core structural difference between the two scaffolds—spiro[3.3]heptane's dual cyclobutane rings versus spiro[3.5]nonane's cyclobutane-cyclohexane fusion—gives rise to distinct physicochemical characteristics that have profound implications for drug development.

Spiro[3.3]heptane has gained significant traction as a versatile, sp3-rich building block.[1][3][4] Its rigid structure has been successfully employed as a saturated bioisostere of benzene, enabling access to unique, non-planar chemical space.[1][4][5] This replacement can lead to significant improvements in key ADME (Absorption, Distribution, Metabolism, and Excretion) properties. For instance, replacing the meta-phenyl ring in the anticancer drug sonidegib with a spiro[3.3]heptane core was shown to dramatically increase metabolic stability in human liver microsomes.[5]

Spiro[3.5]nonane, with its larger cyclohexane ring, offers a different geometric profile and a higher carbon count, which inherently influences properties like lipophilicity. While less explored as a direct benzene bioisostere compared to its smaller counterpart, it serves as a valuable scaffold for building complex molecules where a larger 3D footprint is desired.[6][7]

The following diagram illustrates the core structural differences and their impact on key properties.

G cluster_s33 Spiro[3.3]heptane cluster_s35 Spiro[3.5]nonane s33 Two Cyclobutane Rings prop33_1 Lower Molecular Weight s33->prop33_1 prop33_2 Lower Lipophilicity (LogP) s33->prop33_2 prop33_3 Rigid, Compact 3D Shape s33->prop33_3 prop33_4 Proven Benzene Bioisostere s33->prop33_4 s35 Cyclobutane + Cyclohexane Ring prop35_1 Higher Molecular Weight s35->prop35_1 prop35_2 Higher Lipophilicity (LogP) s35->prop35_2 prop35_3 Larger 3D Footprint s35->prop35_3 prop35_4 Different Exit Vector Geometry s35->prop35_4

Caption: Logical relationship between scaffold structure and resulting properties.

Quantitative Data Comparison

The table below summarizes key computed and experimental physicochemical properties for the parent scaffolds and representative functionalized derivatives.

PropertySpiro[3.3]heptaneSpiro[3.3]heptane-1-carboxylic acidSpiro[3.5]nonaneSpiro[3.5]nonane-7-carboxylic acid, ethyl ester
Molecular Formula C₇H₁₂[8]C₈H₁₂O₂[9]C₉H₁₆[10]C₁₂H₂₀O₂
Molecular Weight 96.17 g/mol [8]140.18 g/mol [9]124.22 g/mol [10]196.29 g/mol
Calculated LogP (XLogP3) 2.8[8]1.9[9]4.2[10]3.1 (estimated)
Fraction of sp³ Carbons (Fsp³) 1.00.8751.00.917
Metabolic Stability Can significantly increase when used as a bioisostere[5]Generally high due to sp³ characterExpected to be high, but fewer direct comparative studiesDependent on esterase activity and other factors

Data compiled from PubChem and other cited sources. Estimated values are based on structural similarities.

As the data illustrates, the addition of two carbons in the spiro[3.5]nonane core leads to a notable increase in the calculated LogP, indicating higher lipophilicity.[8][10] While increased lipophilicity can sometimes aid in membrane permeability, it often correlates with lower aqueous solubility and can be a liability in drug development. Therefore, the choice between these scaffolds may hinge on the desired balance between solubility and lipophilicity for a specific drug target.

Synthetic Accessibility: A Practical Consideration

The utility of a scaffold is intrinsically linked to its synthetic accessibility. Fortunately, robust synthetic routes have been developed for both systems.

  • Spiro[3.3]heptanes: A variety of synthetic strategies exist, including formal [2+2] cycloadditions, rearrangements of cyclopropanes, and the alkylation of malonate esters.[1][3][4][11][12] These methods provide access to a wide range of mono- and bifunctional derivatives, making them readily available as building blocks for medicinal chemistry programs.[4][13]

  • Spiro[3.5]nonanes: Synthesis often involves multi-step sequences, but established methods allow for the creation of diverse derivatives, including ketones, carboxylic acids, and amines, suitable for further elaboration.[6][14][15][16]

Experimental Protocols for Property Determination

To provide a self-validating framework, we describe standardized, field-proven protocols for assessing the key physicochemical properties discussed.

Protocol 1: Lipophilicity (LogP) Determination via Shake-Flask Method

This protocol outlines the "gold standard" shake-flask method for LogP determination, which directly measures the partitioning of a compound between n-octanol and water.[17][18]

Causality: The choice of n-octanol and water is critical as this system is widely accepted as a surrogate for partitioning between biological membranes and aqueous physiological fluids. The pre-saturation step ensures that the two phases are in equilibrium before the test compound is introduced, preventing volume changes that would alter concentrations and lead to inaccurate results.

Methodology:

  • Preparation of Phases: Mix equal volumes of n-octanol and water in a separatory funnel. Shake vigorously for 24 hours to ensure mutual saturation. Allow the layers to separate completely.

  • Stock Solution Preparation: Prepare a stock solution of the test compound in the n-octanol-saturated water phase at a known concentration (e.g., 1 mg/mL).

  • Partitioning: In a glass vial, combine 5 mL of the water-saturated n-octanol and 5 mL of the compound's stock solution.

  • Equilibration: Seal the vial and shake it on a mechanical shaker at a constant temperature (e.g., 25°C) for at least 2 hours to allow for complete partitioning equilibrium.

  • Phase Separation: Centrifuge the vial at >2000 x g for 10 minutes to ensure a clean separation of the two phases, breaking up any potential emulsions.

  • Quantification: Carefully withdraw an aliquot from both the aqueous and n-octanol phases. Determine the concentration of the compound in each phase using a suitable analytical method, such as HPLC-UV or LC-MS/MS.

  • Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the organic phase to the concentration in the aqueous phase. The LogP is the base-10 logarithm of this value.[19]

Protocol 2: High-Throughput Kinetic Solubility Assay

Kinetic solubility is a crucial parameter in early drug discovery, as low solubility can lead to unreliable results in biological assays.[20][21][22] This high-throughput protocol uses a direct UV assay method.

Causality: This kinetic method, starting from a DMSO stock, mimics how compounds are typically introduced into high-throughput screening assays.[22][23] Filtration is used to physically separate undissolved precipitate from the soluble compound, allowing for direct quantification of what remains in solution.

G start Start: Test Compound in DMSO Stock step1 Dispense Stock into Microtiter Plate start->step1 step2 Add Aqueous Buffer (e.g., PBS, pH 7.4) step1->step2 step3 Incubate & Shake (e.g., 2h at 25°C) step2->step3 step4 Filter through Solubility Filter Plate step3->step4 step5 Measure UV Absorbance of Filtrate step4->step5 end End: Calculate Solubility vs. Standard Curve step5->end

Caption: Experimental workflow for the Kinetic Solubility Assay.

Methodology:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO.[24]

  • Plate Setup: Dispense a small volume (e.g., 2 µL) of the DMSO stock solution into the wells of a 96-well microtiter plate.

  • Buffer Addition: Add an aqueous buffer (e.g., 198 µL of Phosphate Buffered Saline, pH 7.4) to each well to achieve the desired final compound concentration (e.g., 100 µM) and a final DMSO concentration of 1%.[21]

  • Incubation: Seal the plate and incubate at room temperature on an orbital shaker for 2 hours to allow precipitation to reach a steady state.[22]

  • Filtration: Transfer the contents to a 96-well solubility filter plate (e.g., 0.45 µm pore size) and apply a vacuum to collect the filtrate in a fresh UV-transparent 96-well plate.

  • Analysis: Measure the UV absorbance of the filtrate at the compound's λ-max.

  • Data Analysis: Quantify the concentration of the dissolved compound by comparing its absorbance to a standard curve prepared by diluting the DMSO stock in a 50:50 acetonitrile:water mixture (where the compound is fully soluble).

Protocol 3: Metabolic Stability Assay using Liver Microsomes

This assay measures the rate at which a compound is metabolized by Phase I enzymes (primarily Cytochrome P450s) present in liver microsomes.[25][26][27][28]

Causality: Liver microsomes are subcellular fractions containing the highest concentration of CYP enzymes, the primary drivers of drug metabolism.[26][29] The NADPH regenerating system is essential because CYP enzymes require NADPH as a cofactor to function. By measuring the disappearance of the parent compound over time in the presence of this active metabolic system, we can calculate its intrinsic clearance.[25][27]

G start Start: Test Compound & Liver Microsomes step1 Pre-incubate Compound & Microsomes in Buffer (37°C) start->step1 step2 Initiate Reaction: Add NADPH Regenerating System step1->step2 step3 Take Aliquots at Time Points (0, 5, 15, 30, 45 min) step2->step3 step4 Quench Reaction: Add Cold Acetonitrile with Internal Standard step3->step4 step5 Centrifuge to Pellet Precipitated Protein step4->step5 step6 Analyze Supernatant via LC-MS/MS step5->step6 end End: Calculate Half-Life (t½) and Intrinsic Clearance (Clint) step6->end

Caption: Experimental workflow for the Microsomal Metabolic Stability Assay.

Methodology:

  • Reagent Preparation:

    • Thaw pooled human liver microsomes on ice. Dilute to a working concentration (e.g., 0.5 mg/mL) in a 100 mM potassium phosphate buffer (pH 7.4).[25][26]

    • Prepare a 1 µM working solution of the test compound in the same buffer.

    • Prepare an NADPH regenerating system solution (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).[25]

  • Incubation Setup: In a microcentrifuge tube, pre-warm a mixture of the microsomal solution and the test compound solution at 37°C for 5 minutes.

  • Reaction Initiation: Start the metabolic reaction by adding the NADPH regenerating system.[28]

  • Time Course Sampling: At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), withdraw an aliquot of the reaction mixture.[26]

  • Reaction Quenching: Immediately stop the reaction by adding the aliquot to a tube containing 3-5 volumes of ice-cold acetonitrile with a suitable internal standard. This precipitates the microsomal proteins and halts enzymatic activity.

  • Sample Preparation: Vortex the quenched samples and centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.[25]

  • LC-MS/MS Analysis: Transfer the supernatant to an analysis plate and quantify the remaining parent compound using a validated LC-MS/MS method.

  • Data Analysis: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of the resulting line is used to calculate the half-life (t½) and the intrinsic clearance (Clint).[27]

Conclusion and Strategic Recommendations

Both spiro[3.3]heptane and spiro[3.5]nonane are powerful scaffolds that enable the exploration of 3D chemical space, offering distinct advantages over traditional flat aromatic systems.

  • Choose Spiro[3.3]heptane when:

    • The goal is a direct, non-planar replacement for a meta- or para-substituted phenyl ring.

    • Lower lipophilicity and a more compact structure are desired to improve solubility and pharmacokinetic properties.

    • Leveraging a scaffold with a well-documented history of improving metabolic stability is a priority.

  • Choose Spiro[3.5]nonane when:

    • A larger 3D scaffold is required to probe bigger pockets in a target protein.

    • The synthetic strategy calls for the specific stereochemistry and exit vectors provided by the cyclobutane-cyclohexane fusion.

    • A modest increase in lipophilicity is acceptable or desired for the specific application.

Ultimately, the choice of scaffold is context-dependent. By understanding the fundamental physicochemical trade-offs, supported by robust experimental validation as outlined in this guide, researchers can strategically employ these valuable spirocyclic systems to accelerate the discovery of next-generation therapeutics.

References

  • AxisPharm. Microsomal Stability Assay Protocol. [Link]

  • ResearchGate. Synthesis of functionalized (racemic) spiro[3.3]heptanes for use as.... [Link]

  • National Institutes of Health (NIH). Expedient synthesis of spiro[3.3]heptan-1-ones via strain-relocating semipinacol rearrangements. [Link]

  • AxisPharm. Kinetic Solubility Assays Protocol. [Link]

  • ResearchGate. Spiro[3.3]heptane: A Versatile sp3‐Rich Scaffold and its Synthetic Routes. [Link]

  • ChemRxiv. Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. [Link]

  • PubMed. Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists. [Link]

  • protocols.io. Microsomal stability assay for human and mouse liver microsomes. [Link]

  • protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]

  • ACS Publications. Synthesis and Structural Analysis of Angular Monoprotected Diamines Based on Spiro[3.3]heptane Scaffold. [Link]

  • PubMed. In vitro solubility assays in drug discovery. [Link]

  • Mercell. metabolic stability in liver microsomes. [Link]

  • Charnwood Discovery. Kinetic Solubility - In Vitro Assay. [Link]

  • Springer Nature Experiments. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. [Link]

  • Longdom Publishing. Enhancing Reliability and Efficiency in LogP Determination Techniques for Typical Drugs. [Link]

  • ChemRxiv. Synthesis and Physicochemical Characterization of 6-Trifluoromethyl Spiro[3.3]heptane Building Blocks. [Link]

  • ACD/Labs. LogP—Making Sense of the Value. [Link]

  • PubChem. Spiro[3.3]heptane-1-carboxylic acid. [Link]

  • Encyclopedia.pub. Methods for Determination of Lipophilicity. [Link]

  • PubChem. Spiro[3.3]heptane-2,6-diamine. [Link]

  • PubChem. Spiro(3.5)nonane. [Link]

  • PubChem. Spiro[3.3]heptane. [Link]

  • JoVE. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. [Link]

  • ResearchGate. Overview of spiro[3.3]heptane synthesis. [Link]

  • Chemical Synthesis Database. spiro[3.5]nonan-1-one. [Link]

  • PubChem. Spiro(3.5)nonane-1,3-dione. [Link]

  • ChemRxiv. Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. [Link]

  • MDPI. New Spiro[cycloalkane-pyridazinone] Derivatives with Favorable Fsp 3 Character. [Link]

  • Wiley Online Library. Spiro[3.3]heptane: A Versatile sp3‐Rich Scaffold and its Synthetic Routes. [Link]

  • PubChem. Spiro(3.5)nonane-1-carboxylicacid, 3-amino-6-methyl-. [Link]

  • MDPI. Synthetic Routes to Approved Drugs Containing a Spirocycle. [Link]

  • PubMed Central. Prediction of the Synthesis of Spiro Derivatives by Double Intramolecular Aromatic Electrophilic Substitution Using Reactivity Indices. [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-Oxaspiro[3.3]heptan-6-amine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities like 2-Oxaspiro[3.3]heptan-6-amine hydrochloride pushes the boundaries of science. This valuable building block is instrumental in synthesizing complex molecules. However, with innovation comes the profound responsibility of ensuring safety and environmental stewardship. Handling and disposing of such specialized reagents requires a methodical, informed approach that extends beyond the bench.

This guide provides a comprehensive, step-by-step framework for the proper disposal of this compound. It is designed to equip you with the necessary knowledge to manage this chemical's waste stream safely, compliantly, and with scientific integrity, protecting both yourself and the environment.

Hazard Identification and Risk Assessment: Understanding the "Why"

Before any disposal plan can be formulated, a thorough understanding of the compound's intrinsic hazards is paramount. This compound is not benign; its hydrochloride salt form presents specific risks that dictate our handling and disposal protocols.

The primary hazards, as defined by the Globally Harmonized System (GHS), are summarized below. Recognizing these is the first step in a robust risk assessment.

Hazard Class & CategoryGHS Hazard StatementImplication for Handling and Disposal
Acute Toxicity, Oral (Category 4)H302: Harmful if swallowed[1]Avoid ingestion. Do not eat, drink, or smoke when handling. Ensure waste containers are clearly labeled to prevent accidental ingestion.
Acute Toxicity, Dermal (Category 4)H312: Harmful in contact with skin[1]Direct skin contact must be avoided. Use of appropriate chemical-resistant gloves is mandatory.
Skin Irritation (Category 2)H315: Causes skin irritationReinforces the need for gloves and a lab coat. Any contaminated clothing must be removed and laundered before reuse.[1]
Serious Eye Irritation (Category 2A)H319: Causes serious eye irritation[1]Mandatory use of safety glasses or goggles. In case of eye contact, immediate and prolonged rinsing is critical.[1]
Acute Toxicity, Inhalation (Category 4)H332: Harmful if inhaled[1]Handle in a well-ventilated area, such as a chemical fume hood, to minimize dust or aerosol inhalation.[1]
Specific Target Organ ToxicityH335: May cause respiratory irritation[1]Further emphasizes the need for proper ventilation and avoiding the generation of dust.[1]

Combustion Hazards: While the compound is not combustible, it is crucial to note that in the event of a fire, containers may burn and emit corrosive and toxic fumes, including nitrogen oxides and hydrogen chloride gas.[1] This potential for hazardous thermal decomposition is a key reason why controlled, high-temperature incineration by a licensed facility is the preferred disposal method.[2]

The Core Principle: A Hierarchy of Waste Management

The most effective and responsible approach to chemical waste follows a clear hierarchy.[3] This framework prioritizes the most environmentally sound options first.

  • Reduction & Prevention: The most effective strategy is to not generate waste in the first place. This involves careful planning to purchase only the necessary quantities of the chemical and optimizing reaction scales to minimize excess.[3][4]

  • Reuse: If you have surplus, unadulterated this compound, consider sharing it with other labs within your institution to prevent it from becoming waste.[4]

  • Treatment: This involves processes that reduce the hazard of the waste. For this compound, a potential pre-treatment is neutralization, which is discussed in detail in Section 4.

  • Disposal: This is the final option and must be carried out in a compliant and safe manner. For this chemical, the primary route is collection by a licensed hazardous waste disposal service.[1][2]

Step-by-Step Protocol for Laboratory Waste Disposal

This protocol outlines the direct disposal of solid this compound and contaminated labware.

Step 1: Assemble and Don Personal Protective Equipment (PPE) Before handling the chemical or its waste, ensure you are wearing the appropriate PPE. This is your first and most critical line of defense.

  • Eye Protection: Wear tightly fitting safety goggles.[2]

  • Hand Protection: Use chemical-resistant gloves (e.g., nitrile). Gloves must be inspected before use and disposed of as contaminated waste after handling.[5]

  • Body Protection: A lab coat is essential. For larger quantities or when cleaning spills, consider additional protective clothing.[1]

Step 2: Prepare a Designated Hazardous Waste Container

  • Selection: Use a container made of a material compatible with the chemical. A high-density polyethylene (HDPE) container with a secure, screw-top lid is an excellent choice.[4]

  • Labeling: The container must be clearly and accurately labeled. The label should include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The associated hazards (e.g., "Harmful," "Irritant")

    • The date waste was first added.[4]

Step 3: Segregate and Collect Waste

  • Solid Waste: Carefully place excess or unwanted solid this compound into the designated hazardous waste container.

  • Contaminated Labware: Items such as weigh boats, gloves, and paper towels that are contaminated with the chemical should also be placed in this container.

  • Incompatibility: Do not mix this waste with other incompatible waste streams, such as strong oxidizing agents. Keep waste streams segregated to prevent dangerous reactions.[3]

  • Container Management: Keep the waste container closed at all times except when adding waste.[3] Store it in a designated, well-ventilated satellite accumulation area within your lab.[4]

Step 4: Managing Spills and Decontamination Accidents happen. A clear plan for spill management is essential.

  • Evacuate and Alert: For a significant spill, alert personnel in the immediate area.[1]

  • Containment: Prevent the spill from spreading or entering drains or waterways.[1]

  • Cleanup:

    • Wear your full PPE.

    • Use a dry clean-up procedure.[1] Do not add water, which could dissolve the material and spread contamination.

    • Gently sweep or scoop the solid material into your designated hazardous waste container. Avoid any actions that generate dust.[1]

    • Once the bulk material is collected, decontaminate the surface with soap and water, collecting the cleaning materials (e.g., paper towels) as hazardous waste.[1]

Step 5: Arrange for Final Disposal

  • Contact EHS: Once your waste container is full or you have completed the project, contact your institution's Environmental Health and Safety (EHS) department to arrange for a waste pickup.[4]

  • Licensed Disposal: The EHS office will consolidate waste and transfer it to a licensed and authorized hazardous or special waste collection facility.[1] The ultimate disposal method will likely be controlled incineration, which ensures the complete destruction of the organic molecule.[2]

Chemical Pre-treatment: The Nuances of Neutralization

As an amine hydrochloride, this compound is an acidic salt. In some waste streams, particularly aqueous solutions, neutralization with a base might be considered as a pre-treatment step. This process converts the amine salt to the free amine.

Reaction: R-NH₃⁺Cl⁻ + NaHCO₃ → R-NH₂ + H₂O + CO₂ + NaCl

While this is a standard chemical reaction, it is critical to understand its implications from a waste management perspective.

Experimental Protocol: Laboratory-Scale Neutralization of an Aqueous Waste Stream This protocol is for informational purposes to illustrate the chemical process. The resulting mixture must still be disposed of as hazardous waste.

  • Work Area: Perform this procedure in a chemical fume hood.

  • Preparation: Prepare a dilute aqueous solution of the this compound waste in a suitable beaker with a magnetic stir bar.

  • pH Monitoring: Place a calibrated pH probe in the solution.

  • Neutralization: Slowly and portion-wise, add a weak base such as sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) to the stirring solution.[6] Using a weak base is preferable to a strong base like NaOH to control the reaction rate and prevent excessive heat generation.

  • Observation: Effervescence (CO₂ gas) will occur. Continue adding the base slowly until the effervescence ceases and the pH of the solution is neutral (pH ~7.0).

  • Disposal: The entire resulting mixture, which now contains the free amine, must be collected in a properly labeled hazardous waste container for disposal via your EHS office.

Causality and Critical Warning: Why is the neutralized solution still hazardous? The process of neutralization does not eliminate the hazard; it transforms it. The resulting free amine (2-Oxaspiro[3.3]heptan-6-amine) is a different chemical entity with its own hazard profile, and the overall aqueous solution is still a chemical waste product. Never assume neutralization makes the waste safe for drain disposal. Unregulated discharge of organic amines into sewer systems is prohibited and environmentally harmful.[2]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper management and disposal of this compound waste.

G cluster_prep Preparation & Assessment cluster_collection Waste Collection & Segregation cluster_spill Contingency Plan cluster_final Final Disposal start Waste Generation (e.g., excess reagent, contaminated items) assess Assess Hazards: - Harmful (swallow, skin, inhale) - Eye/Skin/Respiratory Irritant start->assess Step 1 spill Spill Occurs start->spill at any point ppe Don Appropriate PPE: - Safety Goggles - Nitrile Gloves - Lab Coat assess->ppe Step 2 container Prepare Labeled Hazardous Waste Container ppe->container Step 3 collect Collect Waste: - Solid Chemical - Contaminated Debris container->collect Step 4 segregate Segregate from Incompatible Materials (e.g., strong oxidizers) collect->segregate store Store Sealed Container in Satellite Accumulation Area segregate->store spill_proc Follow Spill Protocol: 1. Alert Personnel 2. Use Dry Cleanup 3. Avoid Dust 4. Collect in Waste Container spill->spill_proc Emergency spill_proc->collect contact_ehs Contact Institutional EHS for Waste Pickup store->contact_ehs Step 5 disposal Transfer to Licensed Hazardous Waste Facility (e.g., for Incineration) contact_ehs->disposal Step 6

Caption: Decision workflow for safe disposal of 2-Oxaspiro[3.3]heptan-6-amine HCl.

References

  • Recovery of amines from by-product chloride salts. Google Patents.
  • Neutralization of Ethylenediamine Hydrochloride and recovery of Ethylenediamine. Google Patents.
  • Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste. U.S. Environmental Protection Agency. Available at: [Link]

  • Discussion on Neutralizing Amine Hydrochlorides. ResearchGate. Available at: [Link]

  • Discussion on Neutralizing Amine Hydrochlorides. ResearchGate. Available at: [Link]

  • This compound Product Information. Crysdot LLC. Available at: [Link]

  • EFLM TASK FORCE-GREEN LABS Presentation. European Federation of Clinical Chemistry and Laboratory Medicine. Available at: [Link]

  • Chemical Waste Management for Laboratories. Physikalisch-Technische Bundesanstalt. Available at: [Link]

  • Laboratory Waste Management Guidelines. Old Dominion University. Available at: [Link]

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Available at: [Link]

  • Laboratory Chemical Waste Management Guidelines. University of Pennsylvania. Available at: [Link]

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Navigating the Safe Handling of 2-Oxaspiro[3.3]heptan-6-amine hydrochloride: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers at the forefront of drug discovery and development, the introduction of novel chemical entities into the laboratory workflow demands a meticulous and informed approach to safety. 2-Oxaspiro[3.3]heptan-6-amine hydrochloride, a unique spirocyclic compound, presents a specific set of handling requirements dictated by its chemical structure and associated hazards. This guide provides essential, in-depth technical and procedural information to ensure the safe and effective use of this compound, from initial handling to final disposal. Our commitment is to empower scientists with the knowledge to maintain a secure laboratory environment, fostering both innovation and well-being.

Understanding the Hazard Profile: A Dual-Functionality Molecule

This compound is a solid material characterized by a unique structure containing both an amine hydrochloride group and an oxetane ring. This combination dictates its hazard profile and informs the necessary safety precautions.

According to its Safety Data Sheet (SDS), this compound is classified as:

  • Harmful if swallowed, in contact with skin, or if inhaled.[1]

  • A cause of serious eye irritation.[1]

  • Potentially causing respiratory irritation.[1]

The hydrochloride salt of the amine group contributes to its solid, crystalline nature and influences its solubility. The primary concern with the solid form is the potential for aerosolization, leading to inhalation, and direct contact with skin and eyes.

The oxetane ring, a four-membered cyclic ether, is a strained ring system. While generally more stable than a three-membered epoxide ring, it can be susceptible to ring-opening reactions under certain conditions, particularly in the presence of strong acids.[2][3][4] This reactivity is a key consideration in both its intended use in synthesis and in the development of safe handling and disposal protocols. Under basic conditions, the oxetane ring exhibits greater stability.[3][5]

Personal Protective Equipment (PPE): An Essential Barrier

A multi-layered approach to PPE is critical when handling this compound. The following table outlines the recommended PPE and the rationale for each selection.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles and a full-face shield.Protects against splashes of solutions and airborne dust particles that can cause serious eye irritation.[1]
Hand Protection Double-gloving with compatible chemical-resistant gloves (e.g., thicker nitrile gloves).Provides a robust barrier against skin contact, which can be harmful.[1] While nitrile offers good general chemical resistance, it can have poor resistance to some amines.[1][6] Double-gloving provides an extra layer of protection, and immediate removal and replacement of gloves upon any sign of contamination is crucial.
Body Protection A lab coat worn over long-sleeved clothing and long pants.Prevents incidental skin contact with the compound.
Respiratory Protection A NIOSH-approved respirator with a particulate filter (e.g., N95, P100) and an organic vapor cartridge.Protects against the inhalation of harmful dust.[1] An organic vapor cartridge is recommended as a precaution, especially if the compound is heated or if there is a potential for the release of volatile decomposition products.[7][8][9]

Operational Plan: A Step-by-Step Workflow for Safe Handling

A systematic approach to handling this compound minimizes the risk of exposure. The following workflow is designed to guide researchers through the key stages of use.

Safe Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Storage Review_SDS Review SDS and this Guide Don_PPE Don Appropriate PPE Review_SDS->Don_PPE Understand Hazards Prepare_Work_Area Prepare Ventilated Work Area (Fume Hood) Don_PPE->Prepare_Work_Area Ensure Safety Weighing Weigh Solid in Fume Hood Prepare_Work_Area->Weighing Begin Work Dissolving Dissolve in Appropriate Solvent Weighing->Dissolving Prepare for Reaction Reaction_Setup Set up Reaction Apparatus Dissolving->Reaction_Setup Proceed with Experiment Decontaminate Decontaminate Glassware and Surfaces Reaction_Setup->Decontaminate After Experiment Store Store Securely in a Cool, Dry Place Decontaminate->Store Proper Housekeeping Dispose_Waste Segregate and Label Waste Store->Dispose_Waste Final Step

Caption: A logical workflow for the safe handling of this compound.

Detailed Experimental Protocol for Handling
  • Preparation and Area Setup:

    • Thoroughly review the Safety Data Sheet (SDS) and this guide before beginning any work.

    • Ensure a chemical fume hood is available and functioning correctly.

    • Don all required personal protective equipment as outlined in the table above.

    • Designate a specific area within the fume hood for handling the compound to contain any potential spills.

  • Weighing and Transfer:

    • Perform all weighing and transfer of the solid compound within the chemical fume hood to prevent the dispersion of dust.

    • Use a disposable weighing boat to avoid cross-contamination.

    • Handle the solid with care to minimize the generation of airborne dust.

  • Dissolution and Reaction:

    • When dissolving the solid, add the solvent slowly to the solid to prevent splashing.

    • If the dissolution process is exothermic, ensure the vessel is appropriately cooled.

    • Conduct all reactions within the chemical fume hood.

  • Post-Handling and Cleanup:

    • Decontaminate all glassware and surfaces that have come into contact with the compound. A suitable solvent followed by soap and water is generally effective.

    • Carefully remove and dispose of contaminated PPE in the designated waste stream.

    • Wash hands thoroughly with soap and water after handling is complete.

Disposal Plan: Responsible Management of Chemical Waste

Proper disposal of this compound and associated waste is crucial to protect the environment and comply with regulations.

Waste Disposal Decision Tree Start Waste Generated Waste_Type What is the waste type? Start->Waste_Type Solid_Waste Unused solid compound or contaminated disposables Waste_Type->Solid_Waste Solid Liquid_Waste Solutions containing the compound Waste_Type->Liquid_Waste Liquid Empty_Container Original product container Waste_Type->Empty_Container Empty Container Collect_Solid Collect in a labeled, sealed hazardous waste container. Solid_Waste->Collect_Solid Collect_Liquid Collect in a labeled, sealed hazardous liquid waste container. Segregate from incompatible wastes. Liquid_Waste->Collect_Liquid Triple_Rinse Triple rinse with a suitable solvent. Collect rinsate as hazardous waste. Empty_Container->Triple_Rinse Licensed_Disposal Arrange for disposal by a licensed hazardous waste contractor. Collect_Solid->Licensed_Disposal Collect_Liquid->Licensed_Disposal Dispose_Container Deface label and dispose of container as non-hazardous waste. Triple_Rinse->Dispose_Container

Caption: Decision tree for the proper disposal of this compound waste.

Step-by-Step Disposal Protocol
  • Waste Segregation:

    • Solid Waste: Collect any unused or waste solid this compound, as well as any contaminated disposable items (e.g., weighing boats, gloves, paper towels), in a dedicated, clearly labeled, and sealed hazardous waste container.[10]

    • Liquid Waste: Collect any solutions containing the compound in a separate, compatible, and clearly labeled hazardous liquid waste container. Do not mix with other waste streams unless compatibility is confirmed. Specifically, keep amine waste separate from acids and oxidizers.[5]

    • Empty Containers: The original container of this compound must be triple-rinsed with a suitable solvent.[10] The rinsate from all three rinses must be collected and disposed of as hazardous liquid waste.[10] After rinsing and allowing it to dry, the label on the container should be defaced, and it can then be disposed of as non-hazardous waste.[10]

  • Waste Labeling and Storage:

    • All hazardous waste containers must be clearly labeled with "Hazardous Waste," the full chemical name ("this compound"), and the approximate quantity.

    • Store waste containers in a designated, well-ventilated, and secure area away from incompatible materials.

  • Final Disposal:

    • All waste containing this compound must be disposed of through a licensed hazardous waste disposal company. Do not dispose of this chemical down the drain or in the regular trash.[5]

By adhering to these detailed safety and handling protocols, researchers can confidently and safely incorporate this compound into their innovative research endeavors.

References

  • Apollo Scientific. (2023). 2-Oxaspiro[3.
  • Burés, J., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 11828–11874. Available from: [Link]

  • BenchChem. (2025). Safeguarding Your Laboratory: Proper Disposal Procedures for Florfenicol Amine (hydrochloride).
  • BenchChem. (2025). preventing decomposition of oxetane ring during synthesis.
  • WellBefore. (2022). Nitrile Gloves Chemical Resistance: What You Need to Know. Available from: [Link]

  • Airgas. (n.d.). 3MR60926 - 3M™ Methylamine, Organic Vapor, Formaldehyde, Acid Gas, And Ammonia Respirator Cartridge/Filter For FF-400/7000/6000 Series Respirators. Retrieved from [Link]

  • Kimberly-Clark. (n.d.). Kimberly Clark Nitrile Gloves Chemical Resistance Guide.
  • University of Pennsylvania EHRS. (n.d.).
  • Chernyak, D., et al. (2022). Unexpected Isomerization of Oxetane-Carboxylic Acids. Organic Letters, 24(27), 4945–4950. Available from: [Link]

  • Duke University Safety Office. (n.d.). The following chemical resistance ratings are based on published research data. Microflex® gloves have not been individually te.
  • ACS Publications. (2022). Unexpected Isomerization of Oxetane-Carboxylic Acids. Available from: [Link]

  • Enviro Safety Products. (n.d.). Respirator Cartridges & Replacement Filters. Retrieved from [Link]

  • Legion Safety. (n.d.). Cartridges, Filters, Canisters; Gas protection: Multi-gas, Methylamine and Chlorine gas.
  • Centers for Disease Control and Prevention. (n.d.). OSHA Respirator Requirements for Selected Chemicals. Retrieved from [Link]

  • Collect and Recycle. (n.d.). Amine Disposal For Businesses. Retrieved from [Link]

  • 3M. (n.d.).
  • Emory University. (n.d.). Chemical Waste Disposal Guidelines.
  • University of British Columbia. (n.d.).
  • United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
  • EPFL. (n.d.).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.